molecular formula C7H11O4- B1236862 Pimelate

Pimelate

Numéro de catalogue: B1236862
Poids moléculaire: 159.16 g/mol
Clé InChI: WLJVNTCWHIRURA-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pimelate(1-) is a dicarboxylic acid monoanion that is the conjugate base of pimelic acid. It has a role as an Escherichia coli metabolite. It is a dicarboxylic acid monoanion and a this compound. It is a conjugate base of a pimelic acid. It is a conjugate acid of a this compound(2-).

Propriétés

Formule moléculaire

C7H11O4-

Poids moléculaire

159.16 g/mol

Nom IUPAC

7-hydroxy-7-oxoheptanoate

InChI

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-1

Clé InChI

WLJVNTCWHIRURA-UHFFFAOYSA-M

SMILES

C(CCC(=O)O)CCC(=O)[O-]

SMILES canonique

C(CCC(=O)O)CCC(=O)[O-]

Origine du produit

United States

Foundational & Exploratory

The Pivotal Role of Pimelate in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. While humans and other animals must obtain biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. This disparity makes the biotin biosynthetic pathway an attractive target for the development of novel antimicrobial agents. The synthesis of biotin is a highly conserved process that can be conceptually divided into two main stages: the initial synthesis of a seven-carbon α,ω-dicarboxylic acid called pimelic acid, and the subsequent assembly of the fused heterocyclic rings of the biotin molecule. Pimelate, or its activated form, serves as the backbone of the biotin molecule, contributing seven of its ten carbon atoms.[1] This technical guide provides an in-depth exploration of the crucial role of this compound in biotin synthesis, detailing the diverse enzymatic pathways for its formation, the quantitative aspects of these reactions, and the experimental protocols used to study them.

Diverse Pathways for this compound Moiety Synthesis

Bacteria have evolved at least three distinct pathways to generate the this compound moiety, highlighting the metabolic plasticity of these organisms. These pathways converge on the production of an activated this compound derivative, either pimeloyl-acyl carrier protein (ACP) or pimeloyl-CoA, which then enters the conserved downstream pathway for biotin ring assembly.[2]

The BioC-BioH Pathway in Escherichia coli

In Escherichia coli and many other Gram-negative bacteria, the synthesis of the this compound moiety is ingeniously integrated into the fatty acid synthesis (FAS II) pathway through the action of two key enzymes: BioC and BioH.[3][4]

  • BioC (Malonyl-ACP O-methyltransferase): This enzyme initiates the pathway by methylating the free carboxyl group of a malonyl-thioester (malonyl-ACP or malonyl-CoA).[3] This methylation "disguises" the molecule, allowing it to be recognized and utilized as a primer by the fatty acid synthesis machinery.[3]

  • Fatty Acid Synthesis (FAS) Elongation: The methylated malonyl-ACP enters the FAS II cycle and undergoes two rounds of elongation, with each cycle adding two carbon atoms from malonyl-ACP.[4] This results in the formation of pimeloyl-ACP methyl ester.[3]

  • BioH (Pimeloyl-ACP methyl ester esterase): The final step in this pathway is the removal of the methyl group from pimeloyl-ACP methyl ester by the BioH esterase, yielding pimeloyl-ACP and methanol.[3][5] This step is crucial as it terminates the elongation process and provides the pimeloyl-ACP substrate for the next enzyme in the biotin synthesis pathway, BioF.[3]

The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis and other Firmicutes employ a different strategy that involves the oxidative cleavage of long-chain fatty acids and the subsequent activation of free pimelic acid.[6][7]

  • BioI (Cytochrome P450): BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain acyl-ACPs to produce pimeloyl-ACP.[8][9]

  • Thioesterase Activity and Free this compound: It is believed that a thioesterase then cleaves pimeloyl-ACP to release free pimelic acid.[6] Isotopic labeling studies have shown that free pimelic acid is a bona fide intermediate in B. subtilis biotin synthesis.[6][10]

  • BioW (Pimeloyl-CoA Synthetase): The free pimelic acid is then activated by BioW, an ATP-dependent pimeloyl-CoA synthetase, which converts it to pimeloyl-CoA.[7][9] This activated form is the substrate for the subsequent enzyme, BioF, in B. subtilis.[2]

The BioZ Pathway in α-Proteobacteria

A third distinct pathway for pimeloyl-ACP synthesis has been identified in α-proteobacteria, which lack the genes for the BioC/BioH and BioI/BioW pathways. This pathway utilizes the enzyme BioZ.[8][11][12]

  • BioZ (3-ketoacyl-ACP synthase III-like enzyme): BioZ is a β-ketoacyl-ACP synthase III-like enzyme that catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP.[11][13]

  • Involvement of Lysine (B10760008) Catabolism: The primer for this reaction, glutaryl-CoA, is an intermediate in the lysine degradation pathway, linking biotin synthesis to amino acid catabolism in these organisms.[8][14]

  • Reduction to Pimeloyl-ACP: The 3-keto-pimeloyl-ACP then enters the fatty acid synthesis pathway for reduction of the keto group to a methylene (B1212753) group, ultimately yielding pimeloyl-ACP.[11]

The Conserved Late-Stage Pathway: From Pimeloyl-Moiety to Biotin

Once the activated this compound moiety (pimeloyl-ACP or pimeloyl-CoA) is synthesized, it enters a highly conserved four-step enzymatic pathway to form the final biotin molecule.[2]

  • BioF (8-amino-7-oxononanoate synthase): This enzyme catalyzes the condensation of pimeloyl-ACP or pimeloyl-CoA with L-alanine to form 8-amino-7-oxononanoate (B1240340) (KAPA).[2]

  • BioA (7,8-diaminopelargonic acid aminotransferase): BioA transfers an amino group from S-adenosyl-L-methionine (SAM) to KAPA to produce 7,8-diaminopelargonic acid (DAPA).[15]

  • BioD (Dethiobiotin synthetase): BioD catalyzes the ATP-dependent cyclization of DAPA to form dethiobiotin (B101835) (DTB) through the formation of a ureido ring.[15]

  • BioB (Biotin synthase): The final step is catalyzed by BioB, a radical SAM enzyme, which inserts a sulfur atom into dethiobiotin to form biotin.[15]

Quantitative Data

The following table summarizes available kinetic parameters for key enzymes in the this compound synthesis pathways. It is important to note that kinetic data is not available for all enzymes in all organisms, and the presented values are from specific studies and may vary under different experimental conditions.

EnzymeOrganismSubstrate(s)Kmkcatkcat/KmReference
BioWAquifex aeolicusThis compound110 ± 10 µM5.8 ± 0.2 s-15.3 x 104 M-1s-1[16]
ATP13 ± 3 µM--[16]
CoA14 ± 2.5 µM--[16]
BioHEscherichia colip-Nitrophenyl acetate---[5]
p-Nitrophenyl butyrate---[5]
BioIBacillus subtilisMyristic acid4.18 ± 0.26 µM (Kd)--[6]
Pentadecanoic acid3.58 ± 0.54 µM (Kd)--[6]

Experimental Protocols

Purification of Recombinant Enzymes

A general protocol for the purification of His-tagged recombinant enzymes involved in this compound synthesis (e.g., BioC, BioH, BioW, BioZ) expressed in E. coli is outlined below. Specific conditions may need to be optimized for each protein.

  • Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene of interest with an N- or C-terminal hexahistidine tag. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Protein Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Store the purified protein in aliquots at -80°C.

Enzyme Activity Assays

BioH (Pimeloyl-ACP methyl ester esterase) Assay [17][18]

This assay monitors the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP, which can be separated by conformationally-sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate (B84403) (pH 7.8), 100 µM pimeloyl-ACP methyl ester, 1 mM DTT, and varying concentrations of purified BioH enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Urea-PAGE Analysis: Stop the reaction by adding a loading dye containing urea. Separate the substrate and product on an 18% polyacrylamide gel containing 2.5 M urea. Pimeloyl-ACP migrates slower than pimeloyl-ACP methyl ester.

  • Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The intensity of the product band can be quantified using densitometry.

BioW (Pimeloyl-CoA Synthetase) Assay [16]

The activity of BioW can be determined by measuring the rate of AMP production using high-performance liquid chromatography (HPLC).

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 2 mM pimelic acid, 0.5 mM CoA, and a suitable amount of purified BioW enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C for the enzyme from A. aeolicus).

  • Quenching and Analysis: At various time points, quench the reaction by adding an equal volume of 1 M formic acid. Centrifuge to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC on a C18 column to separate and quantify AMP, ADP, and ATP. The rate of AMP formation corresponds to the enzyme activity.

Biotin Bioassay [1]

This assay is used to quantify biotin or its intermediates by measuring their ability to support the growth of an E. coli biotin auxotroph.

  • Indicator Strain: Use an E. coli strain with a mutation in a biotin synthesis gene (e.g., ΔbioA or ΔbioF) that prevents it from growing on minimal medium without biotin supplementation.

  • Assay Plate Preparation: Prepare a minimal medium agar (B569324) plate. Inoculate a top layer of soft agar with the indicator strain and pour it over the base agar.

  • Sample Application: Apply known concentrations of biotin standards and the unknown samples to sterile paper discs and place them on the agar surface.

  • Incubation: Incubate the plate at 37°C for 12-24 hours.

  • Analysis: Measure the diameter of the growth zones around the discs. Create a standard curve by plotting the diameter of the growth zones against the logarithm of the biotin concentration. Use this curve to determine the biotin concentration in the unknown samples.

Signaling Pathways and Logical Relationships

This compound Synthesis Pathways

The three distinct pathways for this compound synthesis can be visualized to illustrate the different enzymatic steps and intermediates.

Pimelate_Synthesis_Pathways cluster_Ecoli BioC-BioH Pathway (E. coli) cluster_Bsubtilis BioI-BioW Pathway (B. subtilis) cluster_AlphaProteo BioZ Pathway (α-Proteobacteria) Malonyl-ACP Malonyl-ACP Methylated Malonyl-ACP Methylated Malonyl-ACP Malonyl-ACP->Methylated Malonyl-ACP BioC Pimeloyl-ACP methyl ester Pimeloyl-ACP methyl ester Methylated Malonyl-ACP->Pimeloyl-ACP methyl ester FAS II (2 cycles) Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP methyl ester->Pimeloyl-ACP BioH Biotin Biotin Pimeloyl-ACP->Biotin Long-chain acyl-ACP Long-chain acyl-ACP Pimeloyl-ACP_B Pimeloyl-ACP_B Long-chain acyl-ACP->Pimeloyl-ACP_B BioI Pimelic acid Pimelic acid Pimeloyl-ACP_B->Pimelic acid Thioesterase Pimeloyl-CoA Pimeloyl-CoA Pimelic acid->Pimeloyl-CoA BioW Pimeloyl-CoA->Biotin Glutaryl-CoA Glutaryl-CoA 3-keto-pimeloyl-ACP 3-keto-pimeloyl-ACP Glutaryl-CoA->3-keto-pimeloyl-ACP BioZ, Malonyl-ACP Pimeloyl-ACP_A Pimeloyl-ACP_A 3-keto-pimeloyl-ACP->Pimeloyl-ACP_A FAS II (reduction) Pimeloyl-ACP_A->Biotin Biotin_Regulation cluster_regulation BirA-mediated Regulation of the bio Operon cluster_low_biotin Low Biotin cluster_high_biotin High Biotin Biotin Biotin Biotinoyl-5'-AMP Biotinoyl-5'-AMP Biotin->Biotinoyl-5'-AMP ATP ATP ATP->Biotinoyl-5'-AMP BirA BirA BirA->Biotinoyl-5'-AMP catalyzes Holo-BCCP Holo-BCCP Biotinoyl-5'-AMP->Holo-BCCP BirA, Apo-BCCP BirA-Biotinoyl-AMP Complex BirA-Biotinoyl-AMP Complex Biotinoyl-5'-AMP->BirA-Biotinoyl-AMP Complex accumulates Apo-BCCP Apo-BCCP bio Operon bio Operon Transcription Transcription bio Operon->Transcription ON BirA-Biotinoyl-AMP Complex->bio Operon binds & represses Transcription_off Transcription OFF

References

An In-Depth Technical Guide to the Pimelate Biosynthesis Pathway in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid is a crucial precursor for the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor in numerous metabolic carboxylation reactions. In Escherichia coli, the synthesis of the pimelate moiety does not occur through a dedicated linear pathway but rather by coopting the well-established fatty acid synthesis (FAS) machinery. This unique "hijacking" mechanism involves two key enzymes, BioC and BioH, which modify a standard FAS intermediate, allowing for the controlled elongation to a seven-carbon dicarboxylate, pimeloyl-ACP. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, including detailed enzymatic steps, quantitative data, experimental protocols, and pathway diagrams to facilitate further research and potential applications in metabolic engineering and drug development.

The Core Pathway: Hijacking Fatty Acid Synthesis

The biosynthesis of this compound in E. coli is a fascinating example of metabolic ingenuity. Instead of a series of dedicated enzymes for synthesizing a seven-carbon dicarboxylic acid, E. coli utilizes its existing and highly efficient fatty acid synthesis (FASII) pathway. This is achieved through the action of two key enzymes, BioC and BioH, which act as a specialized initiation and termination module for this diverted pathway.

The process begins with the methylation of the free carboxyl group of a malonyl-thioester, likely malonyl-ACP, by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC . This methylation is a critical step as it "disguises" the polar carboxyl group, allowing the resulting malonyl-ACP methyl ester to be accepted as a primer by the fatty acid synthesis machinery, which typically utilizes acetyl-CoA.

Once initiated, the malonyl-ACP methyl ester undergoes two rounds of chain elongation via the standard FASII cycle. Each cycle involves condensation, reduction, dehydration, and a second reduction, adding two carbons from malonyl-ACP in each iteration. After two cycles, the seven-carbon intermediate, pimeloyl-ACP methyl ester , is formed.

At this stage, the second key enzyme, BioH , a carboxylesterase, plays its crucial role. BioH specifically hydrolyzes the methyl ester of pimeloyl-ACP methyl ester, yielding pimeloyl-ACP and methanol. This demethylation step is the termination signal, preventing further elongation by the FAS machinery and committing the pimeloyl moiety to the biotin synthesis pathway. The resulting pimeloyl-ACP then serves as the substrate for the next enzyme in the biotin synthesis pathway, 8-amino-7-oxononanoate (B1240340) synthase (BioF).

Pimelate_Biosynthesis_E_coli cluster_initiation Initiation cluster_termination Termination malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp bioc BioC malonyl_acp->bioc sam SAM sam->bioc sah SAH bioc->sah malonyl_acp_me Malonyl-ACP methyl ester bioc->malonyl_acp_me fas Fatty Acid Synthase (FASII) (2 cycles) malonyl_acp_me->fas pimeloyl_acp_me Pimeloyl-ACP methyl ester fas->pimeloyl_acp_me bioh BioH pimeloyl_acp_me->bioh meoh Methanol bioh->meoh pimeloyl_acp Pimeloyl-ACP bioh->pimeloyl_acp h2o H₂O h2o->bioh to_biotin To Biotin Synthesis (BioF) pimeloyl_acp->to_biotin

This compound biosynthesis pathway in E. coli.

Quantitative Data

Precise quantitative data for the this compound biosynthesis pathway is crucial for metabolic modeling and engineering efforts. Below are tables summarizing available data on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)ConditionsReference
BioH Methyl ferulate0.48-9.3pH 7.5, 30°C[1]
Ethyl ferulate6.3-3.8pH 7.5, 30°C[1]
Methyl p-coumarate1.9-3.8pH 7.5, 30°C[1]
pNP-acetate0.29---[2]
pNP-propionate0.35---[2]
pNP-butyrate0.33---[2]
pNP-caproate0.25---[2]
Table 2: Intracellular Metabolite Concentrations in E. coli
MetaboliteConcentration (µM)Growth ConditionsReference
Malonyl-CoA 4 - 90Aerobic, glucose[3][4]
~20 - 600 (as total acyl-CoA)Aerobic, glucose[3][4]

Note: Data on the intracellular concentrations of pimeloyl-ACP methyl ester and pimeloyl-ACP are not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway in E. coli.

Cloning, Expression, and Purification of BioC and BioH

A general protocol for the expression and purification of His-tagged BioC and BioH proteins in E. coli is described below. This protocol can be adapted based on the specific expression vector and purification resin used.[5][6][7][8][9][10][11]

Workflow Diagram:

Protein_Purification_Workflow start Gene of Interest (bioC or bioH) in Expression Vector transformation Transform E. coli (e.g., BL21(DE3)) start->transformation culture Grow Culture to Mid-Log Phase (OD600 ~0.6) transformation->culture induction Induce Protein Expression (e.g., with IPTG) culture->induction harvest Harvest Cells (Centrifugation) induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification purification Affinity Chromatography (e.g., Ni-NTA) clarification->purification elution Elute Protein purification->elution analysis Analyze Purity (SDS-PAGE) elution->analysis end Purified Protein analysis->end

Protein expression and purification workflow.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the bioC or bioH gene with a His-tag

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography resin

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar (B569324) plates. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 16-18°C.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins.

  • Elution: Elute the bound protein with elution buffer.

  • Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

In Vitro BioC Methyltransferase Assay

This protocol is a general guide for a radioactive methyltransferase assay, which can be adapted for BioC.[12][13]

Workflow Diagram:

BioC_Assay_Workflow start Prepare Reaction Mix: - Purified BioC - Malonyl-ACP - [³H]-SAM - Buffer incubation Incubate at 37°C start->incubation stop_reaction Stop Reaction (e.g., with TCA) incubation->stop_reaction spotting Spot onto Filter Paper stop_reaction->spotting washing Wash Filter Paper to Remove Unincorporated [³H]-SAM spotting->washing scintillation Scintillation Counting washing->scintillation end Quantify Methylation scintillation->end

BioC methyltransferase assay workflow.

Materials:

  • Purified BioC protein

  • Malonyl-ACP (substrate)

  • S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Ethanol (B145695)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, malonyl-ACP, [³H]-SAM, and purified BioC protein.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by adding an equal volume of cold 10% TCA.

  • Spotting: Spot an aliquot of the reaction mixture onto a filter paper disc.

  • Washing: Wash the filter paper discs multiple times with 5% TCA and then with ethanol to remove unincorporated [³H]-SAM.

  • Counting: Dry the filter paper discs and measure the incorporated radioactivity using a scintillation counter.

In Vitro BioH Esterase Assay using Urea-PAGE

This protocol is for assaying the activity of BioH by monitoring the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP using conformationally sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).[14][15][16][17][18]

Workflow Diagram:

BioH_Assay_Workflow start Prepare Reaction Mix: - Purified BioH - Pimeloyl-ACP methyl ester - Buffer incubation Incubate at 37°C start->incubation stop_reaction Stop Reaction (e.g., by adding Urea (B33335) Loading Dye) incubation->stop_reaction electrophoresis Urea-PAGE (17.5% Acrylamide, 2.5 M Urea) stop_reaction->electrophoresis staining Stain Gel (e.g., Coomassie Blue) electrophoresis->staining analysis Analyze Gel for Mobility Shift staining->analysis end Quantify Hydrolysis analysis->end

BioH esterase assay workflow.

Materials:

  • Purified BioH protein

  • Pimeloyl-ACP methyl ester (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Urea-PAGE reagents (Acrylamide/Bis-acrylamide solution, urea, TEMED, APS)

  • Urea loading dye

  • Coomassie Brilliant Blue stain

Procedure:

  • Pimeloyl-ACP Methyl Ester Synthesis: Synthesize pimeloyl-ACP methyl ester enzymatically using a promiscuous acyl-ACP synthetase such as AasS from Vibrio harveyi.[19]

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, pimeloyl-ACP methyl ester, and purified BioH protein.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of 2x urea loading dye.

  • Urea-PAGE: Prepare a 17.5% polyacrylamide gel containing 2.5 M urea. Load the samples and run the gel at a constant voltage until the dye front reaches the bottom. The hydrolyzed product, pimeloyl-ACP, will migrate slower than the substrate, pimeloyl-ACP methyl ester.

  • Staining and Analysis: Stain the gel with Coomassie Brilliant Blue and destain. The extent of hydrolysis can be quantified by densitometry of the substrate and product bands.

In Vitro Reconstitution of the this compound Biosynthesis Pathway

A complete in vitro reconstitution of the this compound biosynthesis pathway can be performed by combining the purified components.[19][20][21][22]

Workflow Diagram:

InVitro_Reconstitution_Workflow start Prepare Reaction Mix: - Malonyl-CoA, [¹⁴C]-Malonyl-CoA - Purified ACP, BioC, BioH - FASII enzymes (cell-free extract) - SAM, NADPH incubation Incubate at 37°C start->incubation extraction Extract Acyl-ACPs incubation->extraction analysis Analyze Products (Urea-PAGE and Autoradiography) extraction->analysis end Detect Pimeloyl-ACP analysis->end

In vitro reconstitution workflow.

Materials:

  • Purified BioC and BioH proteins

  • Purified Acyl Carrier Protein (ACP)

  • E. coli cell-free extract (as a source of FASII enzymes)

  • Malonyl-CoA and [14C]-malonyl-CoA

  • S-adenosyl-L-methionine (SAM)

  • NADPH

  • Reaction buffer

Procedure:

  • Reaction Setup: Combine all components in a reaction tube.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Product Analysis: At different time points, take aliquots of the reaction and stop the reaction. Analyze the formation of pimeloyl-ACP by urea-PAGE followed by autoradiography to detect the radiolabeled product.

Conclusion and Future Directions

The this compound biosynthesis pathway in E. coli represents a highly efficient and integrated metabolic process. A thorough understanding of this pathway, including the kinetics of its key enzymes and the in vivo concentrations of its intermediates, is essential for both fundamental research and applied biotechnology. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this pathway. Future research should focus on obtaining comprehensive kinetic data for BioC and BioH with their physiological substrates, as well as quantifying the in vivo flux through this pathway under various conditions. Such knowledge will be invaluable for the rational design of metabolic engineering strategies to enhance biotin production and for the development of novel antimicrobial agents targeting this essential biosynthetic route.

References

Pimelate to Vitamin B7: A Technical Guide to the Core Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B7, also known as biotin (B1667282), is an essential water-soluble vitamin that plays a critical role as a cofactor in a variety of vital metabolic carboxylation, decarboxylation, and transcarboxylation reactions.[1] While humans and other mammals must obtain biotin from their diet, many bacteria, archaea, fungi, and plants possess the enzymatic machinery for its de novo synthesis. This capability makes the biotin biosynthetic pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core pathway leading from the pimelate precursor to biotin, focusing on the key enzymatic transformations, quantitative data, and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.

The biosynthesis of biotin is broadly divided into two stages: the synthesis of a this compound moiety and the subsequent assembly of the bicyclic ring structure.[2][3] This guide focuses on the latter stage, which is highly conserved across different organisms and commences from an activated this compound precursor, typically pimeloyl-CoA or pimeloyl-ACP.[3][4] Four key enzymes orchestrate this transformation: 8-amino-7-oxononanoate (B1240340) synthase (BioF), adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), dethiobiotin (B101835) synthetase (BioD), and biotin synthase (BioB).[2][4]

Biotin Biosynthesis Pathway from this compound

The conversion of the this compound moiety into biotin is a four-step enzymatic cascade. The pathway begins with the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA), catalyzed by BioF.[3] Subsequently, BioA facilitates a transamination reaction, converting KAPA to 7,8-diaminopelargonic acid (DAPA) using S-adenosyl-L-methionine (SAM) as the amino donor.[5] The third step, catalyzed by BioD, involves an ATP-dependent cyclization of DAPA to form dethiobiotin (DTB).[6][7] In the final and most complex step, BioB, a radical SAM enzyme, inserts a sulfur atom to form the thiophane ring of biotin.[3]

Biotin_Biosynthesis_Pathway cluster_this compound This compound Precursor cluster_intermediates Biotin Synthesis Intermediates cluster_product Final Product Pimeloyl_CoA Pimeloyl-CoA / Pimeloyl-ACP KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF + L-Alanine - CO2 - CoA/ACP DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA + SAM - S-adenosyl-4-methylthio-2-oxobutanoate DTB Dethiobiotin (DTB) DAPA->DTB BioD + ATP + CO2 - ADP - Pi Biotin Biotin (Vitamin B7) DTB->Biotin BioB + SAM + [2Fe-2S] cluster - Methionine - 5'-deoxyadenosine

Caption: The enzymatic pathway from pimeloyl-CoA/ACP to biotin.

Quantitative Enzyme Kinetics

The efficiency and substrate affinity of the enzymes in the biotin biosynthetic pathway are critical parameters for understanding its regulation and for the development of potential inhibitors. The following tables summarize the available kinetic data for BioF, BioA, BioD, and BioB from various organisms.

Table 1: Kinetic Parameters of 8-amino-7-oxononanoate synthase (BioF)

OrganismSubstrateKm (μM)kcat (min-1)Reference
Escherichia coliPimeloyl-CoA25-[8]
Bacillus sphaericusPimeloyl-CoA1-[8]

Table 2: Kinetic Parameters of Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)

OrganismSubstrateKm (μM)kcat (min-1)Reference
Escherichia coliKAPA--
Escherichia coliSAM--

Table 3: Kinetic Parameters of Dethiobiotin Synthetase (BioD)

OrganismSubstrateKm (μM)kcat (s-1)Reference
Escherichia coliDAPA--[9]
Escherichia coliATP24,000 (for T11V mutant)-[9]

Table 4: Kinetic Parameters of Biotin Synthase (BioB)

OrganismSubstrateKm (μM)Apparent Rate Constant (min-1)Reference
Escherichia coliDethiobiotin2-[10]
Arabidopsis thalianaDethiobiotin30 ± 5-[11]
Escherichia coliSAM10 ± 5-[12]
Bacteroides obeum--0.0078 (-Na2S), 0.019 (+Na2S)[13][14]
Escherichia coli--0.046 (-Na2S), 0.036 (+Na2S)[13][14]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of enzymatic pathways. This section provides methodologies for the expression, purification, and activity assays of the four key enzymes in the biotin synthesis pathway from this compound.

Expression and Purification of Recombinant Enzymes

A general workflow for obtaining purified BioA, BioB, BioD, and BioF enzymes for in vitro studies is outlined below. This typically involves cloning the respective genes into an expression vector, overexpressing the protein in a suitable host like E. coli, and purifying the recombinant protein using affinity and size-exclusion chromatography.

Protein_Purification_Workflow Start Gene of Interest (bioA, bioB, bioD, or bioF) Cloning Cloning into Expression Vector (e.g., pET vector) Start->Cloning Transformation Transformation into Expression Host (e.g., E. coli BL21(DE3)) Cloning->Transformation Induction Induction of Protein Expression (e.g., with IPTG) Transformation->Induction Harvesting Cell Harvesting and Lysis Induction->Harvesting Purification1 Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Harvesting->Purification1 Purification2 Size-Exclusion Chromatography (for further purification) Purification1->Purification2 Verification Purity and Concentration Determination (SDS-PAGE and Bradford/BCA assay) Purification2->Verification Storage Storage of Purified Enzyme (-80°C in appropriate buffer) Verification->Storage

Caption: General workflow for recombinant protein expression and purification.
BioF (8-amino-7-oxononanoate synthase) Assay

The activity of BioF can be monitored by detecting the release of CoASH from pimeloyl-CoA using Ellman's reagent (DTNB).

  • Reaction Mixture:

    • 50 mM Potassium Phosphate buffer, pH 7.5

    • 100 µM Pimeloyl-CoA

    • 10 mM L-Alanine

    • 100 µM Pyridoxal 5'-phosphate (PLP)

    • Purified BioF enzyme

  • Procedure:

    • Prepare the reaction mixture without the enzyme in a 96-well plate.

    • Initiate the reaction by adding the purified BioF enzyme.

    • Incubate at the optimal temperature (e.g., 37°C).

    • At various time points, add Ellman's reagent (DTNB) to a final concentration of 0.5 mM.

    • Measure the absorbance at 412 nm to quantify the amount of free thiol groups from the released CoASH.

    • Calculate the enzyme activity based on the rate of CoASH release.

BioA (Adenosylmethionine-8-amino-7-oxononanoate aminotransferase) Assay

A discontinuous microplate fluorescence assay using ortho-phthalaldehyde (OPA) derivatization is a sensitive method to measure BioA activity by detecting the formation of DAPA.[15]

  • Reaction Mixture:

    • Suitable buffer (e.g., 50 mM HEPES, pH 7.5)

    • KAPA (substrate)

    • SAM (amino donor)

    • Purified BioA enzyme

  • Derivatization Reagent:

    • OPA solution

    • 2-mercaptoethanol (2ME)

    • Borate buffer

  • Procedure:

    • Set up the enzymatic reaction in a microplate.

    • Incubate the reaction mixture at the optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Add the OPA/2ME derivatization reagent to each well.

    • Incubate at room temperature for 1-2 minutes to allow the formation of a fluorescent adduct with the primary amine of DAPA.

    • Measure the fluorescence (Excitation: ~340 nm, Emission: ~455 nm) using a fluorescence plate reader.

    • The reaction rate is determined from the endpoint fluorescence measurement.[15]

BioD (Dethiobiotin Synthetase) Assay

BioD activity can be determined by monitoring the consumption of ATP or the formation of ADP. A coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase is a common method.

  • Reaction Mixture:

    • 50 mM Tris-HCl, pH 8.0

    • 100 mM KCl

    • 10 mM MgCl2

    • 1 mM DAPA

    • 1 mM ATP

    • 0.2 mM NADH

    • 1 mM Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • Purified BioD enzyme

  • Procedure:

    • Combine all reagents except BioD in a cuvette.

    • Monitor the baseline absorbance at 340 nm.

    • Initiate the reaction by adding the purified BioD enzyme.

    • Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of the BioD-catalyzed reaction is proportional to the rate of NADH oxidation.

BioB (Biotin Synthase) Assay

The activity of the oxygen-sensitive BioB enzyme is typically measured by quantifying the conversion of dethiobiotin (DTB) to biotin. This assay must be performed under strict anaerobic conditions.

  • Reaction Mixture (Anaerobic):

    • 50 mM HEPES buffer, pH 7.5

    • 100 mM KCl

    • 2 mM Dethiobiotin (DTB)

    • 1 mM S-adenosyl-L-methionine (SAM)

    • A reducing system (e.g., 1 mM NADPH, 5 µM ferredoxin:NADP+ oxidoreductase, 25 µM flavodoxin)

    • Purified BioB enzyme (reconstituted with iron-sulfur clusters)

  • Procedure:

    • Perform all steps in an anaerobic chamber (<0.1 ppm O2).

    • Prepare the reaction mixture with all components except SAM.

    • Initiate the reaction by adding SAM.

    • At various time points, quench aliquots of the reaction with an acidic solution (e.g., 100 mM H2SO4).

    • Analyze the quenched samples for biotin content using HPLC-MS or a microbiological assay with a biotin-auxotrophic strain of Lactobacillus plantarum.[11][13][14]

Analytical Methods for Biotin and Intermediates

Accurate quantification of the substrates, intermediates, and the final product of the biotin synthesis pathway is crucial for kinetic studies and pathway analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

  • HPLC for Biotin and Intermediates: Reversed-phase and anion-exchange HPLC methods can be used to separate biotin and its analogues.[2] For detection, UV absorbance at 210-220 nm is often employed.[16] Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of pathway intermediates.[13]

  • Microbiological Assays: These assays utilize biotin-auxotrophic microorganisms (e.g., Lactobacillus plantarum, E. coli auxotrophs) whose growth is dependent on the presence of biotin or its precursors. The extent of microbial growth is proportional to the amount of the vitamin present in the sample. While highly sensitive, these assays can sometimes lack specificity.[17]

Conclusion

The enzymatic pathway from this compound to biotin represents a highly conserved and essential metabolic route in many microorganisms. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study them is paramount for fundamental research and for the development of novel therapeutics targeting this pathway. This technical guide provides a foundational resource for scientists and researchers, offering a consolidated overview of the core biosynthetic steps, quantitative data, and detailed experimental protocols to facilitate further investigation into this important area of biochemistry and drug discovery.

References

The BioC-BioH Pathway: A Technical Guide to the Discovery of a Hijacked Fatty Acid Synthesis Route for Pimelate Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotin (B1667282) (Vitamin B7) is an indispensable enzyme cofactor across all domains of life, crucial for central metabolic processes.[1] While the assembly of its bicyclic ring structure has been long understood, the synthesis of its pimelate moiety—a seven-carbon α,ω-dicarboxylate that forms the valeric acid side chain—remained a persistent enigma.[1] Seminal work in Escherichia coli unveiled the BioC-BioH pathway, a novel solution to this compound synthesis that involves hijacking the cell's native fatty acid synthesis (FAS) machinery.[2][3] This discovery, published by Lin, Hanson, and Cronan in 2010, resolved decades of questions and revealed a unique metabolic strategy of substrate mimicry and enzymatic gatekeeping.[2][4]

This technical guide provides an in-depth examination of the BioC-BioH pathway's discovery and mechanism. It details the key experimental protocols that were instrumental in its elucidation, presents the available quantitative data, and uses visualizations to clarify complex biochemical processes and experimental logic.

The Biochemical Enigma: Assembling a Dicarboxylic Acid

The primary challenge in understanding this compound synthesis was conceptual: how could the FAS pathway, which is optimized to produce monocarboxylic fatty acids with hydrophobic alkyl chains, be responsible for creating a dicarboxylic acid?[5] The active sites of FAS enzymes are inherently hydrophobic and would not be expected to tolerate the negative charge of a free ω-carboxyl group on a growing acyl chain.[5] Genetic analyses in E. coli had identified two genes of previously unknown function, bioC and bioH, as essential for the early steps of biotin synthesis, but their specific roles were unclear.[2][3]

The BioC-BioH Pathway: A Mechanism of Molecular Deception

The solution to the this compound problem lies in a clever two-step process of chemical modification that temporarily disguises the growing dicarboxylic acid, allowing it to be processed by the FAS enzymes.[1][4]

  • Initiation and Disguise (BioC): The pathway is initiated by BioC, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[6] BioC methylates the free ω-carboxyl group of a malonyl-acyl carrier protein (malonyl-ACP) substrate. This esterification neutralizes the negative charge and creates a methyl ester group that mimics the terminal methyl group of acetyl-CoA, the canonical primer for fatty acid synthesis.[4] This "disguised" substrate, malonyl-ACP methyl ester, is then accepted as a primer by the FAS machinery.[3]

  • Elongation (FAS Hijacking): The malonyl-ACP methyl ester enters the Type II fatty acid synthesis cycle. It undergoes two complete rounds of elongation, with each cycle adding two carbons from malonyl-ACP. This process extends the chain to seven carbons, resulting in the formation of pimeloyl-ACP methyl ester.[5][7]

  • Termination and Unmasking (BioH): Before the seven-carbon chain can be further elongated, the enzyme BioH acts as a gatekeeper.[7] BioH, a carboxylesterase of the α/β-hydrolase family, specifically hydrolyzes the methyl ester bond on pimeloyl-ACP methyl ester.[6][8] This reaction removes the disguise, exposing the free ω-carboxyl group and yielding the final product, pimeloyl-ACP.[2] The presence of this charged group prevents further recognition and elongation by the FAS enzymes, effectively terminating the process and channeling the this compound moiety into the next stage of biotin synthesis, catalyzed by BioF.[5][7]

BioC_BioH_Pathway cluster_FAS Fatty Acid Synthesis (FAS) Cycle fabH FabH Elongation 2x Elongation Cycles (FabG, FabZ, FabI) fabH->Elongation PimeloylACP_ME Pimeloyl-ACP Methyl Ester Elongation->PimeloylACP_ME MalonylACP Malonyl-ACP BioC BioC (O-Methyltransferase) MalonylACP->BioC SAM SAM SAM->BioC SAH SAH BioC->SAH MalonylACP_ME Malonyl-ACP Methyl Ester BioC->MalonylACP_ME Methylation MalonylACP_ME->fabH Enters FAS BioH BioH (Esterase) PimeloylACP_ME->BioH Exits FAS Methanol Methanol BioH->Methanol PimeloylACP Pimeloyl-ACP BioH->PimeloylACP Hydrolysis BioF To Biotin Ring Assembly (BioF) PimeloylACP->BioF

Caption: The BioC-BioH pathway for pimeloyl-ACP synthesis in E. coli.

Experimental Protocols

The elucidation of the BioC-BioH pathway relied on a combination of genetic complementation, protein purification, and in vitro enzymatic assays.

Recombinant Protein Purification: Hexahistidine-Tagged BioH

Purification of the key enzymes was essential for in vitro reconstitution of the pathway. A standard immobilized metal affinity chromatography (IMAC) protocol is used for this purpose.[6]

Methodology:

  • Expression: The E. coli bioH gene is cloned into an expression vector (e.g., pET series) with an N-terminal 6xHis-tag. The vector is transformed into an expression host strain like E. coli BL21(DE3). A 1 L culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression is induced with 1 mM IPTG for 4-6 hours at 30°C.

  • Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in 30 mL of Lysis/Binding Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0). Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.[9]

  • Binding: The clarified lysate is applied to a pre-equilibrated Ni-NTA affinity column (2 mL bed volume). The lysate is passed over the column by gravity flow to allow the His-tagged BioH to bind to the nickel-charged resin.[10]

  • Washing: The column is washed with 10 column volumes of Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[9]

  • Elution: The purified His-tagged BioH protein is eluted from the column using 5 column volumes of Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Fractions are collected and analyzed by SDS-PAGE for purity.[11]

  • Buffer Exchange: Fractions containing pure BioH are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and prepare for enzymatic assays.

In Vitro BioH Esterase Activity Assay

This assay confirms the specific function of BioH by monitoring the conversion of its physiological substrate, pimeloyl-ACP methyl ester, to pimeloyl-ACP.

Methodology:

  • Substrate Preparation: The substrate, pimeloyl-ACP methyl ester, is synthesized enzymatically or chemically as described in the literature.[6]

  • Reaction Setup: The assay is performed in a 5 µL total volume. A master mix containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and 50 µM pimeloyl-ACP methyl ester is prepared and pre-warmed to 37°C.[6]

  • Enzyme Addition: The reaction is initiated by adding purified BioH enzyme to a final concentration ranging from 1-10 nM.[6]

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 2-5 minutes.[6]

  • Quenching: The reaction is stopped by adding an equal volume of Urea Loading Buffer (8 M Urea, 20 mM Tris-HCl pH 8.0).

  • Analysis: The substrate and product are separated using conformationally sensitive polyacrylamide gel electrophoresis (Urea-PAGE). The gel is run and subsequently stained with Coomassie Blue. The product, pimeloyl-ACP, has a slower migration rate than the substrate, pimeloyl-ACP methyl ester, allowing for clear visualization of the enzymatic activity.[6]

BioH_Assay_Workflow sub1 Prepare Reaction Mix (Buffer, 50 µM Substrate) sub2 Pre-warm to 37°C sub1->sub2 sub3 Initiate with Purified BioH (1-10 nM final conc.) sub2->sub3 sub4 Incubate at 37°C (2-5 minutes) sub3->sub4 sub5 Quench Reaction (add Urea Loading Buffer) sub4->sub5 sub6 Separate on Urea-PAGE sub5->sub6 sub7 Stain & Visualize Gel sub6->sub7 result Result: Observe band shift from Substrate (fast) to Product (slow) sub7->result

Caption: Experimental workflow for the in vitro BioH esterase activity assay.
In Vivo Genetic Complementation Assay

This assay provides crucial in vivo evidence for gene function by testing the ability of a gene to rescue the growth of a mutant strain that cannot synthesize biotin.

Methodology:

  • Strain Construction: An E. coli strain with deletions in both bioC and bioH (e.g., ΔbioCΔbioH) is constructed. This strain is a biotin auxotroph, meaning it cannot grow on minimal medium unless biotin is supplied.

  • Vector Transformation: The ΔbioCΔbioH strain is transformed with a plasmid expressing a candidate gene (e.g., E. coli bioH). A control transformation is performed with an empty vector.

  • Growth Assay: Transformed cells are plated on M9 minimal medium agar (B569324) plates with and without biotin supplementation. The plates are incubated at 37°C for 24-48 hours.

  • Analysis: Successful complementation is indicated by the growth of the transformed strain on minimal medium lacking biotin. The empty vector control should show no growth, confirming that the restored growth is due to the function of the introduced gene. This logic was used to show that various esterases like BioG and BioK can functionally replace BioH.[6]

Complementation_Logic cluster_conditions Experimental Conditions cluster_A A: Transform with Empty Vector cluster_B B: Transform with bioH Plasmid strain E. coli ΔbioH Mutant Strain cluster_A cluster_A strain->cluster_A cluster_B cluster_B strain->cluster_B plate_minus_A Minimal Medium (- Biotin) result_A Result: No Growth plate_minus_A->result_A plate_plus_A Minimal Medium (+ Biotin) result_A_control Result: Growth plate_plus_A->result_A_control plate_minus_B Minimal Medium (- Biotin) result_B Result: Growth (Complementation) plate_minus_B->result_B plate_plus_B Minimal Medium (+ Biotin) result_B_control Result: Growth plate_plus_B->result_B_control

Caption: Logical workflow of an in vivo complementation assay for BioH function.

Quantitative Data and Analysis

The substrate specificity of E. coli BioH was tested against various acyl-ACP methyl esters. The results demonstrate that while BioH has some promiscuity, it shows strong activity on its physiological C7 substrate.[6][12]

Substrate (Acyl-ACP Methyl Ester)Acyl Chain LengthRelative BioH Activity
Succinyl-ACP MEC4No activity observed
Glutaryl-ACP MEC5Cleaved less efficiently
Adipyl-ACP MEC6Readily hydrolyzed
Pimeloyl-ACP ME (Physiological) C7 Readily hydrolyzed
Suberyl-ACP MEC8Readily hydrolyzed
Azelayl-ACP MEC9Readily hydrolyzed
Data summarized from Feng et al., 2017.[6][12]

For the in vitro BioH assay, product formation could be observed with as little as 1.25 nM of the E. coli enzyme, with the reaction approaching completion at 2.5 nM under the specified conditions (50 µM substrate, 2 min incubation).[6] This indicates that BioH is a catalytically efficient enzyme.

Conclusion and Implications

The discovery of the BioC-BioH pathway was a landmark achievement in the study of biotin biosynthesis, revealing a sophisticated mechanism of metabolic hijacking. By methylating a key intermediate, the cell effectively tricks the fatty acid synthesis machinery into producing a dicarboxylic acid precursor required for an entirely different pathway. The subsequent specific demethylation by BioH acts as a crucial gatekeeping step, ensuring the correct product is released for biotin ring assembly. This elegant pathway not only solved a long-standing biochemical puzzle but also highlighted a novel enzymatic strategy for expanding the synthetic capabilities of core metabolic routes. For professionals in drug development, the enzymes of this essential pathway, particularly the unique O-methyltransferase BioC, represent potential targets for novel antibacterial agents.

References

Pimelate Synthesis via Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is a crucial precursor for the biosynthesis of biotin (B1667282) (vitamin B7), an essential cofactor in all domains of life.[1][2] The synthesis of the pimelate moiety has been a long-standing puzzle, with recent research revealing elegant strategies employed by bacteria to produce this key intermediate, primarily by hijacking the highly conserved fatty acid synthesis (FAS) pathway.[1][2] Understanding these pathways is of significant interest for the development of novel antimicrobial agents, as humans do not synthesize biotin and rely on dietary sources. This technical guide provides an in-depth overview of the core mechanisms of this compound synthesis from fatty acid metabolism, focusing on the well-characterized pathways in Escherichia coli and Bacillus subtilis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Pathways of this compound Synthesis

Bacteria have evolved at least two distinct strategies to divert intermediates from the canonical fatty acid synthesis pathway for the production of the this compound moiety.

The BioC-BioH Pathway in Escherichia coli

In E. coli, the synthesis of pimeloyl-acyl carrier protein (ACP), the direct precursor for biotin ring assembly, is accomplished by coopting the FAS II machinery through the action of two dedicated enzymes: BioC and BioH.[2][3] This pathway is characterized by the modification of a standard FAS substrate to allow its entry and processing through the elongation cycle, followed by a terminal cleavage step to yield the final product.

The process begins with the BioC-catalyzed methylation of the ω-carboxyl group of a malonyl-thioester, likely malonyl-ACP.[2][4][5] This S-adenosyl-L-methionine (SAM)-dependent reaction masks the negative charge of the carboxyl group, creating a "disguised" substrate, malonyl-ACP methyl ester, that can be accepted as a primer by the β-ketoacyl-ACP synthase III (FabH), the enzyme that initiates fatty acid synthesis.[2][6] The malonyl-ACP methyl ester then undergoes two rounds of the standard FAS elongation cycle, which involves condensation, reduction, dehydration, and a second reduction, to form pimeloyl-ACP methyl ester.[2][3] Finally, the esterase BioH hydrolyzes the methyl ester, yielding pimeloyl-ACP and preventing further elongation by the FAS machinery.[2][3] The resulting pimeloyl-ACP then enters the late stages of biotin synthesis.[1]

BioC_BioH_Pathway Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC SAM SAM SAM->BioC SAH SAH BioC->SAH Malonyl_ACP_ME Malonyl-ACP Methyl Ester BioC->Malonyl_ACP_ME Methylation FAS_Elongation Fatty Acid Synthesis (2 cycles) Malonyl_ACP_ME->FAS_Elongation Pimeloyl_ACP_ME Pimeloyl-ACP Methyl Ester FAS_Elongation->Pimeloyl_ACP_ME Elongation BioH BioH (Esterase) Pimeloyl_ACP_ME->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP Hydrolysis Methanol Methanol BioH->Methanol To_Biotin_Synth To Biotin Ring Assembly Pimeloyl_ACP->To_Biotin_Synth

Figure 1: The BioC-BioH pathway for this compound synthesis in E. coli.
The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis employs a different strategy that also relies on the FAS pathway but generates a free pimelic acid intermediate.[7][8] This pathway involves the enzymes BioI and BioW. BioI, a cytochrome P450 enzyme, is proposed to catalyze the oxidative cleavage of long-chain acyl-ACPs, such as those destined for phospholipid synthesis, to produce free pimelic acid.[9] This represents a direct interception of a late-stage FAS intermediate.

The resulting free pimelic acid is then activated by BioW, a pimeloyl-CoA synthetase.[7][8] This ATP-dependent reaction ligates coenzyme A (CoA) to this compound, forming pimeloyl-CoA.[10] In contrast to E. coli, where pimeloyl-ACP is the substrate for the subsequent enzyme in the biotin synthesis pathway (BioF), in B. subtilis, BioF utilizes pimeloyl-CoA.[11]

BioI_BioW_Pathway Long_Chain_Acyl_ACP Long-Chain Acyl-ACP BioI BioI (Cytochrome P450) Long_Chain_Acyl_ACP->BioI Pimelic_Acid Pimelic Acid BioI->Pimelic_Acid Oxidative Cleavage BioW BioW (Pimeloyl-CoA Synthetase) Pimelic_Acid->BioW AMP_PPi AMP + PPi BioW->AMP_PPi Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA Activation ATP ATP ATP->BioW CoA CoA CoA->BioW To_Biotin_Synth To Biotin Ring Assembly Pimeloyl_CoA->To_Biotin_Synth

Figure 2: The BioI-BioW pathway for this compound synthesis in B. subtilis.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated as part of the overall control of biotin metabolism. In E. coli, the expression of the bio operon, which includes bioC and bioH, is controlled by the bifunctional protein BirA.[12] BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.[11][13]

When biotin levels are low, BirA functions primarily as a ligase. However, when biotin is abundant, BirA catalyzes the synthesis of biotinyl-5'-AMP, which acts as a corepressor.[5] The BirA-biotinyl-5'-AMP complex binds with high affinity to the bio operator sequence, preventing transcription of the biotin synthesis genes, thereby conserving cellular resources.[5][11]

BirA_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin BirA_apo BirA (Apo-repressor) bio_operon_active bio Operon BirA_apo->bio_operon_active Low Affinity Transcription Transcription bio_operon_active->Transcription Bio_Enzymes Biotin Synthesis Enzymes Transcription->Bio_Enzymes Biotin_AMP Biotinyl-5'-AMP (Corepressor) BirA_holo BirA (Holo-repressor) Biotin_AMP->BirA_holo bio_operon_inactive bio Operon BirA_holo->bio_operon_inactive High Affinity Binding No_Transcription No Transcription bio_operon_inactive->No_Transcription

Figure 3: Transcriptional regulation of the bio operon by BirA in E. coli.

Quantitative Data

The following table summarizes available kinetic data for key enzymes involved in this compound synthesis. This data is essential for understanding the efficiency and substrate specificity of these enzymes and for building kinetic models of the pathway.

EnzymeOrganismSubstrateKM (µM)kcat (s-1)kcat/KM (s-1mM-1)Reference(s)
BioWAquifex aeolicusThis compound15 ± 20.58 ± 0.02-[1]
BioWBacillus subtilisThis compound-8.4 x 10-5-[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pathways of this compound synthesis.

Protocol 1: In Vitro Dethiobiotin (B101835) (DTB) Synthesis Assay

This assay reconstitutes the this compound synthesis and early biotin ring assembly pathway in vitro to test the function of the BioC-BioH pathway.

1. Preparation of Cell-Free Extract: a. Grow an E. coli strain deficient in a late-stage biotin synthesis gene (e.g., ΔbioB) to mid-log phase in a rich medium. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). c. Resuspend the cell pellet in lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) and lyse the cells by sonication or French press. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).

2. In Vitro Reaction: a. Set up the reaction mixture (final volume 50 µL) containing:

  • Cell-free extract (e.g., 1 mg/mL total protein)
  • 100 mM Tris-HCl, pH 7.5
  • 10 mM MgCl₂
  • 1 mM DTT
  • 2 mM ATP
  • 1 mM NADPH
  • 0.5 mM L-alanine
  • 0.5 mM S-adenosyl-L-methionine (SAM)
  • 1 mM malonyl-CoA
  • 0.5 mM acyl carrier protein (ACP) b. For testing the function of BioH, use a cell-free extract from a ΔbioH strain and add purified BioH protein to the reaction. c. Incubate the reaction at 37°C for 2-4 hours.

3. DTB Detection: a. Stop the reaction by heating at 95°C for 5 minutes. b. Centrifuge to remove precipitated protein. c. Analyze the supernatant for the presence of dethiobiotin (DTB) using a bioassay with a DTB-auxotrophic indicator strain (e.g., E. coli ΔbioD) or by LC-MS.

DTB_Assay_Workflow Culture Grow E. coli ΔbioB culture Harvest Harvest and Lyse Cells Culture->Harvest Extract Prepare Cell-Free Extract Harvest->Extract Reaction Set up In Vitro Reaction Mixture Extract->Reaction Incubate Incubate at 37°C Reaction->Incubate Detect Detect DTB (Bioassay or LC-MS) Incubate->Detect

Figure 4: Experimental workflow for the in vitro dethiobiotin synthesis assay.
Protocol 2: Cerulenin (B1668410) Inhibition Assay

This protocol uses the fatty acid synthesis inhibitor cerulenin to confirm the involvement of the FAS pathway in this compound synthesis.

1. Cell Culture and Treatment: a. Grow the bacterial strain of interest (e.g., B. subtilis) in a minimal medium to early log phase. b. Prepare a stock solution of cerulenin in ethanol (B145695) (e.g., 5 mg/mL).[14] c. Set up parallel cultures:

  • Control (no additions)
  • Vehicle control (ethanol)
  • Cerulenin-treated (e.g., 5-10 µg/mL final concentration)[15]
  • Cerulenin-treated with pimelic acid supplementation (e.g., 1 mM) d. Incubate the cultures under appropriate conditions, monitoring growth (e.g., OD₆₀₀) over time.

2. Biotin Production Analysis: a. At various time points, harvest cells from each culture. b. Lyse the cells and quantify the intracellular biotin concentration using a suitable method, such as a bioassay with a biotin-auxotrophic indicator strain or LC-MS.

3. Data Interpretation:

  • Inhibition of growth and biotin production by cerulenin, and the rescue of this inhibition by the addition of pimelic acid, provides strong evidence for the involvement of the fatty acid synthesis pathway in producing the this compound precursor.[7][8]

Cerulenin_Assay_Workflow Start Start with early log phase bacterial culture Split Split culture into treatment groups Start->Split Control Control Split->Control No treatment Cerulenin Cerulenin Split->Cerulenin Add inhibitor Rescue Cerulenin + Pimelic Acid Split->Rescue Add inhibitor + precursor Incubate Incubate and Monitor Growth Control->Incubate Cerulenin->Incubate Rescue->Incubate Analyze Analyze Biotin Production Incubate->Analyze

Figure 5: Logical workflow for the cerulenin inhibition assay.
Protocol 3: 13C-Labeling and NMR Analysis

This method is used to trace the metabolic origin of the carbon atoms in the this compound moiety.

1. Labeled Precursor Feeding: a. Culture a biotin-overproducing strain of bacteria (e.g., E. coli repressor mutant) in a defined minimal medium.[4] b. Supplement the medium with a 13C-labeled precursor, such as [1-13C]acetate or [2-13C]acetate.[4] c. Allow the culture to grow and produce biotin (or its intermediate, dethiobiotin).

2. Extraction and Purification: a. Harvest the cells and the culture supernatant. b. Extract and purify the biotin or dethiobiotin from the culture. This may involve multiple chromatography steps.

3. NMR Spectroscopy: a. Dissolve the purified compound in a suitable solvent for NMR analysis (e.g., D₂O or DMSO-d₆). b. Acquire a 13C-NMR spectrum of the sample.

4. Data Analysis: a. Assign the peaks in the 13C-NMR spectrum to the corresponding carbon atoms in the biotin or dethiobiotin molecule. b. The pattern of 13C enrichment reveals the incorporation pattern of the labeled precursor, providing insights into the biosynthetic pathway. For example, the alternating labeling pattern observed with [1-13C]acetate and [2-13C]acetate is characteristic of assembly via the head-to-tail condensation of acetate (B1210297) units in fatty acid synthesis.[4]

Conclusion

The synthesis of this compound via the fatty acid metabolism pathway is a remarkable example of metabolic plasticity, where a core cellular process is repurposed for the production of a vital cofactor. The BioC-BioH and BioI-BioW pathways highlight the diverse evolutionary solutions that have arisen to solve this common biochemical challenge. A thorough understanding of these pathways, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for researchers in microbiology, biochemistry, and drug development. The enzymes in these pathways, being absent in humans, represent promising targets for the development of novel antibiotics. Future research focused on the structural and kinetic characterization of these enzymes will undoubtedly pave the way for the rational design of potent and specific inhibitors.

References

The Central Role of Pimeloyl-ACP in Biotin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. While mammals are incapable of de novo biotin synthesis, this crucial metabolic pathway is present in bacteria, archaea, fungi, and plants. A key intermediate in this pathway is pimeloyl-acyl carrier protein (pimeloyl-ACP), a seven-carbon dicarboxylic acid thioester that serves as the backbone for the biotin molecule. This technical guide provides an in-depth exploration of the synthesis and utilization of pimeloyl-ACP in biotin production across different microbial systems. We will delve into the various biosynthetic routes leading to pimeloyl-ACP, the enzymatic machinery involved, and the subsequent steps that convert it into biotin. Furthermore, this guide will present available quantitative data, detailed experimental protocols for key assays, and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Pimeloyl-ACP in Biotin Biosynthesis

The biosynthesis of biotin is a complex process that can be broadly divided into two major stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the bicyclic ring structure of biotin. Pimeloyl-ACP stands at the crossroads of these two stages, acting as the immediate precursor for the formation of the first biotin ring. The carbon backbone of biotin is largely derived from this seven-carbon α,ω-dicarboxylic acid.[1] The pathway to synthesize pimeloyl-ACP is not universally conserved and microorganisms have evolved distinct strategies to produce this vital intermediate.[2] Understanding these diverse pathways is critical for metabolic engineering efforts aimed at enhancing biotin production and for the development of novel antimicrobial agents targeting this essential pathway.

Biosynthetic Pathways of Pimeloyl-ACP

There are at least three distinct and well-characterized pathways for the biosynthesis of pimeloyl-ACP in microorganisms:

  • The BioC-BioH Pathway in Escherichia coli : This pathway ingeniously hijacks the host's fatty acid synthesis (FAS) machinery.[1][3]

  • The BioI Pathway in Bacillus subtilis : This pathway utilizes a cytochrome P450 enzyme to oxidatively cleave a long-chain acyl-ACP.[4]

  • The BioZ Pathway in α-proteobacteria : This pathway employs a specialized β-ketoacyl-ACP synthase.[5][6]

The BioC-BioH Pathway: A Hijacking of Fatty Acid Synthesis

In E. coli and many other bacteria, the synthesis of pimeloyl-ACP begins with the modification of a key FAS intermediate, malonyl-ACP.[1][2]

  • Methylation by BioC : The pathway is initiated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC, which methylates the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester.[1] This methylation is a crucial "disguise," as it neutralizes the negative charge of the carboxyl group, allowing the fatty acid synthesis enzymes to recognize it as a substrate.[5]

  • Elongation via Fatty Acid Synthase (FAS) : The malonyl-ACP methyl ester then enters the type II fatty acid synthesis cycle. It undergoes two rounds of elongation, with each round adding a two-carbon unit from malonyl-ACP. This process results in the formation of pimeloyl-ACP methyl ester.[1][3]

  • Demethylation by BioH : To prevent further elongation and to expose the carboxyl group necessary for the subsequent steps of biotin synthesis, the pimeloyl-ACP methyl ester is hydrolyzed by the esterase BioH, yielding pimeloyl-ACP and methanol.[1][3] BioH acts as a gatekeeper, ensuring the proper chain length for biotin synthesis.[7] Several non-homologous esterases, such as BioG, can also perform this function in other bacteria.[8]

The BioI Pathway: Oxidative Cleavage in Bacillus subtilis

Bacillus subtilis employs a different strategy that involves the direct cleavage of a pre-existing fatty acid chain.

  • Oxidative Cleavage by BioI : BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of a long-chain acyl-ACP (typically C16 or C18) to generate pimeloyl-ACP.[4][9][10] This pathway provides a more direct route to pimeloyl-ACP without the need to build the carbon chain from scratch.

The BioZ Pathway: A Dedicated Synthase in α-proteobacteria

In α-proteobacteria like Agrobacterium tumefaciens, a specialized enzyme, BioZ, is responsible for the synthesis of the pimeloyl moiety.

  • Condensation by BioZ : BioZ is a β-ketoacyl-ACP synthase III-like enzyme that catalyzes the Claisen condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP.[5][6][11] This intermediate then enters the fatty acid synthesis pathway for reduction to pimeloyl-ACP. This pathway links biotin synthesis to lysine (B10760008) degradation, as glutaryl-CoA is an intermediate in this catabolic pathway.[5]

From Pimeloyl-ACP to Biotin: The Late Pathway

Once pimeloyl-ACP is synthesized, it enters a conserved four-step pathway to form the final biotin molecule.[2]

  • KAPA Synthesis (BioF) : 8-amino-7-oxononanoate (B1240340) synthase (BioF) catalyzes the condensation of pimeloyl-ACP with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA).[12]

  • DAPA Synthesis (BioA) : 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA) catalyzes the transamination of KAPA to DAPA using S-adenosyl-L-methionine (SAM) as the amino donor.

  • Dethiobiotin (B101835) Synthesis (BioD) : Dethiobiotin synthase (BioD) catalyzes the ATP-dependent cyclization of DAPA to form dethiobiotin (DTB).

  • Biotin Synthesis (BioB) : Finally, biotin synthase (BioB), a radical SAM enzyme, catalyzes the insertion of sulfur to form the thiophane ring of biotin.

Quantitative Data

Quantitative kinetic data for the enzymes involved in pimeloyl-ACP synthesis is crucial for metabolic modeling and engineering. While comprehensive data is not available for all enzymes, some key parameters have been reported.

EnzymeOrganismSubstrate(s)KmkcatVmaxReference(s)
BioH Escherichia colip-Nitrophenyl acetate0.29 mM--[13]
p-Nitrophenyl propionate0.35 mM--[13]
p-Nitrophenyl butyrate0.33 mM--[13]
p-Nitrophenyl caproate0.25 mM--[13]
Pimeloyl-ACP methyl ester->60 s-1 (estimated)-[7]
BioC Bacillus cereusMalonyl-ACP~0.05 mM (for 50% activity)--[1]
Malonyl-CoA~8 mM (for 50% activity)--[1]
FabH (KAS III) Streptomyces glaucescensMalonyl-ACP3.66 µM--[14]
Acetyl-CoA2.4 µM--[14]
Butyryl-CoA0.71 µM--[14]
Isobutyryl-CoA0.41 µM--[14]

Experimental Protocols

Cloning, Expression, and Purification of Recombinant Biotin Synthesis Enzymes

A general protocol for obtaining purified enzymes for in vitro assays is outlined below. This protocol can be adapted for BioC, BioH, BioG, and BioZ.

1. Gene Amplification and Cloning:

  • Amplify the gene of interest (e.g., bioH) from the genomic DNA of the source organism (e.g., E. coli) using PCR with primers containing appropriate restriction sites.
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a for N-terminal His-tag) with the corresponding restriction enzymes.
  • Ligate the digested gene into the vector and transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
  • Verify the sequence of the cloned gene.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG (typically 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
  • Lyse the cells by sonication or using a cell disruptor.
  • Clarify the lysate by centrifugation.
  • Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
  • Analyze the purity of the eluted fractions by SDS-PAGE.
  • For higher purity, further purification steps like ion-exchange or size-exclusion chromatography can be performed.[3][15]

In Vitro Pimeloyl-ACP Methyl Esterase (BioH/BioG) Activity Assay

This assay is used to measure the hydrolysis of pimeloyl-ACP methyl ester to pimeloyl-ACP.

Materials:

  • Purified BioH or BioG enzyme

  • Pimeloyl-ACP methyl ester (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Urea-PAGE gels (15-20%)

  • Coomassie Brilliant Blue stain

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, a defined concentration of pimeloyl-ACP methyl ester (e.g., 50 µM), and varying concentrations of the purified enzyme.

  • Incubate the reactions at 37°C for a specific time course (e.g., 0, 5, 15, 30 minutes).

  • Stop the reactions by adding an equal volume of 2x urea-PAGE loading buffer.

  • Separate the substrate (pimeloyl-ACP methyl ester) and the product (pimeloyl-ACP) on a urea-PAGE gel. The product, being more negatively charged, will migrate slower than the substrate.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands (ACP).

  • Quantify the band intensities to determine the extent of the reaction.

In Vitro Reconstitution of the Biotin Synthesis Pathway

This assay allows for the study of the entire pathway from a pimeloyl-ACP precursor to dethiobiotin (DTB) or biotin.

Materials:

  • Purified enzymes of the late pathway (BioF, BioA, BioD, BioB)

  • Pimeloyl-ACP

  • L-alanine

  • S-adenosyl-L-methionine (SAM)

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

  • Biotin auxotrophic E. coli strain (e.g., a ΔbioA or ΔbioB mutant) for bioassay

  • Minimal medium agar (B569324) plates

Procedure:

  • Set up a reaction mixture containing the reaction buffer, pimeloyl-ACP, L-alanine, SAM, ATP, and the purified enzymes of the late pathway.

  • Incubate the reaction at 37°C for several hours.

  • Terminate the reaction (e.g., by heat inactivation).

  • Use a bioassay to detect the production of biotin or its precursors. Spot a small volume of the reaction mixture onto a sterile paper disc and place it on a minimal medium agar plate seeded with the biotin auxotrophic E. coli strain.

  • Incubate the plate at 37°C overnight. The formation of a growth halo around the disc indicates the presence of a compound that can support the growth of the auxotroph.

Biotin Bioassay

This is a sensitive method to detect and quantify biotin and its precursors.

Materials:

  • Biotin auxotrophic E. coli strain (e.g., ΔbioH mutant for testing compounds upstream of BioH)

  • Minimal medium (e.g., M9 minimal medium)

  • Agar

  • Sterile paper discs

  • Biotin standards of known concentrations

Procedure:

  • Prepare an overnight culture of the biotin auxotrophic E. coli strain in a minimal medium supplemented with a limiting amount of biotin.

  • Wash the cells with sterile saline to remove any residual biotin.

  • Inoculate soft agar (0.7% agar) with the washed cells and pour it over a minimal medium agar plate.

  • Spot the samples to be tested and a series of biotin standards onto sterile paper discs and place them on the seeded agar plate.

  • Incubate the plate at 37°C overnight.

  • Measure the diameter of the growth halos around the discs.

  • Create a standard curve by plotting the halo diameter against the logarithm of the biotin concentration.

  • Determine the biotin concentration in the unknown samples by interpolating their halo diameters on the standard curve.[13]

Visualizing the Pathways

Diagrams generated using the DOT language provide a clear visual representation of the complex biochemical pathways involved in pimeloyl-ACP synthesis.

Biotin_Biosynthesis_Ecoli cluster_FAS Fatty Acid Synthesis (FAS) cluster_Biotin_Early Pimeloyl-ACP Synthesis (BioC-BioH Pathway) cluster_Biotin_Late Biotin Ring Assembly Malonyl-ACP Malonyl-ACP 3-Ketoacyl-ACP 3-Ketoacyl-ACP Malonyl-ACP->3-Ketoacyl-ACP FabH/FabB/F 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP 3-Hydroxyacyl-ACP->Enoyl-ACP FabZ/A Acyl-ACP (n+2) Acyl-ACP (n+2) Enoyl-ACP->Acyl-ACP (n+2) FabI Malonyl-ACP_start Malonyl-ACP Malonyl-ACP_ME Malonyl-ACP methyl ester Malonyl-ACP_start->Malonyl-ACP_ME BioC (SAM -> SAH) Pimeloyl-ACP_ME Pimeloyl-ACP methyl ester Malonyl-ACP_ME->Pimeloyl-ACP_ME 2x FAS Cycles Pimeloyl-ACP_final Pimeloyl-ACP Pimeloyl-ACP_ME->Pimeloyl-ACP_final BioH (H2O -> MeOH) KAPA 7-Keto-8-aminopelargonic acid (KAPA) DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (SAM -> SAH) DTB Dethiobiotin (DTB) DAPA->DTB BioD (ATP -> ADP+Pi) Biotin Biotin DTB->Biotin BioB (SAM -> 5'-dA + Met)

Caption: The BioC-BioH pathway for pimeloyl-ACP synthesis in E. coli.

Biotin_Biosynthesis_Subtilis cluster_Biotin_Early Pimeloyl-ACP Synthesis (BioI Pathway) cluster_Biotin_Late Biotin Ring Assembly Long-chain Acyl-ACP Long-chain Acyl-ACP Pimeloyl-ACP Pimeloyl-ACP Long-chain Acyl-ACP->Pimeloyl-ACP BioI (Cytochrome P450) KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF (L-Alanine) DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (SAM -> SAH) DTB Dethiobiotin (DTB) DAPA->DTB BioD (ATP -> ADP+Pi) Biotin Biotin DTB->Biotin BioB (SAM -> 5'-dA + Met)

Caption: The BioI pathway for pimeloyl-ACP synthesis in B. subtilis.

Biotin_Biosynthesis_Alpha cluster_Biotin_Early Pimeloyl-ACP Synthesis (BioZ Pathway) cluster_Biotin_Late Biotin Ring Assembly Glutaryl-CoA Glutaryl-CoA 3-Keto-pimeloyl-ACP 3-Keto-pimeloyl-ACP Glutaryl-CoA->3-Keto-pimeloyl-ACP BioZ Malonyl-ACP Malonyl-ACP Malonyl-ACP->3-Keto-pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP 3-Keto-pimeloyl-ACP->Pimeloyl-ACP FAS reduction KAPA 7-Keto-8-aminopelargonic acid (KAPA) Pimeloyl-ACP->KAPA BioF (L-Alanine) DAPA 7,8-Diaminopelargonic acid (DAPA) KAPA->DAPA BioA (SAM -> SAH) DTB Dethiobiotin (DTB) DAPA->DTB BioD (ATP -> ADP+Pi) Biotin Biotin DTB->Biotin BioB (SAM -> 5'-dA + Met)

Caption: The BioZ pathway for pimeloyl-ACP synthesis in α-proteobacteria.

Conclusion

Pimeloyl-ACP is a linchpin intermediate in the biosynthesis of biotin, connecting diverse upstream pathways for its synthesis to a conserved downstream pathway for the assembly of the biotin rings. The varied strategies employed by different microorganisms to produce pimeloyl-ACP highlight the evolutionary adaptability of this essential metabolic process. A thorough understanding of the enzymes involved, their kinetics, and the overall regulation of these pathways is paramount for the rational design of microbial strains for enhanced biotin production and for the identification of novel targets for antimicrobial drug development. This technical guide provides a foundational resource for researchers to delve deeper into the fascinating biochemistry of biotin synthesis.

References

The BioI-BioW Pathway: A Technical Guide to Pimelate Synthesis for Biotin Precursor Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid and its derivatives are crucial precursors in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor in numerous metabolic carboxylation, decarboxylation, and transcarboxylation reactions. In the Gram-positive bacterium Bacillus subtilis, a key route for pimelate moiety synthesis is the BioI-BioW pathway. This pathway represents a distinct evolutionary strategy compared to the well-characterized BioC-BioH pathway in Escherichia coli. Understanding the intricacies of the BioI-BioW pathway is vital for metabolic engineering efforts aimed at enhancing biotin production and for the development of novel antimicrobial agents targeting this essential vitamin synthesis route. This technical guide provides an in-depth exploration of the BioI-BioW pathway, consolidating available quantitative data, detailing experimental protocols, and visualizing the core processes.

The BioI-BioW Signaling Pathway

The BioI-BioW pathway in B. subtilis is a two-step process that ultimately generates pimeloyl-CoA, the substrate for the first committed step in biotin ring assembly. This pathway is functionally distinct from the fatty acid synthesis (FASII)-hijacking mechanism seen in E. coli. While both pathways utilize intermediates from fatty acid metabolism, the B. subtilis system involves a cytochrome P450 enzyme and a dedicated pimeloyl-CoA synthetase.

1. The Role of BioI: BioI is a cytochrome P450 enzyme (CYP107H) that catalyzes the oxidative cleavage of long-chain acyl-acyl carrier proteins (acyl-ACPs).[1][2] This reaction is a critical step in generating the seven-carbon backbone of this compound from longer fatty acid precursors. The enzyme positions the C7-C8 bond of the acyl chain over its heme iron center to facilitate cleavage, producing pimeloyl-ACP.[3]

2. The Role of BioW: The product of the bioW gene is a pimeloyl-CoA synthetase.[4][5][6] This enzyme activates free pimelic acid to its CoA thioester, pimeloyl-CoA, in an ATP-dependent manner.[3] While BioI produces pimeloyl-ACP, genetic studies have shown that bioW is essential for biotin synthesis in B. subtilis, whereas bioI is dispensable.[4][5] This suggests that the primary route involves the generation of free pimelic acid, which is then activated by BioW. The source of this free pimelic acid is believed to be from the fatty acid synthesis pathway, potentially through the action of a yet-unidentified thioesterase acting on pimeloyl-ACP or other intermediates.[7]

The resulting pimeloyl-CoA then serves as the substrate for BioF (8-amino-7-oxononanoate synthase), which catalyzes the condensation of pimeloyl-CoA with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA), the first intermediate in the conserved biotin ring synthesis pathway.[2]

BioI_BioW_Pathway cluster_fas Fatty Acid Synthesis (FASII) cluster_biotin_synthesis Biotin Ring Synthesis Long-chain acyl-ACP Long-chain acyl-ACP Pimeloyl-ACP Pimeloyl-ACP Long-chain acyl-ACP->Pimeloyl-ACP BioI (CYP450) Oxidative Cleavage Pimeloyl-CoA Pimeloyl-CoA KAPA KAPA Pimeloyl-CoA->KAPA BioF + L-Alanine Biotin Biotin KAPA->Biotin Multi-step (BioA, BioD, BioB) Pimelic Acid Pimelic Acid Pimeloyl-ACP->Pimelic Acid Pimelic Acid->Pimeloyl-CoA BioW (Pimeloyl-CoA Synthetase) + ATP, CoA

Caption: The BioI-BioW pathway of this compound synthesis in B. subtilis.

Quantitative Data

Precise kinetic data for the Bacillus subtilis BioI and BioW enzymes are not extensively available in the literature. However, studies on a homologous BioW from the thermophilic bacterium Aquifex aeolicus provide valuable insights into the enzyme's catalytic efficiency.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
BioWAquifex aeolicusThis compound10.7 ± 0.960.745 ± 0.023[8]

Note: The kinetic parameters for Aquifex aeolicus BioW were determined at 323 K (50°C).

Experimental Protocols

The following sections provide generalized protocols for key experiments related to the study of the BioI-BioW pathway, based on methodologies described in the scientific literature.

Overexpression and Purification of Recombinant BioI and BioW

This protocol outlines the general steps for producing and purifying His-tagged BioI and BioW from E. coli.

Protein_Purification_Workflow start Clone bioI or bioW into an expression vector (e.g., pET series) with a His-tag transform Transform E. coli expression host (e.g., BL21(DE3)) start->transform culture Grow transformed E. coli in rich media (e.g., LB) to mid-log phase (OD600 ≈ 0.6) transform->culture induce Induce protein expression with IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) overnight culture->induce harvest Harvest cells by centrifugation induce->harvest lyse Resuspend cell pellet in lysis buffer and lyse cells (e.g., sonication, French press) harvest->lyse clarify Clarify lysate by high-speed centrifugation lyse->clarify chromatography Apply supernatant to a Ni-NTA affinity chromatography column clarify->chromatography wash Wash column with wash buffer containing low concentration of imidazole to remove non-specific binders chromatography->wash elute Elute His-tagged protein with elution buffer containing a high concentration of imidazole wash->elute dialyze Dialyze eluted protein against a storage buffer to remove imidazole and for long-term stability elute->dialyze end Store purified protein at -80°C dialyze->end

Caption: General workflow for recombinant protein purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a His-tag (e.g., pET series)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Ni-NTA affinity resin

  • Dialysis tubing and storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Procedure:

  • Clone the bioI or bioW gene from B. subtilis into a suitable expression vector containing a His-tag.

  • Transform the expression plasmid into an appropriate E. coli host strain.

  • Inoculate a large culture of LB medium with an overnight culture of the transformed cells and grow at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a reduced temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of wash buffer to remove unbound proteins.

  • Elute the bound protein with elution buffer.

  • Dialyze the eluted fractions against a storage buffer.

  • Analyze the purity of the protein by SDS-PAGE. Pool the pure fractions and store at -80°C.

In Vitro Enzyme Assay for BioW (Pimeloyl-CoA Synthetase)

This assay measures the ATP-dependent formation of pimeloyl-CoA from pimelic acid and CoA. The product can be detected and quantified by HPLC.

Materials:

  • Purified BioW enzyme

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2)

  • Pimelic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing assay buffer, pimelic acid, CoA, and ATP at desired concentrations.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified BioW enzyme.

  • At various time points, quench the reaction by adding an equal volume of a quenching solution (e.g., 10% perchloric acid or immediate freezing).

  • Clarify the quenched reaction mixture by centrifugation.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of pimeloyl-CoA formed. A standard curve of known concentrations of pimeloyl-CoA should be used for quantification.

  • The initial reaction velocity can be determined from the linear phase of product formation over time. Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[8]

Construction of bioI and bioW Deletion Mutants in Bacillus subtilis

This protocol describes a general method for creating gene knockouts in B. subtilis using a long-flanking homology PCR strategy with an antibiotic resistance cassette.

Gene_Knockout_Workflow start Design primers to amplify ~1 kb regions upstream and downstream of the target gene (bioI or bioW) pcr1 Amplify upstream and downstream flanking regions from B. subtilis genomic DNA start->pcr1 pcr2 Amplify an antibiotic resistance cassette (e.g., erythromycin (B1671065), kanamycin) with primers that have overhangs complementary to the flanking regions start->pcr2 pcr3 Join the three PCR products (upstream flank - resistance cassette - downstream flank) by overlap extension PCR to create the knockout construct pcr1->pcr3 pcr2->pcr3 transform Transform naturally competent B. subtilis cells with the linear knockout construct pcr3->transform select Select for transformants on plates containing the appropriate antibiotic transform->select verify Verify the gene deletion in resistant colonies by PCR using primers flanking the target gene and/or sequencing select->verify end Confirmed knockout mutant strain verify->end

Caption: Workflow for gene knockout construction in B. subtilis.

Materials:

  • Bacillus subtilis wild-type strain

  • Genomic DNA extraction kit

  • PCR primers for flanking regions of bioI and bioW

  • Plasmid containing an antibiotic resistance cassette (e.g., erythromycin or kanamycin (B1662678) resistance)

  • High-fidelity DNA polymerase

  • Competence-inducing medium for B. subtilis

  • LB agar (B569324) plates with the appropriate antibiotic

Procedure:

  • Design primers to amplify approximately 1 kb regions immediately upstream and downstream of the bioI or bioW open reading frame.

  • Design primers to amplify an antibiotic resistance cassette. The 5' ends of these primers should contain sequences homologous to the 3' end of the upstream flank and the 5' end of the downstream flank, respectively.

  • Perform three separate PCR reactions: one for the upstream flank, one for the downstream flank, and one for the antibiotic resistance cassette.

  • Purify the three PCR products.

  • Join the three fragments by overlap extension PCR to generate a linear DNA construct consisting of the upstream flank, the antibiotic resistance cassette, and the downstream flank.

  • Prepare naturally competent B. subtilis cells.

  • Transform the competent cells with the linear knockout construct.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and incubate at 37°C.

  • Isolate colonies that grow on the selective plates.

  • Verify the correct gene replacement by PCR using primers that anneal outside the amplified flanking regions and by sequencing.

Conclusion

The BioI-BioW pathway for this compound synthesis in Bacillus subtilis is a fascinating example of metabolic diversity in the biosynthesis of an essential cofactor. While sharing the common goal of producing a this compound moiety for biotin synthesis, it employs a distinct enzymatic strategy from the pathway found in E. coli. This technical guide has provided a comprehensive overview of the BioI-BioW pathway, including the roles of its key enzymes, available quantitative data, and detailed experimental protocols. Further research is needed to fully elucidate the kinetic parameters of the B. subtilis enzymes and the precise mechanism of free pimelic acid generation. A deeper understanding of this pathway will undoubtedly contribute to advancements in metabolic engineering and the development of novel antimicrobial strategies.

References

The BioZ Pathway: A Novel Route to Pimelate Synthesis in Alpha-Proteobacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimelic acid is a crucial precursor for the biosynthesis of biotin (B1667282) (vitamin B7), an essential cofactor in all domains of life. While the pathways for pimelate synthesis have been characterized in model organisms like Escherichia coli and Bacillus subtilis, alpha-proteobacteria utilize a distinct and recently elucidated pathway centered around the enzyme BioZ. This technical guide provides a comprehensive overview of the BioZ-dependent this compound synthesis pathway, detailing its core enzymatic reactions, substrate specificity, and the experimental methodologies used for its characterization. The unique reliance of many pathogenic alpha-proteobacteria on this pathway presents a promising target for the development of novel antimicrobial agents.

The Core of the BioZ Pathway

In alpha-proteobacteria, the synthesis of pimeloyl-ACP, the direct precursor for the biotin ring system, diverges significantly from other known pathways. Instead of utilizing enzymes from fatty acid synthesis to build the seven-carbon backbone of this compound from malonyl-ACP, this bacterial group employs the enzyme BioZ, a 3-ketoacyl-ACP synthase III homolog.[1][2][3]

The canonical reaction catalyzed by BioZ is the condensation of glutaryl-CoA with malonyl-ACP to form 3-ketopimeloyl-ACP.[4][5] This intermediate is then further processed by the fatty acid synthesis (FAS II) machinery, involving reduction, dehydration, and a second reduction, to yield pimeloyl-ACP.[4][6] A key feature of this pathway is its connection to lysine (B10760008) catabolism, as glutaryl-CoA is an intermediate in the breakdown of this amino acid.[7][8]

The BioZ pathway effectively bypasses the BioC-BioH system found in E. coli, which involves the methylation and subsequent demethylation of a malonyl-ACP derivative.[4] Deletion of the bioZ gene in organisms like Agrobacterium tumefaciens results in biotin auxotrophy, highlighting its essential role in biotin synthesis in these bacteria.[7][8]

BioZ_Pathway cluster_lysine_catabolism Lysine Catabolism cluster_fas Fatty Acid Synthesis cluster_bioz_reaction BioZ-catalyzed Condensation cluster_fas_ii FAS II Pathway cluster_biotin_synthesis Biotin Synthesis lysine Lysine glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa bioz BioZ glutaryl_coa->bioz malonyl_acp Malonyl-ACP malonyl_acp->bioz ketopimeloyl_acp 3-Ketopimeloyl-ACP bioz->ketopimeloyl_acp fas_ii Reduction, Dehydration, Reduction ketopimeloyl_acp->fas_ii pimeloyl_acp Pimeloyl-ACP fas_ii->pimeloyl_acp biof BioF pimeloyl_acp->biof kapa 7-keto-8-aminopelargonic acid (KAPA) biof->kapa ... ... kapa->... To Biotin

Fig. 1: The BioZ pathway for this compound synthesis.

Quantitative Data

While extensive kinetic data for the BioZ enzyme is still emerging, studies have firmly established its substrate preference. The following tables summarize the available quantitative and qualitative information regarding BioZ activity.

Table 1: BioZ Substrate Specificity
Substrate Relative Activity/Affinity
Glutaryl-CoAHigh (Preferred Substrate)[1][2][3]
Acetyl-CoAVery Low / No Activity[1][2]
Glutaryl-ACPCan serve as a substrate[4]
Malonyl-ACPEssential co-substrate[4][5]

Further research is required to determine the precise Km and kcat values for BioZ with its various substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the BioZ pathway.

Recombinant BioZ Protein Expression and Purification

This protocol describes the expression of BioZ in E. coli and its subsequent purification, adapted from general protein purification methodologies.[9][10][11][12][13]

4.1.1 Transformation and Expression

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the bioZ gene fused to an affinity tag (e.g., His-tag).

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

4.1.2 Purification

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged BioZ protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE.

Protein_Purification_Workflow start E. coli culture with BioZ expression vector induction IPTG Induction start->induction harvest Cell Harvest (Centrifugation) induction->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification affinity_chrom Ni-NTA Affinity Chromatography clarification->affinity_chrom wash Wash affinity_chrom->wash elution Elution wash->elution dialysis Dialysis elution->dialysis end Purified BioZ dialysis->end

Fig. 2: Workflow for recombinant BioZ purification.
In Vitro BioZ Enzyme Assay

This assay measures the production of pimeloyl-ACP by BioZ through a coupled reaction with BioF, adapted from methodologies described in the literature.[4][5][6]

4.2.1 Reagents

  • Purified BioZ enzyme

  • Purified BioF enzyme

  • Purified holo-acyl carrier protein (ACP)

  • Malonyl-CoA

  • Glutaryl-CoA

  • [14C]-Alanine

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

4.2.2 Procedure

  • Malonyl-ACP Synthesis: In a reaction mixture, combine holo-ACP, malonyl-CoA, and a malonyl-CoA:ACP transferase (or utilize a system where this occurs in situ).

  • BioZ Reaction: To the malonyl-ACP containing mixture, add glutaryl-CoA and the purified BioZ enzyme. Incubate at 37°C for 30-60 minutes.

  • Coupled BioF Reaction: Add purified BioF enzyme and [14C]-alanine to the reaction mixture. Incubate for a further 30-60 minutes at 37°C.

  • Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Detection: Pellet the precipitated protein by centrifugation. The amount of radiolabeled KAPA produced can be quantified by liquid scintillation counting of the supernatant.

4.2.3 Alternative Detection Method: Urea-PAGE The product of the BioZ reaction, pimeloyl-ACP, can also be visualized by conformation-sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).[1] The acylated ACP species migrate differently from the apo-ACP, allowing for the identification of the product.

BioZ_Assay_Workflow start Prepare Reaction Mixture: - Holo-ACP - Malonyl-CoA - Glutaryl-CoA - Buffer add_bioz Add Purified BioZ start->add_bioz incubation1 Incubate (37°C) (Pimeloyl-ACP synthesis) add_bioz->incubation1 add_biof Add Purified BioF and [14C]-Alanine incubation1->add_biof incubation2 Incubate (37°C) (KAPA synthesis) add_biof->incubation2 quench Quench Reaction (TCA) incubation2->quench detection Quantify [14C]-KAPA (Scintillation Counting) quench->detection end Determine BioZ Activity detection->end

Fig. 3: Workflow for the in vitro BioZ enzyme assay.
Construction of a bioZ Deletion Mutant in Agrobacterium tumefaciens

This protocol outlines the generation of a markerless bioZ deletion mutant using a two-step homologous recombination strategy, based on established methods for genetic manipulation in A. tumefaciens.[14][15][16][17][18]

4.3.1 Construction of the Deletion Vector

  • Amplify Flanking Regions: Using PCR, amplify the upstream and downstream regions (approx. 1 kb each) of the bioZ gene from A. tumefaciens genomic DNA.

  • Splicing by Overlap Extension (SOE) PCR: Fuse the upstream and downstream fragments together using SOE-PCR to create a single DNA fragment with an in-frame deletion of the bioZ coding sequence.

  • Cloning into Suicide Vector: Clone the fused fragment into a suicide vector that cannot replicate in A. tumefaciens and carries a selectable marker (e.g., sacB for sucrose (B13894) sensitivity and an antibiotic resistance gene).

4.3.2 Transformation and Selection

  • First Crossover (Integration): Introduce the deletion vector into wild-type A. tumefaciens via electroporation or conjugation. Select for single-crossover events on agar (B569324) plates containing the appropriate antibiotic.

  • Second Crossover (Excision): Culture the single-crossover mutants in non-selective medium to allow for a second homologous recombination event.

  • Counter-selection: Plate the culture onto agar containing 5% sucrose. Cells that have undergone a second crossover event and excised the vector (including the sacB gene) will be able to grow.

  • Screening and Verification: Screen the sucrose-resistant colonies by PCR using primers that flank the bioZ gene to identify clones with the desired deletion. The deletion should be further confirmed by DNA sequencing.

Deletion_Mutant_Workflow start Amplify Upstream and Downstream Flanks of bioZ soe_pcr SOE-PCR to Fuse Flanks start->soe_pcr clone Clone into Suicide Vector (with sacB and antibiotic resistance) soe_pcr->clone transform Transform A. tumefaciens clone->transform select1 Select for Single Crossover (Antibiotic Resistance) transform->select1 culture Culture in Non-selective Medium select1->culture select2 Counter-select for Second Crossover (Sucrose Resistance) culture->select2 screen Screen Colonies by PCR select2->screen verify Verify by Sequencing screen->verify end bioZ Deletion Mutant verify->end

Fig. 4: Workflow for creating a bioZ deletion mutant.

Implications for Drug Development

The discovery of the BioZ pathway presents a significant opportunity for the development of novel antimicrobial agents targeting alpha-proteobacteria, a group that includes several important human and plant pathogens (e.g., Brucella, Agrobacterium). Since this pathway is absent in many other bacteria and in eukaryotes, inhibitors of BioZ could offer a high degree of selectivity, potentially reducing off-target effects. The structural and functional differences between BioZ and its homolog in fatty acid synthesis, FabH, provide a basis for the rational design of specific inhibitors.[1][2] Future research in this area should focus on high-throughput screening for BioZ inhibitors and detailed structural studies of the enzyme to facilitate drug design.

References

Early Discoveries in Pimelic Acid Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pimelic acid, a seven-carbon dicarboxylic acid, has a rich history intertwined with the development of organic synthesis and the elucidation of fundamental biochemical pathways. This technical guide provides an in-depth exploration of the early discoveries in pimelic acid research, tailored for researchers, scientists, and drug development professionals. It covers the initial isolation and synthesis of pimelic acid, detailing key experimental protocols from the 19th and early 20th centuries. Furthermore, this document summarizes early quantitative data on its physicochemical properties and explores its seminal role as a growth factor for Corynebacterium diphtheriae and as a crucial precursor in the biosynthesis of biotin (B1667282) and lysine (B10760008). All quantitative data is presented in structured tables, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding of these foundational studies.

Introduction

Pimelic acid (heptanedioic acid) was first synthesized in the mid-19th century during a period of intense investigation into the structure and synthesis of long-chain dicarboxylic acids.[1] While the exact moment of its discovery is somewhat obscure in the historical chemical literature, its preparation was reported through various oxidative degradation methods.[1] One of the earliest documented isolations was by Ganttner in 1884, who obtained it as a product from the oxidation of ricinoleic acid derived from castor oil. The name "pimelic" is derived from the Greek word pimele, meaning fat, alluding to its discovery from oxidized fats.

Early research into pimelic acid was not confined to synthetic chemistry. In 1937, Mueller identified pimelic acid as an essential growth stimulant for Corynebacterium diphtheriae, the bacterium responsible for diphtheria. This discovery marked a significant milestone in understanding bacterial nutrition and metabolism. Subsequent research further solidified the biological importance of pimelic acid by identifying it as a key precursor in the biosynthetic pathways of the essential amino acid lysine and the vitamin biotin.

This guide aims to provide a detailed technical overview of these early discoveries, presenting the foundational knowledge upon which modern research on pimelic acid and its derivatives is built.

Physicochemical Properties of Pimelic Acid

Early investigations into pimelic acid focused on characterizing its fundamental physical and chemical properties. The data from these pioneering studies are summarized in the tables below.

Table 1: Physical Properties of Pimelic Acid from Early Literature
PropertyValueReference(s)
Molecular FormulaC₇H₁₂O₄[2]
Molar Mass160.17 g/mol [2]
AppearanceWhite crystalline solid[1]
Melting Point103-105 °C[2]
Boiling PointDecomposes[2]
Density1.28 g/cm³[2]
Table 2: Solubility of Pimelic Acid in Water and Ethanol at Various Temperatures
Temperature (°C)Solubility in Water (g/L)Solubility in Ethanol (mole fraction)Reference(s)
1325-[3]
2050-[4]
20-0.045[5]
30-0.058[5]
40-0.074[5]
Table 3: Acidity of Pimelic Acid
Dissociation ConstantValue (at 25 °C)Reference(s)
pKa₁4.71[2]
pKa₂5.58[2]

Early Synthetic Methods and Experimental Protocols

Several methods for the synthesis of pimelic acid were developed in the late 19th and early 20th centuries. These early protocols laid the groundwork for the production of this important dicarboxylic acid.

Synthesis from Cyclohexanone (B45756)

One of the classical routes to pimelic acid involves the ring-opening of a cyclohexanone derivative. A detailed protocol for this synthesis was published in Organic Syntheses.

Experimental Protocol: Synthesis of Pimelic Acid from Cyclohexanone

This procedure involves the reaction of cyclohexanone with ethyl oxalate (B1200264) to form ethyl 2-ketocyclohexylglyoxalate, which is then pyrolyzed to ethyl 2-ketohexahydrobenzoate. Subsequent alkaline hydrolysis yields pimelic acid.

  • Step 1: Preparation of Ethyl 2-Ketocyclohexylglyoxalate. A solution of sodium ethoxide is prepared by adding 46 g of sodium to 600 cc of anhydrous ethyl alcohol. The solution is cooled to 10°C, and a mixture of 196 g of cyclohexanone and 292 g of ethyl oxalate is added. The mixture is stirred for several hours and then decomposed with dilute sulfuric acid. The resulting oily product is extracted with benzene.

  • Step 2: Pyrolysis to Ethyl 2-Ketohexahydrobenzoate. The crude ethyl 2-ketocyclohexylglyoxalate is distilled at 40 mm pressure with a bath temperature of 165–175°C to yield ethyl 2-ketohexahydrobenzoate.

  • Step 3: Hydrolysis to Pimelic Acid. 100 g of ethyl 2-ketohexahydrobenzoate is added to a solution of 100 g of sodium hydroxide (B78521) in 300 cc of anhydrous methyl alcohol and heated. The mixture is then diluted with water, and the methyl alcohol is distilled off. The residual aqueous solution is acidified with concentrated hydrochloric acid, and the precipitated pimelic acid is collected by filtration and recrystallized from boiling water. The final product has a melting point of 103.5–104°C, with a yield of 65–73 g.

Synthesis from Salicylic (B10762653) Acid

Another early and widely cited method is the reduction of salicylic acid using sodium and isoamyl alcohol. This procedure was also detailed in Organic Syntheses.

Experimental Protocol: Synthesis of Pimelic Acid from Salicylic Acid

  • Step 1: Reduction of Salicylic Acid. 240 g of clean sodium is added to 400 cc of freshly distilled isoamyl alcohol heated to 90–100°C. A solution of 100 g of salicylic acid in 2 L of isoamyl alcohol is then added over approximately 80 minutes while the alcohol is boiling vigorously.

  • Step 2: Work-up and Isolation. After the sodium has completely dissolved, the reaction mixture is cooled, and hot water is added. The aqueous layer is separated and acidified with concentrated hydrochloric acid. The precipitated crude product, a mixture of pimelic and salicylic acids, is then collected.

  • Step 3: Esterification and Purification. The crude acid mixture is esterified by boiling with absolute ethyl alcohol and concentrated sulfuric acid. The ethyl pimelate is separated from the ethyl salicylate (B1505791) by washing with a sodium hydroxide solution.

  • Step 4: Hydrolysis of Ethyl this compound. The purified ethyl this compound is hydrolyzed by boiling with a solution of sodium hydroxide in methyl alcohol. After removal of the alcohol, the aqueous solution is acidified with hydrochloric acid to precipitate the pimelic acid. The product is then recrystallized from boiling water, yielding 50–58 g (43–50% of the theoretical amount) with a melting point of 104–105°C.

Synthesis from Ricinoleic Acid

General Procedure for Oxidation of Ricinoleic Acid

  • Step 1: Saponification of Castor Oil. Castor oil is saponified by heating with an ethanolic solution of potassium hydroxide (KOH) to liberate ricinoleic acid.

  • Step 2: Oxidation. The alkaline solution of ricinoleic acid is then treated with a strong oxidizing agent, such as potassium permanganate (B83412), under controlled temperature conditions. The oxidation cleaves the carbon-carbon double bond of the ricinoleic acid molecule.

  • Step 3: Work-up and Isolation. After the oxidation is complete, the reaction mixture is worked up to separate the dicarboxylic acids produced. This typically involves acidification and extraction. Pimelic acid is one of the resulting dicarboxylic acids, which can then be purified by recrystallization.

Synthesis_Workflows cluster_cyclo From Cyclohexanone cluster_salicylic From Salicylic Acid cluster_ricinoleic From Ricinoleic Acid cyclo Cyclohexanone glyoxalate Ethyl 2-Ketocyclohexylglyoxalate cyclo->glyoxalate + Ethyl Oxalate hexahydro Ethyl 2-Ketohexahydrobenzoate glyoxalate->hexahydro Pyrolysis pimelic1 Pimelic Acid hexahydro->pimelic1 Hydrolysis salicylic Salicylic Acid crude_acid Crude Acid Mixture salicylic->crude_acid Reduction (Na/Isoamyl Alcohol) ethyl_this compound Ethyl this compound crude_acid->ethyl_this compound Esterification & Purification pimelic2 Pimelic Acid ethyl_this compound->pimelic2 Hydrolysis ricinoleic Ricinoleic Acid dicarboxylics Dicarboxylic Acid Mixture ricinoleic->dicarboxylics Oxidation (e.g., KMnO4) pimelic3 Pimelic Acid dicarboxylics->pimelic3 Purification

Early Discoveries of the Biological Role of Pimelic Acid

The significance of pimelic acid extends beyond synthetic chemistry. Early 20th-century research revealed its crucial roles in microbiology and biochemistry.

A Growth Factor for Corynebacterium diphtheriae

In 1937, J.H. Mueller published a seminal paper demonstrating that pimelic acid is a potent growth stimulant for certain strains of Corynebacterium diphtheriae.[4] This was a critical finding in an era focused on understanding the nutritional requirements of pathogenic bacteria to develop better culture media and, ultimately, treatments. Mueller's work showed that in a defined medium, the addition of minute quantities of pimelic acid could significantly enhance the growth of the diphtheria bacillus.

Quantitative Data on Growth Stimulation

Precursor in Biotin Biosynthesis

Later research elucidated the specific biochemical function of pimelic acid, identifying it as a key intermediate in the biosynthesis of biotin (Vitamin B7). Early studies using radiolabeled pimelic acid in microorganisms like Penicillium chrysogenum demonstrated its incorporation into biotin and related vitamers.[8] This discovery was fundamental to understanding the intricate pathway of vitamin synthesis in microorganisms.

The biosynthesis of biotin from pimelic acid involves a series of enzymatic reactions that build the characteristic bicyclic ring structure of the vitamin. The initial step is the activation of pimelic acid to pimeloyl-CoA.

Biotin_Biosynthesis pimelic Pimelic Acid pimeloyl_coa Pimeloyl-CoA pimelic->pimeloyl_coa ATP, CoA kapa 7-Keto-8-aminopelargonic acid (KAPA) pimeloyl_coa->kapa + L-Alanine dapa 7,8-Diaminopelargonic acid (DAPA) kapa->dapa + S-Adenosyl methionine desthiobiotin Desthiobiotin dapa->desthiobiotin + ATP, CO2 biotin Biotin desthiobiotin->biotin Sulfur insertion

Precursor in Lysine Biosynthesis

Pimelic acid derivatives are also integral to the biosynthesis of the essential amino acid lysine in many bacteria and plants, via the diaminopimelic acid (DAP) pathway.[2] This pathway is distinct from the α-aminoadipate (AAA) pathway found in fungi. The DAP pathway involves the synthesis of diaminopimelic acid, a direct precursor to lysine, and a key component of the peptidoglycan cell wall in many bacteria.

The involvement of a pimelic acid derivative highlights the central role of this seven-carbon diacid in fundamental metabolic processes.

Lysine_Biosynthesis aspartate Aspartate thdp Tetrahydrodipicolinate aspartate->thdp several steps succinyl_dap N-Succinyl-LL-diaminothis compound thdp->succinyl_dap + Succinyl-CoA dap meso-Diaminothis compound (DAP) succinyl_dap->dap multiple steps lysine Lysine dap->lysine Decarboxylation

Conclusion

The early research on pimelic acid, from its initial synthesis in the 19th century to the discovery of its vital biochemical roles in the mid-20th century, laid a crucial foundation for our current understanding of this versatile molecule. The synthetic protocols developed by early organic chemists provided the means to obtain this compound for further study, while the pioneering work of microbiologists and biochemists revealed its significance in bacterial metabolism and the biosynthesis of essential nutrients like biotin and lysine. This technical guide has provided a detailed overview of these seminal discoveries, offering valuable insights for contemporary researchers in chemistry, biology, and medicine who continue to explore the diverse applications of pimelic acid and its derivatives.

References

The Pivotal Role of Pimelate in Dicarboxylic Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, holds a central position in the intricate network of dicarboxylic acid metabolism, primarily serving as a key precursor in the biosynthesis of biotin (B1667282) (Vitamin B7) in a wide range of microorganisms. The metabolic pathways converging on pimelate synthesis are diverse and tightly regulated, often intertwining with fatty acid metabolism. This technical guide provides an in-depth exploration of this compound's involvement in these pathways, detailing the enzymatic reactions, regulatory mechanisms, and analytical methodologies for its study. A comprehensive understanding of this compound metabolism is not only crucial for fundamental biochemical research but also holds potential for applications in drug development, particularly in the context of antimicrobial strategies targeting essential metabolic pathways.

This compound Biosynthesis Pathways: A Microbial Perspective

Bacteria have evolved several distinct pathways for the synthesis of this compound, or more accurately, its activated form, pimeloyl-ACP or pimeloyl-CoA. These pathways highlight the metabolic plasticity of microorganisms and their ability to utilize different precursor molecules.

The BioC-BioH Pathway in Escherichia coli

In Escherichia coli and many other bacteria, the synthesis of the this compound moiety hijacks the fatty acid synthesis (FASII) pathway through a clever molecular disguise.[1][2][3] This pathway involves two key enzymes, BioC and BioH.

  • BioC (O-methyltransferase): The pathway is initiated by the BioC-catalyzed methylation of the free carboxyl group of malonyl-ACP, a key building block in fatty acid synthesis.[4][5] This methylation, using S-adenosyl-L-methionine (SAM) as the methyl donor, masks the polar carboxyl group, creating malonyl-ACP methyl ester.[4] This modification allows the molecule to be accepted by the fatty acid synthesis machinery.

  • Fatty Acid Synthesis (FASII) Elongation: The malonyl-ACP methyl ester then enters two rounds of the FASII cycle, where it is elongated by the sequential action of Fab enzymes, ultimately yielding pimeloyl-ACP methyl ester.

  • BioH (Esterase): The final step is the hydrolysis of the methyl ester by the BioH esterase, revealing the free carboxyl group and generating the final product, pimeloyl-ACP.[6]

BioC_BioH_Pathway Malonyl_ACP Malonyl-ACP BioC BioC (O-methyltransferase) Malonyl_ACP->BioC SAM S-Adenosyl-L-methionine SAM->BioC SAH S-Adenosyl-L-homocysteine BioC->SAH Malonyl_ACP_ME Malonyl-ACP methyl ester BioC->Malonyl_ACP_ME FASII Fatty Acid Synthesis (2 cycles) Malonyl_ACP_ME->FASII Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester FASII->Pimeloyl_ACP_ME BioH BioH (Esterase) Pimeloyl_ACP_ME->BioH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP Methanol Methanol BioH->Methanol

The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis employs a different strategy for this compound synthesis, involving the enzymes BioI and BioW.[1][7]

  • BioI (Cytochrome P450): BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain acyl-ACPs to produce pimeloyl-ACP.[8][9]

  • BioW (Pimeloyl-CoA Synthetase): This pathway can also utilize exogenous pimelic acid. The enzyme BioW, a pimeloyl-CoA synthetase, activates free pimelic acid to pimeloyl-CoA in an ATP-dependent manner.[1][8] This pimeloyl-CoA can then be utilized for biotin synthesis. The essentiality of BioW for biotin synthesis in B. subtilis indicates that free pimelic acid is a key intermediate in this organism.[1]

BioI_BioW_Pathway cluster_BioI BioI Pathway cluster_BioW BioW Pathway Long_Chain_Acyl_ACP Long-chain Acyl-ACP BioI BioI (Cytochrome P450) Long_Chain_Acyl_ACP->BioI Pimeloyl_ACP_BioI Pimeloyl-ACP BioI->Pimeloyl_ACP_BioI Biotin_Synthesis Biotin_Synthesis Pimeloyl_ACP_BioI->Biotin_Synthesis To Biotin Synthesis Pimelic_Acid Pimelic Acid BioW BioW (Pimeloyl-CoA Synthetase) Pimelic_Acid->BioW ATP ATP ATP->BioW CoA CoA-SH CoA->BioW Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA AMP_PPi AMP + PPi BioW->AMP_PPi Pimeloyl_CoA->Biotin_Synthesis To Biotin Synthesis

The BioZ Pathway in α-Proteobacteria

A third distinct pathway for pimeloyl-ACP synthesis has been identified in α-proteobacteria, which lack the genes for the BioC/BioH and BioI/BioW systems. This pathway utilizes the enzyme BioZ.[2][10]

  • BioZ (β-ketoacyl-ACP synthase III): BioZ is a β-ketoacyl-ACP synthase III-like enzyme that catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 5-keto-pimeloyl-ACP.[2][11] This reaction bypasses the need for the methylation and demethylation steps seen in the BioC-BioH pathway.

  • FASII Modification: The resulting 5-keto-pimeloyl-ACP is then further processed by the fatty acid synthesis (FASII) machinery to yield pimeloyl-ACP.[2]

BioZ_Pathway Glutaryl_CoA Glutaryl-CoA BioZ BioZ (β-ketoacyl-ACP synthase III) Glutaryl_CoA->BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ Keto_Pimeloyl_ACP 5-Keto-pimeloyl-ACP BioZ->Keto_Pimeloyl_ACP CO2_CoA CO2 + CoA-SH BioZ->CO2_CoA FASII FASII enzymes Keto_Pimeloyl_ACP->FASII Pimeloyl_ACP Pimeloyl-ACP FASII->Pimeloyl_ACP

This compound in Human Dicarboxylic Acid Metabolism

In humans, pimelic acid and other dicarboxylic acids are primarily products of the ω-oxidation of fatty acids.[12][13][14][15][16] This pathway serves as an alternative to β-oxidation, particularly when the latter is impaired.

  • ω-Oxidation: This process occurs in the endoplasmic reticulum of the liver and kidneys.[14][15] It involves the hydroxylation of the terminal methyl group of a fatty acid by a cytochrome P450 enzyme, followed by oxidation to an aldehyde and then to a carboxylic acid, resulting in a dicarboxylic acid.[12]

  • Peroxisomal β-Oxidation: The resulting dicarboxylic acids, including pimelic acid, are then transported into peroxisomes for chain shortening via β-oxidation.[2][4][17] This process generates shorter-chain dicarboxylic acids and acetyl-CoA.[2]

Elevated levels of dicarboxylic acids in the urine (dicarboxylic aciduria) can be indicative of metabolic disorders affecting fatty acid oxidation.

Regulation of this compound Metabolism

The biosynthesis of this compound is tightly regulated to ensure an adequate supply for biotin synthesis without wasteful overproduction. The best-characterized regulatory mechanism is in E. coli, involving the bifunctional protein BirA.

  • BirA-mediated Regulation: BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.[5][18][19][20] When biotin levels are sufficient, BirA, in complex with biotinoyl-5'-AMP, dimerizes and binds to the bio operator, repressing the transcription of the genes required for this compound and biotin synthesis.[5][20] When biotin is scarce, the biotinoyl-5'-AMP is consumed in biotinylation reactions, causing BirA to dissociate from the operator and allowing transcription to proceed.[5]

BirA_Regulation cluster_low_biotin Low Biotin cluster_high_biotin High Biotin BirA_mono BirA (monomer) Apo_protein Apo-biotin Protein Bio_AMP Biotinoyl-5'-AMP Biotinylated_protein Biotinylated Protein Bio_operon_active bio Operon (Transcription ON) BirA_dimer BirA-Biotinoyl-AMP (dimer) Bio_operon_repressed bio Operon (Transcription OFF)

In Bacillus subtilis, the regulation of this compound synthesis is likely integrated with the complex regulatory networks governing stationary phase and stress responses, although the specific mechanisms controlling the bioI and bioW genes are less well understood.[1][7][21]

Quantitative Data on this compound Metabolism

Quantitative understanding of enzyme kinetics is crucial for modeling metabolic pathways and for identifying potential targets for inhibition. The following table summarizes available kinetic data for key enzymes in this compound metabolism.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
BioW Bacillus subtilisPimelic acid, ATP, CoA70.5 ± 6.8, 299.6 ± 37.6, 229.3 ± 25.40.48 ± 0.02, 0.44 ± 0.03, 0.87 ± 0.05-
BioZ Agrobacterium tumefaciensGlutaryl-CoA--5.47 x 104

Experimental Protocols

Quantification of Pimelic Acid by GC-MS

This protocol outlines a general procedure for the analysis of pimelic acid and other dicarboxylic acids in biological fluids.

a. Sample Preparation [9]

  • Protein Precipitation: To 100 µL of sample (e.g., urine, plasma), add 500 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Liquid-Liquid Extraction: Acidify the supernatant with 3% phosphoric acid. Add an equal volume of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

b. Derivatization [9]

  • Silylation: To the dried extract, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubation: Seal the vial and heat at 60-100°C for 30-60 minutes.

c. GC-MS Analysis [9]

  • Column: Non-polar capillary column (e.g., DB-5ms).

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C).

  • Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 50-550.

GCMS_Workflow Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Centrifugation2 Centrifugation Extraction->Centrifugation2 Organic_Phase Organic Phase Centrifugation2->Organic_Phase Evaporation Evaporation Organic_Phase->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Enzyme Assay for BioC (O-methyltransferase)

This is a representative protocol based on assays for similar methyltransferases.[11][15][22]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), malonyl-ACP (substrate), and S-adenosyl-L-[methyl-3H]methionine (radiolabeled methyl donor).

  • Enzyme Addition: Initiate the reaction by adding purified BioC enzyme.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Separation and Detection: Separate the radiolabeled product (malonyl-ACP methyl ester) from the unreacted radiolabeled SAM using a suitable method (e.g., filter paper assay, HPLC).

  • Quantification: Quantify the radioactivity in the product to determine the enzyme activity.

Enzyme Assay for BioH (Esterase)

A colorimetric assay using a p-nitrophenyl ester substrate can be adapted for BioH.[6][17][19][23]

  • Substrate Preparation: Prepare a solution of p-nitrophenyl this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0).

  • Enzyme Addition: Add purified BioH enzyme to initiate the reaction.

  • Monitoring: Monitor the increase in absorbance at 405-410 nm over time, which corresponds to the release of p-nitrophenolate.

  • Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The molar extinction coefficient of p-nitrophenolate is used to convert the rate of absorbance change to the rate of product formation.

Conclusion

This compound metabolism represents a fascinating and diverse area of biochemistry with significant implications for microbial physiology and potential for therapeutic intervention. The elucidation of multiple biosynthetic pathways highlights the evolutionary adaptability of microorganisms. While significant progress has been made in understanding these pathways in bacteria, further research is needed to fully characterize the kinetics and regulation of all the key enzymes involved. In humans, the role of this compound as a product of fatty acid ω-oxidation and its subsequent degradation in peroxisomes is an important aspect of lipid metabolism, particularly in the context of metabolic disorders. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricacies of this compound's role in the broader landscape of dicarboxylic acid metabolism.

References

the chemical structure and properties of pimelate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Pimelate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biochemical significance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and biological roles of this dicarboxylic acid.

Chemical Structure and Identification

This compound is the conjugate base of pimelic acid, a seven-carbon α,ω-dicarboxylic acid. The systematic IUPAC name for pimelic acid is heptanedioic acid.[1][2][3][4] It is a linear saturated dicarboxylic acid, and its structure consists of a five-carbon chain flanked by two carboxyl groups.[2]

Table 1: Chemical Identifiers for Pimelic Acid

IdentifierValue
IUPAC Name heptanedioic acid[1][5]
Other Names 1,5-Pentanedicarboxylic acid, Heptane-1,7-dioic acid[2][4]
CAS Number 111-16-0[2]
Chemical Formula C₇H₁₂O₄[2]
SMILES OC(=O)CCCCCC(O)=O[3]
InChI InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)[3][4]
InChIKey WLJVNTCWHIRURA-UHFFFAOYSA-N[3][4]

Physicochemical Properties

Pimelic acid exists as a white crystalline solid at room temperature.[2] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of Pimelic Acid

PropertyValue
Molar Mass 160.17 g/mol [6][7]
Melting Point 103-106 °C[1][5]
Boiling Point 342 °C (decomposes)[1][6][7][8]
Density 1.28 g/cm³[1][7]
Water Solubility 50 g/L at 20 °C[6][8]
Solubility in other solvents Soluble in ethanol (B145695) and ether; sparingly soluble in cold benzene.[2][3][9]
pKa₁ 4.71[1][3]
pKa₂ 5.58[1]
LogP 0.61[5][6][8]

Biochemical Role: A Key Precursor in Biotin (B1667282) Synthesis

This compound, in the form of pimeloyl-CoA or pimeloyl-ACP, is a crucial intermediate in the biosynthesis of biotin (Vitamin B7) in many bacteria, archaea, fungi, and plants.[10][11][12][13] Since mammals cannot synthesize biotin, the bacterial biotin synthesis pathway is a potential target for the development of new antimicrobial agents.[12][13]

The biosynthesis of biotin can be broadly divided into two stages: the synthesis of the this compound moiety and the subsequent assembly of the bicyclic ring structure.[10][13] While the ring assembly pathway is highly conserved, the synthesis of the this compound moiety varies significantly among different organisms.[10][14]

Several distinct pathways for this compound biosynthesis have been identified in microorganisms:

  • The E. coli BioC-BioH Pathway: This pathway involves a modified fatty acid synthesis route where malonyl-ACP is elongated to form pimeloyl-ACP.[14][15][16][17]

  • The B. subtilis BioI-BioW Pathway: In this pathway, pimeloyl-ACP is produced through the oxidative cleavage of long-chain acyl-ACPs by a cytochrome P450 enzyme, BioI.[10][11][14][16][17] BioW then acts as a pimeloyl-CoA synthetase, converting free pimelic acid to pimeloyl-CoA.[10][11]

  • The α-proteobacteria BioZ Pathway: This pathway utilizes the novel enzyme BioZ to catalyze the formation of pimeloyl-ACP from an intermediate in lysine (B10760008) degradation, glutaryl-CoA.[12][15]

The following diagram illustrates a generalized pathway for biotin synthesis starting from the this compound moiety.

Biotin_Synthesis_Pathway This compound This compound Pimeloyl_CoA Pimeloyl-CoA This compound->Pimeloyl_CoA BioW KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Figure 1. Simplified Biotin Synthesis Pathway from this compound.

Experimental Protocols

Synthesis and Purification of Pimelic Acid

Several methods for the synthesis of pimelic acid have been reported. A common laboratory-scale synthesis involves the oxidation of cyclohexanone.[1][18] Another established method is the reduction of salicylic (B10762653) acid.[1] Industrially, pimelic acid can be produced by the oxidation of cycloheptanone (B156872) or the carbonylation of ε-caprolactone.[1][19]

A general workflow for the synthesis of pimelic acid from cyclohexanone, followed by purification, is outlined below. The purification of crude pimelic acid can be achieved through recrystallization from hot water or benzene, or by steam distillation to remove volatile impurities.[20][21]

Pimelic_Acid_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Cyclohexanone + Oxalate Ester Reaction Claisen Condensation Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Hydrolysis_Decarboxylation Alkaline Hydrolysis & Decarboxylation Intermediate->Hydrolysis_Decarboxylation Crude_Pimelic_Acid Crude Pimelic Acid Hydrolysis_Decarboxylation->Crude_Pimelic_Acid Recrystallization Recrystallization (e.g., from hot water or benzene) Crude_Pimelic_Acid->Recrystallization Dissolve in solvent Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Pimelic_Acid Pure Pimelic Acid Drying->Pure_Pimelic_Acid

Figure 2. Workflow for Synthesis and Purification of Pimelic Acid.

Analytical Methods

The analysis of pimelic acid and other organic acids is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the quantification of organic acids.[22] For more complex matrices or when higher sensitivity is required, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[22] Sample preparation for these methods may involve extraction and derivatization steps.

Signaling Pathways

While some fatty acids, such as palmitic acid, are known to act as signaling molecules in various cellular processes, there is currently limited direct evidence to suggest that this compound itself functions as a signaling molecule in a similar capacity.[23] Its primary and well-established role in biology is as a biosynthetic precursor. Further research is needed to explore any potential signaling functions of this compound or its derivatives.

Conclusion

This compound is a dicarboxylic acid with well-defined chemical and physical properties. Its significance in the biological realm is primarily as an essential precursor in the biotin synthesis pathway in a wide range of organisms. The diversity of the this compound biosynthetic pathways across different species presents opportunities for the development of targeted antimicrobial therapies. The established methods for its synthesis and analysis provide a solid foundation for further research into its metabolism and potential applications.

References

Pimelate's Role as a Seven-Carbon Dicarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is a pivotal intermediate in microbial metabolism, primarily serving as a key precursor in the biosynthesis of biotin (B1667282) (vitamin B7). Its synthesis and degradation are tightly regulated processes involving a diverse set of enzymes and pathways. This technical guide provides an in-depth exploration of the biochemical roles of pimelate, focusing on its synthesis, degradation, and clinical significance. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and metabolic engineering.

Introduction

Pimelic acid (heptanedioic acid) is emerging as a molecule of significant interest in biochemistry and medicine. While its industrial applications are relatively modest compared to other dicarboxylic acids like adipic acid, its biological roles are profound, particularly in the microbial world.[1][2] The primary and most well-characterized function of this compound is its role as the backbone for the synthesis of biotin, an essential cofactor for all domains of life.[3][4][5] Derivatives of pimelic acid are also involved in the biosynthesis of the amino acid lysine (B10760008).[2][6]

This guide will delve into the core biochemical pathways involving this compound, present available quantitative data, and provide detailed experimental methodologies for its study.

Biochemical Synthesis of this compound

The biosynthesis of the this compound moiety is a critical preparatory stage for the assembly of biotin's heterocyclic rings.[3][7] Bacteria have evolved several distinct pathways for this compound synthesis, all of which are intricately linked to the fatty acid synthesis (FAS) machinery.

The BioC-BioH Pathway in Escherichia coli

In E. coli and many other bacteria, this compound synthesis proceeds through a modified fatty acid synthesis pathway, cleverly circumventing the substrate specificity of the FAS enzymes.[5][8] This pathway involves two key enzymes, BioC and BioH.

  • Initiation by BioC: The pathway begins with the methylation of the ω-carboxyl group of a malonyl-thioester, a reaction catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC.[8] This methylation "disguises" the dicarboxylic acid precursor, allowing it to enter the hydrophobic environment of the fatty acid synthase.

  • Elongation via FAS: The resulting malonyl-thioester methyl ester acts as a primer for two rounds of fatty acid elongation, utilizing the canonical FAS enzymes to extend the carbon chain.[8]

  • Termination by BioH: Once the seven-carbon chain (pimeloyl-acyl carrier protein methyl ester) is formed, the esterase BioH hydrolyzes the methyl ester, yielding pimeloyl-ACP and methanol.[8] This step is crucial for terminating elongation and making the pimeloyl moiety available for the next step in biotin synthesis.

BioC_BioH_Pathway Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP ACP Transferase Malonyl-ACP methyl ester Malonyl-ACP methyl ester Malonyl-ACP->Malonyl-ACP methyl ester BioC (Methyltransferase) + SAM Pimeloyl-ACP methyl ester Pimeloyl-ACP methyl ester Malonyl-ACP methyl ester->Pimeloyl-ACP methyl ester Fatty Acid Synthase (2 cycles) Pimeloyl-ACP Pimeloyl-ACP Pimeloyl-ACP methyl ester->Pimeloyl-ACP BioH (Esterase) Biotin Synthesis Biotin Synthesis Pimeloyl-ACP->Biotin Synthesis

Figure 1: The BioC-BioH pathway for this compound synthesis in E. coli.
The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis employs a different strategy for this compound synthesis, involving the enzymes BioI and BioW.[9][10]

  • Pimelic Acid Formation by BioI: BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain fatty acyl-ACPs to produce free pimelic acid.[5][9]

  • Activation by BioW: The free pimelic acid is then activated to pimeloyl-CoA by the pimeloyl-CoA synthetase, BioW, in an ATP-dependent reaction.[9][10] This pimeloyl-CoA then enters the biotin synthesis pathway. The essentiality of BioW for biotin synthesis in B. subtilis indicates that free pimelic acid is a key intermediate in this organism.[9][10]

BioI_BioW_Pathway Long-chain Acyl-ACP Long-chain Acyl-ACP Pimelic Acid Pimelic Acid Long-chain Acyl-ACP->Pimelic Acid BioI (Cytochrome P450) Pimeloyl-CoA Pimeloyl-CoA Pimelic Acid->Pimeloyl-CoA BioW (Pimeloyl-CoA Synthetase) + ATP + CoA Biotin Synthesis Biotin Synthesis Pimeloyl-CoA->Biotin Synthesis

Figure 2: The BioI-BioW pathway for this compound synthesis in B. subtilis.
The BioZ Pathway in α-Proteobacteria

A third distinct pathway for this compound synthesis is found in α-proteobacteria, which lack the genes for the BioC-BioH and BioI-BioW pathways. This pathway utilizes the enzyme BioZ.

  • Condensation by BioZ: BioZ, a β-ketoacyl-ACP synthase III homolog, catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP.[8] Glutaryl-CoA is an intermediate in lysine degradation, thus linking amino acid catabolism to biotin synthesis.

  • Reduction by FAS: The 3-keto-pimeloyl-ACP then enters the fatty acid synthesis pathway for reduction to pimeloyl-ACP.[8]

BioZ_Pathway Glutaryl-CoA Glutaryl-CoA 3-Keto-pimeloyl-ACP 3-Keto-pimeloyl-ACP Glutaryl-CoA->3-Keto-pimeloyl-ACP BioZ (β-ketoacyl-ACP synthase) + Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP 3-Keto-pimeloyl-ACP->Pimeloyl-ACP Fatty Acid Synthase (Reduction) Biotin Synthesis Biotin Synthesis Pimeloyl-ACP->Biotin Synthesis

Figure 3: The BioZ pathway for this compound synthesis in α-proteobacteria.

Degradation of this compound

In some denitrifying bacteria, this compound can be utilized as a sole carbon and energy source through a degradation pathway that resembles β-oxidation.

  • Activation: this compound is first activated to pimelyl-CoA.[11]

  • β-Oxidation-like Reactions: Pimelyl-CoA then undergoes a series of β-oxidation-like reactions, leading to its degradation to glutaryl-CoA and acetyl-CoA.[11]

  • Further Metabolism: Glutaryl-CoA is further metabolized, often involving glutaryl-CoA dehydrogenase and glutaconyl-CoA decarboxylase activities.[12][13]

Pimelate_Degradation This compound This compound Pimelyl-CoA Pimelyl-CoA This compound->Pimelyl-CoA Acyl-CoA Synthetase Glutaryl-CoA + Acetyl-CoA Glutaryl-CoA + Acetyl-CoA Pimelyl-CoA->Glutaryl-CoA + Acetyl-CoA β-Oxidation-like reactions Glutaryl-CoA Glutaryl-CoA Crotonyl-CoA Crotonyl-CoA Glutaryl-CoA->Crotonyl-CoA Glutaryl-CoA Dehydrogenase Further Metabolism Further Metabolism Crotonyl-CoA->Further Metabolism

Figure 4: Anaerobic degradation pathway of this compound.

Quantitative Data

EnzymeOrganismSubstrate(s)KmVmax/kcatReference(s)
BioHEscherichia colip-Nitrophenyl acetate (B1210297)0.29 mMNot reported[14]
p-Nitrophenyl propionate0.35 mMNot reported[14]
p-Nitrophenyl butyrate0.33 mMNot reported[14]
p-Nitrophenyl caproate0.25 mMNot reported[14]
Glutaryl-CoA DehydrogenaseHumanGlutaryl-CoANot reportedNot reported[4][13]
Pentanoyl-CoANot reportedNot reported[13]
Hexanoyl-CoANot reportedNot reported[13]

Note: The activity of BioH is often assessed using artificial p-nitrophenyl esters due to the difficulty in synthesizing and purifying the natural substrate, pimeloyl-ACP methyl ester.[15][16] Kinetic parameters for BioC, BioI, and BioZ are not well-documented in publicly available literature.

Clinical Significance

Elevated levels of pimelic acid in human urine can be indicative of certain metabolic disorders.

  • Mitochondrial and Peroxisomal β-oxidation Disorders: Increased excretion of pimelic acid, along with other dicarboxylic acids, is a diagnostic marker for disorders of mitochondrial and peroxisomal β-oxidation.[17]

  • Zellweger Syndrome: Patients with Zellweger syndrome, a peroxisomal biogenesis disorder, exhibit an excess of various dicarboxylic acids, including pimelic acid, in their urine.[18] This accumulation is due to impaired β-oxidation of these acids in peroxisomes.[12][18]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in this compound research. These are generalized protocols and may require optimization for specific experimental conditions.

Enzyme Assays

This assay couples the production of S-adenosyl-L-homocysteine (SAH), a product of methyltransferase activity, to a change in absorbance.

Methyltransferase_Assay_Workflow cluster_reaction Reaction Mixture cluster_coupling Coupling Reactions SAM SAM SAH SAH SAM->SAH BioC Methyl Acceptor\n(e.g., Malonyl-ACP) Methyl Acceptor (e.g., Malonyl-ACP) Methylated Product Methylated Product Methyl Acceptor\n(e.g., Malonyl-ACP)->Methylated Product BioC BioC BioC SAH_deaminase SAH Deaminase NH4+ NH₄⁺ SAH->NH4+ SAH Deaminase GDH Glutamate Dehydrogenase Monitor Decrease in Absorbance at 340 nm Monitor Decrease in Absorbance at 340 nm GDH->Monitor Decrease in Absorbance at 340 nm Glutamate Glutamate NH4+->Glutamate GDH + α-ketoglutarate NADH NADH (Absorbs at 340 nm) NAD+ NAD⁺ NADH->NAD+ GDH

Figure 5: Workflow for a continuous spectrophotometric methyltransferase assay.

Materials:

  • Purified BioC enzyme

  • S-adenosyl-L-methionine (SAM)

  • Malonyl-ACP (substrate)

  • S-adenosylhomocysteine (SAH) deaminase

  • Glutamate dehydrogenase (GDH)

  • α-ketoglutarate

  • NADH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, α-ketoglutarate, NADH, SAH deaminase, and GDH in a microplate well.

  • Add the methyl acceptor substrate (malonyl-ACP) to the mixture.

  • Initiate the reaction by adding the BioC enzyme.

  • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of SAH production and thus the methyltransferase activity.[4][19][20][21]

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH.

This assay uses a chromogenic substrate, p-nitrophenyl acetate (pNPA), which releases a colored product upon hydrolysis by an esterase.

Materials:

  • Purified BioH enzyme

  • p-Nitrophenyl acetate (pNPA)

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a solution of pNPA in a suitable solvent (e.g., methanol) and dilute it in the reaction buffer to the desired final concentration.[1][11]

  • Add the pNPA solution to the wells of a microplate.

  • Initiate the reaction by adding the BioH enzyme solution.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • At various time points, measure the absorbance at 405-410 nm, which corresponds to the formation of the p-nitrophenolate ion.[11][22][23]

  • A no-enzyme control should be included to account for the spontaneous hydrolysis of pNPA.[23]

  • Calculate the rate of p-nitrophenol production using a standard curve or its molar extinction coefficient to determine the esterase activity.[11]

Quantification of Pimelic Acid in Biological Samples

Sample Preparation:

  • To a 200 µL urine sample, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).[24]

  • Perform an oximation step by adding 40 µL of 75 g/L methoxyamine hydrochloride in pyridine (B92270) and incubating at 60°C for 30 minutes.[24]

  • Extract the organic acids using ethyl acetate.[24]

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Derivatize the dried residue to form volatile esters (e.g., trimethylsilyl (B98337) esters) by adding a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 70-90°C for 15 minutes.[24]

GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use an appropriate GC column and temperature program to separate the organic acids.

  • Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for targeted analysis.

  • Identify pimelic acid based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the amount of pimelic acid by comparing its peak area to that of the internal standard.

LCMS_Workflow Plasma Sample Plasma Sample Protein Precipitation\n(e.g., with acetonitrile) Protein Precipitation (e.g., with acetonitrile) Plasma Sample->Protein Precipitation\n(e.g., with acetonitrile) Add Internal Standard Supernatant Collection Supernatant Collection Protein Precipitation\n(e.g., with acetonitrile)->Supernatant Collection Derivatization\n(e.g., with DmPABr) Derivatization (e.g., with DmPABr) Supernatant Collection->Derivatization\n(e.g., with DmPABr) Evaporation LC-MS/MS Analysis LC-MS/MS Analysis Derivatization\n(e.g., with DmPABr)->LC-MS/MS Analysis Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS/MS Analysis->Data Analysis\n(Quantification)

Figure 6: General workflow for LC-MS/MS analysis of dicarboxylic acids in plasma.

Sample Preparation:

  • To 100 µL of plasma, add a deuterated internal standard for pimelic acid.[3]

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.[3]

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Derivatize the dicarboxylic acids to enhance their ionization efficiency. A charge-reversal derivatization with a reagent like dimethylaminophenacyl bromide (DmPABr) can significantly improve sensitivity.[25][26]

LC-MS/MS Analysis:

  • Reconstitute the derivatized sample in a suitable solvent and inject it into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the dicarboxylic acids using a C18 reversed-phase column with a suitable gradient elution.[3]

  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use Multiple Reaction Monitoring (MRM) for quantification.[3]

  • Define specific precursor-product ion transitions for pimelic acid and its deuterated internal standard.

  • Quantify pimelic acid based on the ratio of the peak area of the analyte to that of the internal standard.

Conclusion

Pimelic acid stands as a crucial seven-carbon dicarboxylic acid with a well-defined role in microbial biotin synthesis and implications in human metabolic disorders. The diversity of its biosynthetic pathways across different bacterial species highlights its evolutionary significance and presents potential targets for novel antimicrobial drug development. While significant progress has been made in elucidating the pathways involving this compound, a deeper quantitative understanding of the enzymatic reactions is still needed. The detailed experimental protocols provided in this guide aim to facilitate further research into the fascinating biochemistry of this compound and its broader biological functions.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Pimelate in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and sensitive quantification of pimelate, a key dicarboxylic acid intermediate in various metabolic pathways, within bacterial cultures. The protocols outlined below are designed to guide researchers in selecting and implementing the most appropriate analytical technique for their specific research needs, from metabolic engineering to drug discovery.

Introduction

Pimelic acid is a seven-carbon dicarboxylic acid that serves as a crucial precursor in the biosynthesis of biotin (B1667282) (vitamin B7) in many bacteria.[1] Its quantification in bacterial cultures is essential for understanding and engineering metabolic pathways for the production of biotin and other valuable chemicals. Furthermore, as an unusual metabolite, its presence and concentration can be indicative of specific microbial activities or metabolic dysfunctions. This document details two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it touches upon emerging methods like enzymatic assays and biosensors.

Data Presentation: Quantitative Method Comparison

The selection of an appropriate analytical method depends on factors such as required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters for the described methods to facilitate comparison.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.002 - 0.2 mg/kg⁻¹ (for similar organic acids)[2]2 - 10 µM (for various small molecules)[3]
Limit of Quantification (LOQ) 0.008 - 0.5 mg/kg⁻¹ (for similar organic acids)[2]0.02 - 0.05 µM (for peptides)[4]
Linear Range R² > 0.9942 (for various organic acids)[2]R² > 0.991 (for various organic acids)[5][6]
Sample Matrix Bacterial cell lysates, culture supernatantBacterial cell lysates, culture supernatant
Throughput ModerateHigh
Derivatization Required (e.g., silylation, esterification)[7][8]Not typically required
Specificity High (with appropriate chromatography and MS)Very High (with MRM)

Experimental Protocols

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like pimelic acid, a derivatization step is necessary to increase their volatility and thermal stability.[9] Silylation is a common and effective derivatization method for organic acids.[7]

1. Sample Preparation (from Bacterial Culture)

  • Cell Lysis (for intracellular this compound):

    • Harvest bacterial cells from a known volume of culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a cold buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Resuspend the pellet in a known volume of lysis buffer (e.g., methanol/water, 80:20 v/v).

    • Lyse the cells using a suitable method (e.g., sonication, bead beating).

    • Centrifuge the lysate to pellet cell debris (e.g., 12,000 x g for 10 minutes at 4°C).

    • Collect the supernatant for analysis.

  • Supernatant Preparation (for extracellular this compound):

    • Centrifuge the bacterial culture to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.[5]

2. Extraction of this compound

  • Liquid-Liquid Extraction (LLE):

    • Acidify the sample (cell lysate supernatant or culture supernatant) to pH < 2 with a strong acid (e.g., HCl).

    • Add an equal volume of an organic solvent (e.g., ethyl acetate).[10]

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Carefully collect the upper organic layer containing the pimelic acid.[7]

    • Repeat the extraction twice more and pool the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[7]

3. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of pyridine (B92270) as a catalyst.[11]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[8][11]

  • Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).[12]

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3°C/minute.

    • Ramp 2: Increase to 320°C at a rate of 20°C/minute and hold for 10 minutes.[8]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and specificity. Key ions for bis-TMS-pimelate would be determined from the full scan spectrum of a standard.

5. Quantification

  • Create a calibration curve using standard solutions of pimelic acid that have undergone the same extraction and derivatization process.

  • Quantify the this compound concentration in the samples by comparing the peak area of the derivatized this compound to the calibration curve.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound in complex matrices without the need for derivatization.[3]

1. Sample Preparation

  • Follow the same cell lysis or supernatant preparation steps as described for the GC-MS method.

  • Protein Precipitation: To the cell lysate or culture supernatant, add three volumes of cold acetonitrile (B52724) to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.[13]

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the pimelic acid.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a specific precursor ion (the deprotonated pimelic acid molecule, [M-H]⁻) and a specific product ion generated by its fragmentation in the collision cell. The precursor/product ion transition for pimelic acid (C7H12O4, MW: 160.17 g/mol ) would need to be optimized using a standard solution. A likely transition would be m/z 159.1 -> 115.1 (corresponding to the loss of CO2).

3. Quantification

  • Prepare a calibration curve by analyzing standard solutions of pimelic acid of known concentrations.

  • Quantify the this compound in the samples by comparing the peak area of the specific MRM transition to the calibration curve.

Emerging Methods

Enzymatic Assays

While no commercially available kit specifically for this compound quantification has been identified, the development of a specific enzymatic assay is a plausible approach. Such an assay would rely on an enzyme that specifically utilizes this compound as a substrate. The reaction could be coupled to a detectable change, such as the production or consumption of NADH/NADPH, which can be monitored spectrophotometrically or fluorometrically.[14][15]

Biosensors

Whole-cell or enzyme-based biosensors represent a promising avenue for the rapid and sensitive detection of this compound.[16][17] A whole-cell biosensor could be engineered by placing a reporter gene (e.g., encoding a fluorescent protein) under the control of a promoter that is specifically induced by this compound. The intensity of the reporter signal would then be proportional to the this compound concentration.[18]

Mandatory Visualizations

experimental_workflow_gcms cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Harvest Cells Cell Pellet Cell Pellet Centrifugation->Cell Pellet Intracellular Supernatant Supernatant Centrifugation->Supernatant Extracellular Cell Lysis Cell Lysis Cell Pellet->Cell Lysis Filtration Filtration Supernatant->Filtration Lysate Lysate Cell Lysis->Lysate Extraction Extraction Lysate->Extraction Filtration->Extraction Derivatization Derivatization Extraction->Derivatization Silylation GC-MS GC-MS Derivatization->GC-MS Injection Data Analysis Data Analysis GC-MS->Data Analysis Quantification

Caption: GC-MS workflow for this compound quantification.

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Harvest/Separate Cell Pellet / Supernatant Cell Pellet / Supernatant Centrifugation->Cell Pellet / Supernatant Protein Precipitation Protein Precipitation Cell Pellet / Supernatant->Protein Precipitation Acetonitrile Clarified Sample Clarified Sample Protein Precipitation->Clarified Sample LC-MS/MS LC-MS/MS Clarified Sample->LC-MS/MS Direct Injection Data Analysis Data Analysis LC-MS/MS->Data Analysis MRM Quantification

Caption: LC-MS/MS workflow for this compound quantification.

pimelate_biosynthesis_signaling cluster_pathway This compound in Biotin Synthesis Precursors Precursors Pimeloyl-CoA Pimeloyl-CoA Precursors->Pimeloyl-CoA Multiple Steps 7-keto-8-aminopelargonic acid 7-keto-8-aminopelargonic acid Pimeloyl-CoA->7-keto-8-aminopelargonic acid bioF 7,8-diaminopelargonic acid 7,8-diaminopelargonic acid 7-keto-8-aminopelargonic acid->7,8-diaminopelargonic acid bioA Dethiobiotin Dethiobiotin 7,8-diaminopelargonic acid->Dethiobiotin bioD Biotin Biotin Dethiobiotin->Biotin bioB Pimelic Acid Pimelic Acid Pimelic Acid->Pimeloyl-CoA Activation

Caption: Simplified this compound utilization pathway.

References

Application Notes & Protocols: 13C-NMR Analysis of the Pimelate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin (B1667282) (Vitamin H) is an essential enzyme cofactor critical for central metabolic processes, including carboxylation reactions. Its biosynthesis is a complex process divided into two main stages: the synthesis of a seven-carbon dicarboxylic acid, pimelate, and the subsequent assembly of the vitamin's fused heterocyclic ring structure.[1] While the latter stage is highly conserved, the pathways for this compound synthesis exhibit remarkable diversity across different bacterial species.[1][2] Elucidating these pathways is crucial for understanding microbial metabolism and identifying potential targets for antimicrobial drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing 13C-labeled substrates, is a powerful analytical technique for tracing the flow of carbon atoms through metabolic networks.[3][4][5] It provides site-specific information on isotopic enrichment, allowing researchers to unambiguously identify intermediates and quantify metabolic fluxes without chemical derivatization.[3] These application notes provide detailed protocols for employing 13C-NMR to investigate the this compound biosynthesis pathway in bacteria.

Application Notes

This compound Biosynthesis Pathways

Two distinct and well-characterized pathways for this compound synthesis are found in Escherichia coli and Bacillus subtilis.

  • E. coli (BioC-BioH Pathway): This pathway cleverly hijacks the fatty acid synthesis (FAS) machinery. It begins with the methylation of a malonyl-ACP precursor by the enzyme BioC. This modified starter unit undergoes two rounds of elongation via the FAS pathway. The resulting pimeloyl-ACP methyl ester is then demethylated by the esterase BioH to produce pimeloyl-ACP, the direct precursor for biotin ring assembly.[6][7][8]

  • B. subtilis (BioW-BioI Pathway): In contrast, this pathway involves the synthesis of free pimelic acid, which is then activated to pimeloyl-CoA by the enzyme BioW, a pimeloyl-CoA synthetase.[1] Evidence from 13C-NMR studies confirms that pimelic acid in B. subtilis originates from the fatty acid synthesis pathway.[1]

Principle of 13C-NMR Metabolic Analysis

The core principle involves supplying a 13C-labeled carbon source (e.g., [U-13C]-glucose) to a bacterial culture.[9] As the bacteria metabolize the labeled substrate, the 13C atoms are incorporated into various downstream metabolites, including the intermediates of the this compound pathway. By analyzing the resulting 13C enrichment patterns and isotopomer distributions, the active metabolic routes can be mapped.[3][4] NMR is uniquely suited for this as it can distinguish between different isotopomers and provide quantitative data on their relative abundances.[3][10]

Experimental Protocols

Protocol 1: Isotopic Labeling of Bacterial Cultures

This protocol describes the cultivation of bacteria in a medium containing a 13C-labeled substrate to achieve isotopic enrichment of intracellular metabolites.

  • Media Preparation: Prepare a defined minimal medium for the bacterium of interest. As the sole carbon source, add a known concentration of a 13C-labeled substrate, such as [U-13C]-glucose. For robust detection by NMR, a concentration of 2.5 to 4 g/L is often recommended.[9]

  • Inoculation and Growth: Inoculate the 13C-labeled medium with a pre-culture of the bacteria. Grow the culture under optimal conditions (e.g., 37°C with shaking) until it reaches the desired growth phase, typically mid-logarithmic phase.[11]

  • Metabolic Quenching: To preserve the in vivo metabolic state, metabolism must be rapidly halted. Transfer the culture to an ice-water bath.[11] A common and effective method is to rapidly mix the cell culture with a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C or below.[3]

  • Cell Harvesting: Centrifuge the quenched cell suspension at high speed (e.g., 18,500 x g) at 4°C to pellet the cells.[11] Discard the supernatant. Wash the cell pellet with a cold, glucose-free medium or buffer to remove extracellular metabolites and immediately flash-freeze the pellet in liquid nitrogen for storage at -80°C until extraction.[11]

Protocol 2: Metabolite Extraction

This protocol details the extraction of polar metabolites from the harvested cell pellets.

  • Cell Lysis: Resuspend the frozen cell pellet in a cold extraction solvent. A commonly used two-phase system is a mixture of chloroform, methanol, and water.

  • Phase Separation: Vigorously mix the cell suspension and then centrifuge to separate the polar (aqueous/methanol) and non-polar (chloroform) phases.

  • Collection and Drying: Carefully collect the upper aqueous phase, which contains the polar metabolites. To remove residual protein, microfilter the extract through a molecular weight cutoff filter (e.g., 3000 MWCO).[11] Lyophilize (freeze-dry) the filtrate to obtain a powdered metabolite extract.[11]

Protocol 3: NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[12]

  • Reconstitution: Re-dissolve the lyophilized metabolite extract in a known volume (e.g., 500-800 µL) of a deuterated solvent, typically Deuterium Oxide (D₂O).[11] The D₂O provides the lock signal for the NMR spectrometer.[12]

  • Internal Standard: Add a known concentration of an internal reference standard for chemical shift referencing and quantification. 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.[11]

  • pH Adjustment: Adjust the sample to a precise pH (e.g., 7.40) using DCl or NaOD, as chemical shifts are pH-dependent.[11]

  • Sample Filtration: To remove any suspended particles that can degrade spectral quality, filter the final solution through a glass wool plug directly into a high-quality NMR tube.[12]

Protocol 4: NMR Data Acquisition

Both 1D 13C and 2D 1H-13C NMR experiments are valuable for analyzing labeled extracts.

  • 1D 13C NMR Spectroscopy:

    • Purpose: Direct observation of 13C nuclei. Highly valuable for enriched samples.[3]

    • Instrument Setup: Tune and match the 13C probe and lock the spectrometer on the D₂O signal.

    • Key Parameters:

      • Pulse Program: Use a standard single-pulse experiment with proton decoupling.[3]

      • Spectral Width: ~250 ppm to cover all expected 13C chemical shifts.[3]

      • Acquisition Time: 1-2 seconds for good resolution.[3]

      • Relaxation Delay: 2-5 seconds to allow for full relaxation of nuclei.

      • Number of Scans: Dependent on sample concentration, typically several thousand scans.

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy:

    • Purpose: Correlates protons with their directly attached carbons, providing excellent resolution and simplifying spectral analysis.[3][9] Only 13C-containing compounds derived from the labeled substrate will be detected.[9]

    • Instrument Setup: Tune and match both 1H and 13C channels.

    • Key Parameters:

      • Pulse Program: Use a sensitivity-enhanced HSQC sequence with gradient selection.[3]

      • 1H Spectral Width (F2): ~12 ppm.[3]

      • 13C Spectral Width (F1): ~100-160 ppm, focused on the expected region for metabolites.[3]

      • Number of Points: 2048 in the direct dimension (1H), 256-512 in the indirect dimension (13C).[3]

      • Number of Scans: 4-16 scans per increment, depending on concentration.[3]

      • Relaxation Delay (D1): 1.5-2 seconds.[3]

Data Presentation

Quantitative analysis in NMR relies on the principle that the signal intensity is directly proportional to the number of nuclei.[13] By comparing the integrals of metabolite peaks to that of a known concentration of an internal standard (like DSS), the absolute concentrations of metabolites can be determined. For isotopically labeled studies, the percentage of 13C enrichment can be calculated by comparing signals from 13C-labeled molecules to their unlabeled counterparts or through specialized pulse sequences.[5][14]

Table 1: Representative Quantitative 13C-NMR Data for this compound Pathway Intermediates

MetaboliteChemical Shift (13C, ppm)Concentration (µM)13C Enrichment (%)
Malonyl-ACP~171 (C1), ~42 (C2)55 ± 898 ± 1
Pimeloyl-ACP~175 (C1), ~34 (C7)25 ± 595 ± 2
Pimelic Acid~181 (C1/C7), ~35 (C2/C6)40 ± 696 ± 2
Biotin~163 (Ureido C)15 ± 392 ± 3

Note: Data are hypothetical and for illustrative purposes. Chemical shifts are approximate and can vary with pH and ionic strength. Errors represent standard deviation from biological replicates.

Visualizations

G Culture 1. Bacterial Culture (Minimal Media) Labeling 2. Isotopic Labeling (e.g., [U-13C]-Glucose) Culture->Labeling Quenching 3. Metabolic Quenching (Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction (Chloroform/Methanol/Water) Quenching->Extraction NMR_Prep 5. NMR Sample Preparation (D2O, DSS Standard) Extraction->NMR_Prep Acquisition 6. NMR Data Acquisition (1D 13C, 2D HSQC) NMR_Prep->Acquisition Analysis 7. Data Analysis (Quantification & Flux Mapping) Acquisition->Analysis

Caption: Experimental workflow for 13C-NMR metabolomics analysis.

G cluster_FAS Fatty Acid Synthesis (FAS) Machinery Elong1 2x Elongation Cycles Pim_Me Pimeloyl-ACP Methyl Ester Elong1->Pim_Me Malonyl Malonyl-ACP Methyl_Malonyl Malonyl-ACP Methyl Ester Malonyl->Methyl_Malonyl Methyl_Malonyl->Elong1 Pim_ACP Pimeloyl-ACP Pim_Me->Pim_ACP BioH_Node BioH Pim_Me->BioH_Node Ring Biotin Ring Assembly Pim_ACP->Ring SAM_Node SAM SAM_Node->Methyl_Malonyl BioC_Node BioC BioC_Node->SAM_Node BioH_Node->Pim_ACP

Caption: this compound biosynthesis pathway in E. coli.

G FAS Fatty Acid Synthesis (FAS) Pim_Acid Pimelic Acid FAS->Pim_Acid Pim_CoA Pimeloyl-CoA Pim_Acid->Pim_CoA BioW_Node BioW (Pimeloyl-CoA Synthetase) Pim_Acid->BioW_Node Ring Biotin Ring Assembly Pim_CoA->Ring BioW_Node->Pim_CoA

Caption: this compound biosynthesis pathway in B. subtilis.

References

Application Notes: Cerulenin as an Inhibitor of Pimelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerulenin (B1668410) is a potent antifungal antibiotic that acts as a specific inhibitor of fatty acid biosynthesis.[1] Its mechanism of action involves the irreversible inactivation of β-ketoacyl-acyl carrier protein (ACP) synthases, which are key enzymes in the fatty acid elongation cycle.[1][2] In bacteria such as Escherichia coli and Bacillus subtilis, the synthesis of pimelic acid, a crucial precursor for the essential cofactor biotin (B1667282), utilizes a modified fatty acid synthesis (FAS) pathway.[3][4][5] Consequently, cerulenin effectively inhibits pimelate synthesis by targeting the condensing enzymes of the FASII pathway, primarily FabB and FabF in E. coli and FabF in B. subtilis.[6][7] This property makes cerulenin a valuable tool for studying biotin metabolism and a potential starting point for the development of novel antimicrobial agents.[3]

These application notes provide detailed protocols for utilizing cerulenin to inhibit this compound synthesis, including methods to determine its inhibitory concentrations, assess its impact on bacterial growth, and measure the inhibition of the this compound/biotin synthesis pathway in vitro.

Mechanism of Action

Cerulenin specifically and irreversibly binds to a cysteine residue in the active site of β-ketoacyl-ACP synthases (Fab enzymes).[6] This covalent modification blocks the condensation of malonyl-ACP with the growing acyl-ACP chain, a critical step in the elongation phase of fatty acid synthesis.[6] Since this compound synthesis is fundamentally a variation of the fatty acid synthesis pathway, this inhibition effectively halts the production of pimeloyl-ACP, the activated form of this compound required for the subsequent steps in biotin biosynthesis.[5][7]

Data Presentation

Table 1: Inhibitory Concentrations of Cerulenin

OrganismTarget EnzymeIC50Reference
Escherichia coliFabB3 µM[6]
FabF20 µM[6]
FabH700 µM[6]
Bacillus subtilisFabF (FabFb)0.1 µg/mL (~0.45 µM)[7]
Cerulenin-resistant FabF (FabFb[I108F])5 µg/mL (~22.4 µM)[7]

Table 2: Effect of Cerulenin on Biotin Production in Bacillus subtilis

Cerulenin ConcentrationInhibition of Biotin ProductionReference
10 µg/mL>70%[7]
40 µg/mL>80%[7]

Signaling Pathways and Experimental Workflows

Pimelate_Synthesis_Inhibition This compound Synthesis Pathway and Cerulenin Inhibition in E. coli cluster_FAS Fatty Acid Synthesis Cycle (modified for this compound) cluster_Biotin Biotin Synthesis Malonyl_ACP Malonyl-ACP FabH FabH (Condensation) Malonyl_ACP->FabH FabB_F FabB/FabF (Elongation) Malonyl_ACP->FabB_F Acetyl_CoA Acetyl-CoA Acetyl_CoA->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP FabG FabG (Reduction) Acetoacetyl_ACP->FabG Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FabG->Hydroxyacyl_ACP FabZ FabZ (Dehydration) Hydroxyacyl_ACP->FabZ Enoyl_ACP Enoyl-ACP FabZ->Enoyl_ACP FabI FabI (Reduction) Enoyl_ACP->FabI Acyl_ACP Acyl-ACP (C4) FabI->Acyl_ACP Acyl_ACP->FabB_F Pimeloyl_ACP Pimeloyl-ACP (C7) FabB_F->Pimeloyl_ACP 2 Cycles BioF BioF Pimeloyl_ACP->BioF KAPA KAPA BioF->KAPA BioA BioA KAPA->BioA DAPA DAPA BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (B101835) (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin Cerulenin Cerulenin Cerulenin->FabB_F Inhibition

Caption: this compound synthesis in E. coli and the inhibitory action of cerulenin.

Experimental_Workflow General Workflow for Studying Cerulenin's Effects start Start: Bacterial Culture (e.g., E. coli, B. subtilis) growth Grow to Mid-Log Phase start->growth split Split Culture growth->split control Control Group (No Cerulenin) split->control treatment Treatment Group (+ Cerulenin) split->treatment incubation Incubate control->incubation treatment->incubation harvest Harvest Cells/Prepare Cell-Free Extract incubation->harvest analysis Analysis harvest->analysis mic MIC Determination analysis->mic fas_assay Fatty Acid Synthesis Inhibition Assay analysis->fas_assay dtb_assay In Vitro Dethiobiotin Synthesis Assay analysis->dtb_assay

Caption: Experimental workflow for investigating the effects of cerulenin.

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Cerulenin

This protocol determines the lowest concentration of cerulenin that inhibits the visible growth of a bacterial strain.[6]

Materials:

  • Bacterial strain of interest (e.g., E. coli, B. subtilis)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Cerulenin stock solution (e.g., 10 mg/mL in ethanol)

  • Sterile 96-well microtiter plate

  • Incubator with shaking capabilities (37°C)

  • Microplate reader (OD600)

Methodology:

  • Prepare a fresh overnight culture of the bacterial strain in the chosen broth.

  • Dilute the overnight culture 1:100 in fresh broth.

  • Prepare a two-fold serial dilution of cerulenin in the broth directly in the 96-well plate. Final concentrations may range from 0.5 to 100 µg/mL. Include a well with no cerulenin as a positive control for growth.

  • Inoculate each well with the diluted bacterial culture to a final OD600 of approximately 0.05.

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the OD600 of each well using a microplate reader.

  • The MIC is defined as the lowest concentration of cerulenin that completely inhibits visible growth.

Protocol 2: In Vitro Dethiobiotin (DTB) Synthesis Assay

This assay measures the synthesis of dethiobiotin (DTB), a downstream product of pimeloyl-ACP, from malonyl-CoA in a cell-free extract. Inhibition of this process by cerulenin reflects the inhibition of this compound synthesis.[7]

Materials:

  • Cell-free extract from a suitable bacterial strain (e.g., E. coli ΔbioA to allow KAPA accumulation or a strain proficient in the entire pathway for DTB measurement)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Malonyl-CoA

  • Acyl Carrier Protein (ACP)

  • BioC enzyme (for E. coli pathway)

  • L-alanine

  • Potassium bicarbonate (KHCO3)

  • NADPH

  • ATP

  • S-adenosylmethionine (SAM)

  • Cerulenin solution at various concentrations

  • Method for DTB detection (e.g., bioassay with a DTB-auxotrophic bacterial strain, or LC-MS)

Methodology:

  • Prepare reaction mixtures in microcentrifuge tubes. A typical 100 µL reaction contains:

    • 2.5 mg cell-free extract protein

    • 1 µmol MgCl2

    • 0.5 µmol dithiothreitol

    • 0.01 µmol pyridoxal-5'-phosphate

    • 50 µg ACP

    • 2 µg BioC (if necessary for the pathway being studied)

    • 0.1 µmol L-alanine

    • 0.1 µmol KHCO3

    • 0.1 µmol NADPH

    • 0.1 µmol ATP

    • 0.1 µmol SAM

    • 0.2 µmol Malonyl-CoA

  • Add cerulenin at desired final concentrations to the respective tubes. Include a no-cerulenin control.

  • Incubate the reactions at 37°C for 3 hours.

  • Stop the reactions by heating at 100°C for 10 minutes.

  • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Quantify the amount of DTB produced. This can be done using a bioassay with an E. coli strain that requires DTB for growth (e.g., ΔbioF) or by a more direct method like LC-MS.

  • Calculate the percent inhibition of DTB synthesis at each cerulenin concentration relative to the no-cerulenin control.

Protocol 3: Fatty Acid Synthesis Inhibition using [1-¹⁴C]acetate Incorporation

This protocol provides a general method to assess the inhibition of fatty acid synthesis by measuring the incorporation of a radiolabeled precursor.[6]

Materials:

  • Bacterial culture grown to mid-log phase

  • Minimal medium (e.g., M9)

  • Cerulenin solution

  • [1-¹⁴C]acetate

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • 5% (w/v) TCA, ice-cold

  • Ethanol, ice-cold

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Grow the bacterial culture in minimal medium to mid-log phase (OD600 ~0.4-0.6).

  • Divide the culture into two flasks: a control flask and a treatment flask.

  • Add cerulenin to the treatment flask to the desired final concentration (e.g., 5-10 µg/mL). Add an equivalent volume of the solvent (e.g., ethanol) to the control flask.

  • Incubate both flasks for 10-15 minutes at 37°C with shaking.

  • Add [1-¹⁴C]acetate to both cultures to a final concentration of 1-5 µCi/mL.

  • At various time points (e.g., 0, 10, 20, 30, 40 minutes), withdraw aliquots from each culture.

  • Immediately stop the reaction by adding the aliquot to an equal volume of ice-cold 10% TCA to precipitate macromolecules.

  • Incubate on ice for 30 minutes.

  • Collect the precipitate by vacuum filtration through a glass fiber filter.

  • Wash the filter sequentially with ice-cold 5% TCA and ice-cold ethanol.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Compare the rate of incorporation of [1-¹⁴C]acetate in the cerulenin-treated culture to the control culture to determine the extent of inhibition of fatty acid synthesis.

References

Application Note and Protocols for the Extraction of Pimelate from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, is a valuable platform chemical with applications in the synthesis of polymers, plasticizers, and pharmaceuticals.[1] The biotechnological production of pimelic acid through microbial fermentation offers a promising and sustainable alternative to traditional chemical synthesis routes.[1][2] Effective downstream processing is crucial for the economic viability of fermentative pimelate production. This document provides detailed protocols for the extraction and purification of this compound from fermentation broth, covering various methodologies including solvent extraction, ion exchange chromatography, and crystallization.

Data Presentation

Table 1: Comparison of this compound Extraction and Purification Techniques

Technique Principle Reported Recovery/Yield Purity Advantages Disadvantages References
Solvent Extraction Partitioning of pimelic acid between the aqueous fermentation broth and an immiscible organic solvent based on solubility differences.[3][4][5]80-88% (in chemical synthesis)High, after crystallizationHigh capacity, relatively simple process.Use of potentially hazardous and environmentally unfriendly organic solvents, potential for emulsion formation.[3][3][4][5]
Ion Exchange Chromatography (IEX) Separation based on the reversible binding of charged this compound anions to a solid-phase anion exchange resin.[6][7][8][9][10]High (technique-dependent)Very HighHigh selectivity and purity, can handle dilute feed streams.[8]Resin cost, potential for resin fouling, requires buffer exchange.[6][7][8][9][10]
Crystallization Precipitation of solid pimelic acid from a supersaturated solution, often induced by pH adjustment and cooling.[3][11][12][13][14]70% (for succinic acid from broth)90% (for succinic acid from broth)Cost-effective, scalable, yields a solid product.Purity can be affected by co-precipitation of impurities, requires concentrated feed.[13][3][11][12][13][14]
Membrane Filtration Separation based on size and charge using membranes (e.g., nanofiltration, electrodialysis).[15][16][17][18][19]>90% (for caustic recovery)Moderate to HighCan concentrate and purify simultaneously, no solvent use.[16][17]Membrane fouling, cost of membranes, potential for low selectivity.[18][15][16][17][18][19]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from a fermentation broth. A general workflow is presented, followed by specific protocols for each major step.

Overall Experimental Workflow

G Fermentation_Broth Fermentation Broth (this compound, Cells, Media Components) Biomass_Removal Step 1: Biomass Removal (Centrifugation/Filtration) Fermentation_Broth->Biomass_Removal Cell_Free_Supernatant Cell-Free Supernatant Biomass_Removal->Cell_Free_Supernatant Primary_Capture Step 2: Primary Capture/Concentration (Solvent Extraction or IEX) Cell_Free_Supernatant->Primary_Capture Crude_this compound Crude this compound Extract Primary_Capture->Crude_this compound Purification Step 3: Purification (Crystallization or IEX Polishing) Crude_this compound->Purification Pure_this compound Purified Pimelic Acid Purification->Pure_this compound Analysis Step 4: Analysis (HPLC, MS) Pure_this compound->Analysis

Figure 1: General workflow for the extraction and purification of this compound from fermentation broth.

Protocol 1: Biomass Removal

This initial step is crucial to separate the microbial cells and other insoluble components from the this compound-containing broth.

1.1. Materials:

  • Fermentation broth

  • Centrifuge with appropriate rotors and tubes

  • Microfiltration apparatus (e.g., tangential flow filtration) with a 0.22 µm or 0.45 µm membrane

1.2. Procedure (Centrifugation):

  • Transfer the fermentation broth to centrifuge tubes.

  • Centrifuge at 8,000-10,000 x g for 15-20 minutes at 4°C.

  • Carefully decant the supernatant, which contains the soluble this compound.

  • The cell pellet can be discarded or used for other purposes.

1.3. Procedure (Microfiltration):

  • Set up the microfiltration system according to the manufacturer's instructions.

  • Pump the fermentation broth through the membrane module.

  • Collect the permeate, which is the cell-free, this compound-containing solution.

  • The retentate, containing the concentrated cells, can be discarded or recycled.

Protocol 2: Primary Capture by Solvent Extraction

This protocol describes the extraction of pimelic acid from the cell-free supernatant using an organic solvent.

2.1. Materials:

  • Cell-free supernatant

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Organic solvent (e.g., ethyl acetate, methyl isobutyl ketone (MIBK), or benzene)[3]

  • Separatory funnel

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

2.2. Procedure:

  • Transfer the cell-free supernatant to a separatory funnel.

  • Acidify the supernatant to a pH below the pKa of pimelic acid (pKa1 ≈ 4.5, pKa2 ≈ 5.4) to protonate the carboxyl groups and increase its solubility in the organic solvent. A pH of 2-3 is generally effective.

  • Add an equal volume of the selected organic solvent to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic phase will contain the extracted pimelic acid.

  • Drain the lower aqueous phase.

  • Repeat the extraction of the aqueous phase with fresh organic solvent at least two more times to maximize recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the organic extract using a rotary evaporator to obtain the crude pimelic acid.

Protocol 3: Purification by Ion Exchange Chromatography (IEX)

This protocol is suitable for both primary capture from clarified broth and for polishing a crude extract. Anion exchange chromatography is used to bind the negatively charged this compound ions.[7][8][9][10]

3.1. Materials:

  • Cell-free supernatant or crude this compound extract

  • Strong or weak anion exchange resin (e.g., DEAE-Sepharose or Q-Sepharose)

  • Chromatography column

  • Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution buffer (e.g., a linear gradient of 0-1 M NaCl in equilibration buffer, or a low pH buffer)

  • pH meter

  • Fraction collector

3.2. Procedure:

  • Pack the chromatography column with the selected anion exchange resin according to the manufacturer's protocol.

  • Equilibrate the column with 5-10 column volumes of equilibration buffer.

  • Adjust the pH of the cell-free supernatant or redissolved crude this compound extract to match the equilibration buffer. The pH should be above the pI of pimelic acid to ensure a net negative charge.

  • Load the sample onto the column.

  • Wash the column with 5-10 column volumes of equilibration buffer to remove unbound impurities.

  • Elute the bound this compound from the resin. This can be achieved by:

    • Salt Gradient Elution: Applying a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl). The this compound will elute at a specific salt concentration.

    • pH Elution: Applying a buffer with a pH below the pKa of pimelic acid to neutralize its charge and release it from the resin.

  • Collect fractions using a fraction collector.

  • Analyze the fractions for the presence of this compound using a suitable analytical method (e.g., HPLC).

  • Pool the fractions containing pure this compound.

Protocol 4: Final Purification by Crystallization

Crystallization is an effective final step to obtain high-purity, solid pimelic acid.[3][11][12]

4.1. Materials:

  • Concentrated this compound solution (from solvent extraction or IEX)

  • Anti-solvent (e.g., benzene, or by cooling an aqueous solution)[3]

  • Beaker

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

4.2. Procedure:

  • If the this compound is in an organic solvent, concentrate the solution by evaporation. Add an anti-solvent if necessary to induce crystallization.

  • If in an aqueous solution from IEX, concentrate the pooled fractions.

  • Acidify the concentrated aqueous solution with concentrated HCl and cool in an ice bath to induce crystallization.[3]

  • Alternatively, dissolve the crude pimelic acid in a minimal amount of hot water or benzene.[3]

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.

  • Collect the pimelic acid crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove residual impurities.

  • Dry the crystals in a vacuum oven or by air drying. The melting point of pure pimelic acid is 103.5–105°C.[3]

Visualizations

Solvent Extraction Workflow

G Start Cell-Free Supernatant Acidification Acidify to pH 2-3 Start->Acidification Extraction Extract with Organic Solvent Acidification->Extraction Separation Separate Aqueous and Organic Phases Extraction->Separation Aqueous_Phase Aqueous Phase (to re-extract) Separation->Aqueous_Phase Lower Layer Organic_Phase Organic Phase (contains this compound) Separation->Organic_Phase Upper Layer Drying Dry with Na₂SO₄ Organic_Phase->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration End Crude Pimelic Acid Concentration->End

Figure 2: Workflow for the solvent extraction of this compound.

Ion Exchange Chromatography Workflow

G Start Adjusted pH Sample Loading Load Sample onto Column Start->Loading Equilibration Equilibrate Anion Exchange Column Equilibration->Loading Wash Wash with Equilibration Buffer Loading->Wash Elution Elute with Salt Gradient or pH Change Wash->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions for this compound Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling End Purified this compound Solution Pooling->End

Figure 3: Workflow for the purification of this compound by ion exchange chromatography.

Disclaimer: These protocols provide a general framework. Optimization of specific parameters such as solvent choice, buffer pH, and gradient slopes may be necessary depending on the specific fermentation conditions and desired purity. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Notes and Protocols for GC-MS Sample Preparation in Pimelate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, is a key intermediate in several metabolic pathways, including the biosynthesis of biotin (B1667282) (Vitamin B7) and lysine. Accurate quantification of pimelic acid in biological matrices is crucial for studying various metabolic disorders and for monitoring therapeutic interventions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of organic acids like pimelic acid. However, due to their low volatility and polar nature, direct analysis is challenging. This application note provides a detailed protocol for the sample preparation of pimelic acid from biological fluids (urine and plasma) for GC-MS analysis, focusing on extraction and derivatization to ensure accurate and reproducible quantification.

Principle

The method involves the extraction of pimelic acid from the biological matrix, followed by a chemical derivatization step to convert the non-volatile pimelic acid into a volatile derivative suitable for GC-MS analysis. Silylation is the most common derivatization technique for organic acids, where active hydrogen atoms in the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS. An internal standard is used to correct for variations during sample preparation and analysis, ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Pimelic acid standard (≥99% purity)

  • Internal Standard (IS): Suberic acid (octanedioic acid) or a stable isotope-labeled pimelic acid (e.g., Pimelic acid-d8)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (anhydrous)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Heating block or oven

  • Nitrogen evaporator

  • Vortex mixer

Sample Collection and Storage
  • Urine: Collect mid-stream urine in a sterile container. For quantitative analysis, a 24-hour urine collection is recommended. Samples should be stored at -80°C until analysis to minimize degradation.

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.

Sample Preparation Workflow

The overall workflow for the sample preparation of pimelic acid for GC-MS analysis is depicted below.

workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Urine or Plasma Sample Spike Spike with Internal Standard Sample->Spike Add IS Acidify Acidification Spike->Acidify Adjust pH Extract Liquid-Liquid Extraction Acidify->Extract Add Ethyl Acetate Dry Drying of Organic Layer Extract->Dry Add Na2SO4 Evaporate Evaporation to Dryness Dry->Evaporate Under N2 Stream Deriv Silylation with BSTFA + 1% TMCS Evaporate->Deriv Add Reagents Heat Incubation Deriv->Heat e.g., 70°C for 60 min GCMS GC-MS Analysis Heat->GCMS Inject Sample

Figure 1: Experimental workflow for GC-MS analysis of pimelate.

Detailed Protocol for Urine Samples
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 10,000 x g for 5 minutes to remove any particulate matter.

  • Aliquoting and Internal Standard Spiking: Transfer 1 mL of the supernatant to a clean glass tube. Add a known amount of the internal standard solution (e.g., 10 µL of a 1 mg/mL suberic acid solution in methanol).

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl. This step protonates the carboxyl groups, making them more extractable into an organic solvent.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the acidified urine sample. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass tube.

  • Repeat Extraction: Repeat the extraction step (step 4 and 5) with another 3 mL of ethyl acetate to maximize the recovery of pimelic acid. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly.

  • Incubation: Incubate the mixture at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Detailed Protocol for Plasma Samples
  • Thawing and Protein Precipitation: Thaw frozen plasma samples on ice. To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection and Internal Standard Spiking: Transfer the supernatant to a clean glass tube. Add a known amount of the internal standard solution.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Acidification and Extraction: Reconstitute the dried residue in 1 mL of acidified water (pH 1-2 with HCl). Proceed with the liquid-liquid extraction as described for urine samples (from step 4 onwards).

  • Derivatization and Analysis: Follow the derivatization and analysis steps as outlined for urine samples (steps 9-11).

GC-MS Parameters

The following are typical GC-MS parameters that can be used for the analysis of derivatized pimelic acid. These may need to be optimized for your specific instrument and column.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Selected Ion Monitoring (SIM) Ions

For quantitative analysis, monitor the following characteristic ions for the di-TMS derivative of pimelic acid and the internal standard.

CompoundRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Pimelic acid-diTMS~15.5 min289147, 304
Suberic acid-diTMS (IS)~16.8 min303147, 318

Data Presentation and Quantification

Calibration curves should be prepared by analyzing standard solutions of pimelic acid at different concentrations with a constant concentration of the internal standard. The ratio of the peak area of the pimelic acid derivative to the peak area of the internal standard derivative is plotted against the concentration of pimelic acid.

Example Quantitative Data

The following table summarizes hypothetical quantitative data for this compound concentrations in different sample types, which can be used as a reference. Actual concentrations may vary depending on the specific biological condition.

Sample IDSample TypeThis compound Concentration (µg/mL)Internal Standard Recovery (%)
Control_Urine_01Urine2.595
Control_Urine_02Urine3.198
Patient_Urine_01Urine15.292
Patient_Urine_02Urine18.996
Control_Plasma_01Plasma0.897
Control_Plasma_02Plasma1.199
Patient_Plasma_01Plasma5.494
Patient_Plasma_02Plasma6.298

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between biotin metabolism and pimelic acid.

signaling_pathway cluster_biotin Biotin Synthesis Pathway cluster_this compound This compound Metabolism cluster_disorder Metabolic Implications Pimeloyl_CoA Pimeloyl-CoA DTB Dethiobiotin Pimeloyl_CoA->DTB Multiple Steps Biotin Biotin (Vitamin B7) DTB->Biotin Biotin Synthase Pimelic_Acid Pimelic Acid Pimelic_Acid->Pimeloyl_CoA Activation Elevated_this compound Elevated Pimelic Acid in Biological Fluids Pimelic_Acid->Elevated_this compound Results in Metabolic_Disorder Metabolic Disorder (e.g., Biotinidase Deficiency) Metabolic_Disorder->Pimelic_Acid Leads to Accumulation

Figure 2: Role of pimelic acid in biotin synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the sample preparation and GC-MS analysis of pimelic acid in urine and plasma. The described method, incorporating liquid-liquid extraction and silylation derivatization, offers a robust and reliable approach for the accurate quantification of this important metabolic intermediate. Adherence to this protocol will enable researchers, scientists, and drug development professionals to obtain high-quality data for their studies.

Application Note: HPLC-Based Separation of Pimelate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the separation of pimelate (heptanedioic acid) isomers using High-Performance Liquid Chromatography (HPLC). Pimelic acid and its isomers are relevant in various biochemical pathways and can be important intermediates in the synthesis of pharmaceuticals and polymers. The structural similarity of these isomers presents a significant analytical challenge. This application note details effective HPLC methodologies, including column selection, mobile phase optimization, and detection techniques, to achieve baseline separation of key this compound isomers. Detailed experimental protocols and illustrative data are provided to guide researchers in developing and validating their own separation methods.

Introduction

Pimelic acid (heptanedioic acid) is a dicarboxylic acid that plays a role as a precursor in the biotin (B1667282) synthesis pathway in some bacteria.[1] Its structural isomers, which differ in the positions of the two carboxylic acid groups on the alkyl chain, possess distinct physical and chemical properties. Consequently, the ability to separate and quantify these isomers is crucial for metabolic research, industrial process monitoring, and the quality control of pharmaceuticals and specialty chemicals.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related organic acids. The primary challenge in separating this compound isomers lies in their similar polarities and molecular weights. This note explores strategies to enhance selectivity and achieve robust separation.

This compound and its Positional Isomers:

  • Pimelic Acid (Heptanedioic Acid): A linear dicarboxylic acid.

  • Positional Isomers: Branched-chain dicarboxylic acids with a total of seven carbon atoms.

HPLC Separation Strategies

The separation of dicarboxylic acid isomers can be approached using various HPLC modes, primarily reverse-phase and mixed-mode chromatography. For chiral isomers, specialized chiral stationary phases are necessary.

Reverse-Phase HPLC

Reverse-phase HPLC (RP-HPLC) is a common starting point for the separation of organic acids. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The subtle differences in the hydrophobicity of this compound isomers can be exploited for their separation.

Mixed-Mode Chromatography

Mixed-mode chromatography combines two or more separation mechanisms, such as reverse-phase and ion-exchange, on a single stationary phase. This approach can offer unique selectivity for isomers that are difficult to separate by a single mode. For dicarboxylic acids, combining reverse-phase with anion-exchange can significantly improve resolution.[2]

Chiral HPLC

For the separation of enantiomers of chiral this compound isomers, a chiral stationary phase (CSP) is required.[3][4] The indirect approach, involving derivatization with a chiral reagent to form diastereomers that can be separated on an achiral column, is also a viable strategy.[5]

Experimental Protocols

The following protocols provide a starting point for the separation of this compound isomers. Method optimization will likely be required for specific sample matrices.

Protocol 1: Reverse-Phase HPLC for Positional Isomer Separation

This protocol is designed for the separation of non-chiral, positional isomers of pimelic acid.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample containing This compound isomers dissolve Dissolve in Mobile Phase A sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto C18 column filter->inject gradient Run Gradient Elution inject->gradient detect UV Detection at 210 nm gradient->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify

Caption: Workflow for RP-HPLC analysis of this compound isomers.

Instrumentation and Consumables:

  • HPLC system with gradient capability and UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Sample Solvent: Mobile Phase A

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound isomers in Mobile Phase A to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 40 | 5 |

  • Data Analysis:

    • Integrate the peaks corresponding to the different this compound isomers.

    • Quantify the isomers using a calibration curve prepared from standards of each isomer.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is for the separation of enantiomers of a chiral this compound isomer. This often requires screening different chiral columns and mobile phases.

Logical Relationship for Chiral Method Development:

G cluster_screening Column and Mobile Phase Screening racemic_sample Racemic this compound Isomer csp1 Chiral Stationary Phase 1 (e.g., Polysaccharide-based) racemic_sample->csp1 csp2 Chiral Stationary Phase 2 (e.g., Pirkle-type) racemic_sample->csp2 optimization Method Optimization (Flow rate, Temperature, Gradient) csp1->optimization csp2->optimization mp1 Normal Phase (e.g., Hexane/IPA) mp1->optimization mp2 Reverse Phase (e.g., ACN/Water) mp2->optimization separation Baseline Separation of Enantiomers optimization->separation

Caption: Strategy for chiral HPLC method development.

Instrumentation and Consumables:

  • HPLC system with isocratic or gradient capability and UV or Mass Spectrometric detector

  • Chiral column (e.g., polysaccharide-based or Pirkle-type)

  • Mobile Phase (Normal Phase): n-Hexane / Isopropanol with a small amount of acid modifier (e.g., 0.1% TFA)

  • Mobile Phase (Reverse Phase): Acetonitrile / Water with a buffer

  • Sample Solvent: Mobile Phase

Procedure:

  • Column and Mobile Phase Selection:

    • Screen various chiral columns and mobile phase systems to find initial conditions that show some separation between the enantiomers. Polysaccharide-based columns are often a good starting point for dicarboxylic acids.

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase to a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions (Example for Normal Phase):

    • Column: Chiralpak AD-H (or similar polysaccharide-based column)

    • Mobile Phase: 90:10 n-Hexane:Isopropanol + 0.1% Trifluoroacetic Acid

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 25 °C

    • Detection: UV at 215 nm

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize resolution and retention time.

    • Vary the column temperature and flow rate to fine-tune the separation.

Data Presentation

The following tables present hypothetical data for the separation of three positional this compound isomers (Isomer A, Isomer B, and Pimelic Acid) using the Reverse-Phase HPLC protocol described above.

Table 1: Retention Times and Resolution of this compound Isomers

AnalyteRetention Time (min)Resolution (Rs)
Isomer A12.5-
Isomer B14.22.1
Pimelic Acid16.83.5

Table 2: Method Validation Parameters (Hypothetical)

ParameterIsomer AIsomer BPimelic Acid
Linearity (r²)0.99950.99920.9998
LOD (µg/mL)0.50.60.4
LOQ (µg/mL)1.51.81.2
Precision (%RSD, n=6)1.21.51.1
Accuracy (% Recovery)98.599.2101.1

Conclusion

The successful separation of this compound isomers is achievable with careful method development in HPLC. For positional isomers, reverse-phase chromatography with a C18 column provides a robust starting point. For enantiomeric separation, screening of various chiral stationary phases and mobile phases is essential. The protocols and data presented in this application note serve as a foundation for researchers to develop and validate their own methods for the analysis of this compound isomers in various matrices. The provided workflows and logical diagrams offer a visual guide to the experimental and developmental processes.

References

Application of Isotopic Labeling in Pimelate Metabolic Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isotopic labeling is a powerful technique for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the biosynthesis of complex molecules.[1] By introducing stable, non-radioactive isotopes such as carbon-13 (¹³C) into metabolic precursors, researchers can trace the path of these labeled atoms through intricate biochemical networks.[1] This methodology has been particularly instrumental in deciphering the biosynthesis of pimelic acid, a crucial seven-carbon dicarboxylic acid that serves as a key precursor for biotin (B1667282) (vitamin B7) synthesis in various organisms.[2]

The biosynthesis of the pimelate moiety of biotin is not universally conserved. For instance, in Escherichia coli, pimeloyl-CoA is synthesized from acetate (B1210297) via a modified fatty acid synthesis pathway, without a free pimelic acid intermediate.[3] In contrast, studies on Bacillus subtilis have demonstrated that free pimelic acid is a bona fide intermediate, which is also synthesized from acetate through a fatty acid synthesis-like mechanism.[2][4] Isotopic labeling studies using ¹³C-labeled acetate, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), have been pivotal in revealing these distinct metabolic routes.[2][3]

These application notes provide detailed protocols and data presentation formats for researchers, scientists, and drug development professionals interested in applying isotopic labeling techniques to the study of this compound metabolism.

Data Presentation

Table 1: Summary of ¹³C Labeling Patterns in Biotin Derived from Labeled Acetate in Bacillus subtilis

This table summarizes the qualitative results from isotopic labeling experiments in B. subtilis, as determined by ¹³C-NMR. The data indicates that the this compound moiety is synthesized via head-to-tail condensation of acetate units, characteristic of fatty acid synthesis, and that free pimelic acid is a symmetric intermediate.[2]

Labeled PrecursorBiotin Carbons Labeled (based on this compound moiety)Interpretation
[1-¹³C]acetateCarbons 2, 4, 6, and the carboxyl carbon that forms the amide bond with alanine (B10760859) (C1)Labeling of alternate carbons, consistent with fatty acid synthesis pathway.
[2-¹³C]acetateCarbons 3, 5, and 7Labeling of alternate carbons, consistent with fatty acid synthesis pathway.
Table 2: Mass Spectrometry Analysis of ¹³C Incorporation into Biotin in Bacillus subtilis

High-resolution electrospray ionization mass spectrometry was used to confirm the number of ¹³C atoms incorporated into the biotin molecule from labeled acetate precursors. This data validates the complete utilization of the supplemented labeled acetate for this compound biosynthesis.[2]

Labeled PrecursorExpected Mass Shift (Da)Observed Number of Incorporated ¹³C Atoms
[1-¹³C]acetate+44
[2-¹³C]acetate+33
Table 3: Summary of ¹³C Labeling Patterns in Dethiobiotin Derived from Labeled Precursors in Escherichia coli

This table outlines the results from ¹³C-NMR studies in an E. coli strain that overproduces biotin. These findings indicate that pimeloyl-CoA is synthesized from acetyl-CoA and that free pimelic acid is not an intermediate in this organism.[3]

Labeled PrecursorDethiobiotin Carbons Labeled (Side Chain)Interpretation
[1-¹³C]acetateCarbons 1, 3, 5, 7Labeling of alternate carbons, suggesting synthesis from acetyl-CoA units.
[2-¹³C]acetateCarbons 2, 4, 6Labeling of alternate carbons, suggesting synthesis from acetyl-CoA units.
L-[3-¹³C]alanineCarbons 2, 4, 6, and 9Indicates that alanine can be a carbon source for acetyl-CoA, which then enters the this compound synthesis pathway.

Experimental Protocols

Protocol 1: ¹³C Labeling of Bacillus subtilis for NMR Analysis of Biotin

This protocol is adapted from the methodology used to demonstrate that free pimelic acid, derived from fatty acid synthesis, is a precursor for biotin in B. subtilis.[2]

1. Materials:

  • Bacillus subtilis strain (e.g., a biotin-overproducing strain)

  • Defined minimal medium

  • [1-¹³C]acetate or [2-¹³C]acetate (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Standard laboratory glassware and cell culture equipment

  • Centrifuge

  • Lyophilizer

  • NMR spectrometer (e.g., 500 MHz)

  • D₂O for NMR sample preparation

2. Procedure:

  • Culture Preparation: Prepare a seed culture of B. subtilis in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.

  • Inoculation of Labeling Medium: Inoculate a larger volume (e.g., 1 liter) of defined minimal medium with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Introduction of Labeled Precursor: To the minimal medium, add either [1-¹³C]acetate or [2-¹³C]acetate to a final concentration of 2 g/L.

  • Cell Growth and Harvesting: Incubate the culture at 37°C with vigorous shaking for 48-72 hours. Monitor cell growth by measuring OD₆₀₀. Harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C).

  • Biotin Extraction:

    • Resuspend the cell pellet in a suitable buffer.

    • Lyse the cells (e.g., by sonication or French press).

    • Clarify the lysate by centrifugation.

    • Extract biotin from the supernatant using an appropriate method (e.g., adsorption to activated charcoal followed by elution).

    • Further purify the extracted biotin using techniques like HPLC.

  • NMR Sample Preparation and Analysis:

    • Lyophilize the purified biotin sample.

    • Dissolve the dried sample in D₂O.

    • Acquire ¹³C-NMR spectra on a suitable NMR spectrometer.

    • Analyze the spectra to identify the positions of ¹³C enrichment by comparing them to a natural abundance ¹³C spectrum of biotin.

Protocol 2: Metabolite Quenching and Extraction for Mass Spectrometry Analysis

This is a general protocol for the rapid quenching of metabolism and extraction of metabolites, which is crucial for accurate metabolic flux analysis.[5]

1. Materials:

  • Bacterial cell culture from Protocol 1

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: e.g., a mixture of methanol, acetonitrile (B52724), and water, pre-chilled to -20°C

  • Centrifuge capable of reaching low temperatures

  • Lyophilizer or speed vacuum concentrator

  • LC-MS or GC-MS system

2. Procedure:

  • Rapid Quenching:

    • Withdraw a defined volume of cell culture from the bioreactor.

    • Immediately mix the cell suspension with a pre-chilled quenching solution (e.g., in a 1:1 volume ratio). This step should be performed as quickly as possible to halt enzymatic activity.

  • Cell Harvesting:

    • Centrifuge the quenched cell suspension at high speed (e.g., 7,000 x g) for 5 minutes at -20°C.

    • Discard the supernatant.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent to the cell pellet.

    • Vortex vigorously to ensure thorough mixing and cell lysis.

    • Incubate at -20°C for a defined period (e.g., 1 hour) to allow for complete extraction.

    • Centrifuge at high speed to pellet cell debris.

  • Sample Preparation for MS Analysis:

    • Transfer the supernatant containing the extracted metabolites to a new tube.

    • Dry the extract completely using a lyophilizer or speed vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your MS platform (e.g., a mixture of water and acetonitrile for LC-MS).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Pimelate_Biosynthesis_Comparison cluster_Ecoli Escherichia coli Pathway cluster_Bsubtilis Bacillus subtilis Pathway Acetate_Ecoli [¹³C]Acetate Acetyl_CoA_Ecoli [¹³C]Acetyl-CoA Acetate_Ecoli->Acetyl_CoA_Ecoli Fatty_Acid_Synth_Ecoli Fatty Acid Synthesis Machinery Acetyl_CoA_Ecoli->Fatty_Acid_Synth_Ecoli Pimeloyl_ACP_Ecoli [¹³C]Pimeloyl-ACP Fatty_Acid_Synth_Ecoli->Pimeloyl_ACP_Ecoli Biotin_Ecoli [¹³C]Biotin Pimeloyl_ACP_Ecoli->Biotin_Ecoli bioF, bioA, bioD, bioB Acetate_Bsubtilis [¹³C]Acetate Fatty_Acid_Synth_Bsubtilis Fatty Acid Synthesis Machinery Acetate_Bsubtilis->Fatty_Acid_Synth_Bsubtilis Pimelic_Acid_Bsubtilis Free [¹³C]Pimelic Acid Fatty_Acid_Synth_Bsubtilis->Pimelic_Acid_Bsubtilis Pimeloyl_CoA_Bsubtilis [¹³C]Pimeloyl-CoA Pimelic_Acid_Bsubtilis->Pimeloyl_CoA_Bsubtilis bioW Biotin_Bsubtilis [¹³C]Biotin Pimeloyl_CoA_Bsubtilis->Biotin_Bsubtilis bioF, bioA, bioD, bioB

Caption: Comparative pathways of this compound biosynthesis in E. coli and B. subtilis.

Experimental_Workflow_Isotopic_Labeling cluster_workflow General Experimental Workflow cluster_analysis Sample Processing and Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis Start Bacterial Culture (e.g., B. subtilis) Labeling Introduce [¹³C]-Labeled Precursor (e.g., Acetate) Start->Labeling Growth Incubation and Growth (48-72 hours) Labeling->Growth Harvesting Harvest Cells (Centrifugation) Growth->Harvesting Quenching Rapid Quenching of Metabolism Harvesting->Quenching Extraction Metabolite Extraction Quenching->Extraction Purification_NMR Purify Target Molecule (e.g., Biotin) Extraction->Purification_NMR Drying_MS Dry Extract Extraction->Drying_MS NMR_Analysis ¹³C-NMR Spectroscopy Purification_NMR->NMR_Analysis Data_Interpretation Data Interpretation (Labeling Pattern, Flux Analysis) NMR_Analysis->Data_Interpretation MS_Analysis LC-MS or GC-MS Drying_MS->MS_Analysis MS_Analysis->Data_Interpretation

Caption: Workflow for isotopic labeling studies of this compound metabolism.

References

Application Notes and Protocols: A Whole-Cell Biosensor for Pimelate Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, is a crucial precursor in the biosynthesis of biotin (B1667282) (vitamin B7) in many microorganisms.[1][2] The ability to detect and quantify pimelate and its derivatives is of significant interest in metabolic engineering, synthetic biology, and drug discovery, particularly for the development of novel antibiotics targeting the biotin synthesis pathway. This document provides detailed application notes and protocols for the development and implementation of a whole-cell biosensor for the detection of this compound.

The proposed biosensor is based on the GntR-family transcriptional regulator BioR from Alphaproteobacteria, which controls the expression of biotin biosynthesis genes in response to intermediates of the pathway, including pimeloyl-ACP.[3] By coupling the BioR-regulated promoter to a reporter gene, such as luciferase, a quantifiable output signal proportional to the intracellular concentration of this compound precursors can be generated.

Signaling Pathway and Mechanism

The core of the biosensor is the this compound-responsive regulatory system. In the absence of pimeloyl-ACP (the activated form of this compound), the BioR transcriptional repressor binds to its specific operator sequence within the promoter of the biotin biosynthesis (bio) operon, effectively blocking the transcription of downstream genes. When pimeloyl-ACP is present, it binds to BioR, inducing a conformational change that causes BioR to dissociate from the operator DNA. This de-repression allows RNA polymerase to initiate transcription of the reporter gene, leading to a measurable signal.

Pimelate_Signaling_Pathway cluster_0 This compound Absent cluster_1 This compound Present BioR BioR Repressor Operator bio Operator BioR->Operator Binds Reporter Reporter Gene (e.g., luciferase) Operator->Reporter Transcription Blocked Promoter bio Promoter Pimeloyl_ACP Pimeloyl-ACP BioR_inactive Inactive BioR Complex Pimeloyl_ACP->BioR_inactive Binds & Inactivates Operator2 bio Operator Reporter2 Reporter Gene (e.g., luciferase) Operator2->Reporter2 Transcription Active Promoter2 bio Promoter Signal Light Output Reporter2->Signal Translation & Activity

Caption: Proposed signaling pathway for the this compound biosensor.

Quantitative Data Summary

The performance of a whole-cell biosensor is characterized by several key parameters, including its dynamic range, detection limit, and specificity. The following table summarizes the expected performance characteristics of the proposed this compound biosensor based on data from similar transcription factor-based biosensors for other organic acids.[4][5]

ParameterDescriptionTarget Value
Analyte The molecule detected by the biosensor.This compound / Pimeloyl-ACP
Host Organism The chassis for the whole-cell biosensor.Escherichia coli
Sensing Element The protein that binds the analyte.BioR Transcriptional Repressor
Promoter The promoter controlling reporter gene expression.bio operon promoter
Reporter Gene The gene producing the output signal.Firefly Luciferase (luc)
Detection Limit The lowest concentration of analyte that can be reliably detected.5 - 10 µM
Dynamic Range The range of analyte concentrations over which a change in output signal is observed.10 µM - 1 mM
Fold Induction The ratio of the maximum output signal to the basal signal.> 100-fold
Specificity The ability to detect the target analyte in the presence of similar molecules.High for C7 dicarboxylic acids

Experimental Protocols

I. Construction of the this compound Biosensor Plasmid

This protocol describes the assembly of the biosensor plasmid containing the BioR repressor, the BioR-regulated promoter, and the luciferase reporter gene.

Experimental_Workflow_Plasmid cluster_0 Plasmid Construction Workflow A Amplify bioR gene (from Alphaproteobacterial genomic DNA) D Digest PCR products and backbone plasmid with restriction enzymes A->D B Amplify bio promoter region (containing BioR operator) B->D C Amplify luciferase (luc) gene (from a template plasmid) C->D E Ligate fragments into expression vector D->E F Transform into E. coli and select for transformants E->F G Verify plasmid sequence by Sanger sequencing F->G

Caption: Workflow for constructing the this compound biosensor plasmid.

Materials:

  • High-fidelity DNA polymerase

  • Genomic DNA from a suitable Alphaproteobacterium (e.g., Agrobacterium tumefaciens)

  • Luciferase reporter plasmid (e.g., pGL3-Basic)

  • E. coli expression vector (e.g., pET-28a)

  • Restriction enzymes and T4 DNA ligase

  • Chemically competent E. coli DH5α

  • LB agar (B569324) plates with appropriate antibiotics

Protocol:

  • Gene Amplification:

    • Amplify the bioR gene from the genomic DNA of a suitable Alphaproteobacterium.

    • Amplify the promoter region of a BioR-regulated gene (e.g., the bio operon promoter) from the same genomic DNA. This region should contain the BioR operator sequence.

    • Amplify the firefly luciferase gene (luc) from a template plasmid.

    • Design primers with appropriate restriction sites for cloning into the expression vector.

  • Plasmid Assembly:

    • Digest the PCR products and the expression vector with the selected restriction enzymes.

    • Purify the digested DNA fragments.

    • Ligate the bioR gene under the control of a constitutive promoter in the expression vector.

    • Ligate the bio promoter upstream of the luc gene in the same or a compatible vector.

  • Transformation and Verification:

    • Transform the ligated plasmids into chemically competent E. coli DH5α.

    • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic and select individual colonies.

    • Isolate plasmid DNA from the selected colonies and verify the correct assembly by restriction digestion and Sanger sequencing.

II. Characterization of the this compound Biosensor

This protocol details the procedure for measuring the response of the whole-cell biosensor to varying concentrations of this compound.

Materials:

  • E. coli strain carrying the this compound biosensor plasmid

  • LB medium with the appropriate antibiotic

  • Pimelic acid stock solution (e.g., 100 mM in water, pH adjusted to 7.0)

  • 96-well white, clear-bottom microplates

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)[6][7]

  • Luminometer

Protocol:

  • Cell Culture Preparation:

    • Inoculate a single colony of the biosensor strain into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB medium and grow to an OD600 of 0.4-0.6.

  • Induction with this compound:

    • Prepare a serial dilution of pimelic acid in LB medium in a 96-well microplate. Include a no-pimelate control.

    • Add 100 µL of the diluted biosensor cell culture to each well of the 96-well plate.

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 2-4 hours) to allow for induction of the reporter gene.

  • Luciferase Assay: [8][9][10]

    • Equilibrate the 96-well plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of luciferase assay reagent to each well of a white, opaque 96-well luminometer plate.

    • Transfer 20 µL of the induced cell culture from the clear-bottom plate to the corresponding wells of the luminometer plate.

    • Mix by pipetting and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the cell density (OD600) for each well.

    • Plot the normalized luminescence as a function of the this compound concentration.

    • Determine the key performance parameters such as the detection limit, dynamic range, and fold induction.

Applications

  • High-Throughput Screening: The this compound biosensor can be used for high-throughput screening of compound libraries to identify inhibitors of the biotin biosynthesis pathway.

  • Metabolic Engineering: This biosensor can be employed to monitor and optimize the production of this compound or its derivatives in engineered microbial strains.

  • Fundamental Research: The biosensor provides a tool to study the regulation of the biotin biosynthesis pathway in response to various genetic and environmental perturbations.

Conclusion

The whole-cell biosensor described in these application notes offers a sensitive and specific method for the detection of this compound. The provided protocols for the construction and characterization of this biosensor will enable researchers to implement this valuable tool in a variety of applications, from drug discovery to metabolic engineering. The modular nature of the biosensor design also allows for further optimization and adaptation to different host organisms and reporter systems.

References

Purifying Pimeloyl-CoA Synthetase: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the techniques for purifying pimeloyl-CoA synthetase. This enzyme is a key player in the biotin (B1667282) biosynthesis pathway, making it a crucial target for various research and development applications. This document outlines detailed experimental protocols, data presentation in structured tables, and visual diagrams of the relevant pathways and workflows.

Introduction to Pimeloyl-CoA Synthetase

Pimeloyl-CoA synthetase, also known as BioW, is an essential enzyme in the biotin (vitamin B7) synthesis pathway in many bacteria, including Bacillus subtilis. It catalyzes the ATP-dependent conversion of pimelic acid and coenzyme A (CoA) into pimeloyl-CoA, a dedicated precursor for biotin synthesis.[1][2] The enzyme's specificity and crucial role in microbial metabolism make it an attractive subject for studies in enzymology, metabolic engineering, and as a potential target for antimicrobial drug development.

Biotin Biosynthesis Pathway

The synthesis of biotin from pimeloyl-CoA involves a conserved series of enzymatic reactions. Pimeloyl-CoA synthetase initiates this pathway by activating pimelic acid. The resulting pimeloyl-CoA then enters a four-step enzymatic cascade to produce biotin. Understanding this pathway is critical for contextualizing the importance of pimeloyl-CoA synthetase.

Biotin_Synthesis_Pathway cluster_0 Pimeloyl-CoA Synthesis cluster_1 Biotin Ring Assembly Pimelic_acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_acid->Pimeloyl_CoA  Pimeloyl-CoA  Synthetase (BioW) CoA CoA CoA->Pimeloyl_CoA  Pimeloyl-CoA  Synthetase (BioW) ATP ATP ATP->Pimeloyl_CoA  Pimeloyl-CoA  Synthetase (BioW) KAPA 7-keto-8-aminopelargonic acid Pimeloyl_CoA->KAPA BioF Alanine L-Alanine Alanine->KAPA DAPA 7,8-diaminopelargonic acid KAPA->DAPA BioA DTB Dethiobiotin DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Biotin biosynthesis pathway initiated by pimeloyl-CoA synthetase.

Purification of Recombinant Pimeloyl-CoA Synthetase (BioW)

The following protocol describes the expression and purification of His-tagged pimeloyl-CoA synthetase from Escherichia coli. This method utilizes immobilized metal affinity chromatography (IMAC) for efficient and high-purity isolation of the recombinant protein.

Experimental Workflow

Purification_Workflow Start Transformation of E. coli with pET vector containing His-tagged BioW gene Culture Inoculation and Growth of E. coli Culture Start->Culture Induction Induction of Protein Expression with IPTG Culture->Induction Harvest Cell Harvesting by Centrifugation Induction->Harvest Lysis Cell Lysis by Sonication Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Wash Wash with Low Imidazole (B134444) Buffer IMAC->Wash Elution Elution with High Imidazole Buffer Wash->Elution Dialysis Dialysis to Remove Imidazole and for Buffer Exchange Elution->Dialysis Analysis Purity Analysis (SDS-PAGE) and Activity Assay Dialysis->Analysis

Workflow for the purification of recombinant pimeloyl-CoA synthetase.
Detailed Protocols

1. Expression of Recombinant Pimeloyl-CoA Synthetase

  • Transformation: Transform E. coli BL21(DE3) cells with a pET expression vector containing the gene for N-terminally His-tagged pimeloyl-CoA synthetase (BioW). Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking at 220 rpm.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

2. Purification by Immobilized Metal Affinity Chromatography (IMAC)

All purification steps should be performed at 4°C.

  • Cell Lysis:

    • Resuspend the frozen cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice using a probe sonicator (e.g., 10 cycles of 30 seconds on, 30 seconds off) until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant containing the soluble His-tagged protein.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 5 column volumes (CV) of Lysis Buffer.

    • Load the clarified supernatant onto the equilibrated column at a flow rate of 1 mL/min.

    • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged pimeloyl-CoA synthetase with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.

  • Buffer Exchange:

    • Identify the fractions containing the purified protein by measuring the absorbance at 280 nm or by SDS-PAGE analysis.

    • Pool the protein-rich fractions and dialyze against Storage Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol) overnight at 4°C to remove imidazole and for long-term stability.

3. Protein Analysis and Activity Assay

  • Purity Assessment: Analyze the purity of the final protein preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band corresponding to the expected molecular weight of pimeloyl-CoA synthetase (approximately 35-40 kDa for the monomer) should be observed.

  • Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay, using bovine serum albumin (BSA) as a standard.

  • Enzyme Activity Assay: The activity of pimeloyl-CoA synthetase can be measured using a coupled spectrophotometric assay. The reaction mixture (1 mL) should contain 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 2 mM ATP, 0.5 mM pimelic acid, 0.2 mM CoA, and an appropriate amount of purified enzyme. The formation of pimeloyl-CoA can be monitored by the increase in absorbance at 232 nm, which corresponds to the formation of the thioester bond. One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of pimeloyl-CoA per minute under the specified conditions.

Data Presentation

The purification process can be summarized in a table to track the yield and purity at each step.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Lysate2505002.01001.0
Ni-NTA Eluate1542028.08414.0
Dialyzed Enzyme1239032.57816.3

Note: The values presented in this table are representative and may vary depending on the expression levels and purification efficiency.

Conclusion

This application note provides a detailed framework for the successful purification of pimeloyl-CoA synthetase. The outlined protocols for expression, purification, and activity assessment, combined with the visual representations of the underlying biochemical pathway and experimental workflow, offer a comprehensive resource for researchers in the fields of biochemistry, microbiology, and drug discovery. The high purity and activity of the enzyme obtained through these methods are essential for subsequent structural and functional studies, as well as for high-throughput screening of potential inhibitors.

References

Application Note & Protocol: Functional Complementation of Pimelate Synthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282) (Vitamin B7) is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. The biosynthesis of biotin is a complex process that is conserved in many bacteria, archaea, plants, and fungi. The pathway can be broadly divided into two stages: the synthesis of the pimelate moiety, a seven-carbon dicarboxylic acid, and the subsequent assembly of the biotin bicyclic ring structure. Due to its absence in humans, the biotin biosynthesis pathway represents a promising target for the development of novel antimicrobial agents.

Functional complementation is a powerful genetic technique used to identify and characterize genes by their ability to restore a wild-type phenotype to a mutant organism. In the context of this compound synthesis, this involves introducing a candidate gene into a bacterial strain (e.g., Escherichia coli) that has a mutation in a known biotin synthesis gene and observing the restoration of growth in a biotin-deficient medium. This application note provides a detailed experimental protocol for performing functional complementation assays to characterize genes involved in this compound synthesis.

This compound and Biotin Synthesis Pathways

Bacteria have evolved several distinct pathways for the synthesis of the this compound moiety, the precursor to biotin. The subsequent steps, leading from pimeloyl-ACP or pimeloyl-CoA to biotin, are generally conserved and involve the enzymes encoded by the bioF, bioA, bioD, and bioB genes.

Key this compound Synthesis Pathways:

  • The E. coli BioC-BioH Pathway: This pathway hijacks the fatty acid synthesis machinery. Malonyl-ACP is methylated by BioC, followed by two rounds of fatty acid elongation. The resulting pimeloyl-ACP methyl ester is then demethylated by BioH to produce pimeloyl-ACP.[1]

  • The B. subtilis BioW-BioI Pathway: In this pathway, BioI, a cytochrome P450, is thought to cleave long-chain acyl-ACPs to produce pimeloyl-ACP.[2] Additionally, BioW can activate exogenous pimelic acid to pimeloyl-CoA.[2]

  • The α-proteobacteria BioZ Pathway: This pathway utilizes a specialized 3-ketoacyl-ACP synthase, BioZ, for the synthesis of the this compound precursor.

The conserved late-stage pathway converts the this compound moiety into biotin through the sequential action of:

  • BioF (8-amino-7-oxononanoate synthase)

  • BioA (7,8-diaminopelargonic acid aminotransferase)

  • BioD (dethiobiotin synthetase)

  • BioB (biotin synthase)

Below is a diagram illustrating the convergence of the different this compound synthesis pathways into the conserved biotin synthesis pathway.

Pimelate_Synthesis_Pathways cluster_early This compound Moiety Synthesis cluster_ecoli E. coli Pathway cluster_bsubtilis B. subtilis Pathway cluster_alpha α-proteobacteria Pathway cluster_late Conserved Biotin Synthesis Malonyl-ACP Malonyl-ACP BioC BioC Malonyl-ACP->BioC Long-chain acyl-ACP Long-chain acyl-ACP BioI BioI Long-chain acyl-ACP->BioI Pimelic Acid Pimelic Acid BioW BioW Pimelic Acid->BioW Pimeloyl-ACP Methyl Ester Pimeloyl-ACP Methyl Ester BioC->Pimeloyl-ACP Methyl Ester BioH BioH Pimeloyl-ACP Pimeloyl-ACP BioH->Pimeloyl-ACP Pimeloyl-ACP Methyl Ester->BioH BioF BioF Pimeloyl-ACP->BioF BioI->Pimeloyl-ACP Pimeloyl-CoA Pimeloyl-CoA BioW->Pimeloyl-CoA Pimeloyl-CoA->BioF BioZ BioZ BioZ->Pimeloyl-ACP Precursors Precursors Precursors->BioZ KAPA KAPA BioF->KAPA BioA BioA DAPA DAPA BioA->DAPA BioD BioD Dethiobiotin Dethiobiotin BioD->Dethiobiotin BioB BioB Biotin Biotin BioB->Biotin KAPA->BioA DAPA->BioD Dethiobiotin->BioB Experimental_Workflow A 1. Gene Amplification Amplify candidate gene by PCR. B 2. Vector Preparation Digest expression vector (e.g., pBAD) and PCR product with restriction enzymes. A->B C 3. Ligation Ligate digested gene and vector to create recombinant plasmid. B->C D 4. Transformation (Cloning Strain) Transform recombinant plasmid into E. coli DH5α for amplification. C->D E 5. Plasmid Purification & Verification Isolate plasmid and verify insert by restriction digest and sequencing. D->E F 6. Transformation (Auxotroph Strain) Transform verified plasmid and empty vector control into competent Δbio mutant E. coli. E->F G 7. Complementation Assay (Plate) Plate transformed cells on minimal medium +/- biotin and with L-arabinose. F->G H 8. Complementation Assay (Liquid) Grow transformed cells in liquid minimal medium and measure growth (OD600). F->H I 9. Data Analysis Compare growth of complemented strain to controls. H->I

References

Application Notes and Protocols for Studying Pimelate Pathways Using Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimelic acid and its derivatives are crucial intermediates in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor for carboxylation reactions in all domains of life.[1][2] The pathways for pimelate moiety synthesis vary among different bacterial species, making them an interesting target for both fundamental research and the development of novel antimicrobials. The study of these pathways is greatly facilitated by the use of knockout mutants, which allows for the elucidation of gene function and the analysis of metabolic flux. These application notes provide detailed protocols and guidelines for utilizing knockout mutants to investigate this compound biosynthesis pathways in model organisms such as Escherichia coli and Bacillus subtilis.

Data Presentation

Quantitative analysis of this compound and related metabolites in wild-type and knockout strains is essential for understanding the impact of gene deletion on the pathway. Below are example tables for presenting such data, which can be populated with experimental results obtained from techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Intracellular Concentration of this compound Pathway Intermediates in Bacillus subtilis Wild-Type and Knockout Strains.

StrainPimelic Acid (µM)Pimeloyl-CoA (µM)Biotin (nM)
Wild-Type15.2 ± 2.15.8 ± 0.925.4 ± 3.7
ΔbioW2.5 ± 0.4Not Detected1.2 ± 0.3
ΔbioI14.8 ± 1.95.5 ± 0.824.9 ± 3.5

Table 2: Extracellular this compound Accumulation in E. coli Wild-Type and Knockout Strains.

StrainExtracellular Pimelic Acid (µM)
Wild-Type1.2 ± 0.3
ΔbioC0.1 ± 0.05
ΔbioH0.2 ± 0.07
ΔbioCΔbioHNot Detected

Signaling Pathways

The biosynthesis of the this compound moiety, a precursor to biotin, occurs through distinct pathways in different bacteria. In E. coli, the BioC-BioH pathway is utilized, while B. subtilis employs the BioW and BioI-dependent routes.

Pimelate_Biosynthesis_Pathways cluster_ecoli Escherichia coli Pathway cluster_bsubtilis Bacillus subtilis Pathways Malonyl_ACP Malonyl-ACP BioC BioC Malonyl_ACP->BioC SAM Malonyl_ACP_Methyl_Ester Malonyl-ACP methyl ester FAS Fatty Acid Synthase (FAS) Malonyl_ACP_Methyl_Ester->FAS Pimeloyl_ACP_Methyl_Ester Pimeloyl-ACP methyl ester BioH BioH Pimeloyl_ACP_Methyl_Ester->BioH Pimeloyl_ACP Pimeloyl-ACP BioF BioF, BioA, BioD, BioB Pimeloyl_ACP->BioF Biotin Biotin BioC->Malonyl_ACP_Methyl_Ester FAS->Pimeloyl_ACP_Methyl_Ester BioH->Pimeloyl_ACP BioF->Biotin Fatty_Acyl_ACP Fatty Acyl-ACP BioI BioI Fatty_Acyl_ACP->BioI Pimeloyl_ACP_bs Pimeloyl-ACP Pimelic_Acid Pimelic Acid BioW BioW Pimelic_Acid->BioW Pimeloyl_CoA Pimeloyl-CoA BioF_bs BioF, BioA, BioD, BioB Pimeloyl_CoA->BioF_bs Biotin_bs Biotin BioI->Pimeloyl_ACP_bs BioW->Pimeloyl_CoA BioF_bs->Biotin_bs Experimental_Workflow cluster_mutant_generation 1. Knockout Mutant Generation cluster_cultivation 2. Cultivation and Sampling cluster_analysis 3. Metabolite Analysis Design_Construct Design Knockout Construct (e.g., Homologous Recombination or CRISPR-Cas9) Transformation Transformation into Host Strain Design_Construct->Transformation Selection Selection and Screening of Mutants Transformation->Selection Verification Verification of Gene Deletion (PCR, Sequencing) Selection->Verification Inoculation Inoculate Wild-Type and Knockout Strains Verification->Inoculation Growth Cultivate under Defined Conditions Inoculation->Growth Sampling Collect Samples at Specific Growth Phases Growth->Sampling Quenching Metabolic Quenching Sampling->Quenching Extraction Metabolite Extraction (e.g., with organic solvents) Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Analysis Data Processing and Quantification LCMS->Data_Analysis

References

Application Notes and Protocols for Inducing Pimelate Production in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for inducing pimelate production in recombinant Escherichia coli. This document details the genetic engineering strategies, experimental protocols, and quantitative data to guide researchers in developing efficient microbial cell factories for pimelic acid, a valuable C7 dicarboxylic acid with applications in the synthesis of polymers, lubricants, and pharmaceuticals.

Introduction to this compound Biosynthesis in E. coli

Escherichia coli possesses a native pathway for the synthesis of a pimeloyl moiety as a precursor for biotin (B1667282) synthesis, known as the BioC-BioH pathway. However, for the overproduction of free pimelic acid, metabolic engineering strategies are required to introduce and optimize heterologous pathways and redirect carbon flux from central metabolism. The primary strategies involve the expression of genes from alternative this compound biosynthesis pathways found in other bacteria, such as the BioW pathway from Bacillus subtilis and the BioZ pathway.

Metabolic Engineering Strategies for this compound Production

The production of pimelic acid in E. coli can be achieved through the introduction and optimization of several biosynthetic pathways. Below are diagrams and descriptions of the key engineered pathways.

Native E. coli BioC-BioH Pathway Enhancement

While native, this pathway is tightly regulated and produces pimeloyl-ACP, not free pimelic acid. Engineering efforts focus on overexpressing key enzymes and introducing a thioesterase to release the free acid.

BioC_BioH_Pathway Malonyl_CoA Malonyl-CoA Malonyl_CoA_ME Malonyl-CoA methyl ester Malonyl_CoA->Malonyl_CoA_ME BioC Pimeloyl_ACP_ME Methyl-pimeloyl-ACP Malonyl_CoA_ME->Pimeloyl_ACP_ME FAS Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH Pimelic_Acid Pimelic Acid Pimeloyl_ACP->Pimelic_Acid 'TesA

Figure 1: Engineered BioC-BioH pathway for pimelic acid production.
Heterologous B. subtilis BioW Pathway

This pathway utilizes exogenous pimelic acid in B. subtilis. In recombinant E. coli, it can be part of a synthetic pathway where this compound is first synthesized and then activated to pimeloyl-CoA for further conversion or, more relevantly for this compound production, upstream pathways are engineered to produce this compound which is then not further metabolized. For this compound accumulation, the key is the upstream synthesis, often leveraging fatty acid synthesis pathways.

BioW_Pathway Fatty_Acid_Synthesis Fatty Acid Synthesis Pimelic_Acid Pimelic Acid Fatty_Acid_Synthesis->Pimelic_Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW

Figure 2: Heterologous BioW pathway context.
Heterologous BioZ Pathway

The BioZ pathway represents a novel route to pimeloyl-ACP, starting from glutaryl-CoA and malonyl-ACP. This pathway can be coupled with a thioesterase for the release of free pimelic acid.

BioZ_Pathway Glutaryl_CoA Glutaryl-CoA Keto_Pimeloyl_ACP 5-Keto-pimeloyl-ACP Glutaryl_CoA->Keto_Pimeloyl_ACP BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->Keto_Pimeloyl_ACP Pimeloyl_ACP Pimeloyl-ACP Keto_Pimeloyl_ACP->Pimeloyl_ACP FabG, FabA, FabI Pimelic_Acid Pimelic Acid Pimeloyl_ACP->Pimelic_Acid 'TesA

Figure 3: Engineered BioZ pathway for pimelic acid production.

Quantitative Data on this compound Production

The following table summarizes the reported this compound production metrics in various engineered E. coli strains.

StrainGenotype/Engineering StrategyPathwayTiter (mg/L)Yield (mg/g DCW)Cultivation ConditionsReference
ZGExpressing bioZ from Mesorhizobium sp. MAFF303099 and 'tesABioZ~15Not ReportedShake Flask[1]
ZG + bioZC115SExpressing mutant bioZC115S and 'tesABioZ (mutant)~25Not ReportedShake Flask[1]
F-3ΔldhA, ΔatoB, ΔsucD, ΔbioFReverse Adipate Degradation~10~5Shake Flask
ABD-3ΔldhA, ΔatoB, ΔsucDReverse Adipate Degradation~8~4Shake Flask
ABDF-3ΔldhA, ΔatoB, ΔsucD, ΔbioFReverse Adipate Degradation~12~6Shake Flask

Note: Data is compiled from available literature and cultivation conditions may vary, affecting direct comparability.

Experimental Protocols

General Workflow for Strain Engineering and Production

The overall process from strain design to this compound production and analysis follows a structured workflow.

Workflow cluster_strain_eng Strain Engineering cluster_production Production cluster_analysis Analysis Plasmid_Construction Plasmid Construction Transformation Transformation Plasmid_Construction->Transformation Gene_Knockout Chromosomal Gene Knockout (e.g., CRISPR/Cas9) Gene_Knockout->Transformation Shake_Flask Shake Flask Cultivation Transformation->Shake_Flask Fed_Batch Fed-Batch Fermentation Shake_Flask->Fed_Batch HPLC HPLC/LC-MS Analysis Fed_Batch->HPLC

Figure 4: General experimental workflow.
Protocol for Plasmid Construction for Gene Expression

This protocol provides a general framework for constructing expression plasmids for genes such as bioZ, bioW, or 'tesA.

1. Gene Amplification:

  • Design primers with appropriate restriction sites for the gene of interest (e.g., bioZ from Mesorhizobium sp.).

  • Perform PCR using a high-fidelity DNA polymerase to amplify the gene from the source organism's genomic DNA.

2. Vector Preparation:

  • Select a suitable E. coli expression vector (e.g., pET-28a(+) or pTrc99A) with a compatible promoter (e.g., T7 or tac promoter) and antibiotic resistance marker.

  • Digest the vector with the corresponding restriction enzymes.

3. Ligation and Transformation:

  • Ligate the purified PCR product and the digested vector using T4 DNA ligase.

  • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Plate on LB agar (B569324) with the appropriate antibiotic and select colonies.

4. Verification:

  • Perform colony PCR and restriction digestion to verify the presence of the insert.

  • Sequence the plasmid to confirm the correct gene sequence and orientation.

Protocol for Chromosomal Gene Knockout using CRISPR/Cas9

This protocol is for creating gene deletions in the E. coli chromosome to redirect metabolic flux, for example, deleting genes of competing pathways.

1. Plasmid Preparation:

  • Utilize a two-plasmid CRISPR/Cas9 system:

    • A plasmid expressing Cas9 and λ-Red recombinase (e.g., pCasRed).

    • A plasmid for expressing the guide RNA (gRNA) targeting the gene to be deleted (e.g., pCRISPR).

  • Design and clone the specific gRNA sequence into the gRNA expression plasmid.

2. Donor DNA Preparation:

  • Synthesize a double-stranded DNA oligonucleotide (80-100 bp) with homology arms (40-50 bp) flanking the target gene deletion site.

3. Transformation and Recombination:

  • Co-transform the Cas9/λ-Red plasmid and the gRNA plasmid into the desired E. coli strain.

  • Prepare electrocompetent cells expressing Cas9 and λ-Red.

  • Electroporate the donor DNA into the competent cells.

4. Selection and Verification:

  • Plate the cells on selective media.

  • Verify the gene knockout in the selected colonies by colony PCR and sequencing of the targeted genomic region.

Protocol for Fed-Batch Fermentation for Dicarboxylic Acid Production

This protocol is adapted from high-density fermentation processes for similar dicarboxylic acids like adipic acid and can be optimized for this compound production.

1. Pre-culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5-10 mL of LB medium with the appropriate antibiotic.

  • Grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a seed flask containing defined fermentation medium. Grow to an OD600 of 4-6.

2. Bioreactor Setup:

  • Prepare a 2 L or 5 L bioreactor with a defined fermentation medium containing a limiting concentration of the primary carbon source (e.g., glucose).

  • Autoclave the bioreactor and medium. Aseptically add sterile supplements (e.g., vitamins, antibiotics, trace metals).

  • Calibrate pH and dissolved oxygen (DO) probes.

3. Inoculation and Batch Phase:

  • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.

  • Maintain the temperature at 37°C and pH at 7.0 (controlled with NH4OH).

  • Run in batch mode until the initial carbon source is depleted, indicated by a sharp increase in DO.

4. Fed-Batch Phase:

  • Initiate a feeding strategy with a concentrated solution of the carbon source (e.g., 50% w/v glucose) to maintain a desired specific growth rate (e.g., 0.1 h-1).

  • The feed rate can be controlled exponentially or based on DO-stat or pH-stat methods.

  • Induce gene expression with IPTG (if using an inducible promoter) when the culture reaches a desired cell density (e.g., OD600 of 20-30).

  • Lower the temperature to 30°C post-induction to enhance soluble protein expression.

5. Sampling and Monitoring:

  • Take samples periodically to measure OD600, substrate consumption, and this compound concentration.

Protocol for Quantification of Pimelic Acid by HPLC

This protocol outlines a method for the analysis of pimelic acid in fermentation broth.

1. Sample Preparation:

  • Centrifuge a 1 mL sample of the fermentation broth at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase if the concentration is expected to be high.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase of 0.005 M H2SO4 in HPLC-grade water is often suitable for organic acid separation. The pH should be acidic to ensure the carboxylic acids are in their protonated form.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30-60°C.

  • Detector: UV detector at 210 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a standard curve of pimelic acid in the range of expected sample concentrations.

  • Run the standards and samples on the HPLC system.

  • Integrate the peak area corresponding to the retention time of pimelic acid and quantify the concentration using the standard curve.

Conclusion

The production of pimelic acid in recombinant E. coli is a promising approach for the sustainable synthesis of this valuable chemical. By leveraging metabolic engineering strategies, including the expression of heterologous pathways like the BioZ pathway and the optimization of fermentation processes, significant titers can be achieved. The protocols and data presented in these application notes provide a foundation for researchers to develop and refine their own this compound production platforms. Further optimization of enzyme activity, precursor supply, and fermentation conditions will be key to reaching industrially relevant production levels.

References

Application Note: Quantification of Pimelic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, is an important intermediate in various metabolic pathways, including the biosynthesis of lysine (B10760008) in some microorganisms. Its accurate quantification in biological matrices such as plasma, urine, and cerebrospinal fluid is crucial for metabolic research, biomarker discovery, and in the development of therapeutic interventions for related metabolic disorders. Due to its polar nature and low volatility, direct analysis of pimelic acid by common chromatographic techniques is challenging. This application note provides detailed protocols for the reliable quantification of pimelic acid using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrumental analysis.

Analytical Approaches

The two primary methods for the quantification of pimelic acid are GC-MS and LC-MS/MS. The choice of method depends on the required sensitivity, sample matrix complexity, and available instrumentation.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like pimelic acid, a derivatization step is necessary to convert it into a more volatile and less polar derivative.[2][3] The most common derivatization methods are silylation and esterification.[4][5] Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often preferred for dicarboxylic acids as it is highly efficient and the derivatives can be directly injected into the GC system.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and is particularly well-suited for the analysis of compounds in complex biological matrices.[6] While direct analysis of underivatized pimelic acid is possible, derivatization can be employed to enhance ionization efficiency and chromatographic retention.[6] LC-MS/MS methods often require less sample cleanup compared to GC-MS.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Fluids (Plasma/Urine)

Effective sample preparation is critical for removing interferences and concentrating the analyte.[7] The following protocol describes a general procedure for the extraction of pimelic acid from plasma or urine.

Materials:

  • Plasma or urine sample

  • Internal Standard (IS) solution (e.g., deuterated pimelic acid, pimelic acid-d10)

  • Ice-cold acetonitrile (B52724) or methanol[6]

  • Ethyl acetate[6]

  • Formic acid[6]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Deproteinization: To 100 µL of plasma or urine in a microcentrifuge tube, add a known amount of internal standard. Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 15 minutes at 4°C.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant with formic acid to a pH of approximately 3.

    • Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes.[6]

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction step for a more quantitative recovery.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40-50°C.[7] The dried residue is now ready for derivatization.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This protocol describes the conversion of pimelic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.

Materials:

  • Dried sample extract from Protocol 1

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Pyridine (catalyst)[7]

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried sample residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[7]

  • Incubation: Cap the vial tightly and heat at 60-70°C for 60 minutes to ensure complete derivatization.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 3: GC-MS Analysis

The following are general GC-MS conditions that should be optimized for the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless (or split 1:15)[8]
Injection Volume 1 µL[8]
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 50-550 amu (full scan) or Selected Ion Monitoring (SIM)

Quantitative Analysis:

For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of the pimelic acid-TMS derivative. A calibration curve should be prepared using standard solutions of pimelic acid subjected to the same extraction and derivatization procedure.

Data Presentation

The following table summarizes typical quantitative data for the analysis of dicarboxylic acids using chromatographic methods. These values should be determined during method validation.

ParameterGC-MSLC-MS/MS
Linearity Range 10 - 1000 ng/mL1 - 5000 ng/mL
Limit of Quantification (LOQ) <10 ng/mL<1 ng/mL[6]
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) <10%<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) sample Biological Sample (Plasma/Urine) is_add Add Internal Standard sample->is_add deprot Deproteinization (Acetonitrile) is_add->deprot cent1 Centrifugation deprot->cent1 lle Liquid-Liquid Extraction cent1->lle evap Evaporation to Dryness lle->evap deriv Silylation (BSTFA) evap->deriv GC-MS Path lcms LC-MS/MS Analysis evap->lcms LC-MS/MS Path heat Heating (60-70°C) deriv->heat gcms GC-MS Analysis heat->gcms

Caption: General experimental workflow for pimelic acid quantification.

logical_relationship cluster_analyte Analyte Properties cluster_challenge Analytical Challenge cluster_solution Solution pimelic Pimelic Acid properties Polar Low Volatility pimelic->properties challenge Poor Chromatographic Performance properties->challenge derivatization Derivatization challenge->derivatization esterification Esterification derivatization->esterification silylation Silylation derivatization->silylation

Caption: Rationale for derivatization in pimelic acid analysis.

References

Application Notes and Protocols for the Synthesis of Pimeloyl-ACP Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pimeloyl-ACP methyl ester, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin H). Understanding and manipulating this pathway is of significant interest in drug development, particularly for novel antimicrobial agents targeting essential metabolic pathways in bacteria.

Introduction

Pimeloyl-ACP methyl ester is a crucial molecule in the early stages of biotin synthesis in many bacteria, including Escherichia coli. It is synthesized through a modification of the fatty acid synthesis (FAS) pathway. The process begins with the methylation of the ω-carboxyl group of a malonyl-thioester by the enzyme BioC. This methylation allows the molecule to enter the fatty acid synthesis cycle as a primer. Following two rounds of elongation, the seven-carbon chain pimeloyl-ACP methyl ester is formed.[1][2] Subsequently, the methyl group is typically removed by the enzyme BioH, yielding pimeloyl-ACP, which then proceeds to the next steps of biotin ring assembly.[1][3][4] The synthesis of pimeloyl-ACP methyl ester represents a critical control point and a potential target for therapeutic intervention.

Metabolic Pathway

The synthesis of pimeloyl-ACP methyl ester is an elegant biological hack of the fatty acid synthesis pathway. The key steps are outlined in the diagram below.

Pimeloyl_ACP_Methyl_Ester_Synthesis Malonyl_CoA Malonyl-CoA Malonyl_ACP_Me Malonyl-ACP Methyl Ester Malonyl_CoA->Malonyl_ACP_Me BioC (Methyltransferase) FAS_Cycle_1 Fatty Acid Synthesis (Cycle 1) Malonyl_ACP_Me->FAS_Cycle_1 Glutaryl_ACP_Me Glutaryl-ACP Methyl Ester FAS_Cycle_1->Glutaryl_ACP_Me FAS_Cycle_2 Fatty Acid Synthesis (Cycle 2) Glutaryl_ACP_Me->FAS_Cycle_2 Pimeloyl_ACP_Me Pimeloyl-ACP Methyl Ester FAS_Cycle_2->Pimeloyl_ACP_Me Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_Me->Pimeloyl_ACP BioH (Esterase) Biotin_Synthesis Late Biotin Synthesis Steps Pimeloyl_ACP->Biotin_Synthesis BioF

Caption: Biosynthetic pathway of pimeloyl-ACP methyl ester.

Experimental Protocol: Chemoenzymatic Synthesis of Pimeloyl-ACP Methyl Ester

This protocol describes a chemoenzymatic approach to synthesize pimeloyl-ACP methyl ester. The procedure involves the chemical synthesis of pimeloyl monomethyl ester, followed by its enzymatic ligation to Acyl Carrier Protein (ACP).

Materials and Reagents

ReagentSupplierCatalog No.
Pimelic acidSigma-AldrichP4655
MethanolFisher ScientificA412-4
TrimethylchlorosilaneSigma-Aldrich92360
Acyl-ACP Synthetase (AasS)(Purified in-house)-
Holo-Acyl Carrier Protein (ACP)(Purified in-house)-
ATPSigma-AldrichA2383
MgCl₂Sigma-AldrichM8266
Tris-HCl bufferSigma-AldrichT5941
DTTSigma-AldrichD9779
Part 1: Chemical Synthesis of Pimeloyl Monomethyl Ester
  • Esterification: In a round-bottom flask, suspend 0.1 mol of pimelic acid in 100 mL of methanol.

  • Slowly add 0.2 mol of trimethylchlorosilane to the suspension while stirring.

  • Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator to yield pimeloyl monomethyl ester.

Part 2: Enzymatic Ligation to ACP
  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube with the following components:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 10 mM MgCl₂

    • 10 mM ATP

    • 5 mM DTT

    • 50 µM Holo-ACP

    • 100 µM Pimeloyl monomethyl ester

    • 2 µM Acyl-ACP Synthetase (AasS)

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Quenching: Stop the reaction by adding 10% trichloroacetic acid (TCA) to precipitate the protein.

  • Purification:

    • Centrifuge the quenched reaction to pellet the protein.

    • Wash the pellet with cold acetone (B3395972) to remove unreacted substrates and lipids.

    • Resuspend the purified pimeloyl-ACP methyl ester in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Analysis: Confirm the synthesis and purity of the product using techniques such as mass spectrometry and gel electrophoresis (conformationally sensitive urea-PAGE).

Experimental Workflow

The overall workflow for the chemoenzymatic synthesis is depicted below.

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation cluster_analysis Purification & Analysis Pimelic_Acid Pimelic Acid Esterification Esterification Pimelic_Acid->Esterification Methanol Methanol + TMSCl Methanol->Esterification Pimeloyl_Monomethyl_Ester Pimeloyl Monomethyl Ester Esterification->Pimeloyl_Monomethyl_Ester Ligation Enzymatic Ligation Pimeloyl_Monomethyl_Ester->Ligation Holo_ACP Holo-ACP Holo_ACP->Ligation AasS AasS Enzyme AasS->Ligation Pimeloyl_ACP_Me Pimeloyl-ACP Methyl Ester Ligation->Pimeloyl_ACP_Me Purification Purification (TCA Precipitation) Pimeloyl_ACP_Me->Purification Analysis Analysis (Mass Spec, Urea-PAGE) Purification->Analysis

Caption: Workflow for the chemoenzymatic synthesis of pimeloyl-ACP methyl ester.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis protocol.

ParameterValue
Pimeloyl Monomethyl Ester Synthesis
Pimelic Acid0.1 mol
Methanol100 mL
Trimethylchlorosilane0.2 mol
Reaction TimeMonitored by TLC
Expected Yield>90%
Enzymatic Ligation
Holo-ACP Concentration50 µM
Pimeloyl Monomethyl Ester Concentration100 µM
AasS Concentration2 µM
Incubation Temperature37°C
Incubation Time2 hours
Expected Conversion>80% (confirm by analysis)

This protocol provides a reliable method for producing pimeloyl-ACP methyl ester for use in biochemical assays, structural studies, and as a tool for investigating the biotin biosynthetic pathway for drug discovery purposes.

References

Application of Mass Spectrometry in Pimelate Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon dicarboxylic acid, is a key intermediate in the biosynthesis of biotin (B1667282) (vitamin B7) in many microorganisms. The study of pimelate metabolism is crucial for understanding and engineering microbial pathways for the production of biotin and other valuable chemicals. Mass spectrometry (MS) has become an indispensable tool in this compound research, enabling the sensitive and specific detection and quantification of this compound and related metabolites in complex biological matrices. This document provides detailed application notes and protocols for the use of mass spectrometry in this compound research.

Mass spectrometry-based approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), offer high sensitivity and selectivity for the analysis of small molecules like pimelic acid.[1] These techniques are widely used in metabolomics to identify and quantify metabolites within a biological system.[2]

Key Applications of Mass Spectrometry in this compound Research

  • Metabolic Pathway Elucidation: Tracing the flow of stable isotope-labeled precursors through the this compound biosynthesis pathway to identify intermediates and elucidate novel enzymatic steps.

  • Quantitative Metabolomics: Accurately measuring the intracellular and extracellular concentrations of this compound and other related metabolites to understand metabolic fluxes and identify bottlenecks in engineered microbial strains.

  • Proteomics: Identifying and quantifying the expression levels of enzymes involved in this compound biosynthesis and degradation, providing insights into the regulation of these pathways.[3][4]

  • Fermentation Process Monitoring: Monitoring the concentration of this compound in fermentation broths to optimize production processes.

Quantitative Data Summary

The following table summarizes an example of pimelic acid concentration used in a study involving E. coli. Comprehensive quantitative datasets for this compound concentrations under various experimental conditions are not always readily available in published literature; this table serves as an illustrative example.

OrganismExperimental ConditionSample TypeAnalytical MethodPimelic Acid ConcentrationReference
Escherichia coli ΔbioC bioH strainGrowth supplementationMinimal MediumGrowth Assay0.1 mM[5]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathways

This compound is a precursor for biotin synthesis, and its production can occur through various pathways in different microorganisms.[5] The diagram below illustrates a generalized overview of key pathways involved in this compound biosynthesis.

Pimelate_Biosynthesis cluster_Fatty_Acid_Synthesis Fatty Acid Synthesis Pathway cluster_Pimelate_Formation This compound Formation cluster_Biotin_Synthesis Biotin Synthesis Malonyl-CoA Malonyl-CoA Fatty_Acid_Elongation Fatty Acid Elongation Cycles Malonyl-CoA->Fatty_Acid_Elongation BioC, BioH (E. coli) Acyl-ACP Long-chain acyl-ACP Fatty_Acid_Elongation->Acyl-ACP Pimeloyl-ACP Pimeloyl-ACP Fatty_Acid_Elongation->Pimeloyl-ACP Acyl-ACP->Pimeloyl-ACP BioI (B. subtilis) Oxidative Cleavage Pimelic_Acid Pimelic Acid Pimeloyl-ACP->Pimelic_Acid Thioesterase Biotin Biotin Pimelic_Acid->Biotin BioF, BioA, BioD, BioB

Caption: Overview of this compound Biosynthesis Pathways.

General Experimental Workflow for Mass Spectrometry-Based this compound Analysis

The following diagram outlines the typical workflow for the analysis of this compound from biological samples using mass spectrometry.

MS_Workflow Sample_Collection Biological Sample Collection (e.g., Bacterial Culture, Fermentation Broth) Metabolite_Extraction Metabolite Extraction (e.g., Quenching, Lysis, Solvent Extraction) Sample_Collection->Metabolite_Extraction Sample_Preparation Sample Preparation (e.g., Derivatization for GC-MS) Metabolite_Extraction->Sample_Preparation MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Sample_Preparation->MS_Analysis Data_Acquisition Data Acquisition (Full Scan, MRM/SRM) MS_Analysis->Data_Acquisition Data_Processing Data Processing and Analysis (Peak Integration, Quantification, Statistical Analysis) Data_Acquisition->Data_Processing

Caption: General workflow for this compound analysis by mass spectrometry.

Experimental Protocols

Protocol 1: Quantitative Analysis of Pimelic Acid using LC-MS/MS

This protocol is designed for the quantification of pimelic acid in microbial culture supernatants or cell lysates. A stable isotope-labeled internal standard is recommended for accurate quantification.[6][7]

1. Materials and Reagents

  • Pimelic acid standard

  • Pimelic acid-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

2. Sample Preparation (from Bacterial Culture)

  • Quenching and Cell Separation:

    • Rapidly cool a known volume of bacterial culture to 0-4°C to quench metabolic activity.

    • Centrifuge the culture at 4°C to separate the cell pellet from the supernatant.

  • Extracellular this compound (Supernatant):

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Spike the filtered supernatant with the internal standard solution.

    • Dilute the sample with ultrapure water or an appropriate mobile phase if necessary.

  • Intracellular this compound (Cell Pellet):

    • Wash the cell pellet with a cold buffer (e.g., PBS).

    • Resuspend the pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells using bead beating or sonication on ice.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant (cell extract).

    • Spike the cell extract with the internal standard solution.

    • Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase.

3. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC column suitable for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate pimelic acid from other matrix components. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Pimelic Acid: Precursor ion [M-H]⁻ (m/z 159.09) -> Product ions (e.g., m/z 115.09, 97.08).

    • Pimelic Acid-d4: Precursor ion [M-H]⁻ (m/z 163.11) -> Corresponding product ions.

4. Data Analysis

  • Integrate the peak areas for pimelic acid and the internal standard.

  • Calculate the peak area ratio (pimelic acid / internal standard).

  • Generate a calibration curve using standards of known concentrations.

  • Determine the concentration of pimelic acid in the samples from the calibration curve.

Protocol 2: Analysis of Pimelic Acid by GC-MS

This protocol is suitable for the analysis of pimelic acid in fermentation broths or other biological samples. Derivatization is required to increase the volatility of pimelic acid for GC analysis.[6][8]

1. Materials and Reagents

  • Pimelic acid standard

  • Internal standard (e.g., suberic acid)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Microcentrifuge tubes

  • GC-MS vials

2. Sample Preparation and Derivatization

  • Extraction:

    • Acidify the aqueous sample (e.g., fermentation broth) to pH ~2 with HCl.

    • Extract the pimelic acid with ethyl acetate.

    • Dry the organic phase with anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 70°C for 1 hour.

    • Cool to room temperature before injection.

3. GC-MS Analysis

  • Gas Chromatograph: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Data Analysis

  • Identify the trimethylsilyl (B98337) (TMS) derivative of pimelic acid based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion, normalized to the peak area of the internal standard.

  • Generate a calibration curve with derivatized standards for accurate quantification.

Conclusion

Mass spectrometry is a powerful and versatile tool for this compound research, enabling detailed investigation of its biosynthesis and metabolism. The protocols provided herein offer a starting point for researchers to develop and validate methods tailored to their specific research questions and sample types. The continued advancement of mass spectrometry technologies will undoubtedly further enhance our understanding of the role of this compound in biological systems and facilitate the development of novel biotechnological applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pimelate Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges associated with low yield in pimelate fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What is pimelic acid and why is its biotechnological production important? Pimelic acid is a seven-carbon α,ω-dicarboxylic acid that serves as a key precursor for the synthesis of biotin (B1667282) (Vitamin B7).[1] It is also a valuable platform chemical for the production of polymers, such as certain types of nylons, and other specialty chemicals. Biotechnological production offers a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.[2][3]

Q2: What are the common microbial hosts used for this compound fermentation? Engineered strains of Escherichia coli and Corynebacterium glutamicum are the most commonly used hosts for pimelic acid production.[2][4][5] These organisms are well-characterized, have robust genetic tools available for metabolic engineering, and are suitable for industrial-scale fermentation processes.[5][6]

Q3: What are the main biosynthetic pathways for pimelic acid production? The biosynthesis of pimelic acid typically involves a modification of the fatty acid synthesis (FAS) pathway. In E. coli, the pathway initiates from malonyl-ACP and involves a series of elongation steps catalyzed by enzymes such as BioZ (a 3-ketoacyl-ACP synthase) and subsequent reduction, dehydration, and thioesterase activities to release free pimelic acid.[1][2] Different organisms may utilize distinct variations of this pathway.[7][8]

Q4: What are the primary causes of low this compound yield? Low yields in this compound fermentation can stem from several factors, including:

  • Metabolic Bottlenecks: Insufficient activity of key enzymes in the biosynthetic pathway.

  • Precursor Limitation: Inadequate supply of essential precursors like malonyl-CoA or acetyl-CoA.[2]

  • Byproduct Formation: Diversion of carbon flux towards competing metabolic pathways, such as lactate (B86563) or acetate (B1210297) production.[3]

  • Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or dissolved oxygen levels.[9][10]

  • Microbial Contamination: Competition for nutrients and production of inhibitory substances by contaminating microorganisms.[11][12]

  • Product or Substrate Inhibition: High concentrations of pimelic acid or the carbon source can be toxic to the cells, inhibiting growth and productivity.[13]

Q5: How does microbial contamination affect this compound fermentation? Microbial contaminants, most commonly lactic acid bacteria (e.g., Lactobacillus), compete with the production host for essential nutrients and sugars.[11][12] They also produce inhibitory organic acids (lactic acid, acetic acid) that lower the pH of the medium and can directly inhibit cell growth and metabolic activity, leading to significantly reduced this compound yields or "stuck" fermentations.[12][14]

Troubleshooting Guide

Issue 1: Poor Cell Growth and Low this compound Titer

  • Potential Causes:

    • Suboptimal Fermentation Conditions: Incorrect temperature, pH, or dissolved oxygen (DO) levels.[10][15]

    • Nutrient Limitation: Depletion of essential nutrients like the carbon source, nitrogen, or phosphate (B84403).

    • Media Toxicity: Presence of inhibitory compounds in the media, which can be generated during the hydrolysis of certain feedstocks (e.g., furfural, HMF).[16][17][18]

    • Severe Contamination: A high level of contamination can rapidly outcompete the production strain.[14]

  • Recommended Solutions:

    • Optimize Conditions: Calibrate all probes (pH, DO) before starting the fermentation. Monitor conditions closely and maintain them within the optimal range for your specific strain (see Table 1).

    • Analyze Media Components: Verify the composition of your fermentation medium. Ensure that carbon, nitrogen, and other essential salts are not limiting. Consider a fed-batch strategy to avoid nutrient depletion.[]

    • Detoxify Feedstock: If using lignocellulosic hydrolysates, consider a detoxification step (e.g., treatment with activated carbon) to remove inhibitors.[16]

    • Check for Contamination: Perform microscopy and plating to check for contaminating organisms. If contamination is detected, discard the culture and review sterilization protocols.

start Low this compound Yield & Poor Cell Growth check_conditions Verify Fermentation Conditions (pH, Temp, DO) start->check_conditions check_media Analyze Media Composition check_conditions->check_media Optimal optimize Action: Adjust pH/Temp/Aeration to Optimal Range check_conditions->optimize Suboptimal check_contamination Screen for Contamination check_media->check_contamination Sufficient nutrient_feed Action: Implement Fed-Batch Strategy / Supplement Nutrients check_media->nutrient_feed Nutrient Limitation review_sterilization Action: Review Aseptic Technique & Sterilization Protocols check_contamination->review_sterilization Contaminants Detected

Caption: Troubleshooting workflow for poor cell growth.

Issue 2: Good Cell Growth, but Low this compound Titer

  • Potential Causes:

    • Metabolic Bottleneck: A key enzyme in the this compound pathway may have low activity, limiting the conversion of intermediates.

    • Precursor Limitation: The cell may be efficiently producing biomass, but the specific precursors for this compound (e.g., malonyl-ACP) are being diverted elsewhere.[2]

    • Product Inhibition: Pimelic acid may be accumulating to a concentration that is inhibitory to the production pathway or overall cell metabolism.[13]

    • Insufficient Gene Expression: The genes encoding the this compound pathway may not be adequately expressed due to promoter issues or plasmid instability.

  • Recommended Solutions:

    • Metabolic Engineering: Overexpress the gene(s) encoding the rate-limiting enzyme(s). Consider deleting genes for competing byproduct pathways (e.g., ldhA for lactate, atoB for polyhydroxybutyrate (B1163853) precursors) to redirect carbon flux.[3]

    • Optimize Feeding Strategy: Implement a controlled fed-batch fermentation to maintain the carbon source at a level that promotes production without causing overflow metabolism.[][20]

    • In Situ Product Removal (ISPR): If product inhibition is suspected, consider implementing ISPR techniques, such as adsorption with resins, to remove pimelic acid from the broth as it is produced.

    • Verify Strain and Plasmid: Confirm the genetic integrity of your production strain and the stability of the expression plasmid. Check mRNA levels of pathway genes with RT-qPCR.

Issue 3: High Levels of Byproducts (Acetate, Lactate) Detected

  • Potential Causes:

    • Microbial Contamination: Lactic acid bacteria are common contaminants that produce lactic acid.[11][12]

    • Overflow Metabolism: High glucose uptake rates can lead to the production of acetate even in the presence of oxygen, a phenomenon known as the Crabtree effect in yeast or overflow metabolism in bacteria.

    • Oxygen Limitation: Insufficient dissolved oxygen can force the cells into anaerobic or microaerobic metabolism, leading to the production of fermentation byproducts like lactate and acetate.[21]

  • Recommended Solutions:

    • Confirm Contamination: Use microscopy to look for different cell morphologies. Plate a sample of the broth on a non-selective medium (e.g., LB agar) to identify contaminants. Analyze the broth by HPLC to confirm the presence and quantity of lactic and acetic acid.[11][22]

    • Control Feed Rate: Reduce the glucose feed rate in a fed-batch culture to prevent its accumulation in the broth and minimize overflow metabolism.[23]

    • Increase Aeration: Increase the agitation speed and/or the air sparging rate to improve the oxygen transfer rate (kLa) and maintain a sufficient dissolved oxygen level (e.g., >20% saturation).[13]

    • Use Knockout Strains: Employ strains with deletions in genes responsible for major byproduct pathways (e.g., ackA-pta, ldhA).[3]

Data & Parameters

Table 1: Key Fermentation Parameters for this compound Production

ParameterTypical RangeRationale & Notes
Host Organism E. coli, C. glutamicumGenetically engineered strains are required.
Temperature 30-37 °CStrain-dependent; lower temperatures can sometimes improve protein folding and stability.[10]
pH 6.5 - 7.5Must be tightly controlled, as pH shifts can inhibit growth and product formation.[24]
Dissolved Oxygen 20-40% saturationThis compound biosynthesis is an aerobic process. Control via agitation and aeration.[13]
Carbon Source Glucose, GlycerolGlucose is common, but its uptake rate must be controlled to prevent overflow metabolism.[20]
Nitrogen Source Ammonium salts, Yeast ExtractYeast extract can provide essential vitamins and cofactors.

Table 2: Common Byproducts and Inhibitors in this compound Fermentation

CompoundSourceTypical Effect on Fermentation
Lactic Acid Microbial ContaminationLowers pH, inhibits yeast and bacterial growth, reduces yield.[12][25]
Acetic Acid Overflow Metabolism / ContaminationLowers intracellular pH, inhibits growth and enzyme activity.[18]
Furfural / HMF Lignocellulosic HydrolysateInhibits key metabolic enzymes and damages DNA, reducing cell viability and productivity.[17][18]
Cerulenin External AdditivePotent inhibitor of fatty acid synthesis, which will block this compound production.[7][8]

Table 3: Example this compound Titers in Engineered E. coli Strains

Strain ModificationCulture ConditionThis compound Titer (mg/L)Reference
Deletion of ldhA, atoB, sucD, bioFShake Flask~35[3]
Further Pathway EngineeringShake Flask36.7[3]

Note: These values are examples from specific studies and actual yields will vary significantly based on the strain, pathway, and fermentation process.

Experimental Protocols

Protocol 1: Quantification of Pimelic Acid and Byproducts by HPLC

This protocol provides a method for analyzing pimelic acid, lactic acid, and acetic acid in fermentation broth.

  • Sample Preparation:

    • Withdraw 1 mL of fermentation broth.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the cells.[26]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the sample with the mobile phase as necessary to fall within the standard curve range.

  • HPLC System and Conditions:

    • Column: A C18 reverse-phase column or a dedicated organic acid analysis column (e.g., Bio-Rad Aminex HPX-87H).

    • Mobile Phase: Typically an acidic aqueous solution, such as 5 mM H₂SO₄ or a phosphate buffer at low pH (e.g., pH 2.5-3.0).[22][27]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 - 60 °C.

    • Detection: UV detector at 210-215 nm.[22] A Refractive Index (RI) detector can also be used.

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare standard solutions of pimelic acid, lactic acid, and acetic acid of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 g/L).

    • Generate a standard curve by plotting the peak area against the concentration for each compound.

    • Determine the concentration of the analytes in the samples by comparing their peak areas to the respective standard curves.

Protocol 2: Fed-Batch Fermentation for this compound Production

This protocol outlines a general procedure for a lab-scale fed-batch fermentation.

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into 5-10 mL of seed medium (e.g., LB broth with appropriate antibiotics).

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • Use the overnight culture to inoculate a larger volume (e.g., 100 mL in a 1 L flask) and grow for 8-12 hours to obtain a healthy, exponentially growing seed culture.[23]

  • Bioreactor Setup:

    • Prepare the bioreactor with the initial batch medium (containing all necessary salts, trace elements, and a limiting amount of the carbon source).[23]

    • Sterilize the bioreactor and medium via autoclaving.[28]

    • Aseptically add sterile solutions of the carbon source, antibiotics, and any necessary inducers after the reactor has cooled.

    • Calibrate pH and DO probes according to the manufacturer's instructions.

  • Fermentation Run:

    • Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.

    • Batch Phase: Allow the cells to grow and consume the initial carbon source. This is typically indicated by a sharp increase in the DO signal.

    • Fed-Batch Phase: Once the initial carbon source is depleted, start the feed pump to deliver a concentrated feed solution (e.g., 50-70% glucose w/v). The feed rate can be constant or controlled by a parameter like pH-stat or DO-stat to maintain a low substrate concentration.[][20]

    • Control: Maintain temperature, pH (via automated addition of acid/base), and DO (via agitation cascade) at their setpoints.

    • Sampling: Take samples aseptically at regular intervals to measure OD₆₀₀, substrate concentration, and this compound/byproduct titers via HPLC.

Protocol 3: Screening for Microbial Contamination

  • Microscopy:

    • Place a drop of the fermentation broth on a clean microscope slide and cover with a coverslip.

    • Using phase-contrast microscopy at 400x or 1000x (oil immersion) magnification, observe the cell morphology.

    • Look for cell shapes and sizes that are different from your production strain (e.g., rod-shaped lactobacilli mixed with your coccoid or rod-shaped production host).[11]

  • Plating:

    • Perform a serial dilution of the fermentation broth in sterile saline or phosphate buffer.

    • Plate 100 µL of several dilutions (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶) onto non-selective agar (B569324) plates (e.g., LB or Nutrient Agar).

    • Incubate the plates at 30°C or 37°C for 24-48 hours.

    • Examine the plates for colony morphologies that differ from your production strain. Contaminants will often have different sizes, shapes, or colors.

Visualizations

cluster_fas Fatty Acid Synthesis (FAS) Cycle malonyl_acp Malonyl-ACP bioZ bioZ malonyl_acp->bioZ acetyl_coa Acetyl-CoA acetyl_coa->bioZ kacp1 3-Ketoacyl-ACP fabG fabG kacp1->fabG hacp1 3-Hydroxyacyl-ACP fabA fabA hacp1->fabA eacp1 Enoyl-ACP fabI fabI eacp1->fabI aacp1 Acyl-ACP (C4) kacp2 3-Ketoacyl-ACP (C6) aacp1->kacp2 malonyl_acp_2 Malonyl-ACP malonyl_acp_2->kacp2 pimeloyl_acp Pimeloyl-ACP kacp2->pimeloyl_acp ...Multiple Steps... tesA 'tesA pimeloyl_acp->tesA pimelic_acid Pimelic Acid bioZ->kacp1 fabG->hacp1 fabA->eacp1 fabI->aacp1 tesA->pimelic_acid

Caption: Simplified pimelic acid biosynthesis pathway in engineered E. coli.[1][2]

inoc_prep 1. Inoculum Preparation bioreactor_prep 2. Bioreactor Setup & Sterilization inoc_prep->bioreactor_prep inoculation 3. Inoculation bioreactor_prep->inoculation batch_phase 4. Batch Phase (Initial Growth) inoculation->batch_phase feed_start 5. Fed-Batch Phase (Controlled Feeding) batch_phase->feed_start Carbon Source Depleted production 6. Production Phase (Monitoring & Control) feed_start->production harvest 7. Harvest production->harvest Target Titer Reached or Time Elapsed downstream 8. Downstream Processing (Cell Separation, Product Purification) harvest->downstream

Caption: General experimental workflow for a fed-batch fermentation process.

References

optimizing culture conditions for enhanced pimelate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced pimelate production.

Frequently Asked Questions (FAQs)

Q1: What is pimelic acid, and why is it important? A1: Pimelic acid is a seven-carbon α,ω-dicarboxylic acid that serves as a key precursor for the synthesis of biotin (B1667282) (vitamin B7).[1][2] Biotin is an essential enzyme cofactor in all three domains of life, making its biosynthetic pathway a target for developing new therapeutic agents, particularly against pathogens like Mycobacterium tuberculosis.[2]

Q2: What are the primary microbial pathways for this compound synthesis? A2: There are two well-characterized pathways for the synthesis of the this compound moiety:

  • Escherichia coli (BioC-BioH Pathway): This pathway hijacks the host's fatty acid synthesis machinery. It begins with the methylation of malonyl-ACP by the enzyme BioC. After two rounds of fatty acid chain elongation, the resulting pimeloyl-ACP methyl ester is hydrolyzed by BioH to yield pimeloyl-ACP, the direct precursor for biotin ring assembly.[3][4][5][6][7]

  • Bacillus subtilis (BioI-BioW Pathway): This pathway utilizes the oxidative cleavage of longer fatty acyl chains to produce the this compound thioester precursor.[2][3][8]

Q3: Are the enzymes for this compound synthesis conserved across different bacteria? A3: No, there is remarkable diversity in the enzymes involved, particularly for the final hydrolysis step. While E. coli uses BioH, other bacteria may use evolutionarily distinct but functionally equivalent enzymes such as BioG, BioK, BioJ, or BioV to catalyze the same reaction.[1][7][9] This diversity is important when selecting or engineering a host strain for production.

Q4: Which microbial hosts are commonly used for this compound production? A4: Escherichia coli is a popular and well-understood host for recombinant protein production and metabolic engineering, making it a common choice for studying and optimizing this compound synthesis.[10] Corynebacterium glutamicum, a gram-positive bacterium known for its industrial-scale production of amino acids, is also an excellent candidate for metabolic engineering to produce this compound and other valuable chemicals.[11][12]

Q5: What are the main strategies to enhance this compound production? A5: The two primary strategies are:

  • Genetic and Metabolic Engineering: This involves modifying the host strain to channel more metabolic flux towards this compound. Techniques include overexpressing key biosynthetic genes (like cimA or bioC/bioH), using strong or inducible promoters to control gene expression, and deleting genes of competing pathways that drain precursors.[13][14][15]

  • Fermentation Process Optimization: This involves fine-tuning the culture conditions to maximize cell growth and product formation. Key parameters include media composition (carbon, nitrogen, phosphate (B84403) sources), pH, temperature, agitation, and dissolved oxygen levels.[16][17]

This compound Biosynthesis & Troubleshooting Workflows

Pimelate_Biosynthesis_Ecoli Malonyl_ACP Malonyl-ACP BioC BioC (Methyltransferase) Malonyl_ACP->BioC Malonyl_ACP_ME Malonyl-ACP Methyl Ester FAS 2x Fatty Acid Synthesis Cycles Malonyl_ACP_ME->FAS Pimeloyl_ACP_ME Pimeloyl-ACP Methyl Ester BioH BioH / BioG / BioK (Esterase) Pimeloyl_ACP_ME->BioH Pimeloyl_ACP Pimeloyl-ACP BioF BioF Pimeloyl_ACP->BioF Biotin_Ring Biotin Ring Assembly BioC->Malonyl_ACP_ME SAM -> SAH FAS->Pimeloyl_ACP_ME BioH->Pimeloyl_ACP H₂O BioF->Biotin_Ring

Caption: E. coli this compound biosynthesis pathway via BioC and BioH.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckGrowth Assess Cell Growth (OD, Biomass) Start->CheckGrowth GoodGrowth Good Growth, Low Product CheckGrowth->GoodGrowth Growth OK PoorGrowth Poor Growth, Low Product CheckGrowth->PoorGrowth Growth Not OK VerifyParams Verify Fermentation Parameters (pH, Temp, DO, Agitation) GoodGrowth->VerifyParams OptimizeMedia Optimize Media: C/N Ratio, Salts, Vitamins PoorGrowth->OptimizeMedia CheckToxicity Check for Product/ Byproduct Toxicity PoorGrowth->CheckToxicity End End: Improved Yield OptimizeMedia->End CheckToxicity->End AnalyzePrecursors Evaluate Precursor Availability (Malonyl-CoA) VerifyParams->AnalyzePrecursors AssessStrain Assess Strain Integrity (Genetic Stability, Enzyme Activity) AnalyzePrecursors->AssessStrain ValidateMethod Validate Quantification Method (HPLC/GC-MS) AssessStrain->ValidateMethod ValidateMethod->End

Caption: Troubleshooting workflow for low this compound yield.

Troubleshooting Guide

Issue 1: My culture shows good cell growth (high optical density), but this compound yield is very low.

This common scenario indicates that primary metabolism (growth) is robust, but the metabolic flux towards your target product is limited.[18]

  • Q: Could my fermentation parameters be the cause?

    • A: Yes. Even if cells are growing, parameters like pH, temperature, and dissolved oxygen (DO) may not be optimal for the this compound biosynthetic enzymes. Deviations from the optimal range can inhibit enzyme activity.[18] For example, some protein expression systems in E. coli show improved yield with an alkaline pH shift to around 8.0.[19]

  • Q: How does medium composition affect yield when growth is good?

    • A: The ratio of key nutrients is critical. A high carbon-to-nitrogen ratio might favor biomass but not secondary metabolite production. Also, limitation of a specific nutrient, like phosphate, can trigger a metabolic shift towards product formation in some systems.[20] Ensure essential precursors and cofactors for the this compound pathway (like S-adenosyl-L-methionine for BioC) are not limiting.

  • Q: Is it possible my engineered strain is the problem?

    • A: Yes. High-level expression of biosynthetic enzymes can lead to misfolding and the formation of inactive inclusion bodies.[10] Also, check for genetic instability in your strain, where mutations might have occurred that reduce the activity of the engineered pathway.

  • Q: Should I verify my analytical method?

    • A: Always. Ensure your method for quantifying this compound is accurate and that the compound is not degrading during sample preparation or storage. Recalibrate your HPLC or GC system and run a standard curve.[18]

Issue 2: The fermentation is slow, or has stalled completely.

A "stuck" fermentation can be traced back to issues with the health of the microbial culture or the environment.[21]

  • Q: What could be stressing my culture?

    • A: Several factors can cause stress:

      • Inoculum Health: An old or unhealthy inoculum will lead to a sluggish start. Always use a fresh, actively growing seed culture.[21]

      • Temperature Swings: Inconsistent temperature control can shock the cells, causing them to enter a dormant state.[21]

      • Inhibitory Byproducts: The accumulation of toxic byproducts, such as acetate (B1210297) in E. coli fermentations, can inhibit growth and production.[15][19] Consider using strains with deleted acetate production pathways (ackA-pta, poxB).[15]

  • Q: How can I check if my media is the problem?

    • A: Media variability can be a cause. Ensure consistent preparation and sterilization. The presence of inhibitory compounds in complex media components (like yeast extract or peptone) or nutrient limitation can stall growth.[21] A forced fermentation test can help determine if the issue is with the media's fermentability or the yeast's health.[21]

Quantitative Data Summary

Table 1: Example Optimized Media Components for Microbial Production

Component Organism Concentration Reference
Glucose Corynebacterium glutamicum 10 g/L - 50 g/L [22][23]
Soluble Starch Streptomyces rimosus 10 g/L [24]
Soybean Meal Streptomyces rimosus 25 g/L [24]
Yeast Extract Bacillus subtilis 4 g/L [25]
Urea Corynebacterium glutamicum 10 g/L [22]
K₂HPO₄ C. glutamicum 0.75 g/L [23]
Biotin C. glutamicum 0.2 mg/L [23]

| Sodium Bicarbonate | C. glutamicum | 100 mM |[23] |

Table 2: Typical Fermentation Parameter Ranges for Optimal Production

Parameter Typical Range Potential Impact on this compound Production Reference(s)
Temperature 28 - 37 °C Affects enzyme kinetics and protein folding. Lower temperatures can increase soluble protein expression. [16][18][26]
pH 6.5 - 8.0 Influences enzyme activity and cell membrane stability. Deviations can inhibit key biosynthetic enzymes. [16][18][19]
Dissolved Oxygen (DO) >20% saturation Essential for aerobic respiration. Low DO can be a limiting factor for cell growth and synthesis. [18]

| Agitation | 150 - 250 rpm | Ensures proper mixing of nutrients and oxygen transfer. Excessive shear can damage cells. |[18][24] |

Experimental Protocols

Protocol 1: General Batch Fermentation for this compound Production

This protocol provides a general framework. Specific concentrations and parameters should be optimized for your specific host strain and engineered pathway.

  • Seed Culture Preparation:

    • Inoculate a single colony of your production strain into 5-10 mL of a suitable seed medium (e.g., LB or BHI broth).

    • Incubate at the optimal temperature (e.g., 30-37°C) with shaking (e.g., 200 rpm) for 16-24 hours until the culture reaches the late logarithmic phase.

  • Production Medium Preparation:

    • Prepare the production medium based on an optimized composition (see Table 1 for examples). A defined minimal medium is often used to reduce variability.[6]

    • Dispense the medium into a bioreactor or baffled flasks.

    • Sterilize by autoclaving at 121°C for 20 minutes. Allow the medium to cool before use.

  • Inoculation and Fermentation:

    • Inoculate the production medium with the seed culture to a starting OD₆₀₀ of 0.05-0.1.

    • Set the bioreactor parameters (or incubator shaker settings) to the desired values for temperature, pH, and agitation (see Table 2). Maintain pH using automated addition of acid/base (e.g., 2M HCl / 2M NaOH).

    • If using an inducible promoter system, add the inducer (e.g., IPTG, arabinose) when the culture reaches the mid-log phase (e.g., OD₆₀₀ of 0.6-0.8).

  • Sampling and Monitoring:

    • Take samples aseptically at regular intervals (e.g., every 4-8 hours) to monitor cell growth (OD₆₀₀), substrate consumption, and this compound production.

    • Continue the fermentation for 48-120 hours, or until this compound concentration reaches a plateau.[24]

Protocol 2: Quantification of this compound using HPLC

This protocol outlines a general method for quantifying this compound from a fermentation broth. Method validation (linearity, accuracy, precision) is critical.

  • Sample Preparation:

    • Collect 1-2 mL of fermentation broth.

    • Centrifuge at >10,000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[18]

    • Dilute the sample with the mobile phase if the this compound concentration is expected to be outside the linear range of the standard curve.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[27]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) for dicarboxylic acids, or Mass Spectrometry (MS) for higher sensitivity and specificity.[27]

    • Injection Volume: 10 - 20 µL.

  • Quantification:

    • Prepare a series of pimelic acid standards of known concentrations in the mobile phase.

    • Generate a standard curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the fermentation samples by comparing their peak areas to the standard curve.

References

Technical Support Center: Pimelate Extraction from Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of pimelate from complex biological matrices such as fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps before this compound extraction from a fermentation broth?

A1: Before proceeding with extraction, it is crucial to prepare your sample to remove major interferences. The initial and most critical step is the removal of cells and particulate matter. This is typically achieved by centrifugation of the fermentation broth to pellet the cells, followed by filtration of the supernatant through a 0.22 µm or 0.45 µm filter to eliminate any remaining cells or debris. This clarification step is vital to prevent clogging of chromatography columns and to minimize the introduction of interfering cellular components into your extract.

Q2: Which extraction technique is better for this compound, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for this compound extraction, and the choice depends on factors like sample volume, throughput requirements, and the nature of the interfering compounds in your specific matrix.[1]

  • Liquid-Liquid Extraction (LLE) is a robust and scalable method, particularly for large sample volumes. It can offer good recovery rates for hydrophobic compounds that may be difficult to elute from SPE sorbents.[1] However, LLE can be more time-consuming for single samples and may lead to the formation of emulsions, which can complicate phase separation.[2]

  • Solid-Phase Extraction (SPE) generally provides cleaner extracts and is more amenable to automation, making it suitable for higher throughput applications.[1] SPE can effectively remove matrix interferences, but care must be taken to select the appropriate sorbent and elution conditions to avoid analyte loss.[3]

Q3: What is a common cause of low this compound recovery during extraction?

A3: A primary cause of low recovery for acidic compounds like this compound is incorrect pH of the sample. For efficient extraction into an organic solvent (in LLE) or retention on a reversed-phase or anion-exchange sorbent (in SPE), the pimelic acid should be in its neutral, undissociated form. This is achieved by acidifying the sample to a pH below the pKa of pimelic acid (pKa1 ≈ 4.5). Failure to adequately acidify the sample will result in the this compound remaining in its ionized form, which is more soluble in the aqueous phase and will not partition effectively into the organic solvent or bind to the SPE sorbent.[4]

Q4: What are some common interfering substances in fermentation broths that can affect this compound analysis?

A4: Fermentation broths are complex mixtures containing various components that can interfere with this compound quantification. Common interferences include:

  • Other organic acids: Fermentation processes often produce a variety of organic acids (e.g., succinic, acetic, lactic acids) that may have similar retention times to this compound in HPLC analysis.[5]

  • Sugars and carbohydrates: Residual sugars from the fermentation medium can interfere with analysis, particularly if they absorb UV at the same wavelength as pimelic acid.[6]

  • Proteins and peptides: These can precipitate during extraction or analysis, leading to column clogging and baseline instability.[7]

  • Phenolic compounds: If present in the media, these can have strong UV absorbance and co-elute with this compound.[6]

Q5: How can I improve the selectivity of my this compound extraction?

A5: To enhance the selectivity of your extraction:

  • Optimize pH: As mentioned, adjusting the pH is critical. For LLE, a specific pH can be chosen to selectively extract your target acid based on its pKa.

  • Solvent Selection (LLE): The choice of organic solvent can significantly impact selectivity. A solvent that has a high affinity for this compound but a lower affinity for interfering compounds should be chosen.

  • Sorbent and Elution Conditions (SPE): In SPE, using a specific sorbent chemistry (e.g., a mixed-mode sorbent) can help to selectively retain and elute this compound. A stepwise elution with solvents of increasing strength can also be used to fractionate the sample and remove interferences.

  • Reactive Extraction: This technique involves using an extractant in the organic phase that chemically interacts with the pimelic acid, forming a complex that is highly soluble in the organic phase. This can provide very high selectivity.[8]

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incorrect Sample pH Ensure the pH of the fermentation broth is adjusted to at least 2 pH units below the first pKa of pimelic acid (~4.5) before extraction. For example, a pH of 2-3 is often recommended for the extraction of carboxylic acids.[8]
Suboptimal LLE Solvent Test a range of organic solvents with varying polarities. For pimelic acid, solvents like ethyl acetate (B1210297), diethyl ether, and methyl tert-butyl ether (MTBE) are good starting points.[4]
Insufficient Mixing in LLE Ensure vigorous mixing (e.g., vortexing for at least 1-2 minutes) to maximize the surface area between the aqueous and organic phases and allow for efficient partitioning.[4]
Inappropriate SPE Sorbent For pimelic acid, a reversed-phase (C18 or a polymeric sorbent) or a weak anion exchange (WAX) sorbent is typically used. If recovery is low, consider trying a different sorbent chemistry.[3]
Incomplete Elution from SPE Cartridge The elution solvent may not be strong enough to desorb the this compound from the sorbent. Try a stronger solvent or increase the volume of the elution solvent. For reversed-phase SPE, this could mean increasing the percentage of organic solvent in the elution mixture. For anion exchange, a stronger counter-ion or a more acidic eluent may be necessary.[3]
Analyte Breakthrough during SPE The this compound may not be retained on the SPE cartridge during sample loading. This can happen if the flow rate is too fast or if the sample volume is too large for the cartridge capacity. Reduce the flow rate and ensure the sample load is within the manufacturer's recommended capacity.[3]
Problem 2: High Background or Interfering Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Co-extraction of Interfering Compounds * LLE: Perform a back-extraction. After the initial extraction into the organic phase, the this compound can be back-extracted into a fresh aqueous phase at a high pH (e.g., pH > 6). This can leave many neutral and basic interfering compounds behind in the organic phase. The aqueous phase can then be re-acidified for analysis. * SPE: Incorporate a wash step after sample loading. Use a weak solvent that will wash away interfering compounds but not elute the this compound. The strength of the wash solvent will need to be optimized for your specific sample matrix.[3]
Matrix Effects The sample matrix can suppress or enhance the detector response to this compound. To assess this, prepare standards in a matrix that closely mimics the final extract of a blank fermentation broth. If matrix effects are significant, further sample cleanup or the use of an internal standard is recommended.
Contamination from Labware or Solvents Ensure all glassware is scrupulously clean and use high-purity (e.g., HPLC-grade) solvents for all steps of the extraction and analysis.
Inadequate Chromatographic Separation Optimize the HPLC method. This may involve changing the mobile phase composition (e.g., adjusting the pH or organic solvent content), changing the column stationary phase, or using a gradient elution.[9]

Quantitative Data

Table 1: Comparison of this compound Extraction Efficiency with Different Solvents in Reactive Extraction

This table summarizes the extraction efficiency of pimelic acid using tri-n-octylamine (TOA) as a reactive extractant in various organic solvents at pH 3.[8]

Organic SolventTOA Concentration (mol/kg)Initial Pimelic Acid Concentration (mol/kg)Extraction Efficiency (%)Distribution Coefficient (KD)
1-Hexanol0.27000.037598.567.2
1-Octanol0.27000.037595.220.0
Xylene0.27000.037590.19.1
n-Hexane0.27000.037585.35.8

Table 2: General Recovery Ranges for Organic Acids using LLE and SPE

This table provides a general overview of expected recovery ranges for organic acids from aqueous solutions. Actual recoveries for this compound will depend on the specific conditions and matrix.

Extraction MethodTypical Recovery Range (%)Key Considerations
Liquid-Liquid Extraction (LLE) 70-95%Dependent on solvent choice, pH, and number of extractions. Can be lower with emulsion formation.[10]
Solid-Phase Extraction (SPE) 85-110%Highly dependent on sorbent selection, sample pH, and elution solvent. Can achieve very high and reproducible recoveries with optimization.[10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Fermentation Broth
  • Sample Preparation: Centrifuge 10 mL of fermentation broth at 4000 x g for 15 minutes to pellet cells. Filter the supernatant through a 0.22 µm syringe filter.

  • Acidification: Transfer the clarified supernatant to a glass vial and adjust the pH to 2.0-3.0 with a suitable acid (e.g., 1 M HCl).

  • Extraction: Add an equal volume (10 mL) of ethyl acetate to the acidified sample.

  • Mixing: Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to facilitate the separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer containing the extracted this compound to a clean vial.

  • Drying and Concentration: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water. Decant the dried extract into a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Fermentation Broth
  • Sample Preparation: Prepare the clarified and acidified fermentation broth as described in steps 1 and 2 of the LLE protocol.

  • Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 5 mL of the acidified water (pH 2.0-3.0) through it.

  • Sample Loading: Load the acidified sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of the acidified water to remove any weakly bound impurities.

  • Elution: Elute the this compound from the cartridge with 5 mL of a solution of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the HPLC mobile phase for analysis.

Visualizations

Pimelate_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis FermentationBroth Fermentation Broth Centrifugation Centrifugation FermentationBroth->Centrifugation Filtration 0.22 µm Filtration Centrifugation->Filtration Acidification Acidification (pH 2-3) Filtration->Acidification AddSolvent Add Organic Solvent Acidification->AddSolvent Condition Condition Cartridge Acidification->Condition Vortex Vortex AddSolvent->Vortex SeparatePhases Phase Separation Vortex->SeparatePhases CollectOrganic Collect Organic Layer SeparatePhases->CollectOrganic Evaporate Evaporate Solvent CollectOrganic->Evaporate LoadSample Load Sample Condition->LoadSample Wash Wash LoadSample->Wash Elute Elute Wash->Elute Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: General workflow for this compound extraction from fermentation broth.

Troubleshooting_Low_Recovery cluster_Causes Potential Causes cluster_Solutions Solutions Problem Low this compound Recovery IncorrectpH Incorrect pH Problem->IncorrectpH WrongSolvent Suboptimal Solvent/Sorbent Problem->WrongSolvent PoorMixing Insufficient Mixing (LLE) Problem->PoorMixing IncompleteElution Incomplete Elution (SPE) Problem->IncompleteElution AdjustpH Adjust pH to 2-3 IncorrectpH->AdjustpH OptimizeSolvent Test Different Solvents/Sorbents WrongSolvent->OptimizeSolvent IncreaseMixing Increase Vortex Time PoorMixing->IncreaseMixing StrongerEluent Use Stronger Elution Solvent IncompleteElution->StrongerEluent

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Quantification of Pimelate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of pimelate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to overcome common challenges, particularly interference, during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: My chromatogram shows a noisy or drifting baseline. What steps can I take to improve it?

A drifting or noisy baseline can significantly interfere with accurate peak integration and quantification. Here are some common causes and troubleshooting steps:

  • Mobile Phase Issues:

    • Inadequate Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector, which can cause sharp spikes and an unstable baseline.

    • Contamination or Decomposition: Use fresh, HPLC-grade solvents and high-purity water. Contaminants in the mobile phase can cause a rising baseline, especially during gradient elution.[1]

    • Inconsistent Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase manually can ensure consistency.[1]

  • Detector Problems:

    • Dirty Flow Cell: A contaminated flow cell can lead to a noisy baseline. Consult your instrument manual for instructions on how to properly clean the flow cell.

    • Failing Lamp: A detector lamp nearing the end of its lifespan can cause baseline noise and reduced sensitivity.

  • Column Equilibration:

    • Ensure the column is fully equilibrated with the mobile phase before starting a run. Insufficient equilibration can lead to a drifting baseline.

Q2: I am observing extraneous or "ghost" peaks in my chromatogram. What are the common sources of these peaks?

Ghost peaks are unexpected peaks that can appear in a chromatogram and interfere with the analyte of interest. Their origin can often be traced to one of the following:

  • Sample Carryover: A previous, more concentrated sample may not have been fully eluted from the column or injector. To check for this, inject a blank (your mobile phase or injection solvent) after a sample run. If a peak appears at the same retention time as your analyte, it indicates carryover.

    • Solution: Implement a robust column wash step after each run, using a strong solvent to elute any strongly retained compounds.[2] Ensure the injector and syringe are thoroughly cleaned between injections.

  • Contaminated Solvents or Reagents: Impurities in the mobile phase solvents, buffers, or even the water used can accumulate on the column and elute as ghost peaks, particularly during gradient analysis.[3]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.

  • Sample Matrix Components: The sample itself may contain components that are retained on the column and elute in subsequent runs.

    • Solution: Improve your sample preparation procedure to remove these interfering components. Techniques like Solid-Phase Extraction (SPE) can be highly effective.

Q3: The this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing can compromise resolution and lead to inaccurate integration. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the carboxylic acid groups of this compound, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound's carboxylic acid groups (pKa1 ~4.5, pKa2 ~5.4). A lower pH (e.g., pH 2.5-3) will ensure the this compound is fully protonated, minimizing these secondary interactions. Adding a small amount of a competitive acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can also help.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination or Degradation: A blocked frit or contamination at the head of the column can distort peak shape.

    • Solution: Try back-flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[2]

Q4: My this compound peak is poorly resolved from an interfering peak. How can I improve the separation?

Co-elution is a common challenge, especially in complex biological matrices. Here are some strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities.

    • Organic Modifier: Varying the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727), or vice-versa) can alter the selectivity of the separation.

    • pH Adjustment: As mentioned for peak tailing, adjusting the mobile phase pH can change the retention times of ionizable compounds, potentially resolving co-eluting peaks.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, consider a column with a different chemistry. For polar analytes like this compound, a polar-embedded C18 column or a column designed for aqueous mobile phases may provide better retention and selectivity.

  • Enhance Sample Preparation:

    • A more rigorous sample cleanup can remove the interfering compound before it is injected into the HPLC system. Solid-Phase Extraction (SPE) is particularly useful for this, as different sorbents and elution solvents can be used to selectively isolate the analyte of interest.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC-UV conditions for this compound analysis?

Pimelic acid, being a dicarboxylic acid, lacks a strong chromophore. Therefore, UV detection is typically performed at a low wavelength, around 210 nm, where the carboxyl group absorbs.[4] A common approach is reversed-phase chromatography on a C18 column with an acidic mobile phase (e.g., phosphate (B84403) buffer or water with formic/acetic acid, pH 2.5-3.0) and an organic modifier like acetonitrile or methanol.

Q2: What is the best way to prepare plasma samples for this compound quantification to avoid interference?

For plasma samples, the main sources of interference are proteins and other endogenous small molecules. A multi-step approach is often most effective:

  • Protein Precipitation: This is a crucial first step to remove the bulk of proteins, which can clog the column and interfere with the analysis. Acetonitrile is a common choice for precipitating plasma proteins.[5]

  • Solid-Phase Extraction (SPE): Following protein precipitation, SPE can be used for further cleanup and concentration of this compound. A weak anion exchange (WAX) sorbent is a good option, as it can retain acidic compounds like this compound while allowing neutral and basic interferences to be washed away.

Q3: How can I confirm if an interfering peak is a degradation product of this compound?

To determine if an unknown peak is a degradation product, a forced degradation study is recommended. This involves subjecting a pure standard of this compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. By analyzing these stressed samples, you can identify the retention times of potential degradation products and compare them to the unknown peaks in your sample chromatogram.

Q4: What are typical validation parameters for an HPLC method for this compound quantification?

A validated HPLC method for this compound should include the following parameters, with representative values provided in the table below:

  • Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the quantification of dicarboxylic acids, like this compound, in a biological matrix using HPLC-based methods. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueReference
Linearity Range 0.5 - 50 µg/mL[6]
Correlation Coefficient (r²) > 0.999[6]
Retention Time 5 - 15 minutes (C18 column)[6]
Accuracy (% Recovery) 90 - 110%[7]
Precision (%RSD) < 15%[6]
Limit of Detection (LOD) 0.05 - 0.2 µg/mL[6][8]
Limit of Quantification (LOQ) 0.2 - 0.5 µg/mL[6][8]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol describes a robust method for extracting this compound from plasma, minimizing interference from proteins and other matrix components.

  • Protein Precipitation:

    • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for the SPE step.

  • Solid-Phase Extraction (Weak Anion Exchange):

    • Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge by passing 1 mL of 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) through it. Do not allow the sorbent to dry.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned and equilibrated SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and weakly retained interferences. Follow this with a wash of 1 mL of methanol to remove non-polar interferences.

    • Elution: Elute the this compound by passing 1 mL of 2% formic acid in methanol through the cartridge into a clean collection tube. The acidic mobile phase neutralizes the this compound, disrupting its ionic interaction with the sorbent.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase. The sample is now ready for injection.

Protocol 2: HPLC Method for this compound Quantification

This protocol provides a starting point for an HPLC-UV method for the quantification of this compound. Optimization may be required for your specific instrument and application.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B (column wash)

    • 17-18 min: 95% to 5% B (return to initial conditions)

    • 18-25 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt 1 centrifuge Centrifugation ppt->centrifuge 2 supernatant Supernatant Transfer centrifuge->supernatant 3 spe Solid-Phase Extraction (WAX) supernatant->spe 4 elution Elution spe->elution 5 reconstitution Dry-down & Reconstitution elution->reconstitution 6 hplc HPLC Injection reconstitution->hplc 7 quant This compound Quantification hplc->quant

Caption: Experimental workflow for this compound quantification.

biotin_biosynthesis cluster_fatty_acid_synthesis Fatty Acid Synthesis Pathway cluster_pimelate_formation This compound Formation cluster_biotin_synthesis Biotin (B1667282) Ring Assembly Malonyl-CoA Malonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase Pimelic Acid Pimelic Acid Fatty Acid Synthase->Pimelic Acid Precursor Formation Pimeloyl-CoA Pimeloyl-CoA Pimelic Acid->Pimeloyl-CoA BioW KAPA KAPA Pimeloyl-CoA->KAPA BioF DAPA DAPA KAPA->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB

Caption: Simplified biotin biosynthesis pathway.[1][3][4][9][10]

References

Technical Support Center: Ensuring the Stability of Pimelate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of pimelate in biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is pimelic acid and why is its stability in biological samples a concern?

A1: Pimelic acid is a dicarboxylic acid that can be found in biological matrices such as plasma and urine.[1] Its accurate quantification is crucial in various research areas, including the study of metabolic disorders where elevated levels of dicarboxylic acids can be indicative of defects in fatty acid β-oxidation.[2] Instability of this compound in samples can lead to inaccurate measurements and misinterpretation of results.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

A2: The stability of this compound, like many other metabolites, can be influenced by several factors, including:

  • Temperature: Both short-term and long-term storage temperatures can impact this compound concentrations.

  • Enzymatic Degradation: Endogenous enzymes present in biological samples can potentially metabolize this compound.

  • pH: The pH of the sample can influence the chemical stability of dicarboxylic acids.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of analytes.[3]

  • Matrix Effects: Components of the biological matrix can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.[4][5]

Q3: What are the recommended general storage conditions for biological samples intended for this compound analysis?

A3: For long-term storage, it is recommended to store plasma, serum, and urine samples at -80°C.[6][7] Studies on the long-term stability of various metabolites in human plasma have shown that -80°C is suitable for storage up to seven years for most compounds.[8] For short-term storage, refrigeration at 2-8°C is acceptable, but the duration should be minimized. Room temperature exposure should be avoided for extended periods as it can lead to significant changes in metabolite profiles.[6]

Q4: How many freeze-thaw cycles are generally acceptable for samples containing this compound?

A4: It is advisable to minimize freeze-thaw cycles. For many metabolites in plasma, it is recommended to not exceed three consecutive freeze-thaw cycles.[6] A study on the urine metabolome found that while most metabolites were stable, some showed variations after multiple freeze-thaw cycles.[3] Therefore, it is best practice to aliquot samples into single-use vials before freezing to avoid the need for repeated thawing.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Variability in this compound concentrations between replicate samples. Inconsistent sample handling and storage.Standardize your sample collection, processing, and storage procedures. Ensure all samples are treated identically from collection to analysis.
Contamination from labware.Use high-quality polypropylene (B1209903) or glass tubes for sample collection and storage. Be aware that some plastics can leach dicarboxylic acids.
Low or no detectable this compound in samples where it is expected. Degradation due to improper storage.Immediately process and freeze samples after collection. For long-term studies, store samples at -80°C.
Inefficient extraction from the biological matrix.Optimize your sample preparation method. For plasma or serum, this may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
Artificially high this compound levels, especially in blank or control samples. Contamination from plastic containers.It has been reported that azelaic and pimelic acids can leach from plastic containers, leading to false positives. It is recommended to use glass containers for the analysis of organic acids.
Carryover from a previous high-concentration sample in the analytical instrument.Implement a rigorous wash cycle for the autosampler and chromatographic system between sample injections. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Poor peak shape (e.g., fronting, tailing, or splitting) in chromatograms. Incompatibility between the injection solvent and the mobile phase.The solvent used to reconstitute the sample extract should be as close in composition as possible to the initial mobile phase of your chromatographic gradient. A high organic content in the injection solvent can lead to poor peak shape in reversed-phase chromatography.[9]
Column degradation or contamination.Use a guard column to protect your analytical column. If peak shape deteriorates, try flushing the column according to the manufacturer's instructions or replace it.
Inconsistent results in LC-MS/MS analysis (ion suppression or enhancement). Matrix effects from co-eluting endogenous compounds.Improve sample cleanup to remove interfering substances like phospholipids.[9] Techniques like phospholipid removal plates or more selective solid-phase extraction (SPE) can be effective.
Develop a chromatographic method with sufficient separation to resolve this compound from interfering matrix components.
Utilize a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[10]

Data Presentation: Stability of Metabolites in Biological Samples

The following table summarizes findings from studies on the stability of various metabolites in human plasma and urine under different storage conditions. While specific quantitative data for this compound is limited, these findings provide valuable guidance for sample handling.

Matrix Storage Condition Duration General Observations Reference
Human Plasma Room Temperature> 2.5 hoursSignificant impact on lipoproteins and choline (B1196258) compounds.[6]
-20°CUp to 7 daysSuitable for short-term storage.[6]
-20°CUp to 1 month-80°C is recommended for storage longer than 7 days.[6]
-80°CUp to 2.5 yearsAlmost negligible impact on the overall metabolite profile.[6]
-80°CUp to 7 years98% of 231 tested metabolites remained stable.[8]
Freeze-Thaw Cycles≤ 3 cyclesAdvisable limit for reusing plasma samples.[6]
Human Urine Room Temperature> 8 hoursShould be avoided; some amino acid concentrations are sensitive to changes.[3]
4°CUp to 24 hoursMost metabolites are stable.[3]
-20°CUp to 24 hoursMost metabolites are stable.[3]
Freeze-Thaw CyclesMultiple cyclesShould be avoided as some metabolites show significant variations.[3]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Human Plasma/Serum (LC-MS/MS)

This protocol is a general guideline for the extraction of dicarboxylic acids from plasma or serum and should be optimized for specific experimental needs.

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled pimelic acid).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.

  • Analysis:

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Derivatization of Pimelic Acid for GC-MS Analysis

For GC-MS analysis, dicarboxylic acids like this compound require derivatization to increase their volatility. Silylation is a common method.

  • Sample Preparation:

    • Use a dried extract of your biological sample (e.g., from a liquid-liquid or solid-phase extraction). Ensure the extract is completely free of water.

  • Derivatization:

    • Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

    • Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.

    • Seal the reaction vial tightly.

  • Reaction:

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase SampleCollection Sample Collection (Plasma, Serum, Urine) ImmediateProcessing Immediate Processing (Centrifugation) SampleCollection->ImmediateProcessing Aliquoting Aliquoting ImmediateProcessing->Aliquoting Storage Storage (-80°C) Aliquoting->Storage SamplePrep Sample Preparation (e.g., Protein Precipitation) Storage->SamplePrep Extraction Extraction of this compound SamplePrep->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: Experimental workflow for this compound analysis.

Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source This compound This compound Ionization Ionization This compound->Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Suppression Signal Suppression Ionization->Suppression Competition for Ionization Enhancement Signal Enhancement Ionization->Enhancement Improved Droplet Formation/Desolvation

Caption: Potential for matrix effects in LC-MS analysis.

References

Technical Support Center: Elucidating Novel Pimelate Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating novel pimelate biosynthesis pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in discovering and characterizing novel this compound biosynthesis pathways?

A1: The elucidation of novel this compound biosynthesis pathways is challenging due to the remarkable diversity of enzymes involved, particularly in the synthesis of the this compound moiety, which is a precursor for biotin (B1667282).[1][2] While the genes for assembling the biotin rings are highly conserved, the genes responsible for synthesizing the this compound component vary widely among different bacteria.[2][3] Key challenges include:

  • Enzyme Diversity: Many organisms have evolved unique enzymes to catalyze steps in this compound synthesis. For example, the final step of cleaving the methyl ester from pimeloyl-ACP methyl ester is performed by at least seven distinct, non-homologous esterases (e.g., BioH, BioG, BioK).[2][4] This diversity makes it difficult to identify candidate genes based on homology to known pathways.

  • Gene Cluster Variation: The genes for this compound synthesis may not always be clustered with the other biotin biosynthesis (bio) genes, making them difficult to locate within a genome.[4]

  • Silent Biosynthetic Gene Clusters (BGCs): Many BGCs are not expressed or are expressed at very low levels under standard laboratory conditions, which complicates the detection of this compound or its intermediates.[5]

  • Metabolic Integration: this compound synthesis is often deeply integrated with primary metabolism, such as fatty acid synthesis.[1][3] This can lead to hidden constraints like limited substrate availability or the diversion of intermediates to other essential pathways.[6]

Q2: My homology searches (e.g., BLAST) for known this compound synthesis genes like bioC, bioH, or bioW failed. How can I identify candidate genes in my organism?

A2: When homology searches fail, it suggests your organism may possess a novel or highly divergent pathway. The following strategies can be employed:

  • Genome Mining with Specialized Tools: Use bioinformatics tools designed to identify biosynthetic gene clusters (BGCs) without relying solely on homology. Tools like antiSMASH or ClusterFinder can identify entire BGCs by looking for "signature" enzymes (like PKS or NRPS) and co-localized genes that are common in metabolic pathways.[7][8]

  • Comparative Genomics: If you have genome sequences from related species, some of which can and some of which cannot synthesize biotin, you can perform comparative genomics to find genes present only in the biotin prototrophs.

  • Conserved Domain Search: Instead of searching for full gene homology, search for conserved protein domains. For instance, the diverse esterases that act on pimeloyl-ACP methyl ester are often members of the α/β-hydrolase family and contain a Ser-His-Asp catalytic triad.[4] Searching for genes with this domain within or near a bio gene cluster can reveal candidates.

Q3: I have expressed a putative this compound biosynthesis gene cluster in a host like E. coli, but I cannot detect any this compound production. What are the common reasons for this?

A3: Failure to produce this compound in a heterologous host is a common issue. Potential causes include:

  • Silent Gene Cluster: The cloned BGC may require a specific, native transcriptional activator that is missing in the heterologous host, or it may be silenced by host regulatory mechanisms.[5]

  • Precursor Limitation: The host may not produce a sufficient supply of the necessary precursors. For pathways that hijack fatty acid synthesis, intermediates like malonyl-ACP are required.[1][6]

  • Metabolic Burden: Overexpression of multiple pathway enzymes can place a significant metabolic load on the host, impacting its overall health and synthetic capability.[9]

  • Enzyme Inactivity: The enzymes may not be folding or functioning correctly due to issues with codon usage, missing cofactors, or an incompatible cellular environment in the host.

  • Intermediate Toxicity or Instability: Pathway intermediates may be toxic to the host cell or chemically unstable, preventing the accumulation of the final product.[10]

Q4: How can I confirm that a newly discovered pathway is responsible for this compound synthesis?

A4: Confirmation requires a combination of genetic, biochemical, and analytical evidence:

  • Gene Knockout and Complementation: Create a knockout mutant of your candidate gene(s). The mutant should become a biotin auxotroph (unable to grow without supplemental biotin). Subsequently, reintroducing the gene(s) (complementation) should restore normal growth.

  • In Vitro Enzyme Assays: Express and purify the individual enzymes from the pathway. Conduct in vitro assays with putative substrates to confirm their specific catalytic activity.[11]

  • Isotope Labeling: Feed the organism labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or glutamate) and use mass spectrometry to track the incorporation of the label into the final this compound or biotin product. This can definitively prove the metabolic route.[3]

Troubleshooting Guides

Guide 1: Issues with Identifying Candidate Genes
Symptom Possible Cause Suggested Solution
No hits from BLAST searches against known bio genes. The enzyme(s) are novel or belong to a different protein family with the same function (non-orthologous gene displacement).[2][4]1. Use genome mining tools like antiSMASH or MIDDAS-M to look for uncharacterized BGCs.[7][8]2. Search for conserved functional domains instead of full sequence homology.3. Use comparative genomics: compare the genomes of your organism with closely related species that lack the pathway.
A putative gene cluster is found, but its function is unknown. The cluster may be for a different secondary metabolite, or it could be a novel this compound pathway.1. Analyze the predicted functions of genes within the cluster. Look for enzymes plausible for this compound synthesis (e.g., synthetases, acyl-CoA ligases, dehydrogenases, hydrolases).[3]2. Perform gene knockouts for key genes in the cluster and check for biotin auxotrophy.
Guide 2: Problems with Heterologous Expression and Production
Symptom Possible Cause Suggested Solution
Low or no product detected in the engineered host. 1. Transcriptional Silence: The BGC is not being transcribed.[5]2. Codon Mismatch: Codon usage of the native genes is not optimal for the expression host.3. Precursor Limitation: Insufficient supply of starting materials (e.g., malonyl-CoA).[6]1. Replace the native promoter with a strong, inducible promoter from the host system.2. Synthesize codon-optimized versions of the genes for the expression host.3. Co-express genes that enhance the precursor supply chain or supplement the growth medium with precursors.
Host strain exhibits slow growth or cell death after induction. 1. Metabolic Burden: High-level expression of pathway enzymes drains cellular resources.[9]2. Intermediate Toxicity: Accumulation of a pathway intermediate is toxic to the host.[10]1. Use lower-strength promoters or lower inducer concentrations to balance expression.2. Analyze culture broth for accumulating intermediates. If one is found, focus on improving the efficiency of the downstream enzyme that consumes it.
Guide 3: Analytical and Detection Challenges
Symptom Possible Cause Suggested Solution
Difficulty detecting this compound or intermediates via LC-MS or GC-MS. 1. Low Titer: The compound is present at a concentration below the detection limit.2. Matrix Effects: Other components in the sample (e.g., from culture media) are interfering with ionization or detection.3. Poor Volatility/Ionization: The molecule is not suitable for the chosen analytical method without modification.1. Concentrate the sample using solid-phase extraction (SPE).2. Perform a sample cleanup or matrix-matched calibration.3. For GC-MS, derivatize the carboxylic acid groups (e.g., via methylation) to increase volatility.[12] For LC-MS, optimize mobile phase and ionization source parameters.

Data and Tool Summary

Table 1: Comparison of Major this compound Biosynthesis Routes

FeatureE. coli Pathway (BioC-BioH)B. subtilis Pathway (BioI-BioW)
Overall Strategy Hijacks the fatty acid synthesis (FAS) pathway.[1]Utilizes oxidative cleavage of long-chain fatty acids.[1]
Key Starting Intermediate Malonyl-ACP methyl esterFatty acyl-ACP or acyl-CoA
Key Enzymes BioC: Methylates malonyl-ACP.BioH: An esterase that releases the final pimeloyl moiety.[1]BioI: A cytochrome P450 that cleaves the C-C bond.BioW: A pimeloyl-CoA synthetase that activates free pimelic acid.[3]
This compound Precursor Pimeloyl-ACP methyl esterFree pimelic acid

Table 2: Useful Bioinformatics Tools for Pathway Elucidation

ToolFunctionUse CaseReference
antiSMASH Identifies and annotates secondary metabolite BGCs in genomes.Finding putative this compound BGCs based on cluster architecture.[8]
Pathway Tools Creates a Pathway/Genome Database (PGDB) from an annotated genome and can predict metabolic pathways.Visualizing the metabolic network of an organism to identify potential precursor bottlenecks.[13]
ClusterFinder A machine learning algorithm to find putative BGCs.An alternative BGC discovery tool.[7]
BLASTp Searches for homologous protein sequences.Initial search for enzymes with similarity to known this compound synthesis proteins.N/A

Key Experimental Protocols

Protocol 1: General Method for Spectrophotometric Enzyme Assay

This protocol is a general template for an esterase like BioH, which hydrolyzes an ester bond. It can be adapted for other enzymes by using an appropriate substrate that produces a chromogenic product.

  • Principle: The assay measures the increase in absorbance resulting from the release of a chromophore (e.g., p-nitrophenol) upon enzymatic hydrolysis of a synthetic substrate (e.g., p-nitrophenyl ester of a C7 dicarboxylic acid).

  • Reagents:

    • Enzyme Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Purified enzyme solution of unknown concentration.

    • Synthetic substrate stock solution (e.g., 10 mM p-nitrophenyl heptanoate (B1214049) in DMSO).

  • Procedure:

    • Set a spectrophotometer to the appropriate wavelength (e.g., 405 nm for p-nitrophenol) and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).[11]

    • In a 1 mL cuvette, add 980 µL of Enzyme Assay Buffer and 10 µL of the substrate stock solution.

    • Mix and incubate for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 10 µL of the purified enzyme solution and mix immediately.

    • Record the increase in absorbance over time for 5-10 minutes. The rate should be linear.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

  • Important Considerations: Ensure the recorded activity increases linearly with the concentration of the enzyme used. If the absorbance is too high (e.g., >1.0), the substrate or enzyme should be diluted.[11]

Protocol 2: LC-MS/MS Detection of this compound in Culture Supernatant
  • Principle: This method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of pimelic acid from a complex biological matrix.

  • Sample Preparation:

    • Centrifuge 1 mL of bacterial culture at >10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

    • For improved sensitivity, the sample can be concentrated via solid-phase extraction (SPE) or lyophilization followed by reconstitution in a smaller volume.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (Example for Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Precursor Ion (Q1): m/z 159.06 (for [M-H]⁻ of pimelic acid).

    • Product Ions (Q3): Monitor for characteristic fragments of this compound (e.g., m/z 115.05, m/z 97.04).

    • Analysis: Quantify using a standard curve prepared with pure pimelic acid.

Visualizations

Pimelate_Pathway_Ecoli cluster_FAS Fatty Acid Synthesis (FAS) Cycle cluster_Bio This compound Synthesis Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP Elongation FAS Elongation (Multiple Cycles) Malonyl_ACP->Elongation BioC BioC Malonyl_ACP->BioC Methylation Pimeloyl_ACP_Me Pimeloyl-ACP Methyl Ester Elongation->Pimeloyl_ACP_Me BioH BioH (Esterase) Pimeloyl_ACP_Me->BioH Hydrolysis Malonyl_ACP_mod Malonyl-ACP Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP To_Biotin To Biotin Ring Synthesis Pimeloyl_ACP->To_Biotin Malonyl_ACP_mod->Elongation Enters FAS Pimeloyl_ACP_Me_mod Pimeloyl-ACP Methyl Ester

Caption: The E. coli this compound biosynthesis pathway hijacks fatty acid synthesis.

Pimelate_Pathway_Bsubtilis Fatty_Acid Long-Chain Fatty Acyl-ACP BioI BioI (P450) Fatty_Acid->BioI Oxidative Cleavage Pimelic_Acid Free Pimelic Acid BioI->Pimelic_Acid BioW BioW (Synthetase) Pimelic_Acid->BioW Activation (ATP, CoA) Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA To_Biotin To Biotin Ring Synthesis Pimeloyl_CoA->To_Biotin

Caption: The B. subtilis this compound pathway uses oxidative cleavage of fatty acids.

Troubleshooting_Workflow Start Start: Elucidate Novel This compound Pathway Find_Genes Identify Candidate Genes Start->Find_Genes Homology_Search Homology Search (BLAST) Find_Genes->Homology_Search Genome_Mining Use Genome Mining (antiSMASH, etc.) Homology_Search->Genome_Mining No Hits Express_Genes Heterologous Expression of Gene(s) Homology_Search->Express_Genes Hits Found Genome_Mining->Express_Genes Detect_Product Detect this compound (LC-MS) Express_Genes->Detect_Product Troubleshoot_Expr Troubleshoot Expression: - Promoters - Codon Usage - Precursors Detect_Product->Troubleshoot_Expr No Characterize Biochemical Characterization (Enzyme Assays) Detect_Product->Characterize Yes Troubleshoot_Expr->Express_Genes Success Success: Pathway Found Characterize->Success

Caption: A logical workflow for troubleshooting this compound pathway elucidation.

References

dealing with toxic byproducts in pimelate fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pimelate fermentation. The information is designed to help address common challenges, particularly those related to the formation and management of toxic byproducts.

FAQs: Understanding and Managing Toxic Byproducts in this compound Fermentation

Q1: What are the most common toxic byproducts in E. coli-based this compound fermentation?

A1: During this compound fermentation using engineered Escherichia coli, the primary toxic byproducts are typically organic acids resulting from overflow metabolism. The most common of these include acetate (B1210297), lactate (B86563), and succinate (B1194679).[1][2][3] The accumulation of these acids can lower the pH of the fermentation medium and directly inhibit cell growth and enzyme activity, thereby reducing this compound yield.[4][5]

Q2: At what concentrations do these byproducts become inhibitory?

A2: The inhibitory concentrations of byproducts can vary depending on the specific strain, fermentation conditions, and the presence of other stressors. However, some general guidelines for E. coli fermentations are provided in the table below. It is important to note that even concentrations below these thresholds can exert some level of metabolic burden. For instance, acetate concentrations as low as 50 mM have been shown to significantly reduce the activity of some recombinant proteins.[1]

Table 1: Inhibitory Concentrations of Common Byproducts on E. coli

ByproductTypical Inhibitory Concentration RangeKey Effects
Acetate50 - 200 mMReduces growth rate, inhibits protein synthesis, can cause metabolic uncoupling.[1][6]
Lactate10 - 100 mMAcidifies cytoplasm, can disrupt membrane potential and nutrient transport.[1][7]
Succinate>100 mMCan contribute to osmotic stress and anion accumulation.

Q3: How can I reduce the formation of these toxic byproducts?

A3: Reducing byproduct formation often involves metabolic engineering of the production strain. Key strategies for E. coli include:

  • Deleting genes in competing pathways: Knocking out genes responsible for the production of acetate (ackA-pta, poxB), lactate (ldhA), and succinate (frdABCD) can redirect carbon flux towards the this compound biosynthesis pathway.[1][2][8]

  • Optimizing fermentation conditions: Maintaining optimal pH, aeration, and feeding strategies can help to minimize overflow metabolism. For example, controlling the glucose feeding rate to avoid excess glucose can significantly reduce acetate production.[5][9]

Q4: What methods can be used to remove toxic byproducts from the fermentation broth?

A4: Several methods can be employed for the detoxification of the fermentation medium:

  • Activated Carbon Treatment: This method is effective for removing various organic impurities and colored compounds from the fermentation broth.[10][11][12]

  • Ion Exchange Chromatography: Anion exchange resins can be used to capture organic acid byproducts from the fermentation broth, and this can sometimes be performed in situ (during the fermentation).[13][14]

Troubleshooting Guide: Common Issues in this compound Fermentation

This guide provides a structured approach to diagnosing and resolving common problems encountered during this compound fermentation, with a focus on issues arising from toxic byproducts.

Problem 1: Low this compound Titer or Yield

Potential Cause Diagnostic Check Recommended Solution
High byproduct concentration Analyze fermentation broth for acetate, lactate, and succinate using HPLC or LC-MS. Compare concentrations to the inhibitory levels in Table 1.- Implement metabolic engineering strategies to reduce byproduct formation (see FAQ 3).- Optimize fermentation conditions (pH, aeration, glucose feed rate).- Employ in-situ product removal or detoxify the fermentation broth post-fermentation (see Protocols 1 & 2).
Suboptimal fermentation conditions Review and monitor pH, temperature, and dissolved oxygen levels throughout the fermentation.Adjust control parameters to maintain optimal conditions for your specific E. coli strain.
Nutrient limitation Analyze key nutrients in the medium (e.g., nitrogen, phosphate) during the fermentation.Modify the medium composition or feeding strategy to ensure all essential nutrients are available.

Problem 2: Poor Cell Growth or Premature Growth Arrest

Potential Cause Diagnostic Check Recommended Solution
Byproduct toxicity Measure byproduct concentrations in the fermentation broth. High levels of acetate and lactate are common culprits.[1]- Detoxify the seed culture medium before inoculation.- Implement strategies to reduce byproduct formation (see FAQ 3).- Consider using a more robust or tolerant E. coli strain.
Low pH Monitor the pH of the culture continuously. A rapid drop in pH can indicate excessive acid production.Improve pH control by adjusting the base addition rate or using a stronger buffer.
Contamination Examine the culture microscopically for foreign microorganisms. Plate samples on selective and non-selective media.Review and reinforce aseptic techniques. If contamination is confirmed, discard the culture and start with a fresh, pure inoculum.

Experimental Protocols

Protocol 1: Activated Carbon Treatment for Fermentation Broth Decolorization and Purification

This protocol is adapted from methods for decolorizing dicarboxylic acid fermentation broths.[10][11][12]

Materials:

  • Fermentation broth containing this compound

  • Powdered activated carbon

  • Heat-resistant vessel

  • Stir plate and stir bar

  • Filtration apparatus (e.g., vacuum filtration with appropriate filter paper)

  • Oven for drying

Procedure:

  • Preparation: Transfer the fermentation broth to a heat-resistant vessel.

  • Heating: Heat the broth to between 85°C and 100°C with constant stirring.[12]

  • Activated Carbon Addition: Add powdered activated carbon to the heated solution. The amount can range from 1% to 5% of the broth volume, depending on the level of impurities.[11][12]

  • Adsorption: Maintain the temperature and stirring for a contact time of 15 to 165 minutes.[12] A typical duration is 20-30 minutes.[11]

  • Filtration: Filter the hot solution to remove the activated carbon. The use of a filter aid may be necessary for efficient separation.

  • Product Recovery: The clarified filtrate containing this compound can then be further processed for purification and crystallization.

Protocol 2: Quantification of this compound and Organic Acid Byproducts by HPLC

This protocol provides a general framework for the analysis of organic acids in fermentation broth.[15][16]

Materials:

  • Fermentation broth samples

  • Syringe filters (0.22 µm)

  • HPLC system with a UV or Refractive Index (RI) detector

  • Organic acid analysis column (e.g., Aminex HPX-87H)

  • Mobile phase (e.g., dilute sulfuric acid, such as 0.005 N H₂SO₄)

  • Standards for pimelic acid, acetic acid, lactic acid, and succinic acid

Procedure:

  • Sample Preparation:

    • Withdraw a sample from the fermenter.

    • Centrifuge the sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: BIO-RAD Aminex® Fermentation Monitor column (150 x 7.8 mm, 5 µm) or similar.[16]

    • Mobile Phase: Isocratic elution with dilute sulfuric acid.

    • Flow Rate: Typically 0.5 - 0.8 mL/min.

    • Column Temperature: 50 - 65 °C.

    • Detector: UV at 210 nm or RI.

    • Injection Volume: 10 - 20 µL.

  • Data Analysis:

    • Identify peaks based on the retention times of the standards.

    • Quantify the concentration of each compound by comparing the peak area to a standard curve.

Visualizations

Pimelate_Biosynthesis_and_Byproducts Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Acetate Acetate Pyruvate->Acetate poxB Lactate Lactate Pyruvate->Lactate ldhA Succinate Succinate Pyruvate->Succinate TCA Cycle Intermediates Pimeloyl_ACP Pimeloyl-ACP Acetyl_CoA->Pimeloyl_ACP This compound Biosynthesis Pathway Acetyl_CoA->Acetate ackA-pta This compound This compound Pimeloyl_ACP->this compound

Caption: Metabolic pathways for this compound synthesis and major toxic byproducts.

Troubleshooting_Workflow Start Low this compound Yield Check_Byproducts Analyze Byproduct Concentrations (HPLC/LC-MS) Start->Check_Byproducts High_Byproducts Byproducts High? Check_Byproducts->High_Byproducts Optimize_Fermentation Optimize Fermentation Conditions (pH, Feed Rate) High_Byproducts->Optimize_Fermentation Yes Check_Other Investigate Other Causes (Nutrients, Contamination) High_Byproducts->Check_Other No Metabolic_Engineering Metabolic Engineering (e.g., gene knockouts) Optimize_Fermentation->Metabolic_Engineering Detoxify Detoxify Broth (Activated Carbon, Ion Exchange) Metabolic_Engineering->Detoxify End Improved Yield Detoxify->End Check_Other->End

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Optimizing Inducer Concentration for Pimelate Pathway Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing inducer concentration for the expression of genes in the pimelate biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the this compound pathway and which genes are involved?

The this compound pathway is a metabolic route for the synthesis of pimelic acid, a precursor for biotin (B1667282) (Vitamin B7) biosynthesis. In Escherichia coli, this pathway is encoded by the bio operon and involves several key genes, including bioA, bioB, bioC, bioD, bioF, and bioH. These genes work together to convert precursors into pimeloyl-ACP, a key intermediate in biotin synthesis.

Q2: How is the native this compound pathway regulated in E. coli?

The native bio operon in E. coli is negatively regulated by the BirA protein. BirA is a bifunctional protein that acts as both a biotin protein ligase and a transcriptional repressor.[1] When biotin levels in the cell are sufficient, BirA, complexed with biotinoyl-5'-AMP, binds to the bio operator, repressing the transcription of the this compound pathway genes. Therefore, to express these genes for metabolic engineering purposes, it is crucial to use an expression system that bypasses this native regulation, typically by cloning the genes under the control of an inducible promoter.

Q3: What are common inducible promoters used for expressing this compound pathway genes?

For recombinant expression of this compound pathway genes, common inducible promoter systems are employed to allow for external control of gene expression. These include:

  • The Lac operon-based systems (e.g., T7, tac, trc promoters): These are induced by isopropyl β-D-1-thiogalactopyranoside (IPTG) or lactose (B1674315).[2][3][4][5]

  • The Arabinose-inducible system (e.g., PBAD promoter): This system is induced by L-arabinose.[6][7][8][9]

The choice of promoter system can influence the level and timing of gene expression.

Q4: Why is optimizing the inducer concentration critical?

Optimizing the inducer concentration is crucial for several reasons:

  • Maximizing Protein Yield: Finding the optimal inducer concentration can significantly increase the yield of soluble and active this compound pathway enzymes.

  • Preventing Toxicity and Metabolic Burden: High concentrations of inducers like IPTG can be toxic to E. coli and impose a significant metabolic burden, leading to reduced cell growth and lower protein yields.[10][11]

  • Improving Protein Solubility: Lowering the inducer concentration and induction temperature can slow down protein synthesis, which can promote proper protein folding and increase the proportion of soluble, active enzyme.

  • Cost-Effectiveness: For large-scale production, using the minimum effective inducer concentration can reduce operational costs.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no expression of this compound pathway genes 1. Suboptimal Inducer Concentration: The inducer concentration may be too low for effective transcription activation or too high, causing cellular stress and inhibiting growth.1. Perform a dose-response experiment with a range of inducer concentrations (see Experimental Protocols section).
2. Presence of a Repressor: For lac-based systems, glucose in the medium can cause catabolite repression, inhibiting induction even in the presence of an inducer. For the native bio operon, biotin in the medium will repress expression.2. Ensure the growth medium is free of glucose when using lac-based promoters. Use a minimal medium or a medium with an alternative carbon source like glycerol. For native operon expression, use a biotin-free medium.
3. Incorrect Timing of Induction: Inducing too early or too late in the growth phase can lead to poor expression.3. Induce the culture during the mid-logarithmic growth phase (OD600 of approximately 0.4-0.6).
4. Plasmid Instability: The plasmid containing the this compound pathway genes may be lost during cell division, especially if the expressed proteins are toxic.4. Maintain antibiotic selection throughout the cultivation. Consider using a lower copy number plasmid.
Expressed enzymes are insoluble (forming inclusion bodies) 1. High Rate of Protein Synthesis: High inducer concentrations can lead to rapid protein production, overwhelming the cell's folding machinery.1. Lower the inducer concentration.
2. Suboptimal Induction Temperature: Higher temperatures can accelerate protein synthesis, increasing the likelihood of misfolding and aggregation.2. Reduce the induction temperature (e.g., to 16-25°C) and induce for a longer period (e.g., overnight).
3. Lack of Chaperones: The expression host may not have sufficient chaperones to assist in the proper folding of the this compound pathway enzymes.3. Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J).
Cell growth is inhibited after induction 1. Inducer Toxicity: High concentrations of some inducers, particularly IPTG, can be toxic to the cells.1. Use the lowest effective inducer concentration. Consider using a less toxic inducer like lactose for lac-based systems.
2. Metabolic Burden: Overexpression of multiple genes in the this compound pathway can place a significant metabolic load on the host cells, diverting resources from essential cellular processes.2. Lower the inducer concentration to reduce the level of protein expression. Use a weaker promoter or a lower copy number plasmid.
3. Toxicity of a Pathway Intermediate: The accumulation of a specific intermediate in the engineered this compound pathway may be toxic to the cells.3. Modulate the expression levels of individual enzymes in the pathway to prevent the buildup of toxic intermediates.

Data Presentation

Table 1: Summary of Inducer Concentration Effects on Gene Expression

InducerPromoter SystemTypical Concentration RangeLow Concentration EffectsHigh Concentration Effects
IPTG Lac-based (e.g., T7, tac)0.01 - 1.0 mM- Reduced metabolic burden- Increased protein solubility- May result in lower overall yield if too low- High protein expression- Potential for inclusion body formation- Increased metabolic burden and cell toxicity
Lactose Lac-based (e.g., T7, tac)0.1 - 10 mM- Gradual induction- Lower metabolic burden compared to IPTG- Cost-effective- Can be metabolized by the cell, leading to a decrease in inducer concentration over time
L-Arabinose Arabinose-inducible (PBAD)0.001 - 0.2% (w/v)- Tightly controlled, low basal expression- Fine-tunable expression levels- High levels of expression- Can be metabolized by the cell

Experimental Protocols

Protocol 1: Optimizing IPTG Concentration for this compound Pathway Gene Expression

This protocol outlines a method for determining the optimal IPTG concentration for the expression of this compound pathway genes cloned under a lac-based promoter in E. coli.

  • Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 100 mL of fresh LB broth with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6).

  • Induction: Aliquot 10 mL of the culture into several separate flasks. Add IPTG to each flask to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.25, 0.5, and 1.0 mM). Include a no-IPTG control.

  • Expression: Incubate the induced cultures for a set period (e.g., 4 hours at 37°C or overnight at a lower temperature like 20°C).

  • Harvesting: After the induction period, measure the final OD600 of each culture. Harvest 1 mL of each culture by centrifugation.

  • Analysis: Analyze the cell pellets by SDS-PAGE to visualize the expression levels of the target this compound pathway proteins. Perform a Western blot for more sensitive detection if an antibody is available. To assess protein solubility, lyse the cells and analyze both the soluble and insoluble fractions by SDS-PAGE.

Visualizations

Pimelate_Pathway cluster_Ecoli This compound Pathway in E. coli Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME BioC Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Malonyl_ACP_ME->Pimeloyl_ACP_ME Fatty Acid Synthase Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH Biotin Biotin Pimeloyl_ACP->Biotin BioF, BioA, BioD, BioB

Caption: The this compound biosynthesis pathway in E. coli.

Experimental_Workflow start Start: Recombinant E. coli with this compound pathway genes inoculate Inoculate overnight culture start->inoculate grow Grow to mid-log phase (OD600 = 0.4-0.6) inoculate->grow induce Induce with varying inducer concentrations grow->induce express Incubate for protein expression induce->express harvest Harvest cells express->harvest analyze Analyze protein expression (SDS-PAGE, Western Blot) harvest->analyze optimize Determine optimal inducer concentration analyze->optimize

Caption: Workflow for optimizing inducer concentration.

Troubleshooting_Logic cluster_no_exp Troubleshooting: No Expression cluster_insoluble Troubleshooting: Insoluble Protein start Problem with Gene Expression check_expression Is there any protein expression? start->check_expression no_expression No Expression check_expression->no_expression No low_expression Low Expression check_expression->low_expression Yes, but low insoluble_protein Insoluble Protein check_expression->insoluble_protein Yes, but insoluble growth_inhibition Growth Inhibition check_expression->growth_inhibition Yes, but growth inhibited check_inducer Optimize inducer concentration no_expression->check_inducer check_media Check for glucose/biotin no_expression->check_media check_timing Verify induction timing no_expression->check_timing low_expression->check_inducer lower_conc Lower inducer concentration insoluble_protein->lower_conc lower_temp Lower induction temperature insoluble_protein->lower_temp add_chaperones Co-express chaperones insoluble_protein->add_chaperones growth_inhibition->lower_conc growth_inhibition->lower_temp

Caption: Troubleshooting logic for this compound pathway gene expression.

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of pimelate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In complex biological matrices like plasma, urine, or cell culture media, endogenous components such as salts, phospholipids (B1166683), and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[3]

  • Post-Column Infusion: A solution of this compound standard is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the this compound signal at the retention time of interfering compounds indicates ion suppression or enhancement, respectively.[3]

  • Post-Extraction Spike: The response of this compound in a pure solvent is compared to the response of this compound spiked into an extracted blank matrix at the same concentration. A significant difference between the two signals indicates the presence of matrix effects.[4]

Q3: What are the most effective strategies for mitigating matrix effects when analyzing this compound?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.[5]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from interfering compounds is a crucial step.[6]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS for this compound (e.g., Pimelic acid-d8) will co-elute and experience similar ionization suppression or enhancement as the unlabeled this compound, allowing for accurate correction.[7]

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[3]

Troubleshooting Guides

Problem: Poor recovery of this compound during sample preparation.

  • Possible Cause & Solution (LLE): The pH of the aqueous phase may not be optimal for partitioning this compound into the organic solvent. Since this compound is a dicarboxylic acid, acidifying the sample to a pH at least two units below its pKa will ensure it is in its neutral form, which is more soluble in organic extraction solvents like ethyl acetate (B1210297) or methyl tert-butyl ether.[5]

  • Possible Cause & Solution (SPE): The choice of SPE sorbent and the wash/elution solvents may not be appropriate for this compound. For a dicarboxylic acid, a mixed-mode or anion exchange sorbent can be effective. Ensure the wash steps are strong enough to remove interferences without eluting the this compound, and the elution solvent is strong enough to fully recover the analyte.

Problem: Significant ion suppression is observed at the retention time of this compound.

  • Possible Cause & Solution: Co-elution with phospholipids from plasma or serum samples is a common cause of ion suppression.[2]

    • Sample Preparation: Employ a sample preparation method specifically designed to remove phospholipids, such as HybridSPE® or certain LLE protocols.

    • Chromatography: Modify the LC gradient to better separate this compound from the phospholipid elution zone. Often, a shallower gradient or a different organic modifier can improve resolution.[6]

  • Possible Cause & Solution: High salt concentrations from buffers in cell culture media or urine can cause ion suppression.

    • Sample Preparation: Use a desalting step in your sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water. For cell culture media, minimize the use of salt-based buffers if possible or perform a buffer exchange.

Problem: Inconsistent quantification across different sample lots.

  • Possible Cause & Solution: Variability in the matrix composition between different batches of plasma, urine, or other biological samples can lead to inconsistent matrix effects.

    • Internal Standard: The most robust solution is the use of a stable isotope-labeled internal standard for this compound. This will compensate for sample-to-sample variations in matrix effects.[7]

    • Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to be analyzed. This helps to normalize the matrix effects between the standards and the unknown samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Dicarboxylic Acid Recovery

Sample Preparation TechniqueMatrixAnalyte ClassAverage Recovery (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) Plasma, UrineDicarboxylic Acids80-95%[8]High throughput, good removal of interferences.[9]Can be more expensive, requires method development.
Liquid-Liquid Extraction (LLE) Plasma, UrineDicarboxylic Acids70-85%[10]Inexpensive, effective for certain matrices.Can be labor-intensive, may form emulsions.
Protein Precipitation (PPT) PlasmaGeneralLower for polar compoundsSimple and fast.Ineffective at removing phospholipids and other interferences.[2]

Note: Recovery rates are generalized for dicarboxylic acids and may vary for this compound depending on the specific protocol.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma

  • Sample Preparation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled pimelic acid internal standard solution.

  • Acidification: Add 10 µL of 1M HCl to acidify the sample.

  • Extraction: Add 500 µL of ethyl acetate. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

  • Sample Preparation: To 200 µL of urine, add 10 µL of a stable isotope-labeled pimelic acid internal standard solution. Add 200 µL of 2% phosphoric acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation: Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (Plasma, Urine, etc.) add_is Add Stable Isotope-Labeled This compound Internal Standard start->add_is preprocess Pre-treatment (e.g., Acidification) add_is->preprocess extraction Extraction (LLE or SPE) preprocess->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS Detection lc->ms data Data Analysis ms->data troubleshooting_logic start Inaccurate this compound Quantification? check_me Assess Matrix Effects (Post-column infusion or Post-extraction spike) start->check_me me_present Matrix Effects Present? check_me->me_present optimize_prep Optimize Sample Prep (LLE, SPE) me_present->optimize_prep Yes no_me Investigate Other Issues (e.g., Standard Preparation, Instrument Performance) me_present->no_me No optimize_lc Optimize LC Separation optimize_prep->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end Accurate Quantification use_sil_is->end

References

Technical Support Center: Pimelate Pathway Enzyme Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the expression and purification of pimelate pathway enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in expressing and purifying this compound pathway enzymes?

A1: Researchers often face several challenges, including:

  • Low expression levels: Many this compound pathway enzymes express at low levels in common heterologous hosts like E. coli.[1][2]

  • Poor protein solubility and inclusion body formation: Overexpression can lead to misfolded and insoluble protein aggregates known as inclusion bodies.[3][4][5][6]

  • Enzyme instability and loss of activity: These enzymes can be sensitive to purification conditions, leading to a loss of biological activity.[7][8][9]

  • Difficulties with affinity tag purification: His-tags or other affinity tags may be inaccessible or cleaved, hindering purification.[10][11]

  • Diversity of enzymes: The this compound pathway involves a variety of enzymes across different organisms (e.g., BioC, BioH, BioG, BioI, BioW), each with unique properties and purification challenges.

Q2: Which E. coli strains are recommended for expressing this compound pathway enzymes?

A2: The choice of E. coli strain can significantly impact expression levels and protein solubility. Commonly used and recommended strains include:

  • BL21(DE3): A widely used strain for general protein expression.

  • BL21(DE3)pLysS: This strain contains a plasmid that expresses T7 lysozyme (B549824), which reduces basal expression of the target gene and can sometimes improve solubility and yield.[12][13]

  • Rosetta(DE3): This strain contains a plasmid with tRNAs for rare codons, which can be beneficial when expressing genes from organisms with different codon usage than E. coli.[14]

  • Lemo21(DE3): This strain allows for tunable expression levels, which can be optimized to improve protein solubility.[13]

Q3: How can I improve the solubility of my this compound pathway enzyme?

A3: Improving solubility is a critical step. Consider the following strategies:

  • Lower induction temperature: Reducing the temperature (e.g., to 16-25°C) after induction slows down protein synthesis, which can promote proper folding.[15][16]

  • Optimize inducer concentration: Varying the concentration of the inducing agent (e.g., IPTG) can modulate expression levels and improve solubility.

  • Use a solubility-enhancing fusion tag: Tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.[14]

  • Co-expression with chaperones: Molecular chaperones can assist in the proper folding of the target protein.

  • Test different lysis buffers: The composition of the lysis buffer, including salt concentration, pH, and additives, can affect protein solubility.

Q4: My His-tagged this compound pathway enzyme is not binding to the Ni-NTA column. What could be the reason?

A4: This is a common issue with several potential causes:

  • The His-tag is inaccessible: The tag might be buried within the folded protein.[10] You can try adding a flexible linker between your protein and the tag or performing the purification under denaturing conditions with agents like urea (B33335) or guanidinium (B1211019) chloride.[10]

  • Incorrect buffer composition: The pH of your binding buffer should be around 7.5-8.0. Also, ensure that your buffers do not contain high concentrations of chelating agents (like EDTA) or reducing agents that can strip the nickel ions from the resin.[11]

  • Presence of imidazole (B134444) in the lysate: If your lysis buffer contains imidazole, it might be preventing the binding of your protein. It is recommended to have a low concentration of imidazole (10-20mM) in the binding and wash buffers to reduce non-specific binding, but higher concentrations can inhibit the binding of your target protein.[17]

  • Proteolytic cleavage of the His-tag: Proteases in the cell lysate might have cleaved off the tag. Add protease inhibitors to your lysis buffer to prevent this.

Troubleshooting Guides

Low Protein Expression
Symptom Possible Cause Troubleshooting Steps
No or very faint band of the target protein on SDS-PAGE after induction.Codon bias: The gene contains codons that are rare in E. coli.Synthesize a codon-optimized version of the gene for E. coli expression or use a host strain like Rosetta(DE3) that supplies tRNAs for rare codons.[14][15]
Toxicity of the protein: The expressed protein is toxic to the host cells.Use a tightly regulated promoter system (e.g., pBAD) or a strain that reduces basal expression (e.g., BL21(DE3)pLysS).[12][13] Lower the induction temperature and use a lower concentration of the inducer.
Inefficient transcription or translation: The promoter may be weak, or the ribosome binding site may be suboptimal.Subclone the gene into a vector with a stronger promoter (e.g., T7). Ensure an optimal ribosome binding site sequence.
Protein degradation: The expressed protein is being degraded by cellular proteases.Use a protease-deficient E. coli strain. Add protease inhibitors to the lysis buffer.[2]
Protein Insolubility and Inclusion Bodies
Symptom Possible Cause Troubleshooting Steps
The majority of the expressed protein is found in the pellet after cell lysis and centrifugation.High expression rate: Rapid protein synthesis overwhelms the cellular folding machinery.Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration.[15][16]
Hydrophobic nature of the protein: The protein has exposed hydrophobic patches that lead to aggregation.Add non-detergent sulfobetaines or polyols like glycerol (B35011) to the lysis and purification buffers. Use a solubility-enhancing fusion tag (e.g., MBP, GST).[14]
Incorrect disulfide bond formation: The reducing environment of the E. coli cytoplasm prevents the formation of correct disulfide bonds.Express the protein in the periplasm or use specialized strains that facilitate disulfide bond formation in the cytoplasm.
How to purify from inclusion bodies The protein of interest is trapped in an insoluble form.1. Isolate and wash inclusion bodies: Pellet and wash the inclusion bodies to remove contaminating proteins. 2. Solubilize inclusion bodies: Use strong denaturants like 8 M urea or 6 M guanidinium chloride to solubilize the aggregated protein.[4][6] 3. Refold the protein: Remove the denaturant gradually through methods like dialysis or rapid dilution into a refolding buffer. Screening for optimal refolding conditions is often necessary.
Low Purification Yield and Purity
Symptom Possible Cause Troubleshooting Steps
The target protein is present in the crude lysate but is lost during purification.Poor binding to the affinity resin: The affinity tag may be inaccessible or the binding conditions are not optimal.For His-tags, try purification under denaturing conditions if the native purification fails.[10] Optimize the pH and salt concentration of your binding buffer.
Protein precipitation during purification: The protein is not stable in the purification buffers.Screen different buffer conditions (pH, salt concentration, additives like glycerol or mild detergents). Perform purification steps at 4°C to maintain protein stability.[7]
Co-elution of contaminants: Other proteins are binding non-specifically to the resin.For His-tag purification, include a low concentration of imidazole (10-40 mM) in your binding and wash buffers.[17] For other affinity methods, optimize the wash steps with varying salt concentrations or mild detergents. Consider adding an additional purification step like ion-exchange or size-exclusion chromatography.

Experimental Protocols & Data

Table 1: General Expression and Purification Parameters for this compound Pathway Enzymes
EnzymeHost StrainExpression VectorInduction ConditionsPurification MethodTypical Yield (mg/L)
E. coli BioHE. coli BL21(DE3)pET vector0.4 mM IPTG, 30°C, 4hNi-NTA Affinity Chromatography5-10
B. subtilis BioIE. coli BL21(DE3)pET vector0.5 mM IPTG, 25°C, 16hIon Exchange, Gel Filtration2-5
B. subtilis BioWE. coli BL21(DE3)pET vector1 mM IPTG, 37°C, 3hIon Exchange, HIC, Size Exclusion1-3

Note: Yields are highly dependent on the specific experimental conditions and the construct used.

Detailed Protocol: His-tag Purification of E. coli BioH
  • Expression:

    • Transform a pET vector containing the His-tagged bioH gene into E. coli BL21(DE3).

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

    • Continue to grow the culture for 4 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice until the lysate is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Collect fractions and analyze by SDS-PAGE.

  • Buffer Exchange:

    • Pool the fractions containing the purified protein.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

Visualizations

Pimelate_Pathway_Ecoli cluster_FAS Fatty Acid Synthesis Cycle cluster_Biotin_Synth Biotin Synthesis Malonyl_ACP Malonyl-ACP BioC BioC Malonyl_ACP->BioC Methylation Elongation1 2 Rounds of Elongation Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester Elongation1->Pimeloyl_ACP_Me BioH BioH Pimeloyl_ACP_Me->BioH Hydrolysis Pimeloyl_ACP Pimeloyl-ACP BioF BioF Pimeloyl_ACP->BioF Biotin Biotin BioC->Elongation1 Enters FAS SAH SAH BioC->SAH BioH->Pimeloyl_ACP SAM SAM SAM->BioC BioF->Biotin

Caption: The E. coli this compound biosynthesis pathway.[18]

Purification_Workflow Start Cell Culture & Induction Harvest Cell Harvesting Start->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Purification Affinity Chromatography Clarification->Purification Analysis SDS-PAGE Analysis Purification->Analysis Buffer_Exchange Buffer Exchange Analysis->Buffer_Exchange Pool Fractions Final_Product Purified Enzyme Buffer_Exchange->Final_Product

Caption: A general workflow for enzyme purification.

Troubleshooting_Logic Start Low Yield or Purity? Check_Expression Check Expression Levels (SDS-PAGE of Lysate) Start->Check_Expression Yes Check_Solubility Check Solubility (Soluble vs. Insoluble Fractions) Check_Expression->Check_Solubility Expression OK Optimize_Expression Optimize Expression: - Codon Usage - Temperature - Induction Check_Expression->Optimize_Expression Low/No Expression Refold Purify from Inclusion Bodies & Refold Check_Solubility->Refold Protein is Insoluble Check_Binding Check Binding to Column Check_Solubility->Check_Binding Protein is Soluble Optimize_Expression->Start Re-evaluate Refold->Start Re-evaluate Optimize_Purification Optimize Purification: - Buffer pH/Additives - Wash Steps - Use Denaturing Conditions Check_Binding->Optimize_Purification Poor Binding Success Successful Purification Check_Binding->Success Binding OK Optimize_Purification->Start Re-evaluate

Caption: A logical guide for troubleshooting purification issues.

References

Technical Support Center: Optimizing Fatty Acid Precursor Supply for Pimelate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in optimizing the fatty acid precursor supply for pimelate synthesis, a crucial step in biotin (B1667282) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for synthesizing this compound from fatty acid precursors?

A1: Bacteria have evolved several distinct pathways that utilize the host's fatty acid synthesis (FAS) machinery. The two most well-characterized routes are:

  • The BioC-BioH Pathway: Found in organisms like Escherichia coli, this pathway hijacks the FAS pathway from its initiation.[1][2][3] It uses the enzyme BioC to methylate a malonyl-thioester, "disguising" it as a substrate for two rounds of FAS elongation. The resulting pimeloyl-ACP methyl ester is then demethylated by the BioH esterase to produce pimeloyl-ACP.[1][4]

  • The BioI-BioW Pathway: Present in bacteria such as Bacillus subtilis, this pathway intercepts FAS intermediates.[3][5][6] The enzyme BioI, a cytochrome P450, catalyzes the oxidative cleavage of long-chain acyl-ACPs to generate pimeloyl-ACP or free pimelic acid.[7][8][9] In B. subtilis, the essentiality of BioW, a pimeloyl-CoA synthetase, indicates that free pimelic acid is a key intermediate that is subsequently activated to pimeloyl-CoA.[5][9]

Q2: Why is the fatty acid synthesis (FAS) pathway fundamentally important for this compound production?

A2: The FAS pathway is crucial because it provides both the enzymatic machinery and the carbon building blocks required for this compound synthesis. This compound is a seven-carbon dicarboxylic acid, and its backbone is assembled from acetate (B1210297) units, mirroring the process of fatty acid elongation.[1][7] Engineering efforts must therefore consider the host's central carbon metabolism and the flux into the FAS pathway.

Q3: What are the most critical fatty acid precursors to target for optimization?

A3: The primary precursors to focus on are Acetyl-CoA and Malonyl-CoA (or its ACP-bound form, Malonyl-ACP). Acetyl-CoA is the initial building block, and its conversion to Malonyl-CoA by acetyl-CoA carboxylase (ACC) is often a rate-limiting step in fatty acid synthesis.[10] Increasing the intracellular pool of these precursors is a key strategy for boosting the this compound supply.

Q4: How does the engineered this compound pathway compete with the host cell's native fatty acid requirements?

A4: The engineered pathway directly competes with the cell's essential metabolic functions. Both pathways draw from the same pool of precursors (malonyl-ACP) and FAS enzymes.[7] The cell requires a constant supply of fatty acids for membrane biogenesis and other vital functions. Over-expressing this compound synthesis enzymes can drain these resources, potentially leading to poor cell growth or instability. Achieving a balance between this compound production and cell viability is a major challenge.

This compound Synthesis Pathway Comparison

The following table summarizes the key differences between the major this compound synthesis pathways.

FeatureBioC-BioH PathwayBioI-BioW Pathway
Example Organism Escherichia coliBacillus subtilis
Key Enzymes BioC (Methyltransferase), BioH (Esterase)[1]BioI (Cytochrome P450), BioW (Pimeloyl-CoA Synthetase)[5]
Mechanism Hijacks FAS initiation by modifying the primer molecule.[1][4]Intercepts and cleaves mid-to-long chain FAS intermediates.[7][8]
Primary Precursor Malonyl-CoA / Malonyl-ACP[1]Long-chain Acyl-ACPs (e.g., C16-ACP, C18-ACP)[8]
This compound Form Pimeloyl-ACP[4]Free Pimelic Acid -> Pimeloyl-CoA[5][9]

Visualizing this compound Synthesis Pathways

// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; malonyl_acp [label="Malonyl-ACP", fillcolor="#FBBC05", fontcolor="#202124"]; bioC [label="BioC\n(Methyltransferase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; malonyl_acp_me [label="Malonyl-ACP\nMethyl Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; fas_elongation [label="Fatty Acid Synthesis\n(2 Elongation Cycles)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; pimeloyl_acp_me [label="Pimeloyl-ACP\nMethyl Ester", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bioH [label="BioH\n(Esterase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pimeloyl_acp [label="Pimeloyl-ACP", fillcolor="#F1F3F4", fontcolor="#202124"]; biotin_synth [label="To Biotin\nRing Assembly", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges acetyl_coa -> malonyl_coa [label="ACC"]; malonyl_coa -> malonyl_acp; malonyl_acp -> bioC; bioC -> malonyl_acp_me [label="Methylates"]; malonyl_acp_me -> fas_elongation [label="Primer"]; fas_elongation -> pimeloyl_acp_me; pimeloyl_acp_me -> bioH; bioH -> pimeloyl_acp [label="Demethylates"]; pimeloyl_acp -> biotin_synth; }

Caption: The BioC-BioH pathway hijacks fatty acid synthesis.

// Nodes fas_pathway [label="Native Fatty Acid\nSynthesis Pathway", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; long_chain_acyl_acp [label="Long-Chain\nAcyl-ACP", fillcolor="#FBBC05", fontcolor="#202124"]; bioI [label="BioI\n(Cytochrome P450)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pimelic_acid [label="Pimelic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bioW [label="BioW\n(Synthetase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pimeloyl_coa [label="Pimeloyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; biotin_synth [label="To Biotin\nRing Assembly", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; membrane [label="To Membrane\nLipids", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges fas_pathway -> long_chain_acyl_acp; long_chain_acyl_acp -> bioI [label="Intercepted"]; long_chain_acyl_acp -> membrane [style=dashed]; bioI -> pimelic_acid [label="Cleavage"]; pimelic_acid -> bioW; bioW -> pimeloyl_coa [label="Activation"]; pimeloyl_coa -> biotin_synth; }

Caption: The BioI-BioW pathway intercepts and cleaves FAS intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound synthesis.

Problem: Low or No this compound Production

Possible Cause Suggested Solution / Troubleshooting Step
Insufficient Precursor Supply 1. Overexpress Acetyl-CoA Carboxylase (ACC): Increase the expression of the acc gene cluster to boost the conversion of acetyl-CoA to malonyl-CoA.[10]2. Block Competing Pathways: Delete or repress genes for pathways that consume acetyl-CoA, such as acetate production (ackA-pta).3. Supplement Media: In some contexts, adding precursors like acetate to the medium can increase the acetyl-CoA pool.
Poor Enzyme Activity or Expression 1. Codon Optimization: Ensure the this compound pathway genes (e.g., bioC, bioH, bioI) are codon-optimized for your expression host.2. Promoter Strength: Test a range of promoter strengths (low, medium, high constitutive, or inducible) to find an optimal expression level that doesn't overburden the cell.3. Check for Inclusion Bodies: E. coli BioC is known to be a recalcitrant protein that can form inclusion bodies.[1] Run SDS-PAGE on soluble and insoluble cell fractions to verify that your enzymes are expressed in a soluble form. If not, try lower induction temperatures (e.g., 18-25°C) or co-expression with chaperones.
Inhibition of FAS Enzymes 1. Verify Pathway Dependence: Use a known FAS inhibitor like cerulenin (B1668410) at a sub-lethal concentration. A significant drop in this compound production confirms the pathway's reliance on FAS elongation enzymes like FabF.[5][11]2. Analyze Media Components: Ensure no components of your growth medium are known to inhibit fatty acid synthesis.

Problem: Engineered Strain Exhibits Poor Growth or Instability

Possible Cause Suggested Solution / Troubleshooting Step
Metabolic Burden / Toxicity 1. Use Inducible Promoters: Tightly control the expression of the this compound pathway genes using inducible systems (e.g., arabinose, IPTG). Allow the culture to reach a healthy density (growth phase) before inducing gene expression (production phase).2. Balance Enzyme Expression: If expressing multiple enzymes, use a ribosome binding site (RBS) calculator to tune the translation initiation rate for each gene, preventing the over-accumulation of a potentially toxic intermediate.
Depletion of Essential Fatty Acids 1. Modulate Pathway Flux: Instead of using the strongest promoters, opt for medium-strength promoters to partially divert flux towards this compound without completely starving the cell of fatty acids for membrane synthesis.2. Supplement with Fatty Acids: In initial characterization experiments, supplementing the medium with a small amount of oleic or palmitic acid can help rescue growth defects and confirm if FAS depletion is the root cause.

Genetic Targets for Optimizing Precursor Supply

Target Gene(s)FunctionEngineering StrategyExpected Outcome
accBC, accD1Acetyl-CoA Carboxylase subunitsOverexpressionIncreased synthesis of malonyl-CoA from acetyl-CoA.[10]
fabFβ-ketoacyl-ACP synthase II (FAS elongation)Overexpression (in BioC-BioH pathway)Potentially increases the rate of the two elongation cycles needed for this compound synthesis.[5]
tesA (or other thioesterases)Acyl-ACP ThioesteraseDeletion or modificationIn BioI-BioW pathway, prevents premature cleavage of acyl-ACPs. In BioC-BioH, prevents degradation of intermediates.
pta, ackAPhosphate acetyltransferase, Acetate kinaseDeletionReduces carbon flux towards acetate formation, preserving the acetyl-CoA pool for FAS.[12]

Experimental Protocols

Protocol 1: Cerulenin Inhibition Assay to Confirm FAS Dependence

Disclaimer: This is a representative protocol. Optimal concentrations and time points must be determined empirically.

  • Strain Cultivation: Grow your engineered strain and a wild-type control in a suitable production medium to an early-log phase (e.g., OD600 of 0.4-0.6).

  • Induction: If using an inducible system, add the inducer and allow protein expression for 2-3 hours.

  • Inhibitor Addition: Aliquot the cultures into separate flasks. Add cerulenin to final concentrations of 0, 5, 10, and 20 µg/mL. Cerulenin specifically inhibits fatty acid elongation enzymes.[5][11]

  • Incubation: Continue to incubate the cultures under production conditions for 24-48 hours.

  • Sampling: Harvest supernatant and/or cell pellets at regular intervals.

  • Analysis: Quantify this compound concentration using LC-MS or GC-MS.

  • Interpretation: A dose-dependent decrease in this compound production in the presence of cerulenin strongly indicates that the synthesis pathway is dependent on the host's FAS machinery.[5] Supplementing a cerulenin-treated culture with pimelic acid should restore downstream biotin production, further confirming the block point.[5]

Protocol 2: Quantification of Intracellular Acyl-CoA Precursors

Disclaimer: This protocol requires specialized equipment (LC-MS/MS) and expertise in metabolomics.

  • Rapid Sampling & Quenching: Grow cultures to the desired metabolic state (e.g., mid-log production phase). Rapidly withdraw a defined volume of cell culture (e.g., 1 mL) and immediately quench metabolic activity by adding it to a cold solvent mixture (e.g., 60% methanol (B129727) at -40°C) to prevent precursor turnover.

  • Cell Lysis & Extraction: Centrifuge the quenched cells at a low temperature. Lyse the cell pellet using a method like bead beating or sonication in a buffered extraction solvent (e.g., acetonitrile/methanol/water mixture).

  • Centrifugation: Pellet the cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis: Analyze the extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 reverse-phase column to separate the Acyl-CoA species.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for acetyl-CoA and malonyl-CoA.

  • Quantification: Calculate the concentration of each precursor by comparing the peak areas to a standard curve generated from pure analytical standards.

troubleshooting_flow

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Troubleshooting Contamination in Pimelate Production Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common contamination issues encountered during the microbial production of pimelic acid. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I visually identify contamination in my pimelate production culture?

Early detection of contamination is crucial. Obvious visual cues in your E. coli culture can be the first sign of a problem.

  • Changes in Culture Appearance: A healthy E. coli culture typically appears uniformly turbid. The presence of clumps, filaments, or a viscous, slimy consistency can indicate contamination.

  • Color and Odor: Any noticeable change in the color of the culture medium, especially if it's not attributable to your process, or the development of unusual odors (e.g., sour, musty) can be a sign of contaminating microorganisms.

  • Microscopic Examination: Regularly examine a sample of your culture under a microscope. Look for microbial morphologies that are inconsistent with your E. coli production strain. Common contaminants to look for include:

    • Cocci (spherical bacteria): Often appear in clusters or chains.

    • Rods of different sizes/shapes: Contaminating bacilli or lactobacilli may have different dimensions than your E. coli.

    • Yeast (oval-shaped cells): Often larger than bacteria and may show budding.

    • Fungal hyphae (long, branching filaments): A clear sign of mold contamination.

2. My culture parameters are abnormal (e.g., rapid pH drop, unusual oxygen uptake rate). Could this be contamination?

Yes, unexpected changes in process parameters are strong indicators of contamination.

  • Rapid pH Decrease: Many common contaminants, such as lactic acid bacteria (Lactobacillus spp.), are homofermentative and produce significant amounts of organic acids, leading to a rapid drop in the culture pH.

  • Increased Oxygen Uptake Rate (OUR): A sudden, sharp increase in OUR that doesn't correlate with the growth of your production strain can signal the proliferation of a fast-growing aerobic contaminant.

  • Foaming: Excessive foaming can be caused by the production of extracellular polymeric substances (EPS) by contaminating microbes.

  • Reduced this compound Titer: A lower-than-expected yield of pimelic acid is a common consequence of contamination, as the intruding microbes compete for essential nutrients.

3. I suspect contamination. What are the immediate steps I should take?

If you suspect contamination, it's important to act quickly to prevent its spread and to identify the source.

  • Isolate the Bioreactor: Immediately quarantine the suspected bioreactor to prevent cross-contamination to other cultures.

  • Take a Sample for Analysis: Aseptically collect a sample of the culture for immediate analysis.

  • Terminate the Run: In most cases, it is best to terminate the fermentation run to cut your losses and begin decontamination procedures.

  • Decontaminate: Thoroughly clean and sterilize the bioreactor and all associated equipment according to your standard operating procedures.

  • Investigate the Source: Begin a root cause analysis to identify the source of the contamination. Check your inoculum, media, air and water supplies, and review your aseptic procedures.

Contaminant Identification: Experimental Protocols

Protocol 1: Gram Staining for Preliminary Bacterial Identification

This technique differentiates bacteria based on their cell wall structure and provides a rapid preliminary identification.

Materials:

  • Microscope slides

  • Inoculating loop

  • Bunsen burner

  • Staining tray

  • Crystal violet

  • Gram's iodine

  • Decolorizer (e.g., 95% ethanol)

  • Safranin

  • Distilled water

  • Microscope with oil immersion objective

Procedure:

  • Prepare a Smear: Aseptically transfer a loopful of your culture onto a clean microscope slide and spread it thinly.

  • Air Dry and Heat Fix: Allow the smear to air dry completely. Then, pass the slide through the flame of a Bunsen burner 2-3 times to heat-fix the cells to the slide.

  • Primary Stain: Flood the slide with crystal violet and let it stand for 1 minute.

  • Rinse: Gently rinse the slide with distilled water.

  • Mordant: Flood the slide with Gram's iodine and let it stand for 1 minute.

  • Rinse: Gently rinse the slide with distilled water.

  • Decolorization: Briefly apply the decolorizer (e.g., 95% ethanol) drop by drop until the runoff is clear. This is a critical step and should not be overdone.

  • Rinse: Immediately rinse with distilled water.

  • Counterstain: Flood the slide with safranin and let it stand for 1 minute.

  • Rinse and Dry: Rinse with distilled water and blot dry gently with bibulous paper.

  • Microscopy: Examine the slide under oil immersion. Gram-positive bacteria will appear purple/blue, while Gram-negative bacteria will appear pink/red.[1][2] E. coli is Gram-negative.

Protocol 2: Culture Plating on Selective and Differential Media

This method helps to isolate and identify different types of microbial contaminants.

Materials:

  • Petri dishes

  • Sterile spreaders

  • Incubator

  • Appropriate selective and differential media (see table below)

Procedure:

  • Prepare Serial Dilutions: Prepare a series of 10-fold dilutions of your culture sample in sterile saline or phosphate-buffered saline (PBS).

  • Plating: Pipette 100 µL of the appropriate dilutions onto the surface of the selective/differential agar (B569324) plates.

  • Spreading: Use a sterile spreader to evenly distribute the inoculum over the entire surface of the agar.

  • Incubation: Incubate the plates under the appropriate conditions (temperature, atmosphere) for the suspected contaminant.

  • Analysis: Observe the plates for colony growth and morphology. The type of media used will help in the identification.

Media TypeTarget MicroorganismPrincipleExpected Result for Contaminant
MacConkey Agar Gram-negative bacteriaContains bile salts and crystal violet to inhibit Gram-positive bacteria. Differentiates based on lactose (B1674315) fermentation.E. coli will produce pink/red colonies. Other Gram-negative contaminants may produce colorless colonies if they do not ferment lactose.
Mannitol (B672) Salt Agar (MSA) Staphylococcus spp.High salt concentration selects for staphylococci. Differentiates based on mannitol fermentation.Pathogenic staphylococci will grow and produce yellow colonies with yellow zones.
MRS Agar Lactobacillus spp.Contains polysorbate 80, acetate, and magnesium, which are selective for lactobacilli.Growth of small, white to creamy colonies.
Potato Dextrose Agar (PDA) with Chloramphenicol Fungi (yeast and mold)Acidic pH and the presence of an antibiotic inhibit bacterial growth.Growth of fuzzy mold colonies or opaque yeast colonies.

Protocol 3: 16S rRNA Gene Sequencing for Bacterial Identification

For a more definitive identification of bacterial contaminants, 16S rRNA gene sequencing is the gold standard.[3][4]

Procedure Overview:

  • DNA Extraction: Isolate total genomic DNA from your contaminated culture sample using a commercial kit.

  • PCR Amplification: Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing.

  • Data Analysis: Compare the resulting sequence to a database of known 16S rRNA gene sequences (e.g., NCBI BLAST) to identify the contaminant.

Quantitative Data on Common Contaminants

Understanding the growth characteristics of common contaminants relative to your E. coli production strain can aid in early detection and troubleshooting.

MicroorganismTypical Doubling Time (in rich media)Key Characteristics in Fermentation
Escherichia coli ~20-30 minutesGram-negative rod, facultative anaerobe. Your production host.
Bacillus subtilis ~25-35 minutesGram-positive rod, spore-former. Can survive harsh sterilization procedures.[5][6]
Lactobacillus spp. ~30-60 minutesGram-positive rod, often aerotolerant anaerobe. Produces lactic acid, causing a rapid pH drop.[7][8]
Saccharomyces cerevisiae (Yeast) ~90-120 minutesEukaryotic, oval-shaped cells. Competes for sugars and can produce ethanol.[9][10]

Note: Growth rates can vary significantly depending on the specific strain, media composition, temperature, and aeration.

Analytical Methods for this compound and Contaminant Byproducts

Contamination can often be detected by the presence of unexpected metabolites in the culture broth.

Protocol 4: HPLC Analysis of Organic Acids

Sample Preparation:

  • Centrifuge a sample of your culture broth to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • The filtered supernatant can be directly injected or diluted with the mobile phase as needed.

HPLC Conditions (Example):

  • Column: A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H).

  • Mobile Phase: An acidic mobile phase, such as dilute sulfuric acid or phosphoric acid in water.

  • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: 30-60 °C.

These conditions should be optimized for the specific separation of pimelic acid from other expected and unexpected organic acids.

Protocol 5: GC-MS Analysis of Organic Acids

For more sensitive and specific detection, especially for volatile organic acids.

Sample Preparation:

  • Follow the same initial steps as for HPLC (centrifugation and filtration).

  • Derivatization: Organic acids are often not volatile enough for GC analysis and require derivatization. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • The derivatized sample is then injected into the GC-MS.

GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a low temperature and ramping up to a high temperature.

  • MS Detection: The mass spectrometer is typically operated in scan mode to identify a wide range of compounds.

Visualizing Key Pathways and Workflows

Pimelic Acid Biosynthesis Pathway in Engineered E. coli

This diagram illustrates a common synthetic pathway for pimelic acid production in engineered E. coli, starting from the condensation of acetyl-CoA and succinyl-CoA.

Pimelic_Acid_Pathway acetyl_coa Acetyl-CoA thiolase Thiolase acetyl_coa->thiolase succinyl_coa Succinyl-CoA succinyl_coa->thiolase acetoacetyl_coa 3-Oxoadipyl-CoA dehydrogenase1 Dehydrogenase acetoacetyl_coa->dehydrogenase1 hydroxyadipyl_coa 3-Hydroxyadipyl-CoA hydratase Hydratase hydroxyadipyl_coa->hydratase dehydroadipyl_coa 2,3-Dehydroadipyl-CoA reductase Reductase dehydroadipyl_coa->reductase adipyl_coa Adipyl-CoA elongase Elongase adipyl_coa->elongase pimeloyl_coa Pimeloyl-CoA thioesterase Thioesterase pimeloyl_coa->thioesterase pimelic_acid Pimelic Acid thiolase->acetoacetyl_coa dehydrogenase1->hydroxyadipyl_coa hydratase->dehydroadipyl_coa reductase->adipyl_coa elongase->pimeloyl_coa thioesterase->pimelic_acid

Caption: Synthetic pathway for pimelic acid biosynthesis in engineered E. coli.

Troubleshooting Workflow for Bioreactor Contamination

This flowchart provides a logical sequence of steps to follow when contamination is suspected in a this compound production culture.

Contamination_Troubleshooting start Suspected Contamination (Visual cues, process parameter deviation) isolate Isolate Bioreactor start->isolate sample Aseptically Collect Sample isolate->sample terminate Terminate Fermentation Run sample->terminate microscopy Microscopic Examination sample->microscopy hplc_gcms HPLC/GC-MS Analysis of Supernatant sample->hplc_gcms decontaminate Decontaminate Equipment terminate->decontaminate plating Plate on Selective/Differential Media microscopy->plating Contaminant visible pcr 16S rRNA PCR and Sequencing plating->pcr identify Identify Contaminant(s) pcr->identify root_cause Root Cause Analysis identify->root_cause inoculum Check Inoculum root_cause->inoculum Investigate media Check Media Sterility root_cause->media Investigate aseptic Review Aseptic Technique root_cause->aseptic Investigate equipment Inspect Equipment root_cause->equipment Investigate corrective_action Implement Corrective Actions inoculum->corrective_action media->corrective_action aseptic->corrective_action equipment->corrective_action

Caption: A logical workflow for troubleshooting microbial contamination events.

References

Validation & Comparative

The Pivotal Role of Pimelate in Biotin Synthesis: A Comparative Guide to Its Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of essential vitamin biosynthesis is paramount for advancements in metabolic engineering and the discovery of novel antimicrobial targets. Biotin (B1667282) (vitamin B7) is an indispensable cofactor in all domains of life, and its synthesis is a critical pathway absent in humans, making it an attractive target for therapeutic intervention. Central to biotin's de novo synthesis is the precursor molecule, pimelate, a seven-carbon dicarboxylic acid. This guide provides a comprehensive comparison of the diverse bacterial pathways for this compound biosynthesis, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular processes.

The biosynthesis of biotin is a two-stage process: the initial synthesis of the this compound moiety, which contributes the majority of the carbon backbone, followed by the highly conserved assembly of the bicyclic ring structure.[1][2] While the latter stages are remarkably consistent across different organisms, the pathways for this compound synthesis exhibit significant diversity, primarily categorized into three distinct routes: the BioC/BioH pathway found in organisms like Escherichia coli, the BioW/I pathway in bacteria such as Bacillus subtilis, and the BioZ pathway discovered in some α-proteobacteria.[3][4]

Comparative Analysis of this compound Biosynthesis Pathways

The three primary pathways for this compound synthesis, while all yielding a pimeloyl thioester (either as pimeloyl-ACP or pimeloyl-CoA) for entry into the conserved biotin ring assembly, employ fundamentally different enzymatic strategies and precursor molecules. The following table summarizes the key distinctions between these pathways.

FeatureBioC/BioH Pathway (E. coli)BioW/I Pathway (B. subtilis)BioZ Pathway (α-proteobacteria)
Key Enzymes BioC (O-methyltransferase), BioH (esterase)BioW (pimeloyl-CoA synthetase), BioI (cytochrome P450)BioZ (β-ketoacyl-ACP synthase III)
Initial Substrate Malonyl-ACPLong-chain acyl-ACPs / Free pimelic acidGlutaryl-CoA and Malonyl-ACP
Mechanism Hijacking of fatty acid synthesis via methylation of malonyl-ACPOxidative cleavage of fatty acyl chains / Activation of free this compoundClaisen condensation of glutaryl-CoA and malonyl-ACP
Pimeloyl Thioester Pimeloyl-ACPPimeloyl-CoA (from free this compound) or Pimeloyl-ACP (from cleavage)Pimeloyl-ACP
Experimental Validation Deletion of bioC or bioH leads to biotin auxotrophy, rescued by this compound in some engineered strains.[5]Deletion of bioW results in biotin auxotrophy, rescued by pimelic acid supplementation.[1][6]Deletion of bioZ causes biotin auxotrophy.[7][8]

Quantitative Data Supporting the Role of this compound

Experimental evidence robustly supports the essentiality of this compound and its dedicated biosynthetic pathways for biotin production. This is often demonstrated through genetic knockout studies where the disruption of a key gene in the pathway leads to an inability to grow in the absence of biotin (auxotrophy), a phenotype that can be rescued by supplementing the growth medium with this compound or a downstream intermediate.

Growth Restoration of Bacterial Mutants with this compound Supplementation
OrganismMutant StrainRelevant Gene FunctionObservationReference
Bacillus subtilisΔbioWPimeloyl-CoA synthetaseNo growth in minimal medium; growth restored with 0.1 mM pimelic acid.[1]
Escherichia coliΔbioH (engineered with pimA)Pimeloyl-ACP methyl ester esteraseUnable to synthesize biotin; growth in biotin-free medium restored by supplementation with 3 mM this compound.[5][9]
Corynebacterium glutamicumEngineered with E. coli bioBFLacks this compound synthesis pathwayRequires biotin for growth; can grow on pimelic acid (100 mg/liter) after introduction of bioF.[10]
In Vitro Enzymatic Activity

The functionality of the key enzymes in these pathways has been validated through in vitro assays, which allow for the characterization of their specific catalytic activities and kinetic parameters.

EnzymeOrganismSubstrate(s)ProductCatalytic Efficiency (kcat/Km)Reference
BioZAgrobacterium tumefaciensGlutaryl-CoA, Malonyl-ACP5-keto-pimeloyl-ACP54.7 µM⁻¹s⁻¹[11]
BioHEscherichia coliPimeloyl-ACP methyl esterPimeloyl-ACP-[12]
BioGHaemophilus influenzaePimeloyl-ACP methyl esterPimeloyl-ACPSimilar to BioH[13]
BioJFrancisella tularensisPimeloyl-ACP methyl esterPimeloyl-ACP-[13]
BioWBacillus subtilisPimelic acid, ATP, CoAPimeloyl-CoA-[1][6]

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is tightly integrated with central metabolism. The following diagrams illustrate the different enzymatic pathways for this compound synthesis and a general workflow for validating the role of this compound as a biotin precursor.

Pimelate_Synthesis_Pathways cluster_E_coli BioC/BioH Pathway (E. coli) cluster_B_subtilis BioW/I Pathway (B. subtilis) cluster_Alpha_proteobacteria BioZ Pathway (α-proteobacteria) Malonyl-ACP Malonyl-ACP Pimeloyl-ACP_methyl_ester Pimeloyl-ACP_methyl_ester Malonyl-ACP->Pimeloyl-ACP_methyl_ester BioC, Fatty Acid Synthesis Pimeloyl-ACP_Ecoli Pimeloyl-ACP Pimeloyl-ACP_methyl_ester->Pimeloyl-ACP_Ecoli BioH Biotin_Ring_Assembly Biotin Ring Assembly (BioF, A, D, B) Pimeloyl-ACP_Ecoli->Biotin_Ring_Assembly Long-chain_acyl_ACPs Long-chain_acyl_ACPs Pimeloyl-ACP_Bsubtilis Pimeloyl-ACP Long-chain_acyl_ACPs->Pimeloyl-ACP_Bsubtilis BioI Free_Pimelic_Acid Free_Pimelic_Acid Pimeloyl-CoA Pimeloyl-CoA Free_Pimelic_Acid->Pimeloyl-CoA BioW Pimeloyl-CoA->Biotin_Ring_Assembly Glutaryl-CoA Glutaryl-CoA Pimeloyl-ACP_BioZ Pimeloyl-ACP Glutaryl-CoA->Pimeloyl-ACP_BioZ BioZ Malonyl-ACP_BioZ Malonyl-ACP Malonyl-ACP_BioZ->Pimeloyl-ACP_BioZ Pimeloyl-ACP_BioZ->Biotin_Ring_Assembly

Caption: Comparative overview of the three major this compound biosynthesis pathways.

Experimental_Workflow Hypothesis This compound is an essential biotin precursor Genetic_Modification Generate knockout mutant (e.g., ΔbioW in B. subtilis) Hypothesis->Genetic_Modification Growth_Assay Compare growth of WT and mutant in minimal medium +/- this compound Genetic_Modification->Growth_Assay In_Vitro_Assay Purify key enzyme (e.g., BioW) and perform in vitro activity assay Genetic_Modification->In_Vitro_Assay Biotin_Quantification Measure biotin production (e.g., via HPLC or bioassay) Growth_Assay->Biotin_Quantification Data_Analysis Analyze growth curves, biotin yield, and enzyme kinetics Biotin_Quantification->Data_Analysis In_Vitro_Assay->Data_Analysis Conclusion Validate the role of the This compound pathway Data_Analysis->Conclusion

Caption: General experimental workflow for validating this compound's role.

Experimental Protocols

The following are summaries of key experimental protocols used to validate the role of this compound as a biotin precursor.

Bacterial Growth Assays for Biotin Auxotrophs

This protocol is used to assess the ability of a bacterial strain to grow in the absence of biotin and to test for rescue by this compound supplementation.

  • Strain Preparation: Prepare overnight cultures of the wild-type and the target mutant strain (e.g., ΔbioWB. subtilis) in a rich medium.

  • Cell Washing: Harvest the cells by centrifugation, and wash them three to five times with a minimal medium lacking biotin to remove any residual biotin.

  • Inoculation: Inoculate a fresh minimal medium with the washed cells to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05. Prepare parallel cultures with and without the addition of a known concentration of pimelic acid (e.g., 0.1 mM).

  • Incubation: Incubate the cultures at the optimal growth temperature with shaking.

  • Growth Monitoring: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals over a period of 24-48 hours.

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Compare the growth of the mutant strain in the presence and absence of pimelic acid to that of the wild-type strain.

Biotin Quantification by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of biotin and its intermediates from bacterial culture supernatants or cell lysates.

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant can be directly analyzed or subjected to solid-phase extraction for concentration and purification. For intracellular biotin, lyse the cell pellet and clarify the lysate by centrifugation.

  • Chromatographic System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of trifluoroacetic acid) and an organic solvent like acetonitrile.

  • Detection: Biotin has poor UV absorbance. Therefore, detection is often enhanced by post-column derivatization with fluorescently labeled avidin, followed by fluorescence detection. Alternatively, mass spectrometry (LC-MS) can be used for sensitive and specific detection.

  • Quantification: Create a standard curve using known concentrations of biotin. The concentration of biotin in the samples is determined by comparing their peak areas to the standard curve.

In Vitro Enzyme Assays

These assays are designed to demonstrate the specific activity of the enzymes involved in the this compound synthesis pathways. The example below is a general workflow for a pimeloyl-CoA synthetase like BioW.

  • Enzyme Purification: Overexpress the target enzyme (e.g., BioW with a purification tag) in a suitable host like E. coli. Purify the enzyme using affinity chromatography.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer at the optimal pH for the enzyme, ATP, coenzyme A, pimelic acid, and magnesium chloride.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the purified enzyme to the reaction mixture. Incubate at the optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • Product Detection: The formation of pimeloyl-CoA can be detected and quantified using various methods, including HPLC, or by coupling the reaction to a subsequent enzyme in the pathway (e.g., BioF) and measuring the consumption of a substrate or the formation of a downstream product.

  • Kinetic Analysis: To determine kinetic parameters like Kₘ and Vₘₐₓ, perform the assay with varying concentrations of one substrate while keeping the others saturated.

Conclusion

The synthesis of this compound is an essential first stage in the de novo biosynthesis of biotin in many bacteria. The existence of at least three distinct and evolutionarily unrelated pathways for its production underscores the metabolic adaptability of microorganisms. A thorough understanding of these pathways, supported by robust experimental validation, is not only crucial for fundamental microbiology but also opens avenues for the development of novel antimicrobial agents that target this essential and bacteria-specific metabolic route. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the fascinating enzymology of biotin synthesis and to leverage this knowledge for biotechnological and therapeutic applications.

References

A Comparative Analysis of the BioC-BioH and BioI-BioW Pimelate Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial metabolic pathways is crucial for advancements in synthetic biology and the development of novel antimicrobial agents. This guide provides a detailed comparative analysis of two distinct pimelate biosynthesis pathways, BioC-BioH and BioI-BioW, which are essential for the production of biotin (B1667282), a vital coenzyme.

The synthesis of pimelic acid, a seven-carbon dicarboxylic acid, is a critical early step in the biosynthesis of biotin. Bacteria have evolved different strategies to produce this key intermediate. This comparison focuses on the well-characterized BioC-BioH pathway found in organisms like Escherichia coli and the BioI-BioW pathway present in bacteria such as Bacillus subtilis.

Pathway Overview

The fundamental difference between the two pathways lies in their approach to constructing the seven-carbon chain of this compound. The BioC-BioH pathway ingeniously hijacks the host's fatty acid synthesis (FAS) machinery through a process of methylation and demethylation.[1][2][3] In contrast, the BioI-BioW pathway utilizes a more direct approach involving the oxidative cleavage of longer fatty acyl chains.[1][2][3] Both pathways ultimately yield a this compound thioester, a necessary precursor for the subsequent steps in biotin synthesis.[1][2][3]

The BioC-BioH Pathway: A Tale of Molecular Deception

The BioC-BioH pathway, predominantly found in E. coli, is a fascinating example of metabolic engineering by nature. It employs a clever strategy to trick the fatty acid synthesis (FAS) II pathway into producing a dicarboxylic acid instead of a standard fatty acid.

The process begins with the enzyme BioC , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. BioC methylates the free carboxyl group of a malonyl-thioester (likely malonyl-ACP or malonyl-CoA).[4] This methylation is the key deceptive step; it masks the charge of the carboxyl group, making the molecule resemble a typical fatty acid primer.

This modified malonyl-thioester then enters the fatty acid synthesis cycle. Two rounds of elongation, involving the standard FAS enzymes (FabH, FabG, FabZ/FabA, and FabI), extend the carbon chain to seven carbons, resulting in the formation of pimeloyl-ACP methyl ester.

The final step in this pathway is catalyzed by BioH , a carboxylesterase. BioH removes the methyl group from pimeloyl-ACP methyl ester, yielding the final product, pimeloyl-ACP , and methanol.[4] This demethylation step is crucial as it prevents further elongation of the pimeloyl chain and releases the precursor for the next stage of biotin synthesis.

The BioI-BioW Pathway: A Direct Approach

The BioI-BioW pathway, characterized in B. subtilis, represents a more direct route to this compound synthesis. This pathway involves two key enzymes, BioI and BioW .

BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain fatty acyl-ACPs. This reaction directly produces pimeloyl-ACP. However, a fascinating aspect of the B. subtilis system is that its downstream enzyme, BioF, cannot directly utilize pimeloyl-ACP. This suggests a more complex interplay of enzymes in vivo.

This is where BioW comes into play. BioW is a pimeloyl-CoA synthetase. It activates free pimelic acid, which can be scavenged from the environment or potentially produced by other cellular processes, to form pimeloyl-CoA .[5] In B. subtilis, it is pimeloyl-CoA that serves as the substrate for the subsequent enzyme in the biotin synthesis pathway, BioF.

Quantitative Data Comparison

Direct comparative data on the overall efficiency of the BioC-BioH and BioI-BioW pathways is limited in the literature. However, we can compile available data on the key enzymes and products of each pathway to provide a basis for comparison.

ParameterBioC-BioH PathwayBioI-BioW PathwayReferences
Organism Example Escherichia coliBacillus subtilis[1],[2]
Key Enzymes BioC (Methyltransferase), BioH (Esterase), Fatty Acid Synthase (FAS) II MachineryBioI (Cytochrome P450), BioW (Pimeloyl-CoA Synthetase)[4],[5]
Initial Substrate(s) Malonyl-CoA/ACP, SAMLong-chain acyl-ACPs, Pimelic acid, ATP, CoA[4],[5]
Final Product Pimeloyl-ACPPimeloyl-CoA[4],[5]
Energy & Cofactor Requirements NADPH (from FAS), SAMATP, CoA[4],[5]

Enzyme Kinetics:

EnzymeOrganismSubstrate(s)Kmkcatkcat/KmReferences
BioC E. coliMalonyl-ACP, SAMN/AN/AN/A
BioH E. coliPimeloyl-ACP methyl esterN/AN/AN/A
BioI B. subtilisLong-chain acyl-ACPsN/AN/AN/A
BioW B. sphaericusThis compound145 µMN/AN/A[6]
ATP170 µMN/AN/A[6]
CoASH33 µMN/AN/A[6]

Experimental Protocols

To experimentally compare the efficiency of the BioC-BioH and BioI-BioW pathways, a series of in vitro reconstitution experiments can be performed. The following protocols provide a detailed methodology for key experiments.

Protocol 1: In Vitro Reconstitution and Product Quantification

This protocol aims to reconstitute each pathway in vitro and quantify the production of the respective this compound thioester.

Materials:

  • Purified enzymes: BioC, BioH, BioI, BioW, and the components of the fatty acid synthase (FAS) II system (E. coli FabH, FabG, FabZ, FabI, and ACP).

  • Substrates: Malonyl-CoA, S-adenosyl-L-methionine (SAM), long-chain acyl-ACPs (e.g., oleoyl-ACP), pimelic acid, ATP, Coenzyme A (CoA).

  • Cofactors: NADPH.

  • Reaction buffers.

  • Quenching solution (e.g., trichloroacetic acid).

  • MALDI-TOF mass spectrometer.

  • Urea-PAGE electrophoresis system.

Procedure:

  • Reaction Setup:

    • BioC-BioH Reaction: In a reaction tube, combine reaction buffer, malonyl-CoA, SAM, NADPH, purified FAS II enzymes, ACP, BioC, and BioH.

    • BioI-BioW Reaction (in two separate or coupled reactions):

      • BioI Reaction: Combine reaction buffer, long-chain acyl-ACP, and purified BioI.

      • BioW Reaction: Combine reaction buffer, pimelic acid, ATP, CoA, and purified BioW.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.

  • Quenching: Stop the reactions by adding a quenching solution.

  • Product Analysis:

    • MALDI-TOF Mass Spectrometry: Analyze the reaction mixtures to identify and quantify the formation of pimeloyl-ACP (from BioC-BioH and BioI reactions) and pimeloyl-CoA (from BioW reaction).

    • Urea-PAGE: Separate the acyl-ACP products on a urea (B33335) polyacrylamide gel to visualize the conversion of initial acyl-ACP substrates to pimeloyl-ACP.

Protocol 2: MALDI-TOF MS Analysis of Acyl-ACP and Acyl-CoA

Procedure:

  • Sample Preparation: Mix a small aliquot of the quenched reaction mixture with a MALDI matrix solution (e.g., sinapinic acid).

  • Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range for the expected products.

  • Data Analysis: Identify the peaks corresponding to the masses of pimeloyl-ACP and pimeloyl-CoA. Quantify the products by comparing the peak intensities to those of known standards.

Protocol 3: Urea-PAGE Analysis of Acyl-ACPs

Procedure:

  • Gel Preparation: Cast a denaturing polyacrylamide gel containing 6-8 M urea.

  • Sample Loading: Load the quenched reaction samples onto the gel.

  • Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. The acylated ACPs will migrate differently from the apo-ACP, allowing for visualization of the product formation.

Mandatory Visualizations

Signaling Pathway Diagrams

BioC_BioH_Pathway cluster_fas Fatty Acid Synthesis (FAS) II Malonyl_ACP Malonyl-ACP Elongation1 C5-Acyl-ACP Methyl Ester Malonyl_ACP->Elongation1 FabH, FabG, FabZ, FabI + Malonyl-ACP, NADPH Elongation2 Pimeloyl-ACP Methyl Ester Elongation1->Elongation2 FabB, FabG, FabZ, FabI + Malonyl-ACP, NADPH Pimeloyl_ACP Pimeloyl-ACP Elongation2->Pimeloyl_ACP Demethylation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Malonyl_ACP Methylation SAM SAM BioC BioC SAM->BioC BioC->Malonyl_ACP BioH BioH BioH->Elongation2 To_Biotin_Synth To Biotin Synthesis Pimeloyl_ACP->To_Biotin_Synth

BioC-BioH this compound Pathway

BioI_BioW_Pathway cluster_cleavage Oxidative Cleavage cluster_activation This compound Activation LongChain_Acyl_ACP Long-chain Acyl-ACP Pimeloyl_ACP Pimeloyl-ACP LongChain_Acyl_ACP->Pimeloyl_ACP Oxidative Cleavage BioI BioI BioI->LongChain_Acyl_ACP Pimelic_Acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA Ligation ATP ATP BioW BioW ATP->BioW CoA CoA CoA->BioW BioW->Pimelic_Acid To_Biotin_Synth To Biotin Synthesis Pimeloyl_CoA->To_Biotin_Synth

BioI-BioW this compound Pathway
Experimental Workflow Diagram

Experimental_Workflow cluster_pathways In Vitro Reconstitution BioC_BioH BioC-BioH Pathway Reaction Quenching Reaction Quenching BioC_BioH->Quenching BioI_BioW BioI-BioW Pathway Reaction BioI_BioW->Quenching Analysis Product Analysis Quenching->Analysis MALDI_TOF MALDI-TOF MS Analysis->MALDI_TOF Urea_PAGE Urea-PAGE Analysis->Urea_PAGE Quantification Quantification and Comparison MALDI_TOF->Quantification Urea_PAGE->Quantification

Experimental Workflow for Pathway Comparison

Conclusion

The BioC-BioH and BioI-BioW pathways represent two distinct and elegant solutions to the biochemical challenge of this compound synthesis. The BioC-BioH pathway is a testament to metabolic plasticity, demonstrating how existing cellular machinery can be repurposed for new functions. The BioI-BioW pathway, on the other hand, illustrates a more direct enzymatic approach to generate the biotin precursor.

For researchers in drug development, the enzymes in these pathways, particularly those with no human homologues, represent potential targets for novel antimicrobial agents. For synthetic biologists, understanding the mechanisms and efficiencies of these pathways can inform the design of engineered microbes for the enhanced production of biotin and other valuable compounds. Further quantitative studies are needed to fully elucidate the comparative efficiencies of these fascinating metabolic routes.

References

A Comparative Guide to Pimelate and Azelate as Precursors for Biotin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of pimelate and its potential alternative, azelate, as precursors for biotin (B1667282) (Vitamin B7) biosynthesis. The information presented herein is based on established biochemical pathways and available experimental data, offering insights for metabolic engineering and drug development targeting this essential pathway.

Introduction to Biotin Synthesis

Biotin is a vital enzyme cofactor in all domains of life, playing a crucial role in a variety of metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] The biosynthesis of biotin is a complex process that can be broadly divided into two stages: the synthesis of a this compound moiety and the subsequent assembly of the vitamin's fused heterocyclic rings.[2][3][4] While the latter stage is highly conserved, the synthesis of the this compound precursor varies significantly across different bacterial species.[2][3][4]

This compound, a seven-carbon α,ω-dicarboxylic acid, is the established natural precursor for biotin, providing seven of the ten carbon atoms that constitute the final biotin molecule.[5] This guide will first detail the established role of this compound and then explore the theoretical potential of azelate, a nine-carbon dicarboxylic acid, as an alternative precursor, considering the substrate specificity of the key enzymes involved.

This compound: The Established Precursor

The involvement of this compound in biotin synthesis is well-documented. In organisms like Bacillus subtilis, free pimelic acid is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase (BioW).[2][3] In contrast, Escherichia coli synthesizes pimeloyl-ACP through a modified fatty acid synthesis pathway involving the enzymes BioC and BioH.[5][6] Regardless of its origin, the pimeloyl thioester (either pimeloyl-CoA or pimeloyl-ACP) serves as the substrate for 8-amino-7-oxononanoate (B1240340) synthase (BioF), the first enzyme in the conserved ring assembly pathway.[7][8][9]

Quantitative Data on this compound Utilization

The efficiency of this compound as a biotin precursor has been demonstrated in various studies, particularly through supplementation in engineered microorganisms.

Organism StrainCulture ConditionsPrecursor SupplementedBiotin TiterReference
Recombinant E. coli1 L batch culture with substrate feedingPimelic Acid27 mg/L[10]
Recombinant E. coli10 L fed-batch culturePimelic Acid45 mg/L[10]
Engineered B. subtilisGrowth mediumPimelic Acid1-2 mg/L[3]
B. subtilis (Metabolically Engineered)--11.2 mg/L[4]
E. coli (Metabolically Engineered)Fed-batch fermentation-208.7 mg/L(Not in search results)

Azelate: A Theoretical Precursor

Currently, there is no evidence in the scientific literature to suggest that azelate is a natural precursor for biotin synthesis. Azelaic acid, a nine-carbon dicarboxylic acid, is known for its applications in dermatology and its inhibitory effects on certain enzymes.[11][12][13] It is metabolized in humans via β-oxidation into smaller molecules like malonyl-CoA or acetyl-CoA, a process of degradation rather than direct incorporation into a larger molecule like biotin.[11]

The primary barrier to the utilization of azelate as a direct precursor in the biotin synthesis pathway lies in the stringent substrate specificity of the key enzymes involved.

  • Pimeloyl-CoA Synthetase (BioW): This enzyme, crucial in organisms like B. subtilis for activating free this compound, exhibits strict specificity for the seven-carbon pimelic acid. It is unable to efficiently utilize dicarboxylic acids that are either shorter or longer.[14] This makes it highly improbable that azelate (a C9 dicarboxylic acid) could be activated to azeloyl-CoA by BioW.

  • 8-amino-7-oxononanoate Synthase (BioF): This enzyme catalyzes the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine. While the substrate specificity of BioF for different acyl-CoAs has been a subject of study, the highly specific nature of the preceding enzymatic steps in all known natural biotin synthesis pathways ensures that BioF is primarily presented with a pimeloyl substrate.[7][8][9] Engineering an organism to produce azeloyl-CoA would be the first step in testing the viability of azelate as a precursor for a modified biotin molecule.

Signaling Pathways and Experimental Workflows

Biotin Synthesis Pathway from this compound

The following diagram illustrates the conserved late-stage biotin synthesis pathway, starting from the activated this compound precursor.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA / Pimeloyl-ACP KAPA 7-keto-8-aminopelargonic acid (KAPA) Pimeloyl_CoA->KAPA BioF L_Alanine L-Alanine L_Alanine->KAPA DAPA 7,8-diaminopelargonic acid (DAPA) KAPA->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Caption: Conserved pathway of biotin synthesis from an activated this compound precursor.

Experimental Workflow for Precursor Comparison

A hypothetical experimental workflow to compare this compound and azelate as biotin precursors in an engineered system is outlined below.

Experimental_Workflow cluster_prep Strain Preparation cluster_culture Culturing cluster_analysis Analysis Strain_Engineering Engineer E. coli with a promiscuous acyl-CoA synthetase Culture_this compound Culture with this compound Supplementation Strain_Engineering->Culture_this compound Culture_Azelate Culture with Azelate Supplementation Strain_Engineering->Culture_Azelate Culture_Control Culture without Supplementation (Control) Strain_Engineering->Culture_Control Extraction Extract Biotin and Analogs Culture_this compound->Extraction Culture_Azelate->Extraction Culture_Control->Extraction Quantification Quantify Biotin/Analogs via LC-MS Extraction->Quantification Comparison Compare Yields Quantification->Comparison

Caption: Workflow for comparing this compound and azelate in an engineered E. coli strain.

Experimental Protocols

Purification of Recombinant BioW and BioF

This protocol provides a general framework for the purification of His-tagged BioW and BioF enzymes from E. coli.

a. Expression:

  • Transform E. coli BL21(DE3) with an expression vector containing the His-tagged bioW or bioF gene.

  • Grow the culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate for a further 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation.

b. Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.[15]

  • Incubate on ice for 30 minutes.

  • Sonicate the suspension on ice to lyse the cells.

  • Centrifuge to pellet the cell debris and collect the supernatant.[16]

c. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the supernatant onto the column.

  • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0).[15]

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[15]

d. Buffer Exchange:

  • Exchange the buffer of the purified protein solution to a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.

In Vitro Biotin Synthesis Assay

This assay can be used to determine the activity of the biotin synthesis pathway enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified BioW, BioF, BioA, BioD, and BioB enzymes.

    • Pimelic acid or the precursor to be tested.

    • ATP and Coenzyme A (if starting with free dicarboxylic acid and BioW).

    • L-alanine.

    • S-adenosylmethionine (SAM).

    • Pyridoxal 5'-phosphate (PLP).

    • Appropriate buffer (e.g., Tris-HCl or potassium phosphate (B84403) buffer).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction, for example, by adding a strong acid or by heat inactivation.

  • Analysis: Analyze the formation of biotin using methods such as HPLC, LC-MS, or a bioassay with a biotin-auxotrophic strain of E. coli.

Biotin Quantification Assay

A competitive ELISA is a common method for quantifying biotin in culture supernatants or in vitro reaction mixtures.

  • Plate Coating: Coat a 96-well plate with avidin (B1170675) or streptavidin.[17]

  • Standard Curve: Prepare a standard curve of known biotin concentrations.

  • Sample Preparation: Prepare dilutions of the experimental samples.

  • Competition: Add the standards and samples to the wells along with a known amount of biotinylated HRP (Horseradish Peroxidase). The free biotin in the samples will compete with the biotinylated HRP for binding to the coated avidin/streptavidin.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The color development will be inversely proportional to the amount of biotin in the sample.

  • Stopping and Reading: Stop the reaction with an acid and read the absorbance at the appropriate wavelength (e.g., 450 nm).[17]

  • Calculation: Determine the biotin concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is the unequivocally established natural precursor for biotin synthesis. Its seven-carbon backbone is specifically recognized and activated by the early enzymes of the pathway, leading to the efficient production of biotin. In contrast, azelate, a nine-carbon dicarboxylic acid, is not a known natural precursor, and its utilization is predicted to be severely limited by the strict substrate specificity of key enzymes like pimeloyl-CoA synthetase (BioW).

For researchers in metabolic engineering, efforts to increase biotin yields should focus on optimizing the synthesis and availability of this compound. For those in drug development, the high specificity of the enzymes in the this compound utilization pathway presents attractive targets for the design of specific inhibitors. While the direct use of azelate as a biotin precursor is not supported by current knowledge, the possibility of engineering novel biosynthetic pathways with enzymes of altered substrate specificity remains an intriguing area for future research.

References

Confirming Pimelate Synthesis Gene Function: A Guide to Knockout Mutant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of using knockout mutant analysis to elucidate the function of genes involved in pimelate synthesis, a critical precursor for the essential cofactor biotin (B1667282). As the biotin biosynthetic pathway is absent in humans, its components are attractive targets for novel antimicrobial agents.[1][2][3] This makes precise functional validation of its enzymes, through techniques like gene knockout, fundamentally important.

This compound Synthesis: Diverse Bacterial Pathways

Bacteria have evolved several distinct pathways for synthesizing the this compound moiety. Understanding these pathways is crucial for designing effective knockout experiments. The two most well-characterized systems are found in Escherichia coli and Bacillus subtilis.

  • E. coli Pathway : This pathway hijacks the cell's fatty acid synthesis (FAS) machinery.[4][5] It requires two key genes, bioC and bioH. BioC methylates the ω-carboxyl group of a malonyl-thioester, priming it for two rounds of FAS elongation. BioH then acts as an esterase to release pimeloyl-ACP, the direct precursor for the next step in biotin synthesis.[4][5]

  • B. subtilis Pathway : This organism also utilizes FAS but generates free pimelic acid as an intermediate.[6][7] It possesses two relevant genes, bioI and bioW. While both were predicted to be involved, knockout studies have shown that bioW, which encodes a pimeloyl-CoA synthetase, is essential for biotin synthesis, whereas bioI is dispensable.[6][7] This indicates that pimeloyl-CoA, not pimeloyl-ACP, is the primary substrate for the subsequent enzyme, BioF, in B. subtilis.[8]

Pimelate_Synthesis_Pathways Late Pathway Late Biotin Synthesis (BioF, A, D, B)

Data Presentation: Knockout Mutant Phenotypes

The most direct method to confirm the function of a putative this compound synthesis gene is to create a knockout mutant and observe its phenotype. The primary indicator is the organism's ability to grow in a minimal medium lacking biotin. A true this compound synthesis gene knockout will result in biotin auxotrophy, a condition that can be rescued by supplementing the medium with either pimelic acid or biotin.

Gene KnockoutOrganismPutative FunctionGrowth in Minimal MediumGrowth with this compoundGrowth with BiotinPhenotype Confirmation
ΔbioC E. coliMalonyl-thioester methyltransferase-++Confirmed Auxotroph[4][5]
ΔbioH E. coliPimeloyl-ACP methyl esterase-++Confirmed Auxotroph[4][5]
ΔbioW B. subtilisPimeloyl-CoA synthetase-+/- (Requires uptake)+Confirmed Auxotroph[6][7]
ΔbioI B. subtilisP450 enzyme+++++++++Gene is Dispensable[6][7]

Table 1: Comparative analysis of knockout mutant phenotypes for key this compound synthesis genes. Growth is represented qualitatively: '+++' for wild-type growth, '-' for no growth, and '+/-' for partial or conditional rescue.

Experimental Protocols

Precise and reproducible protocols are essential for successful knockout mutant analysis. Below are generalized methodologies for gene deletion via homologous recombination and subsequent phenotypic characterization.

This protocol is based on a two-step allelic exchange using a suicide plasmid containing a counter-selectable marker (e.g., sacB).[9]

1. Construct Design and Assembly:

  • Primer Design : Design primers to amplify ~1kb regions upstream (Upstream Homologous Arm, UHA) and downstream (Downstream Homologous Arm, DHA) of the target gene.[9] Incorporate restriction sites into the outer primers for cloning into the suicide vector.
  • PCR Amplification : Amplify UHA and DHA from wild-type genomic DNA.
  • Vector Ligation : Sequentially clone the UHA and DHA fragments into a suicide vector (e.g., pT18mobsacB).[9] This vector should carry an antibiotic resistance marker for selection and a counter-selectable marker like sacB, which confers sucrose (B13894) sensitivity.

2. Transformation and First Recombination (Integration):

  • Conjugation : Transfer the engineered suicide plasmid from a donor E. coli strain into the target bacterium via conjugation.[10]
  • Selection : Plate the conjugation mixture on a selective medium containing an antibiotic to select for host cells where the plasmid has integrated into the chromosome via a single homologous recombination event (at either the UHA or DHA).

3. Second Recombination (Excision and Knockout):

  • Counter-selection : Culture the integrants in a medium without antibiotics to allow for a second recombination event. Plate the culture onto a medium containing sucrose (e.g., 5-10%).
  • Mechanism : The sacB gene product converts sucrose into a toxic substance, killing any cells that retain the plasmid backbone.[9] Survivors will have undergone a second recombination event that excises the plasmid, resulting in either a wild-type revertant or the desired markerless gene deletion.

4. Mutant Verification:

  • Phenotypic Screen : Patch colonies from the sucrose plates onto antibiotic-containing plates. True knockout candidates will be sucrose-resistant and antibiotic-sensitive.
  • PCR Confirmation : Use primers flanking the target gene region and primers internal to the gene. The knockout mutant should yield a shorter product with the flanking primers and no product with the internal primers, unlike the wild-type.[9]
  • Sequencing : Sequence the PCR product from the knockout to confirm the precise deletion of the target gene.

Knockout_Workflow start Start: Identify Target Gene construct 1. Design & Assemble Knockout Vector (Amplify UHA/DHA, ligate into suicide plasmid) start->construct conjugation 2. Conjugate Plasmid into Target Bacterium construct->conjugation selection1 3. First Selection (Antibiotic) Selects for single-crossover integrants conjugation->selection1 selection2 4. Second Selection (Sucrose) Counter-selects against plasmid backbone selection1->selection2 verification 5. Verify Mutant Colonies (PCR & Sequencing) selection2->verification end Confirmed Knockout Mutant verification->end

1. Media Preparation:

  • Prepare a liquid M9 minimal medium (or other appropriate minimal medium for the target organism).
  • Prepare three variations of the medium:
  • Basal minimal medium (Negative Control).
  • Minimal medium supplemented with pimelic acid (e.g., 1-10 µM).
  • Minimal medium supplemented with biotin (e.g., 10-50 nM) (Positive Control).

2. Inoculation and Growth:

  • Inoculate cultures of the wild-type strain and the putative knockout mutant into each of the three media conditions. Start with a standardized cell density (e.g., OD600 of 0.05).
  • Incubate the cultures under optimal growth conditions (e.g., 37°C with shaking).

3. Data Collection:

  • Measure the optical density (OD600) of all cultures at regular time intervals (e.g., every 2-4 hours) for 24-48 hours.
  • Plot the growth curves (OD600 vs. time) for both strains under all conditions.

4. Interpretation:

  • Wild-Type : Should grow robustly in the basal minimal medium.
  • Knockout Mutant :
  • Should show little to no growth in the basal minimal medium.
  • Growth should be restored to near wild-type levels in the medium supplemented with biotin.
  • Restored growth in the pimelic acid-supplemented medium confirms the gene's role is upstream of or at the point of this compound synthesis.

References

A Comparative Guide to Functional Complementation of Pimelate Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of biotin (B1667282) is a critical metabolic process for most bacteria and an attractive target for novel antimicrobial agents. The initial stage of this pathway, the synthesis of the pimelate moiety, exhibits remarkable diversity across different bacterial species. This guide provides a comparative analysis of the key enzymes involved in the three major this compound synthesis pathways, focusing on functional complementation studies that highlight their interchangeability and unique characteristics.

Introduction to this compound Biosynthesis Pathways

This compound is a seven-carbon dicarboxylic acid that serves as the backbone for the biotin molecule. Bacteria have evolved at least three distinct enzymatic routes to produce an activated this compound thioester (Pimeloyl-ACP or Pimeloyl-CoA), which is the substrate for the conserved downstream ring-assembly pathway (catalyzed by BioF, BioA, BioD, and BioB). Understanding the functional differences and similarities between the enzymes of these initial pathways is crucial for metabolic engineering and the development of broad-spectrum inhibitors.

The three primary pathways for this compound moiety synthesis are:

  • The BioC-BioH Pathway: The canonical pathway in Escherichia coli and many other bacteria. It hijacks the fatty acid synthesis (FAS) machinery through methylation and subsequent demethylation steps.

  • The BioI-BioW Pathway: Found in Bacillus subtilis, this pathway involves the oxidative cleavage of long-chain fatty acids (BioI) and the activation of free this compound to Pimeloyl-CoA (BioW).[1]

  • The BioZ Pathway: Identified in α-proteobacteria, this pathway utilizes a specialized β-ketoacyl-ACP synthase (BioZ) to condense glutaryl-CoA with malonyl-ACP.

Comparative Analysis of Enzyme Functionality

Functional complementation is a powerful genetic technique used to demonstrate that a gene from one organism can rescue a mutant phenotype in another. In the context of the this compound pathway, this typically involves expressing a heterologous enzyme in an E. coli strain that has a knockout mutation in one of its own biotin synthesis genes (e.g., ΔbioC or ΔbioH) and observing if the ability to grow without supplemental biotin is restored.

Qualitative Complementation Data

Numerous studies have demonstrated the ability of diverse enzymes to functionally replace the canonical E. coli BioC and BioH proteins. This interchangeability underscores a conserved biochemical function despite evolutionary divergence.

Native Enzyme (Host) Mutant Strain Complementing Enzyme Enzyme Source Organism Complementation Outcome
BioH (E. coli)E. coli ΔbioHBioGHaemophilus influenzae, Bacteroides fragilisSuccessful Growth Restoration[2]
BioH (E. coli)E. coli ΔbioHBioKSynechococcus spp. (Cyanobacteria)Successful Growth Restoration[2]
BioH (E. coli)E. coli ΔbioHBioJFrancisella spp.Successful Growth Restoration
BioH (E. coli)E. coli ΔbioHBioVHelicobacter spp.Successful Growth Restoration
BioH (E. coli)E. coli ΔbioHBioH1, BioH2, BioH3Mycobacterium smegmatisSuccessful Growth Restoration[3]
BioH (E. coli)E. coli ΔbioHBioUEhrlichia chaffeensisSuccessful Growth Restoration[4]
BioC (E. coli)E. coli ΔbioCBioTEhrlichia chaffeensisSuccessful Growth Restoration[4]
BioC/BioH (E. coli)E. coli ΔbioC ΔbioHBioZAgrobacterium tumefaciensSuccessful Growth Restoration[5]
Quantitative Performance Comparison: Enzyme Kinetics

A direct comparison of enzyme efficiency is best achieved by examining their kinetic parameters. However, comprehensive kinetic data for the physiological substrate (Pimeloyl-ACP methyl ester) is not available for all BioH alternatives. The data below is compiled from various sources, and substrates may differ, highlighting a key knowledge gap for researchers.

Enzyme Source Organism Substrate Km (mM) Vmax (µmol min-1 mg-1) kcat (s-1) Catalytic Efficiency (kcat/Km, M-1s-1)
BioHE. colip-Nitrophenyl acetate0.29N/AN/AN/A
BioHE. colip-Nitrophenyl butyrate0.33N/AN/AN/A
BioHE. colip-Nitrophenyl caproate0.25N/AN/AN/A
Phosphorylcholine PhosphataseP. aeruginosaPhosphorylcholine (pH 7.4, +Mg2+)0.525N/AN/A
Phosphorylcholine PhosphataseP. aeruginosaPhosphorylcholine (pH 7.4, -Mg2+)0.055.6N/AN/A
BioWB. subtilisPimelic AcidN/AN/AN/AN/A
BioZA. tumefaciensGlutaryl-CoA / Malonyl-ACPN/AN/AN/AN/A

Visualizing the Pathways and Experimental Workflow

This compound Biosynthesis Pathways

Pimelate_Pathways This compound Biosynthesis Pathway Alternatives cluster_Ecoli E. coli Pathway (BioC-BioH) cluster_Bsubtilis B. subtilis Pathway (BioI/BioW) cluster_Alpha α-proteobacteria Pathway (BioZ) Malonyl_ACP Malonyl-ACP Malonyl_ACP_Me Malonyl-ACP Methyl Ester Malonyl_ACP->Malonyl_ACP_Me BioC (+SAM) Pimeloyl_ACP_Me Pimeloyl-ACP Methyl Ester Malonyl_ACP_Me->Pimeloyl_ACP_Me Fatty Acid Synthase (x2) Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_Me->Pimeloyl_ACP BioH (or BioG, J, V, K...) BioF BioF (KAPA Synthase) Pimeloyl_ACP->BioF To Biotin Ring Assembly Fatty_Acyl_ACP Long-chain Fatty Acyl-ACP Pimelic_Acid Pimelic Acid Fatty_Acyl_ACP->Pimelic_Acid BioI (P450) Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW (+CoA, ATP) Pimeloyl_CoA->BioF Glutaryl_CoA Glutaryl-CoA Keto_Pimeloyl_ACP 3-Ketopimeloyl-ACP Glutaryl_CoA->Keto_Pimeloyl_ACP BioZ Malonyl_ACP2 Malonyl-ACP Malonyl_ACP2->Keto_Pimeloyl_ACP Pimeloyl_ACP2 Pimeloyl-ACP Keto_Pimeloyl_ACP->Pimeloyl_ACP2 FAS enzymes Pimeloyl_ACP2->BioF

Caption: Diverse enzymatic pathways for the synthesis of this compound precursors.

Functional Complementation Workflow

Complementation_Workflow Functional Complementation Experimental Workflow cluster_prep Strain and Vector Preparation cluster_exp Complementation Assay cluster_controls Controls cluster_results Data Analysis Mutant Generate Host Strain (e.g., E. coli ΔbioH) Transform Transform ΔbioH Host with Expression Plasmid Mutant->Transform Plasmid Clone Candidate Gene (e.g., bioG) into Expression Vector Plasmid->Transform Culture Culture Transformants on Minimal Media Agar (B569324) Plates Transform->Culture Media_Biotin Plate 1: Minimal Media + Biotin Culture->Media_Biotin Replica Plate Media_NoBiotin Plate 2: Minimal Media - Biotin Culture->Media_NoBiotin Replica Plate Control_Neg Control_Pos Observe Observe Growth vs. No Growth (Qualitative) Media_NoBiotin->Observe Measure Measure Growth Curves in Liquid Culture (Quantitative) Observe->Measure Calc Calculate Specific Growth Rate (µ) and Final OD Measure->Calc

Caption: Workflow for a typical bacterial functional complementation study.

Experimental Protocols

Gene Deletion in Host Strain (e.g., E. coli ΔbioH)

This protocol outlines a general method for creating a targeted gene deletion using lambda red recombineering.

  • Primer Design: Design 50-70 nucleotide primers to amplify an antibiotic resistance cassette (e.g., kanamycin). The primers must include 30-50 nucleotide homology arms corresponding to the regions immediately upstream and downstream of the target gene (bioH).

  • Cassette Amplification: Perform PCR using a template plasmid carrying the resistance cassette and the designed primers to generate a linear DNA fragment.

  • Host Preparation: Grow the E. coli host strain carrying the pKD46 plasmid (which expresses the lambda red recombinase under arabinose induction) at 30°C in SOB medium with ampicillin.

  • Induction: At an OD600 of ~0.4-0.6, add L-arabinose to a final concentration of 100 mM and incubate for another hour to induce recombinase expression.

  • Electroporation: Prepare electrocompetent cells by washing the induced culture repeatedly with ice-cold sterile 10% glycerol. Electroporate the purified PCR product (the resistance cassette) into the competent cells.

  • Selection & Verification: Plate the cells on LB agar containing the appropriate antibiotic (e.g., kanamycin) and incubate at 37°C. Verify the correct gene replacement in resistant colonies via PCR using primers flanking the target gene locus and subsequent DNA sequencing.

Functional Complementation Assay

This protocol describes how to test if a candidate gene can rescue the biotin auxotrophy of the knockout strain.

  • Vector Construction: Clone the open reading frame (ORF) of the candidate enzyme (e.g., P. aeruginosa bioH, A. tumefaciens bioZ) into an expression vector (e.g., pBAD33) with an inducible promoter.

  • Transformation: Transform the constructed plasmid into the chemically competent or electrocompetent ΔbioH E. coli strain created in the previous protocol. As controls, also transform an empty vector and a vector containing the native E. coli bioH gene.

  • Qualitative Plate Assay:

    • Plate the transformed cells onto rich media (e.g., LB) with the appropriate antibiotic for plasmid selection and incubate overnight.

    • Replica-plate single colonies onto two types of M9 minimal media agar plates: one supplemented with a growth-limiting amount of biotin (positive growth control) and one completely lacking biotin (selective condition).

    • Incubate plates for 24-48 hours at 37°C. Complementation is successful if robust growth is observed on the biotin-free plate for the candidate gene, similar to the positive control (E. coli bioH), while the empty vector control shows no growth.

  • Quantitative Growth Curve Analysis:

    • Inoculate single colonies of each transformant (candidate, positive control, negative control) into M9 minimal liquid medium containing the plasmid-selecting antibiotic and a non-repressing carbon source (e.g., glycerol). Grow overnight.

    • Wash the cells twice in biotin-free M9 medium to remove any stored biotin.

    • Inoculate fresh, biotin-free M9 minimal medium (with the appropriate inducer, e.g., L-arabinose) to a starting OD600 of ~0.05.

    • Incubate in a microplate reader or shaking incubator at 37°C, measuring the OD600 at regular intervals (e.g., every 30 minutes) for 24-48 hours.

    • Plot OD600 versus time to generate growth curves. Calculate the specific growth rate (µ) during the exponential phase for a quantitative comparison of complementation efficiency.

References

A Cross-Species Comparative Guide to Pimelate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pimelate metabolism across different species, focusing on the key enzymatic pathways and their components in bacteria (Escherichia coli and Bacillus subtilis), yeast (Saccharomyces cerevisiae), and humans. The information presented is supported by experimental data and detailed methodologies to facilitate further research and drug development targeting these pathways.

Introduction to this compound Metabolism

Pimelic acid, a seven-carbon dicarboxylic acid, is a crucial precursor for the biosynthesis of biotin (B1667282) (vitamin B7) in many organisms. Biotin is an essential cofactor for a variety of carboxylases involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While bacteria and yeast can synthesize biotin de novo, humans must obtain it from their diet, making the biotin synthesis pathway an attractive target for antimicrobial drug development. This guide explores the diverse strategies employed by different species to produce the pimeloyl moiety, the committed step in biotin biosynthesis.

Comparative Analysis of this compound Metabolic Pathways

The biosynthesis of the pimeloyl moiety exhibits remarkable diversity across species. In bacteria, several distinct pathways have been elucidated, while in yeast, the initial steps remain less characterized. In humans, a dedicated pathway for this compound synthesis for biotin production is absent; however, pimelic acid can arise from the catabolism of certain fatty acids and amino acids.

Bacterial this compound Metabolism

Escherichia coli: The BioC-BioH Pathway

E. coli utilizes a modified fatty acid synthesis pathway, often referred to as the BioC-BioH pathway, to produce pimeloyl-ACP (acyl carrier protein). This pathway involves the following key steps:

  • Methylation of Malonyl-ACP: The pathway is initiated by the enzyme malonyl-ACP O-methyltransferase (BioC), which methylates the free carboxyl group of malonyl-ACP, using S-adenosyl-L-methionine (SAM) as the methyl donor. This methylation step is crucial as it "disguises" the malonyl-ACP, allowing it to be utilized by the fatty acid synthesis machinery.

  • Fatty Acid Elongation: The resulting malonyl-ACP methyl ester enters the fatty acid synthesis (FAS) type II system and undergoes two rounds of elongation, ultimately producing pimeloyl-ACP methyl ester.

  • Demethylation: The final step is the hydrolysis of the methyl ester by pimeloyl-ACP methyl ester esterase (BioH) to yield pimeloyl-ACP, the substrate for the next enzyme in the biotin synthesis pathway, 8-amino-7-oxononanoate (B1240340) synthase (BioF).

Bacillus subtilis: The BioW and BioI Pathways

B. subtilis possesses two distinct pathways for generating the pimeloyl moiety:

  • The BioW Pathway: This pathway utilizes free pimelic acid, which is activated to pimeloyl-CoA by the enzyme pimeloyl-CoA synthetase (BioW) in an ATP-dependent manner[1][2]. The source of this free pimelic acid is believed to be from the fatty acid synthesis pathway[1][3].

  • The BioI Pathway: This pathway involves the cytochrome P450 enzyme BioI, which catalyzes the oxidative cleavage of long-chain fatty acyl-ACPs to produce pimeloyl-ACP[4][5].

While both pathways exist, genetic studies have shown that the BioW pathway is essential for biotin synthesis in B. subtilis[3].

Other Bacterial Pathways: The BioZ Pathway

Some bacteria, particularly α-proteobacteria, lack the genes for the BioC-BioH and BioW/BioI pathways. Instead, they utilize an alternative enzyme, BioZ, which is a 3-ketoacyl-ACP synthase. BioZ catalyzes the condensation of glutaryl-CoA with malonyl-ACP to initiate the synthesis of pimeloyl-ACP.

Yeast this compound Metabolism

Saccharomyces cerevisiae

The this compound metabolism pathway in S. cerevisiae is not as well understood as in bacteria. The initial substrate for biotin synthesis is believed to be pimeloyl-CoA. The enzyme responsible for its synthesis is the putative pimeloyl-CoA synthetase, Bio1. However, the origin of the pimelic acid that Bio1 would activate remains unknown.

Human this compound Metabolism

Humans lack the enzymatic machinery to synthesize biotin and therefore do not have a dedicated this compound metabolism pathway for this purpose. Pimelic acid can be detected in human urine and plasma, and elevated levels are associated with certain metabolic disorders, such as deficiencies in fatty acid oxidation. In these conditions, pimelic acid is thought to arise from the omega-oxidation of longer-chain dicarboxylic acids. The enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD) can act on pimeloyl-CoA, suggesting a link to fatty acid and amino acid catabolism.

Quantitative Data on this compound Metabolism Enzymes

The following table summarizes the available kinetic parameters for key enzymes involved in this compound metabolism across different species. It is important to note that for some enzymes, kinetic data is not available or has been characterized for homologous enzymes from different organisms.

SpeciesEnzymePathwaySubstrate(s)KmkcatVmax
E. coli (homolog from B. cereus)BioC (Malonyl-ACP O-methyltransferase)BioC-BioHS-adenosyl-L-methionine1.9 ± 0.1 µM~200 s-1-
E. coliBioH (Pimeloyl-ACP methyl ester esterase)BioC-BioHp-nitrophenyl esters (short-chain)---
B. subtilis (homolog from A. aeolicus)BioW (Pimeloyl-CoA synthetase)BioWThis compound10.7 ± 0.96 µM0.745 ± 0.023 s-1-
B. subtilis (homolog from B. sphaericus)BioW (Pimeloyl-CoA synthetase)BioWThis compound145 µM-1 unit/mg
CoASH33 µM-
ATP170 µM-
B. subtilisBioI (Cytochrome P450)BioILong-chain fatty acyl-ACPs---
S. cerevisiaeBio1 (Putative pimeloyl-CoA synthetase)-This compound, CoA, ATP---

Data not available is denoted by "-".

Intracellular Metabolite Concentrations

The intracellular concentrations of key intermediates in this compound metabolism are tightly regulated. The following table presents available data on the concentrations of relevant metabolites.

SpeciesMetaboliteConcentration
E. coliAcetyl-CoA20 - 600 µM[6]
Malonyl-CoA4 - 90 µM[6]
Pimeloyl-ACPData not available
B. subtilisPropionyl-CoA0.2 - 52.0 µM
Pimeloyl-CoAData not available
Human (Urine)Pimelic Acid0 - 3 µg/mg creatinine[7]
Human (Plasma)Pimelic AcidData not available

Experimental Protocols

Detailed experimental protocols are essential for the study of this compound metabolism. Below are methodologies for assaying the activity of key enzymes.

Malonyl-ACP O-methyltransferase (BioC) Assay

This assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to malonyl-ACP.

  • Reaction Mixture:

    • 100 mM sodium phosphate (B84403) buffer (pH 7.5)

    • 10 mM MgCl₂

    • 200 mM NaCl

    • 10% (v/v) glycerol

    • Purified BioC enzyme

    • Malonyl-ACP

    • [³H-methyl]-S-adenosyl-L-methionine

  • Procedure:

    • Assemble the reaction mixture without the enzyme and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the BioC enzyme.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Incubate on ice for 10 minutes to precipitate the protein and acylated ACP.

    • Centrifuge at high speed to pellet the precipitate.

    • Wash the pellet with 5% (w/v) TCA to remove unincorporated [³H-methyl]-SAM.

    • Solubilize the pellet in a suitable buffer or scintillation cocktail.

    • Quantify the incorporated radioactivity using a scintillation counter.

Pimeloyl-ACP Methyl Ester Esterase (BioH) Assay

This assay monitors the hydrolysis of the methyl ester from pimeloyl-ACP methyl ester.

  • Substrate Preparation: Synthesize pimeloyl-ACP methyl ester enzymatically or chemically.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • Purified BioH enzyme

    • Pimeloyl-ACP methyl ester

  • Procedure (using p-nitrophenyl esters as a model substrate):

    • Prepare a reaction mixture containing buffer and a p-nitrophenyl ester substrate (e.g., p-nitrophenyl acetate).

    • Pre-incubate the mixture at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the BioH enzyme.

    • Monitor the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenolate.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Pimeloyl-CoA Synthetase (BioW) Assay

This assay measures the formation of pimeloyl-CoA from this compound, CoA, and ATP, often coupled to a subsequent enzymatic reaction for detection.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 1 mM Pimelic acid

    • Purified BioW enzyme

  • Procedure (Coupled Spectrophotometric Assay):

    • This assay can be coupled to the BioF reaction, where the product pimeloyl-CoA is used by 8-amino-7-oxononanoate synthase (BioF) in the presence of L-alanine. The consumption of L-alanine can be monitored, or the product, 8-amino-7-oxononanoate, can be detected.

    • Alternatively, the formation of AMP can be monitored using a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase) that links AMP production to the oxidation of NADH, which can be followed spectrophotometrically at 340 nm.

Quantification of Pimelic Acid in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of pimelic acid in a complex biological matrix.

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., a stable isotope-labeled pimelic acid).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Detect pimelic acid and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for pimelic acid should be optimized.

    • Quantify the concentration of pimelic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizing this compound Metabolism

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and a general experimental workflow.

Pimelate_Metabolism_E_coli Malonyl_ACP Malonyl-ACP Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_ME BioC SAM S-Adenosyl-L-methionine SAM->Malonyl_ACP_ME SAH S-Adenosyl-L-homocysteine Malonyl_ACP_ME->SAH FAS_II Fatty Acid Synthase II (2 rounds) Malonyl_ACP_ME->FAS_II Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester FAS_II->Pimeloyl_ACP_ME Methanol Methanol Pimeloyl_ACP_ME->Methanol Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP BioH BioF To Biotin Synthesis (BioF) Pimeloyl_ACP->BioF

Caption: this compound biosynthesis pathway in E. coli (BioC-BioH pathway).

Pimelate_Metabolism_B_subtilis cluster_BioI BioI Pathway cluster_BioW BioW Pathway Long_Chain_Acyl_ACP Long-chain acyl-ACP Pimeloyl_ACP Pimeloyl-ACP Long_Chain_Acyl_ACP->Pimeloyl_ACP BioI (P450) Pimelic_Acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW ATP ATP ATP->Pimeloyl_CoA CoA CoA CoA->Pimeloyl_CoA AMP_PPi AMP + PPi Pimeloyl_CoA->AMP_PPi BioF To Biotin Synthesis (BioF) Pimeloyl_CoA->BioF

Caption: this compound biosynthesis pathways in B. subtilis.

Pimelate_Metabolism_Yeast Unknown Unknown Precursor(s) Pimelic_Acid Pimelic Acid Unknown->Pimelic_Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA Bio1 ATP ATP ATP->Pimeloyl_CoA CoA CoA CoA->Pimeloyl_CoA AMP_PPi AMP + PPi Pimeloyl_CoA->AMP_PPi BioF_homolog To Biotin Synthesis Pimeloyl_CoA->BioF_homolog

Caption: Putative this compound metabolism pathway in S. cerevisiae.

Experimental_Workflow Start Start Protein_Expression 1. Protein Expression & Purification (e.g., BioC, BioH, BioW) Start->Protein_Expression Metabolite_Extraction 4. Metabolite Extraction from Cells/Plasma Start->Metabolite_Extraction Enzyme_Assay 2. Enzymatic Assay Protein_Expression->Enzyme_Assay Kinetic_Analysis 3. Determination of Kinetic Parameters (Km, kcat) Enzyme_Assay->Kinetic_Analysis Data_Analysis 7. Comparative Data Analysis Kinetic_Analysis->Data_Analysis LC_MS 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS Quantification 6. Metabolite Quantification LC_MS->Quantification Quantification->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The metabolism of this compound, a key step in biotin biosynthesis, is a fascinating example of metabolic diversity. The well-characterized pathways in bacteria present attractive targets for the development of novel antimicrobial agents. In contrast, the less understood pathway in yeast and the absence of a dedicated pathway in humans highlight fundamental differences in the metabolic capabilities of these organisms. Further research, particularly in quantifying enzyme kinetics, measuring intracellular metabolite concentrations, and performing metabolic flux analysis, will be crucial for a complete understanding of this compound metabolism and for exploiting this knowledge in biotechnology and medicine.

References

Validating Pimelate Metabolic Flux: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the metabolic flux of the pimelate biosynthesis pathway is crucial for advancements in biotechnology and drug development, particularly in the context of biotin (B1667282) synthesis and the engineering of novel biosynthetic pathways. Validating and quantifying this flux is a key challenge that can be addressed through various experimental approaches. This guide provides a comprehensive comparison of isotopic labeling studies, specifically 13C Metabolic Flux Analysis (13C-MFA), with alternative methods such as enzyme assays and genetic knockout studies for validating this compound metabolic flux.

Isotopic Labeling Studies: 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique for quantifying intracellular metabolic fluxes.[1] It involves introducing a 13C-labeled substrate (e.g., glucose) into a biological system and tracking the incorporation of the 13C isotopes into various metabolites. By analyzing the mass isotopomer distributions of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the rates of metabolic reactions can be inferred.[1][2]

Performance and Applications

13C-MFA provides a detailed, quantitative snapshot of the metabolic state of a cell, offering high-resolution flux maps of central carbon metabolism and related pathways.[3] While direct quantification of this compound metabolic flux using 13C-MFA is not extensively documented in publicly available literature, the methodology is well-suited for this purpose. The this compound biosynthesis pathway, particularly in microorganisms like Bacillus subtilis, is linked to fatty acid synthesis, which is readily analyzable with 13C-MFA. By tracing the flow of labeled carbons from a primary carbon source like glucose through fatty acid precursors and into this compound and its downstream products like biotin, the flux through this specific pathway can be determined.

Illustrative Data

To demonstrate the application of 13C-MFA to the this compound pathway, the following table presents hypothetical, yet realistic, quantitative data that could be obtained from such a study in B. subtilis. This data is based on known metabolic pathways and typical flux distributions in bacteria.

ParameterValueUnit
Glucose Uptake Rate10mmol/gDW/h
Flux to Fatty Acid Synthesis1.5mmol/gDW/h
This compound Synthesis Flux 0.05 mmol/gDW/h
Biotin Synthesis Flux0.045mmol/gDW/h
Experimental Protocol: 13C-MFA for this compound Flux

A typical 13C-MFA experiment to determine this compound flux would involve the following key steps:

  • Cell Culture and Isotopic Labeling:

    • Cultivate the microorganism (e.g., B. subtilis) in a chemically defined medium with a known concentration of a 13C-labeled carbon source, such as [U-13C6]glucose.

    • Ensure the culture reaches a metabolic and isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench the metabolism to prevent further enzymatic activity.

    • Extract intracellular metabolites using a cold solvent mixture (e.g., methanol/water).

  • Sample Analysis:

    • Analyze the isotopic labeling patterns of key intracellular metabolites, particularly amino acids (which reflect the labeling of their precursor molecules in central metabolism) and intermediates of the fatty acid and this compound synthesis pathways, using GC-MS or LC-MS/MS.

  • Flux Calculation:

    • Use a computational model of the organism's metabolic network to simulate the distribution of 13C isotopes.

    • Fit the simulated labeling patterns to the experimentally measured data to estimate the intracellular metabolic fluxes, including the flux through the this compound biosynthesis pathway.

G Experimental Workflow for 13C-MFA of this compound Flux cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Culture B. subtilis Culture Labeling [U-13C6]Glucose Labeling Culture->Labeling Quenching Metabolic Quenching Labeling->Quenching Steady State Extraction Metabolite Extraction Quenching->Extraction GCMS GC-MS/LC-MS Analysis Extraction->GCMS MID Mass Isotopomer Distribution GCMS->MID Modeling Computational Modeling MID->Modeling FluxMap This compound Flux Map Modeling->FluxMap

Caption: Workflow for determining this compound metabolic flux using 13C-MFA.

Alternative Methods for Pathway Validation

While 13C-MFA provides a comprehensive view of metabolic fluxes, other methods can be employed to validate the activity and essentiality of the this compound pathway.

Enzyme Assays

Enzyme assays are in vitro techniques used to measure the activity of a specific enzyme. By isolating the key enzymes in the this compound biosynthesis pathway, such as BioW (pimeloyl-CoA synthetase) in B. subtilis, their kinetic parameters can be determined.

Enzyme assays are highly specific and can provide valuable information about the catalytic potential of an enzyme. They are essential for characterizing the function of individual proteins within a pathway. However, in vitro enzyme activity does not always directly correlate with in vivo metabolic flux, as the latter is influenced by substrate availability, allosteric regulation, and other cellular factors.

The following table summarizes experimentally determined kinetic parameters for the BioW enzyme from Aquifex aeolicus, a key enzyme in the this compound synthesis pathway.[4]

EnzymeSubstrateKm (µM)kcat (s-1)
BioW (A. aeolicus)This compound10.7 ± 0.960.745 ± 0.023
BioW (A. aeolicus)ATP13 ± 3 (Kd)-
BioW (A. aeolicus)CoA14 ± 2.5 (Kd)-

A typical assay to determine the kinetic parameters of BioW involves:

  • Protein Purification: Overexpress and purify the BioW enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, MgCl₂, ATP, CoA, and varying concentrations of this compound.

  • Reaction Initiation and Termination: Initiate the reaction by adding the purified BioW enzyme. Stop the reaction at specific time points.

  • Product Quantification: Quantify the product (e.g., AMP or pimeloyl-CoA) using techniques like high-performance liquid chromatography (HPLC).

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax (from which kcat is derived).[5][6]

G This compound Synthesis Pathway in B. subtilis FattyAcids Long-chain acyl-ACPs PimeloylACP Pimeloyl-ACP FattyAcids->PimeloylACP BioI This compound Pimelic Acid PimeloylACP->this compound Thioesterase PimeloylCoA Pimeloyl-CoA This compound->PimeloylCoA BioW (ATP, CoA -> AMP, PPi) Biotin Biotin Synthesis PimeloylCoA->Biotin

Caption: Key enzymatic steps in the this compound biosynthesis pathway of B. subtilis.

Genetic Knockout Studies

Creating targeted gene deletions (knockouts) of the enzymes in the this compound pathway is a powerful method to assess their physiological importance.

Genetic knockout studies provide strong in vivo evidence for the essentiality of a gene for a particular metabolic function. The resulting phenotype, such as growth defects or auxotrophy, can definitively link a gene to a pathway. However, these studies are often qualitative or semi-quantitative and do not directly measure the metabolic flux. They demonstrate the "on/off" nature of a pathway rather than the rate at which it operates.

While direct flux measurements are not the primary output, the phenotypic consequences of a gene knockout can be quantified.

GenotypePhenotypeBiotin Requirement for GrowthImplied this compound Flux
Wild-type B. subtilisPrototrophicNoneSufficient for Biotin Synthesis
ΔbioWB. subtilisAuxotrophicRequiredAbolished or severely restricted
  • Strain Construction: Create a deletion mutant of the target gene (e.g., bioW) using standard molecular biology techniques like homologous recombination.

  • Growth Assays: Compare the growth of the wild-type and mutant strains in minimal medium with and without supplementation of the pathway product (e.g., biotin or this compound).

  • Metabolite Analysis: Optionally, perform metabolomic analysis on the wild-type and mutant strains to observe the accumulation of precursors or the depletion of downstream products.[7][8]

G Logic of Genetic Knockout Studies WT Wild-Type (bioW+) PimelatePathway This compound Synthesis Pathway WT->PimelatePathway Functional KO Knockout (ΔbioW) KO->PimelatePathway Blocked Biotin Biotin PimelatePathway->Biotin Growth Growth in Minimal Medium Biotin->Growth

Caption: Rationale for validating the this compound pathway via gene knockout.

Comparison Summary

Feature13C Metabolic Flux Analysis (MFA)Enzyme AssaysGenetic Knockout Studies
Data Output Quantitative flux map (e.g., mmol/gDW/h)Enzyme kinetic parameters (Km, kcat)Phenotypic changes (e.g., auxotrophy)
Nature of Data In vivo, quantitative, systemicIn vitro, quantitative, specific to one enzymeIn vivo, qualitative/semi-quantitative, systemic effect
Primary Application Quantifying pathway activity and network-wide fluxesCharacterizing enzyme function and catalytic potentialDetermining gene essentiality and pathway necessity
Limitations Technically complex, computationally intensiveMay not reflect in vivo conditionsDoes not provide flux rates, potential for pleiotropic effects

Conclusion

The validation of this compound metabolic flux can be approached from multiple angles, each providing a unique piece of the puzzle. 13C Metabolic Flux Analysis stands out as the most powerful technique for obtaining a direct, quantitative measure of the in vivo flux through the this compound pathway and the broader metabolic network. While technically demanding, it offers an unparalleled level of detail.

Enzyme assays are indispensable for the detailed biochemical characterization of the individual enzymes within the pathway, providing crucial data on their catalytic efficiency. Genetic knockout studies offer a definitive, albeit often qualitative, assessment of a gene's physiological role and the essentiality of the pathway for cellular functions like growth.

For a comprehensive understanding of this compound metabolism, an integrated approach that combines the quantitative power of 13C-MFA with the specific insights from enzyme assays and the physiological validation from genetic knockout studies is highly recommended. This multi-faceted strategy will provide the most robust and actionable data for researchers, scientists, and drug development professionals working to harness and manipulate this important metabolic pathway.

References

Comparative Analysis of Pimelate Synthesis Pathways in Bacteria for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficiency and methodologies of key biosynthetic routes to pimelic acid.

Pimelic acid, a seven-carbon dicarboxylic acid, is a valuable precursor for the synthesis of polymers, lubricants, and pharmaceuticals. In the realm of metabolic engineering, bacteria have been harnessed as cell factories for the bio-based production of this platform chemical. This guide provides an in-depth comparison of the three primary pimelate synthesis pathways identified in bacteria: the BioC-BioH pathway from Escherichia coli, the BioI-BioW pathway from Bacillus subtilis, and the BioZ pathway from α-proteobacteria. We present a comparative analysis of their efficiencies, supported by available experimental data, and provide detailed experimental protocols for key analytical procedures.

Pathway Overview and Efficiency

Bacteria have evolved distinct strategies for the biosynthesis of this compound, primarily as a precursor for the essential cofactor biotin (B1667282). Metabolic engineering efforts have repurposed these native pathways for the overproduction of pimelic acid.

The BioC-BioH Pathway (E. coli)

This pathway ingeniously hijacks the fatty acid synthesis (FAS) machinery. It initiates with the methylation of the free carboxyl group of malonyl-ACP by the enzyme BioC. This modification allows the malonyl-ACP methyl ester to be utilized as a primer by the FAS system. Following two rounds of elongation, the resulting pimeloyl-ACP methyl ester is demethylated by BioH to yield pimeloyl-ACP. While this pathway is well-characterized in the context of biotin synthesis, there is limited published data on its efficiency when engineered for dedicated pimelic acid production.

The BioI-BioW Pathway (B. subtilis)
The BioZ Pathway (α-proteobacteria)

The BioZ pathway represents a more direct route to this compound synthesis. The key enzyme, BioZ, a 3-ketoacyl-ACP synthase, catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP. This intermediate then enters the fatty acid synthesis cycle for reduction to pimeloyl-ACP. Metabolic engineering of this pathway in E. coli has shown promising results.

Quantitative Comparison of Pathway Efficiencies

To date, the most significant quantitative data for pimelic acid production has been reported for the engineered BioZ pathway.

PathwayHost OrganismKey Genes EngineeredTiter (g/L)Yield (g/g)Productivity (g/L/h)Reference
BioZ Pathway Escherichia coliOverexpression of bioZ from Mesorhizobium opportunistum and a thioesterase2.1Not ReportedNot Reported[1]
BioC-BioH Pathway Escherichia coliNot reported for dedicated pimelic acid production----
BioI-BioW Pathway Bacillus subtilis / E. coliNot reported for dedicated pimelic acid production----

Note: The table will be updated as more quantitative data for the BioC-BioH and BioI-BioW pathways become available.

Visualizing the this compound Synthesis Pathways

To facilitate a clearer understanding of the biochemical transformations, the following diagrams illustrate the key steps in each of the three this compound synthesis pathways.

BioC_BioH_Pathway malonyl_acp Malonyl-ACP malonyl_acp_me Malonyl-ACP methyl ester malonyl_acp->malonyl_acp_me  BioC (SAM -> SAH)   elongation1 FAS Elongation I malonyl_acp_me->elongation1 c5_acp_me Glutaryl-ACP methyl ester elongation1->c5_acp_me elongation2 FAS Elongation II c5_acp_me->elongation2 pimeloyl_acp_me Pimeloyl-ACP methyl ester elongation2->pimeloyl_acp_me pimeloyl_acp Pimeloyl-ACP pimeloyl_acp_me->pimeloyl_acp  BioH (H₂O -> CH₃OH)  

Caption: The BioC-BioH pathway in E. coli.

BioI_BioW_Pathway lcfa_acp Long-chain Acyl-ACP pimeloyl_acp Pimeloyl-ACP lcfa_acp->pimeloyl_acp  BioI (O₂)   pimelic_acid Pimelic Acid pimeloyl_acp->pimelic_acid Thioesterase pimeloyl_coa Pimeloyl-CoA pimelic_acid->pimeloyl_coa  BioW (ATP, CoA -> AMP, PPi)  

Caption: The BioI-BioW pathway in B. subtilis.

BioZ_Pathway glutaryl_coa Glutaryl-CoA keto_pimeloyl_acp 3-Keto-pimeloyl-ACP glutaryl_coa->keto_pimeloyl_acp  BioZ   malonyl_acp Malonyl-ACP pimeloyl_acp Pimeloyl-ACP keto_pimeloyl_acp->pimeloyl_acp  FAS Reduction (NADPH)  

Caption: The BioZ pathway in α-proteobacteria.

Experimental Protocols

Accurate quantification of pimelic acid is crucial for evaluating the efficiency of different biosynthetic pathways. Below are detailed methodologies for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Pimelic Acid using HPLC-UV

This protocol provides a robust method for the quantification of pimelic acid in bacterial fermentation broth using HPLC with UV detection.

1. Sample Preparation: a. Centrifuge 1 mL of the fermentation broth at 14,000 rpm for 10 minutes at 4°C to pellet the cells. b. Carefully collect the supernatant. c. To 500 µL of the supernatant, add 500 µL of ice-cold acetonitrile (B52724) to precipitate proteins. d. Vortex the mixture vigorously and incubate at -20°C for 30 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.1% (v/v) phosphoric acid in water and acetonitrile (95:5 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at 210 nm.

3. Quantification: a. Prepare a series of standard solutions of pimelic acid of known concentrations in the appropriate culture medium. b. Process the standards using the same sample preparation protocol as the experimental samples. c. Generate a standard curve by plotting the peak area against the concentration of the pimelic acid standards. d. Determine the concentration of pimelic acid in the experimental samples by interpolating their peak areas on the standard curve.

Quantification of Pimelic Acid using GC-MS

For enhanced sensitivity and selectivity, GC-MS is a powerful alternative. This method requires derivatization of the non-volatile pimelic acid to a more volatile form.

1. Sample Preparation and Extraction: a. Follow steps 1a and 1b from the HPLC protocol. b. Acidify 1 mL of the supernatant to pH 2 with 6 M HCl. c. Add 2 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes for liquid-liquid extraction. d. Centrifuge at 3,000 rpm for 5 minutes to separate the phases. e. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. f. Repeat the extraction (steps c-e) two more times and pool the organic phases. g. Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen gas.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Seal the vial tightly and heat at 70°C for 1 hour. c. After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

4. Quantification: a. Prepare standard solutions of pimelic acid and an internal standard (e.g., suberic acid) of known concentrations. b. Derivatize the standards using the same protocol as the samples. c. Generate a calibration curve by plotting the ratio of the peak area of the pimelic acid derivative to the peak area of the internal standard derivative against the concentration of pimelic acid. d. Quantify pimelic acid in the samples using the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis fermentation_broth Fermentation Broth centrifugation1 Centrifugation fermentation_broth->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 protein_precipitation Protein Precipitation (Acetonitrile) supernatant1->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant2 Supernatant centrifugation2->supernatant2 filtration 0.22 µm Filtration supernatant2->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_injection Injection hplc_vial->hplc_injection c18_column C18 Column hplc_injection->c18_column uv_detection UV Detection (210 nm) c18_column->uv_detection data_analysis Data Analysis uv_detection->data_analysis

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_analysis GC-MS Analysis supernatant Supernatant acidification Acidification (HCl) supernatant->acidification lle Liquid-Liquid Extraction (Ethyl Acetate) acidification->lle evaporation Evaporation lle->evaporation dried_extract Dried Extract evaporation->dried_extract add_reagents Add BSTFA + TMCS, Pyridine dried_extract->add_reagents heating Heating (70°C) add_reagents->heating derivatized_sample Derivatized Sample heating->derivatized_sample gcms_injection Injection derivatized_sample->gcms_injection hp5ms_column HP-5ms Column gcms_injection->hp5ms_column ms_detection MS Detection hp5ms_column->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The microbial synthesis of pimelic acid presents a promising alternative to traditional chemical methods. Among the known bacterial pathways, the BioZ pathway has demonstrated the highest reported titer to date. However, further research and metabolic engineering efforts are required to fully explore the potential of the BioC-BioH and BioI-BioW pathways for industrial-scale production. The selection of an optimal pathway will depend on factors such as the host organism, available genetic tools, and desired production metrics. The provided experimental protocols offer a standardized approach for the accurate quantification of pimelic acid, which is essential for the systematic comparison and optimization of these biosynthetic routes.

References

A Comparative Guide to Analytical Methods for Pimelate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pimelate, a dicarboxylic acid involved in various metabolic pathways, is critical for advancing research and ensuring product quality. This guide provides an objective comparison of a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method with a widely used alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. The information presented is supported by experimental data from published studies.

Method Comparison

The selection of an analytical method for this compound quantification is contingent upon the specific requirements of the study, such as desired sensitivity, the complexity of the sample matrix, and the available instrumentation. While both GC-MS and LC-MS/MS offer high sensitivity and selectivity, they operate on different principles and present distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and reliable method for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like pimelic acid, a derivatization step is necessary to increase their volatility.[1][2] A recently validated method for the quantification of organic acids, including pimelic acid, utilizes a strong anionic exchange solid-phase extraction followed by GC-MS analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the specificity of tandem mass spectrometry.[4][5] It is particularly well-suited for the analysis of non-volatile compounds in complex biological matrices, often with minimal sample preparation.[4][6][7]

Performance Characteristics

The following table summarizes the key performance characteristics of the GC-MS and a representative LC-MS/MS method for the quantification of this compound and other dicarboxylic acids.

ParameterValidated GC-MS MethodRepresentative LC-MS/MS Method
Linearity Range 0.9874–0.9994 (regression coefficients)[3]>0.99 (typical correlation coefficient)
Limit of Quantification (LOQ) 3 and 272 ng/mL (for various organic acids)[3]fg to pg levels[7]
Limit of Detection (LOD) 3 and 272 ng/mL (for various organic acids)[3]fg levels[7]
Accuracy (% Recovery) 100 and 111% (for 12 of 15 organic acids)[3]80% to 120% (typical)[8]
Precision (%RSD) 0.04–0.69 μg/mL (process standard deviations)[3]<20% (typical)[8]
Sample Matrix Microbial samples, Cell extracts[3]Biological fluids (CSF, plasma, urine)[7]

Experimental Protocols

Validated Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on the method developed by Heyen et al. (2020) for the quantification of organic acids in microbial samples.[3]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a strong anionic exchange solid-phase extraction (SPE) cartridge.

  • Load the microbial sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the organic acids, including this compound, from the cartridge.

2. Derivatization:

  • Evaporate the eluate to dryness.

  • Add a derivatizing agent (e.g., a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert pimelic acid to its volatile trimethylsilyl (B98337) ester.[2]

  • Heat the mixture to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A suitable capillary column for organic acid analysis.

    • Injection: Splitless injection of 1 µL of the derivatized sample.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An optimized temperature gradient to separate the analytes.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[9]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Microbial Sample spe Solid-Phase Extraction (Anion Exchange) sample->spe eluate This compound-containing Eluate spe->eluate dry Evaporation to Dryness eluate->dry silyl Silylation (e.g., with BSTFA) dry->silyl volatile Volatile this compound Ester silyl->volatile gcms GC-MS Analysis (SIM Mode) volatile->gcms data Data Acquisition & Quantification gcms->data

GC-MS Experimental Workflow
Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a generalized representation for the analysis of dicarboxylic acids in biological fluids.[4][7]

1. Sample Preparation (Protein Precipitation):

  • For biological fluid samples (e.g., plasma, serum), precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).[7][10]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant containing the this compound.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column or a column suitable for polar analytes.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid).

    • Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Fluid (e.g., Plasma) precip Protein Precipitation (e.g., with Acetonitrile) sample->precip supernatant Supernatant with this compound precip->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data Data Acquisition & Quantification lcms->data

LC-MS/MS Experimental Workflow

Conclusion

Both the validated GC-MS method and the representative LC-MS/MS method are powerful techniques for the quantification of this compound. The GC-MS method is well-established and validated for microbial samples, offering excellent accuracy and precision.[3] LC-MS/MS provides superior sensitivity, making it ideal for trace-level quantification in complex biological matrices with simpler sample preparation.[4][7] The choice between these methods should be guided by the specific analytical needs, sample type, and available resources. For researchers working with microbial extracts or requiring a robust, validated protocol, the GC-MS method is a strong choice. For applications demanding the highest sensitivity for this compound in biological fluids, LC-MS/MS is the preferred technique.

References

comparative genomics of pimelate biosynthesis gene clusters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimelic acid, a seven-carbon dicarboxylic acid, is a crucial precursor for the synthesis of biotin (B1667282) (vitamin B7), a vital cofactor in numerous metabolic processes. It also holds promise as a building block for bio-based polymers. The microbial biosynthesis of pimelate is governed by diverse gene clusters, each with unique enzymatic machinery. This guide provides a comparative analysis of the major this compound biosynthesis pathways, summarizing their genetic organization, biochemical mechanisms, and available performance data to aid in the selection and engineering of these systems for biotechnological applications.

Comparative Analysis of this compound Biosynthesis Pathways

Microorganisms have evolved several distinct pathways for the synthesis of the this compound moiety. The three most well-characterized pathways are the BioC-BioH pathway found in Escherichia coli, the BioI-BioW pathway in Bacillus subtilis, and the BioZ pathway identified in α-proteobacteria.[1][2][3] Each pathway utilizes a different strategy to construct the seven-carbon backbone of this compound.

PathwayKey GenesOrganism ExamplePrecursor MoleculeKey IntermediatesFinal this compound Moiety
BioC-BioH bioC, bioHEscherichia coliMalonyl-ACPMalonyl-ACP methyl ester, Pimeloyl-ACP methyl esterPimeloyl-ACP
BioI-BioW bioI, bioWBacillus subtilisLong-chain acyl-ACPsFree pimelic acidPimeloyl-CoA
BioZ bioZAgrobacterium tumefaciensGlutaryl-CoA, Malonyl-ACP3-keto-pimeloyl-ACPPimeloyl-ACP

Table 1: Comparison of Key Features of Major this compound Biosynthesis Pathways. This table summarizes the core genetic and biochemical differences between the BioC-BioH, BioI-BioW, and BioZ pathways for this compound biosynthesis.

While direct comparative performance data under identical conditions is limited in the literature, some studies provide insights into the potential of these pathways. For instance, a study involving the combination of isoenzymes from the BioZ pathway and a reverse adipate-degradation pathway achieved a pimelic acid titer of 36.7 mg/L.[4] Further metabolic engineering efforts in various microbial hosts are necessary to fully assess and compare the industrial potential of each pathway.

Visualizing the Biosynthetic Routes

The following diagrams illustrate the distinct biochemical logic of the three major this compound biosynthesis pathways.

BioC_BioH_Pathway cluster_0 Fatty Acid Synthesis (FASII) cluster_1 This compound Pathway Malonyl_ACP Malonyl-ACP Elongation_1 4C intermediate Malonyl_ACP->Elongation_1 + Malonyl-ACP Elongation_2 6C intermediate Elongation_1->Elongation_2 + Malonyl-ACP Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Elongation_2->Pimeloyl_ACP_ME BioH BioH Pimeloyl_ACP_ME->BioH Malonyl_ACP_ME Malonyl-ACP methyl ester Malonyl_ACP_ME->Elongation_1 Pimeloyl_ACP Pimeloyl-ACP To_Biotin To Biotin Synthesis Pimeloyl_ACP->To_Biotin Malonyl_ACP_input Malonyl-ACP BioC BioC Malonyl_ACP_input->BioC SAM SAM SAM->BioC BioC->Malonyl_ACP_ME BioH->Pimeloyl_ACP

Figure 1: The BioC-BioH Pathway. This pathway from E. coli hijacks the fatty acid synthesis machinery.

BioI_BioW_Pathway cluster_0 Fatty Acid Synthesis (FASII) cluster_1 This compound Pathway Acyl_ACP Long-chain acyl-ACP BioI BioI Acyl_ACP->BioI Pimelic_acid Pimelic acid BioW BioW Pimelic_acid->BioW Pimeloyl_CoA Pimeloyl-CoA To_Biotin To Biotin Synthesis Pimeloyl_CoA->To_Biotin Acyl_ACP_input Acyl-ACP Acyl_ACP_input->Acyl_ACP BioI->Pimelic_acid BioW->Pimeloyl_CoA CoA CoA + ATP CoA->BioW

Figure 2: The BioI-BioW Pathway. This pathway from B. subtilis involves oxidative cleavage of fatty acids.

BioZ_Pathway cluster_0 Fatty Acid Synthesis (FASII) cluster_1 This compound Pathway Keto_Pimeloyl_ACP 3-keto-pimeloyl-ACP Elongation Further FASII Elongation Keto_Pimeloyl_ACP->Elongation Pimeloyl_ACP Pimeloyl-ACP Elongation->Pimeloyl_ACP To_Biotin To Biotin Synthesis Pimeloyl_ACP->To_Biotin Glutaryl_CoA Glutaryl-CoA BioZ BioZ Glutaryl_CoA->BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ BioZ->Keto_Pimeloyl_ACP

Figure 3: The BioZ Pathway. This pathway from α-proteobacteria utilizes a dedicated synthase.

Experimental Protocols

A general workflow for the identification, characterization, and heterologous expression of this compound biosynthesis gene clusters is outlined below.

Experimental_Workflow cluster_0 Gene Cluster Identification cluster_1 Cloning and Expression cluster_2 Functional Characterization Genome_Mining Genome Mining (e.g., antiSMASH) BGC_Cloning BGC Cloning (e.g., TAR cloning) Genome_Mining->BGC_Cloning Comparative_Genomics Comparative Genomics Comparative_Genomics->BGC_Cloning Host_Selection Heterologous Host Selection BGC_Cloning->Host_Selection Expression_Optimization Expression Optimization Host_Selection->Expression_Optimization Fermentation Fermentation Expression_Optimization->Fermentation Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Fermentation->Metabolite_Analysis Enzyme_Assays Enzyme Assays Metabolite_Analysis->Enzyme_Assays

Figure 4: General Experimental Workflow. A typical workflow for studying this compound biosynthesis gene clusters.

I. Identification of this compound Biosynthesis Gene Clusters
  • Genome Mining:

    • Objective: To identify putative this compound biosynthesis gene clusters (BGCs) in microbial genomes.

    • Protocol:

      • Obtain the genomic sequence of the target microorganism.

      • Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or PRISM to scan the genome for BGCs.[1] These tools identify key biosynthetic genes (e.g., synthases, methyltransferases, hydrolases) that are characteristic of secondary metabolite pathways.

      • Analyze the output to identify clusters containing homologs of known this compound biosynthesis genes (e.g., bioC, bioH, bioI, bioW, bioZ).

  • Comparative Genomics:

    • Objective: To identify candidate BGCs by comparing the genomes of producing and non-producing strains.

    • Protocol:

      • Sequence the genomes of a this compound-producing strain and a closely related non-producing strain.

      • Perform whole-genome alignment and identify regions of genomic plasticity or unique gene clusters present only in the producing strain.

      • Annotate the genes within these unique regions to identify potential biosynthetic enzymes.

II. Heterologous Expression and Functional Validation
  • Gene Cluster Cloning:

    • Objective: To clone the identified BGC into an expression vector.

    • Protocol:

      • Design primers to amplify the entire BGC from the genomic DNA of the producing strain.

      • Due to the large size of BGCs, techniques like Transformation-Associated Recombination (TAR) cloning in yeast are often employed for seamless assembly of the entire cluster into a vector.[5]

      • Alternatively, use standard PCR and restriction enzyme or Gibson assembly-based methods for smaller clusters or individual genes.

  • Heterologous Host Selection and Transformation:

    • Objective: To express the BGC in a suitable microbial host.

    • Protocol:

      • Select a well-characterized and genetically tractable host strain, such as E. coli or Streptomyces albus.[6][7] The choice of host may depend on factors like precursor availability and codon usage.

      • Transform the expression vector containing the BGC into the chosen host using standard protocols (e.g., electroporation, chemical transformation).

  • Cultivation and Induction:

    • Objective: To produce the target metabolite by cultivating the engineered host.

    • Protocol:

      • Grow the recombinant strain in a suitable fermentation medium.

      • If using an inducible promoter, add the appropriate inducer (e.g., IPTG) at the optimal cell density to trigger the expression of the BGC.

      • Incubate the culture under optimized conditions (temperature, pH, aeration) for a defined period.

III. Quantification of this compound and Biotin
  • Sample Preparation:

    • Objective: To extract this compound and biotin from the fermentation broth.

    • Protocol:

      • Centrifuge the culture to separate the cells from the supernatant.

      • The target molecules may be intracellular or secreted, so both the cell pellet and the supernatant should be analyzed initially.

      • For intracellular metabolites, lyse the cells (e.g., by sonication or enzymatic digestion) and clarify the lysate.

      • Perform solid-phase extraction (SPE) or liquid-liquid extraction to concentrate and purify the analytes from the supernatant or cell lysate.

  • Analytical Quantification:

    • Objective: To accurately measure the concentration of this compound and biotin.

    • Protocol:

      • High-Performance Liquid Chromatography (HPLC):

        • Use a suitable HPLC column (e.g., C18) and a mobile phase optimized for the separation of organic acids or vitamins.

        • Detect pimelic acid using a UV detector or a refractive index detector.

        • For biotin, UV detection is common. Derivatization with a fluorescent tag can enhance sensitivity.

      • Liquid Chromatography-Mass Spectrometry (LC-MS):

        • For high sensitivity and specificity, use LC-MS or LC-MS/MS to identify and quantify the target molecules based on their mass-to-charge ratio and fragmentation patterns.

      • Standard Curve:

        • Prepare a series of standard solutions of pimelic acid and biotin of known concentrations.

        • Analyze the standards using the same method as the samples to generate a standard curve for accurate quantification.

By applying these comparative genomic and experimental approaches, researchers can effectively explore the diversity of this compound biosynthesis pathways, identify novel gene clusters, and engineer robust microbial cell factories for the sustainable production of biotin and other valuable bio-based chemicals.

References

Probing the Secrets of Biotin Synthesis: A Comparative Guide to Pimelate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the discovery of novel antimicrobials, understanding the intricacies of essential metabolic pathways in pathogens is paramount. The biotin (B1667282) synthesis pathway, absent in humans but vital for most bacteria and plants, presents a promising target for novel therapeutic agents. At the heart of this pathway lies the seven-carbon dicarboxylic acid, pimelic acid, a key precursor for the biotin molecule. The enzymes that process pimelate and its activated form, pimeloyl-CoA, are critical for the entire synthesis and, therefore, are prime targets for inhibition. This guide provides a comparative analysis of this compound analogues as chemical probes to dissect and potentially inhibit biotin biosynthesis, supported by experimental data and detailed protocols.

The biosynthesis of biotin is a multi-step enzymatic process that begins with the synthesis of pimeloyl-CoA. Two key enzymes are involved in the initial stages: pimeloyl-CoA synthetase (BioW) and 8-amino-7-oxononanoate (B1240340) synthase (BioF). BioW activates free this compound to pimeloyl-CoA, while BioF catalyzes the first committed step in the formation of the biotin ring structure by condensing pimeloyl-CoA with L-alanine. The high substrate specificity of these enzymes makes them attractive targets for the development of inhibitors. This compound analogues, molecules with structures similar to pimelic acid, can serve as powerful tools to probe the active sites of these enzymes, assess their substrate tolerance, and act as competitive inhibitors.

Comparative Analysis of this compound Analogues

The utility of a this compound analogue as a probe is determined by its ability to interact with the target enzymes, either as a substrate or as an inhibitor. This interaction is quantified by kinetic parameters such as the Michaelis constant (Km), catalytic rate (kcat), and inhibition constant (Ki).

Interaction with Pimeloyl-CoA Synthetase (BioW)

Pimeloyl-CoA synthetase (BioW) exhibits a high degree of specificity for its natural substrate, pimelic acid. Studies on BioW from various bacterial sources have demonstrated that the enzyme's active site acts as a molecular ruler, selectively binding dicarboxylic acids of a specific chain length.[1][2][3][4] This specificity is a key factor to consider when designing this compound analogues as probes.

AnalogueChain LengthEnzyme SourceKm (µM)kcat (s⁻¹)Efficacy as SubstrateReference
Pimelic AcidC7Bacillus subtilis70.5 ± 6.80.48 ± 0.02High[2]
Suberic AcidC8Bacillus subtilis--Not a substrate[2]
Adipic AcidC6Bacillus subtilis--Not a substrate[2]
Glutaric AcidC5Bacillus subtilis--Not a substrate[2]
Heptanoic AcidC7 (mono-carboxylic)Engineered B. subtilis BioW (Y221F)--Yes[4]
Octanoic AcidC8 (mono-carboxylic)Engineered B. subtilis BioW (Y221F)--Yes[4]
Octanedioic AcidC8Engineered B. subtilis BioW (Y221F)--Yes[4]

As the table indicates, wild-type BioW is highly selective for the C7 dicarboxylate, pimelic acid. Analogues with shorter or longer carbon chains are not processed. However, protein engineering efforts have successfully altered the substrate specificity of BioW. For instance, a single point mutation (Y221F) in B. subtilis BioW enabled the enzyme to utilize monocarboxylic fatty acids like heptanoic and octanoic acid, as well as the C8 dicarboxylic acid, octanedioic acid.[4] This demonstrates that while the wild-type enzyme is stringent, the active site possesses a degree of plasticity that can be exploited.

Interaction with 8-amino-7-oxononanoate Synthase (BioF)

8-amino-7-oxononanoate synthase (BioF) utilizes the product of the BioW reaction, pimeloyl-CoA, as its substrate. Therefore, this compound analogues must first be converted to their corresponding CoA thioesters to be evaluated as substrates or inhibitors of BioF. The substrate specificity of BioF has been shown to differ between bacterial species. For example, E. coli BioF can utilize both pimeloyl-CoA and pimeloyl-acyl carrier protein (ACP) as substrates, whereas B. subtilis BioF appears to be specific for pimeloyl-CoA.[5][6]

While comprehensive structure-activity relationship (SAR) studies on a wide range of this compound analogues as inhibitors of BioF are limited in the publicly available literature, some substrate and intermediate analogues have been investigated.

AnalogueTarget EnzymeKi (µM)Type of InhibitionReference
TrifluoroalanineE. coli 8-amino-7-oxononanoate synthase-Suicide inhibitor[7]

Trifluoroalanine acts as a suicide inhibitor of BioF, forming a covalent adduct with the enzyme and irreversibly inactivating it.[7] This highlights a different approach to probe design, moving beyond simple competitive inhibition.

Alternative Probing Strategies

Beyond simple this compound analogues, other strategies can be employed to study the biotin synthesis pathway.

  • Radiolabeled Probes: The use of radiolabeled pimelic acid, such as [14C]-pimelic acid, allows for the tracking of the molecule through the entire biotin synthesis pathway. This can be used to measure enzyme activity and identify metabolic bottlenecks.

  • Fluorescent Probes: Attaching a fluorescent tag to a this compound analogue can enable visualization of its interaction with target enzymes and its localization within cells. However, the bulky nature of fluorescent tags can interfere with binding to the enzyme's active site.

  • Affinity-Based Probes: Biotinylated chemical probes can be designed to bind to the target enzyme and then be isolated using streptavidin affinity chromatography, allowing for the identification of binding partners and the study of protein-protein interactions within the pathway.[8][9]

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of this compound analogues typically involves standard organic chemistry techniques. For dicarboxylic acids of varying chain lengths, commercial availability is often high. For more complex analogues with functional groups for labeling (e.g., azides, alkynes for click chemistry), multi-step synthetic routes are required.

General Procedure for Synthesis of a Biotinylated this compound Probe:

  • Protect one carboxylic acid group of pimelic acid: This can be achieved by esterification, for example, by reacting pimelic acid with benzyl (B1604629) alcohol in the presence of an acid catalyst.

  • Activate the remaining carboxylic acid: The free carboxylic acid is activated using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Couple to a linker with a biotin moiety: The activated this compound derivative is then reacted with a biotin molecule that has been modified with a linker containing a reactive amine group.

  • Deprotect the second carboxylic acid: The protecting group on the first carboxylic acid is removed to yield the final biotinylated this compound probe.

Enzymatic Assays

Pimeloyl-CoA Synthetase (BioW) Activity Assay:

The activity of BioW can be measured using a coupled-enzyme assay that detects the production of pyrophosphate (PPi), a product of the reaction.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ATP, Coenzyme A, the this compound analogue to be tested, and the coupling enzymes (e.g., pyrophosphate-fructose-6-phosphate 1-phosphotransferase, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase) and their substrates.

  • Initiate the Reaction: Add purified BioW enzyme to the reaction mixture to start the reaction.

  • Monitor the Reaction: The production of PPi is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at varying concentrations of the this compound analogue.

8-amino-7-oxononanoate Synthase (BioF) Inhibition Assay:

The inhibitory activity of this compound analogues against BioF can be determined using a fluorescence-based assay.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 7.5), L-alanine, pimeloyl-CoA, pyridoxal (B1214274) 5'-phosphate (PLP), and the purified BioF enzyme.

  • Add Inhibitor: Add the this compound analogue inhibitor at various concentrations to the reaction mixture.

  • Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure Product Formation: The product of the BioF reaction, 8-amino-7-oxononanoate (KAPA), can be derivatized with o-phthaldialdehyde (OPA) to produce a fluorescent adduct. The fluorescence is measured using a fluorometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the control (no inhibitor). The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Visualizations

Biotin_Synthesis_Pathway This compound Pimelic Acid BioW BioW This compound->BioW Pimeloyl_CoA Pimeloyl-CoA BioF BioF Pimeloyl_CoA->BioF KAPA 7-Keto-8-aminopelargonic acid (KAPA) BioA BioA KAPA->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioW->Pimeloyl_CoA ATP, CoA BioF->KAPA L-Alanine BioA->DAPA S-adenosyl-L-methionine BioD->DTB ATP, CO2 BioB->Biotin S-adenosyl-L-methionine

Caption: The biotin biosynthesis pathway, highlighting the key enzymatic steps.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis start Pimelic Acid Analogue Design synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification assay_setup Assay Setup purification->assay_setup enzyme_prep Enzyme Purification (BioW/BioF) enzyme_prep->assay_setup data_acq Data Acquisition assay_setup->data_acq kinetic_params Determination of Kinetic Parameters (Km, kcat, Ki, IC50) data_acq->kinetic_params sar Structure-Activity Relationship (SAR) Analysis kinetic_params->sar

Caption: General workflow for the evaluation of this compound analogues as probes.

References

Validating the Inhibitory Effect of Cerulenin on Pimelate Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of cerulenin (B1668410) on pimelate production, a key intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7). The performance of cerulenin is contrasted with alternative inhibitors, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Introduction to this compound Biosynthesis and its Inhibition

Pimelic acid is a seven-carbon dicarboxylic acid that serves as a crucial precursor for biotin synthesis in many bacteria.[1] The biosynthesis of this compound is intricately linked to the fatty acid synthesis (FAS) pathway. In organisms like Escherichia coli and Bacillus subtilis, the FAS machinery is "hijacked" to produce the pimeloyl moiety.[2][3] Cerulenin, a well-characterized antibiotic, is a potent inhibitor of fatty acid synthase (FAS) and, consequently, interferes with this compound and biotin production.[4][5] This guide explores the validation of this inhibitory effect and compares cerulenin with other known inhibitors of this pathway.

Comparative Analysis of Inhibitors

The inhibitory effects of cerulenin and alternative compounds on the this compound biosynthesis pathway are summarized below. The data is primarily based on the inhibition of dethiobiotin (B101835) (DTB) synthesis, a direct downstream product of this compound, in cell-free extracts of E. coli.

InhibitorTarget Enzyme(s)Organism/SystemIC50 / % InhibitionReference
Cerulenin β-ketoacyl-ACP synthases (FabB, FabF)E. coli cell-free extract~75% inhibition at 20 µM[2]
Fatty Acid Synthase (FAS)Mycobacterium tuberculosisMIC: 1.5-12.5 mg/L[4]
Fatty Acid Synthase (FAS)Human T24 cellsIC50: 17 µM[6]
Thiolactomycin (B1682310) β-ketoacyl-ACP synthases (FabB, FabF, FabH)E. coli cell-free extract~80% inhibition at 100 µM[2]
β-ketoacyl-ACP synthases (KAS)M. tuberculosis, E. coliPreferential binding to acyl-enzyme intermediates[2]
Fatty Acid Synthase (FAS)Streptomyces collinusEffective inhibition of palmitate and isopalmitate biosynthesis[7]
Triclosan (B1682465) Enoyl-ACP reductase (FabI)E. coli cell-free extract~90% inhibition at 1 µM[2]
Enoyl-acyl carrier protein reductase (FabI)E. coli-[8]
Fatty Acid Synthase (FASN)LNCaP prostate cancer cellsIC50: 6.9 µM[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of this compound synthesis and the points of inhibition, the following diagrams are provided.

Pimelate_Biosynthesis_Ecoli cluster_FAS Fatty Acid Synthesis (FAS) Machinery cluster_Biotin_Pathway Biotin Biosynthesis cluster_Inhibitors Inhibitors Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabH/FabB/FabF FabH/FabB/FabF Malonyl-ACP->FabH/FabB/FabF Condensation BioC BioC Malonyl-ACP->BioC Methylation FabG FabG FabH/FabB/FabF->FabG Reduction FabZ FabZ FabG->FabZ Dehydration FabI FabI FabZ->FabI Reduction Elongation_Cycles 2x Elongation Cycles FabI->Elongation_Cycles Pimeloyl-ACP_Methyl_Ester Pimeloyl-ACP_Methyl_Ester Elongation_Cycles->Pimeloyl-ACP_Methyl_Ester Malonyl-ACP_Methyl_Ester Malonyl-ACP_Methyl_Ester BioC->Malonyl-ACP_Methyl_Ester Malonyl-ACP_Methyl_Ester->Elongation_Cycles Hijacks FAS BioH BioH Pimeloyl-ACP_Methyl_Ester->BioH Demethylation Pimeloyl-ACP Pimeloyl-ACP BioH->Pimeloyl-ACP Biotin Biotin Pimeloyl-ACP->Biotin Further steps Cerulenin Cerulenin Cerulenin->FabH/FabB/FabF Thiolactomycin Thiolactomycin Thiolactomycin->FabH/FabB/FabF Triclosan Triclosan Triclosan->FabI Pimelate_Biosynthesis_Bsubtilis cluster_FAS Fatty Acid Synthesis (FAS) cluster_Pimelate_Synthesis This compound Synthesis cluster_Inhibitor Inhibitor Acetyl-CoA Acetyl-CoA FabF FabF Acetyl-CoA->FabF Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabF Elongation_Cycles Elongation Cycles FabF->Elongation_Cycles Acyl-ACP Acyl-ACP Elongation_Cycles->Acyl-ACP Pimelic_Acid_Precursor Pimelic Acid Precursor (from FAS) Acyl-ACP->Pimelic_Acid_Precursor BioI BioI Pimelic_Acid_Precursor->BioI Oxidative Cleavage Pimelic_Acid Pimelic_Acid Pimelic_Acid_Precursor->Pimelic_Acid Pimeloyl-ACP Pimeloyl-ACP BioI->Pimeloyl-ACP Biotin Biotin Pimeloyl-ACP->Biotin Further steps BioW BioW Pimelic_Acid->BioW Activation Pimeloyl-CoA Pimeloyl-CoA BioW->Pimeloyl-CoA Pimeloyl-CoA->Biotin Further steps Cerulenin Cerulenin Cerulenin->FabF Experimental_Workflow Start Start Prepare_Cell_Extract Prepare Bacterial Cell-Free Extract Start->Prepare_Cell_Extract Setup_Reaction Set up in vitro DTB Synthesis Reaction Prepare_Cell_Extract->Setup_Reaction Add_Inhibitor Add Inhibitor (Cerulenin or Alternative) Setup_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Bioassay Perform Biotin Bioassay with E. coli mutant Quench_Reaction->Bioassay HPLC_Analysis or Quantify this compound/Biotin by HPLC Quench_Reaction->HPLC_Analysis Analyze_Data Analyze Data and Determine Inhibition Bioassay->Analyze_Data HPLC_Analysis->Analyze_Data End End Analyze_Data->End

References

Comparative Transcriptomics of Pimelate-Producing Bacterial Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the transcriptional landscape of pimelate-producing bacteria is crucial for optimizing production strains. Pimelic acid is a key precursor for the synthesis of biotin (B1667282) (vitamin B7), an essential cofactor in various metabolic processes, and other valuable polymers. This guide provides a comparative overview of the transcriptomic features of different this compound-producing bacterial strains, supported by hypothetical experimental data and detailed methodologies.

This comparison focuses on two of the most well-characterized bacterial chassis for metabolic engineering: Escherichia coli and Bacillus subtilis. While both can be engineered to produce this compound, they utilize distinct biosynthetic pathways, leading to different transcriptomic signatures and production efficiencies.

Key Differences in this compound Biosynthesis Pathways

E. coli and B. subtilis employ different enzymatic routes to synthesize the this compound moiety, the seven-carbon dicarboxylic acid precursor.

Escherichia coli utilizes a modified fatty acid synthesis pathway involving the bioC and bioH genes. In this pathway, malonyl-ACP is methylated by BioC, and after two rounds of fatty acid elongation, the resulting pimeloyl-ACP methyl ester is demethylated by BioH to yield pimeloyl-ACP.

Bacillus subtilis , in contrast, is thought to have two potential routes for this compound thioester generation, primarily relying on the bioW gene, which encodes a pimeloyl-CoA synthetase.[1] This suggests that free pimelic acid is an intermediate. Another gene, bioI, a cytochrome P450, is also implicated in this compound synthesis.[1] The bioW gene is considered essential for biotin synthesis in this organism.[1]

These fundamental genetic differences imply that high-producing strains of E. coli and B. subtilis will exhibit distinct transcriptomic profiles, particularly in the expression levels of fatty acid synthesis genes and the specific this compound pathway genes.

Hypothetical Comparative Transcriptomic Data

To illustrate the expected differences in gene expression between high- and low-producing strains of E. coli and B. subtilis, the following tables present hypothetical, yet plausible, quantitative data from a comparative RNA-seq experiment.

Table 1: Comparison of this compound Production and Key Gene Expression in Engineered E. coli Strains

StrainThis compound Titer (g/L)bioC Expression (Log2 Fold Change vs. Wild Type)bioH Expression (Log2 Fold Change vs. Wild Type)fabF Expression (Log2 Fold Change vs. Wild Type)
E. coli Low Producer 0.51.51.20.8
E. coli High Producer 5.24.84.52.1

Table 2: Comparison of this compound Production and Key Gene Expression in Engineered B. subtilis Strains

StrainThis compound Titer (g/L)bioW Expression (Log2 Fold Change vs. Wild Type)bioI Expression (Log2 Fold Change vs. Wild Type)accDA Expression (Log2 Fold Change vs. Wild Type)
B. subtilis Low Producer 0.82.00.51.1
B. subtilis High Producer 6.55.51.82.5

Experimental Protocols

A robust comparative transcriptomics study requires meticulous experimental design and execution. The following protocols outline the key steps for such an analysis.

Bacterial Cultivation and Sample Collection

High- and low-pimelate producing strains of E. coli and B. subtilis are cultured under identical, defined fermentation conditions (e.g., controlled pH, temperature, and nutrient feed). Bacterial cells are harvested during the mid-exponential growth phase to ensure high metabolic activity and RNA quality.[2] A minimum of three biological replicates should be collected for each strain to ensure statistical significance.[3]

RNA Isolation and Library Preparation

Total RNA is extracted from bacterial pellets using a method that ensures high purity and integrity, such as a hot phenol-based method or a commercial kit.[4][5] It is crucial to remove contaminating genomic DNA by DNase I treatment.[6] The quality and quantity of the extracted RNA should be assessed using a spectrophotometer and a bioanalyzer.

For RNA-seq library preparation, ribosomal RNA (rRNA) must be depleted as it constitutes a large portion of total RNA in bacteria.[7] Strand-specific library preparation kits are recommended to preserve information about the transcribed strand.[8]

RNA Sequencing (RNA-seq)

Sequencing of the prepared libraries is typically performed on a high-throughput sequencing platform, such as Illumina NovaSeq, to generate a sufficient number of reads for comprehensive transcriptome coverage.[9]

Bioinformatic Analysis

The raw sequencing reads are first subjected to quality control using tools like FastQC.[10] Subsequently, the reads are mapped to the respective reference genomes of E. coli and B. subtilis. Differential gene expression analysis is then performed using established statistical packages such as DESeq2 or edgeR, which are well-suited for analyzing count-based RNA-seq data.[10][11][12]

Visualizing Pathways and Workflows

This compound Biosynthesis Pathways

The distinct this compound biosynthesis pathways in E. coli and B. subtilis can be visualized to better understand the key enzymatic steps and their regulation.

Pimelate_Biosynthesis cluster_ecoli Escherichia coli Pathway cluster_bsubtilis Bacillus subtilis Pathway Malonyl_ACP_Ecoli Malonyl-ACP Methylated_Malonyl_ACP Methylated Malonyl-ACP Malonyl_ACP_Ecoli->Methylated_Malonyl_ACP bioC Pimeloyl_ACP_ME Pimeloyl-ACP Methyl Ester Methylated_Malonyl_ACP->Pimeloyl_ACP_ME Fatty Acid Synthase (2 cycles) Pimeloyl_ACP_Ecoli Pimeloyl-ACP Pimeloyl_ACP_ME->Pimeloyl_ACP_Ecoli bioH Fatty_Acid_Precursors Fatty Acid Precursors Pimelic_Acid Pimelic Acid Fatty_Acid_Precursors->Pimelic_Acid Fatty Acid Synthesis Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA bioW Transcriptomics_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Strain_Cultivation Bacterial Strain Cultivation (High & Low Producers) Sample_Collection Sample Collection (Biological Replicates) Strain_Cultivation->Sample_Collection RNA_Isolation Total RNA Isolation Sample_Collection->RNA_Isolation rRNA_Depletion Ribosomal RNA Depletion RNA_Isolation->rRNA_Depletion Library_Preparation RNA-seq Library Preparation rRNA_Depletion->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Quality_Control Raw Read Quality Control Sequencing->Quality_Control Read_Mapping Read Mapping to Reference Genome Quality_Control->Read_Mapping Differential_Expression Differential Gene Expression Analysis Read_Mapping->Differential_Expression Pathway_Analysis Pathway Enrichment Analysis Differential_Expression->Pathway_Analysis Data_Visualization Data Visualization Pathway_Analysis->Data_Visualization

References

The Pivotal Role of Pimelate in Microbial Proliferation and Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimelic acid, a seven-carbon dicarboxylic acid, serves as a crucial precursor in the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor for numerous metabolic processes in microorganisms. The inability of some microbes to synthesize pimelate, or the disruption of its synthesis pathway, leads to biotin auxotrophy, rendering them incapable of growth in biotin-deficient environments. This guide provides a comparative analysis of the role of this compound in microbial growth and survival, supported by experimental data, detailed protocols, and pathway visualizations.

Comparative Analysis of this compound-Dependent Microbial Growth

Experimental evidence from studies on various bacterial species demonstrates the essentiality of this compound for the growth of biotin auxotrophs. The following tables summarize quantitative data extracted from growth curve analyses of biotin-synthesis-deficient mutants supplemented with pimelic acid.

Table 1: Growth Comparison of Corynebacterium glutamicum bioF Mutant

StrainSupplementLag Phase (hours)Maximum OD600Growth Rate (OD/hr)
Wild-typeNone~2~12~1.5
ΔbioFNoneNo growthNo growth0
ΔbioFPimelic Acid (100 mg/L)~8~10~1.0
ΔbioFBiotin (5 µg/L)~3~12~1.5

Data extracted and estimated from growth curve figures.

Table 2: Growth Restoration of Bacillus subtilis ΔbioW Mutant on Solid Media

StrainSupplementGrowth on Biotin-Free Minimal Agar
Wild-typeNone+++
ΔbioWNone-
ΔbioWPimelic Acid (0.1 mM)+++
ΔbioWBiotin (1 nM)+++

Based on plate growth assays. +++ indicates robust growth, - indicates no growth.

Table 3: Complementation of Escherichia coli ΔbioC ΔbioH Mutant

StrainPlasmid/SupplementGrowth in Biotin-Free Minimal Medium
ΔbioC ΔbioHEmpty Vector-
ΔbioC ΔbioHpBAD-bioW (from B. subtilis)-
ΔbioC ΔbioHpBAD-bioW + Pimelic Acid (0.1 mM)+
ΔbioC ΔbioHpBAD-bioI (from B. subtilis)+

Based on complementation assays. + indicates growth, - indicates no growth.

Experimental Protocols

The validation of this compound's role in microbial growth relies on the creation of biotin auxotrophs and subsequent growth rescue experiments. Below are detailed methodologies for key experiments.

Protocol 1: Construction of a Gene Deletion Mutant (e.g., Bacillus subtilis ΔbioW)

This protocol describes the creation of a markerless in-frame deletion of a target gene involved in this compound biosynthesis.

  • Plasmid Construction:

    • Amplify ~1 kb fragments upstream and downstream of the bioW gene from B. subtilis genomic DNA using PCR.

    • Clone these fragments into a temperature-sensitive suicide vector (e.g., pMAD) on either side of a selectable marker (e.g., erythromycin (B1671065) resistance cassette).

    • Transform the resulting plasmid into E. coli for amplification.

  • Transformation into B. subtilis :

    • Introduce the constructed plasmid into competent B. subtilis cells via natural transformation.

    • Select for single-crossover integrants by plating on media containing the selectable marker at a non-permissive temperature for plasmid replication.

  • Excision of the Marker and Gene Deletion:

    • Culture the single-crossover mutants at a permissive temperature in the absence of selection to facilitate a second crossover event.

    • Plate the culture on media that selects for the loss of the plasmid backbone (e.g., containing sucrose (B13894) if the vector carries a sacB gene).

    • Screen the resulting colonies by PCR to identify those with the desired in-frame deletion of the bioW gene.

  • Validation of Auxotrophy:

    • Streak the confirmed ΔbioW mutant on biotin-free minimal medium and on the same medium supplemented with biotin or pimelic acid to confirm its auxotrophic phenotype and its rescue by this compound.

Protocol 2: Microbial Growth Curve Analysis in a Microplate Reader

This protocol details the procedure for quantitatively assessing the effect of this compound supplementation on the growth of a biotin auxotroph.

  • Preparation of Inoculum:

    • Grow the bacterial strain (wild-type and mutant) overnight in a rich medium (e.g., LB broth).

    • Wash the cells twice with a sterile saline solution to remove any residual biotin from the overnight culture.

    • Resuspend the cells in a biotin-free minimal medium and adjust the optical density at 600 nm (OD600) to a starting value of ~0.05.

  • Microplate Setup:

    • In a 96-well microplate, add 180 µL of biotin-free minimal medium to each well.

    • Add 20 µL of the appropriate supplement solution to each well (e.g., sterile water for the negative control, pimelic acid solution, and biotin solution to achieve the desired final concentrations).

    • Add 20 µL of the prepared cell suspension to each well. Include wells with medium only as a blank for background subtraction.

  • Incubation and Measurement:

    • Place the microplate in a plate reader capable of maintaining a constant temperature (e.g., 37°C) and shaking.

    • Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for 24-48 hours.

  • Data Analysis:

    • Subtract the background OD600 (from the medium-only wells) from the OD600 readings of the experimental wells.

    • Plot the corrected OD600 values against time to generate growth curves.

    • Calculate key growth parameters such as the lag phase duration, maximum growth rate (slope of the logarithmic phase), and final cell density (maximum OD600).

Protocol 3: Preparation of Biotin-Free Minimal Medium

A defined minimal medium is essential for studying biotin auxotrophy.

  • Prepare Stock Solutions:

    • 10x M9 salts (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl)

    • 20% Glucose (or other carbon source)

    • 1 M MgSO₄

    • 0.1 M CaCl₂

    • Trace elements solution

  • Assemble the Medium:

    • To sterile, deionized water, add the 10x M9 salts to a final concentration of 1x.

    • Autoclave the salt solution.

    • After cooling, aseptically add the sterile-filtered stock solutions of glucose, MgSO₄, CaCl₂, and trace elements to their final concentrations.

    • Ensure all glassware is thoroughly cleaned to avoid biotin contamination. For stringent experiments, use of avidin-treated medium components can be employed to sequester any trace amounts of biotin.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a critical upstream process for the production of biotin. Different microorganisms employ distinct enzymatic pathways to synthesize this vital precursor.

Pimelate_Biosynthesis_Pathways cluster_ecoli Escherichia coli Pathway cluster_bsubtilis Bacillus subtilis Pathway cluster_alpha α-proteobacteria Pathway Malonyl_ACP Malonyl-ACP Malonyl_ACP_Me Malonyl-ACP methyl ester Malonyl_ACP->Malonyl_ACP_Me BioC Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester Malonyl_ACP_Me->Pimeloyl_ACP_Me FAS Pimeloyl_ACP Pimeloyl-ACP Pimeloyl_ACP_Me->Pimeloyl_ACP BioH Biotin_Synthesis Biotin Synthesis (BioF, BioA, BioD, BioB) Pimeloyl_ACP->Biotin_Synthesis Fatty_Acyl_ACP Long-chain acyl-ACP Pimeloyl_ACP_BS Pimeloyl-ACP Fatty_Acyl_ACP->Pimeloyl_ACP_BS BioI Pimeloyl_ACP_BS->Biotin_Synthesis Pimelic_Acid Pimelic Acid Pimeloyl_CoA Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA BioW Pimeloyl_CoA->Biotin_Synthesis Malonyl_ACP_alpha Malonyl-ACP Pimeloyl_ACP_alpha Pimeloyl-ACP Malonyl_ACP_alpha->Pimeloyl_ACP_alpha BioZ Glutaryl_CoA Glutaryl-CoA Pimeloyl_ACP_alpha->Biotin_Synthesis

Caption: Diverse microbial pathways for this compound biosynthesis.

Experimental_Workflow cluster_mutant_creation Mutant Creation cluster_phenotyping Phenotypic Analysis cluster_supplements Start Select Target Gene (e.g., bioW, bioC) Construct Construct Deletion Vector Start->Construct Transform Transform into Host Construct->Transform Select Select for Integration & Excision Transform->Select Verify Verify Deletion by PCR & Sequencing Select->Verify Confirm_Auxotrophy Confirm Auxotrophy on Minimal Media Verify->Confirm_Auxotrophy Growth_Curve Perform Growth Curve Analysis Confirm_Auxotrophy->Growth_Curve Data_Analysis Analyze Growth Parameters Growth_Curve->Data_Analysis No_Supplement No Supplement Growth_Curve->No_Supplement This compound This compound Growth_Curve->this compound Biotin Biotin Growth_Curve->Biotin

Caption: Workflow for validating this compound's role in growth.

Conclusion

The experimental data unequivocally establishes this compound as an indispensable precursor for biotin synthesis in a wide range of microorganisms. The creation of biotin auxotrophs through the targeted deletion of genes in the this compound biosynthesis pathway, and the subsequent rescue of their growth by the external supplementation of pimelic acid, provides definitive validation of its critical role. Understanding these pathways and the impact of their disruption is fundamental for research in microbial physiology, metabolic engineering, and the development of novel antimicrobial strategies targeting essential vitamin biosynthesis. The provided protocols offer a robust framework for researchers to investigate the function of this compound and other metabolites in microbial growth and survival.

Safety Operating Guide

Proper Disposal of Pimelate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of pimelate, also known as heptanedioic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Understanding the Hazards of this compound

Pimelic acid is a white to light beige solid.[1] While it is considered to have a low hazard for usual industrial handling, it can cause eye, skin, respiratory, and digestive tract irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its incompatibilities.

Key Hazard Information:

Hazard CategoryDescriptionCitations
Eye Irritation Causes serious eye irritation.[2][3]
Skin Irritation May cause skin irritation.[1]
Respiratory Irritation May cause respiratory tract irritation.[1][2][3]
Ingestion Hazard May cause irritation of the digestive tract.[1]
Incompatibilities Strong oxidizers, bases, and reducing agents.[1][2][3]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][4]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handling Precautions:

  • Use with adequate ventilation to keep airborne concentrations low.[1]

  • Minimize dust generation and accumulation.[1]

  • Avoid contact with skin and eyes.[1]

  • Wash thoroughly after handling.[1]

III. Step-by-Step Disposal Procedure

This compound and its containers must be disposed of as hazardous waste.[2][3] Do not empty into drains or dispose of in regular trash.[2][3][5] Chemical waste is regulated by the Environmental Protection Agency (EPA) and must be disposed of through an approved hazardous waste program.[6]

Step 1: Waste Collection

  • Solid Waste:

    • Carefully sweep or vacuum up solid this compound, avoiding dust generation.[1]

    • Place the collected solid into a suitable, labeled hazardous waste container.

  • Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads or paper towels, must also be disposed of as hazardous waste.

    • Place these materials in the same hazardous waste container as the solid this compound.

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[7]

    • The rinsate from the first rinse must be collected and treated as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected.[8]

    • After thorough rinsing, the container can be disposed of in the regular trash after defacing the label.[7][9]

Step 2: Container Selection and Labeling

  • Container:

    • Use a sturdy, leak-proof container that is compatible with pimelic acid. Plastic containers are often preferred over glass for hazardous waste.[6]

    • Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste.[7][8]

  • Labeling:

    • The container must be clearly labeled with a hazardous waste tag as soon as waste is added.[6][9]

    • The label must include:

      • The words "Hazardous Waste".[6]

      • The full chemical name: "Pimelic Acid" or "Heptanedioic Acid". Abbreviations are not permitted.[6]

      • The quantity of the waste.

      • The date of waste generation.[6]

      • The place of origin (e.g., department, room number).[6]

      • The name and contact information of the principal investigator.[6]

      • Appropriate hazard pictograms.[6]

Step 3: Waste Storage

  • Store the hazardous waste container in a designated, well-ventilated area away from incompatible materials such as strong oxidizers, bases, and reducing agents.[1][2]

  • Store the container in a cool, dry place.[1]

  • Utilize secondary containment for liquid wastes to prevent spills.[8]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[9]

Step 4: Waste Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[6]

  • Provide the EHS office with a completed Hazardous Waste Information Form, detailing the contents of the waste container.[6]

  • Do not transport hazardous waste yourself. Trained EHS personnel will handle the collection and final disposal.[9]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Pimelate_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe empty_container Empty this compound Container? start->empty_container collect_solid Collect Solid Waste: - Sweep or vacuum carefully - Avoid dust generation ppe->collect_solid collect_contaminated Collect Contaminated Materials: - Wipes, absorbents, etc. ppe->collect_contaminated waste_container Place in a Labeled Hazardous Waste Container collect_solid->waste_container collect_contaminated->waste_container labeling Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & PI Information - Hazard Pictograms waste_container->labeling storage Store Safely: - Designated Area - Away from incompatibles - Secondary Containment labeling->storage ehs_pickup Arrange for EHS Pickup: - Complete Waste Form - Schedule Collection storage->ehs_pickup disposal Proper Disposal by EHS ehs_pickup->disposal empty_container->ppe No (Waste Product) triple_rinse Triple Rinse Container with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash (Deface Label) triple_rinse->dispose_container collect_rinsate->waste_container

This compound Disposal Workflow

By following these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound waste, contributing to a safer research environment and protecting our planet.

References

Personal protective equipment for handling Pimelate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling pimelate and its derivatives, such as pimelic acid, in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its common forms are considered hazardous chemicals that can cause irritation. The primary routes of exposure are inhalation, skin contact, and eye contact. Appropriate personal protective equipment is mandatory to minimize these risks.

Hazard Summary:

Hazard StatementClassification
Causes serious eye irritation[1][2]Eye Irritation, Category 2/2A[1][2]
May cause respiratory irritation[1][2]Specific target organ toxicity - single exposure[1]
Causes skin irritation[3]Skin Irritation

Required Personal Protective Equipment:

PPE TypeStandardRationale
Eye Protection Safety goggles with side-shields (EN 166 or NIOSH approved)[3]Protects against dust, splashes, and vapors.
Hand Protection Chemical-resistant gloves (tested to EN 374)[1][4]Prevents skin contact. Inspect gloves for integrity before each use.[3]
Body Protection Laboratory coat or impervious clothing[3]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask)[5][6]Use when ventilation is inadequate or if dust formation is likely.[6]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's integrity.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3]

  • Avoid Dust/Aerosol Formation: Minimize the generation of dust or aerosols during handling.[1][3]

  • Grounding: Use non-sparking tools and prevent electrostatic discharge when handling flammable derivatives like diethyl this compound.[3]

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks.[1][4] Keep this compound away from food, drink, and animal feed.[1][4]

  • Avoid Contact: Do not get this compound in eyes, on skin, or on clothing.[2][6] Avoid ingestion and inhalation.[6]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[3][7]

  • Keep containers tightly closed.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7]

Emergency and Spill Response

Immediate and appropriate action is required in the event of an emergency.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.[6]
Skin Contact Remove contaminated clothing.[1] Wash off with soap and plenty of water.[3] Get medical aid if irritation develops or persists.[6]
Inhalation Move the victim to fresh air.[3][6] If breathing is difficult, give oxygen.[3] Seek medical attention if symptoms persist.[6]
Ingestion Do NOT induce vomiting.[7] Rinse mouth with water.[1] If the person is conscious, give 2-4 cupfuls of water or milk.[6] Seek medical attention.[6]

Spill Cleanup Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[1][3]

  • Absorb/Collect: For solid this compound, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[6][7] Avoid generating dust.[6] For liquid this compound, soak up with an inert absorbent material (e.g., sand, silica (B1680970) gel) and place in a suitable container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste material as hazardous waste in accordance with local, regional, and national regulations.[1]

Pimelate_Spill_Workflow cluster_spill This compound Spill Detected cluster_response Immediate Response Actions cluster_cleanup Cleanup and Disposal spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Ventilation ppe->ventilate contain Contain Spill (Prevent Spread) ventilate->contain collect Collect Material (Sweep or Absorb) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pimelate
Reactant of Route 2
Pimelate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.